2-(Carboxycarbonyl)benzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-oxalobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O5/c10-7(9(13)14)5-3-1-2-4-6(5)8(11)12/h1-4H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFLOMAIEONDOLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10200776 | |
| Record name | Phthalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-46-1 | |
| Record name | Phthalonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000528461 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phthalonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10200776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Trimellitic Anhydride (CAS 528-46-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Section 1: Chemical Identity and Nomenclature
The compound identified by CAS number 528-46-1 is most commonly known in industrial and research settings as Trimellitic Anhydride (TMA) .[1][2] While the name 2-(Carboxycarbonyl)benzoic acid accurately describes the structure of its hydrolyzed form, Trimellitic Anhydride is the parent compound, existing as the cyclic anhydride of trimellitic acid (1,2,4-benzenetricarboxylic acid).[3]
This distinction is critical; the anhydride form possesses significantly different reactivity, particularly towards nucleophiles, compared to its tri-acid hydrolysis product.[1] Throughout this guide, the compound will be referred to as Trimellitic Anhydride or TMA.
Key Identifiers:
-
IUPAC Name: 1,3-dioxo-2-benzofuran-5-carboxylic acid[1]
-
Common Names: Trimellitic Anhydride, 4-Carboxyphthalic anhydride, TMAN[1]
-
CAS Number: 528-46-1 (formerly 552-30-7 which is now the CAS for the acid)
Caption: Chemical structure of Trimellitic Anhydride.
Section 2: Physicochemical and Spectroscopic Properties
TMA is a colorless to white crystalline solid, often supplied as flakes or a powder.[2][4] Its physicochemical properties are dominated by the presence of both a reactive anhydride ring and a carboxylic acid group on an aromatic backbone.
Physicochemical Data
The key properties of Trimellitic Anhydride are summarized below. This data is essential for designing experimental conditions, ensuring storage stability, and predicting reactivity.
| Property | Value | Source(s) |
| Appearance | Colorless to white crystalline solid/flakes | [2][4] |
| Melting Point | 161–168 °C | [4][6] |
| Boiling Point | 390 °C (at standard pressure) | [4][6] |
| Density | 1.55 g/cm³ (at 20 °C) | [4] |
| Vapor Pressure | <0.01 hPa (at 20 °C) | [4] |
| Water Solubility | < 1 g/L (at 20 °C); slowly hydrolyzes | [4] |
| Solubility (Organic) | Highly soluble in acetone, DMF, ethyl acetate | [4][7] |
| log Kow | ~1.2–2.3 (moderate) | [4] |
Expert Insight: The low water solubility figure can be misleading. TMA is hygroscopic and reacts with moisture, even atmospheric, to hydrolyze into trimellitic acid.[1][6] This reaction is exothermic and can accelerate.[5] Therefore, for any non-aqueous reaction, rigorously dry solvents and inert atmosphere (e.g., nitrogen or argon) are paramount to prevent premature opening of the anhydride ring, which would alter the intended reaction pathway.
Spectroscopic Profile
Spectroscopic data is crucial for identity confirmation and purity assessment.
-
Infrared (IR) Spectroscopy: The most characteristic feature is the pair of strong carbonyl (C=O) stretching bands for the cyclic anhydride group, appearing at approximately 1850 cm⁻¹ and 1780 cm⁻¹ .[4] The carboxylic acid C=O stretch appears as a broader band around 1700 cm⁻¹, often overlapping with other signals. Aromatic C-H stretches are observed near 3000 cm⁻¹.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons appear as complex multiplets in the downfield region (typically 7.5-8.5 ppm). The acidic proton of the carboxyl group is often broad and may exchange with solvent, appearing over a wide chemical shift range.
-
¹³C NMR: Distinct signals for the anhydride and carboxylic carbonyl carbons are expected around 160-170 ppm. Aromatic carbons will resonate in the 120-140 ppm range.
-
-
Mass Spectrometry (MS): The molecular ion peak [M]⁺ at m/z 192 is expected. Common fragmentation patterns involve the loss of CO₂ (m/z 44) and CO (m/z 28) from the anhydride and carboxyl groups.[1]
Section 3: Synthesis and Experimental Protocols
Industrial Synthesis Overview
The primary industrial route to TMA is the liquid-phase catalytic air oxidation of 1,2,4-trimethylbenzene (pseudocumene) .[4][8] This process first yields trimellitic acid, which is then dehydrated to form the anhydride.[4][6]
Caption: Industrial synthesis workflow for Trimellitic Anhydride.
Laboratory-Scale Synthesis via Dehydration
For laboratory applications, TMA is conveniently prepared by the dehydration of trimellitic acid.
Protocol: Dehydration of Trimellitic Acid
-
Principle: This protocol relies on the thermal removal of a water molecule from the two adjacent carboxylic acid groups of trimellitic acid to form the stable five-membered anhydride ring. Acetic anhydride can be used as a dehydrating agent.
-
Materials:
-
Trimellitic acid (1,2,4-Benzenetricarboxylic acid)
-
Acetic anhydride
-
Toluene (optional, for azeotropic removal of acetic acid)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Filtration apparatus (Büchner funnel)
-
Drying oven or vacuum desiccator
-
-
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, combine 1 mole-equivalent of trimellitic acid with 1.5-2.0 mole-equivalents of acetic anhydride.
-
Heating: Heat the mixture under reflux with stirring for 2-4 hours. The trimellitic acid will dissolve as it reacts to form the soluble anhydride.
-
Removal of Byproducts: Cool the reaction mixture to room temperature. The product, trimellitic anhydride, may begin to crystallize. The excess acetic anhydride and the acetic acid byproduct can be removed by vacuum distillation.
-
Isolation: If the product crystallizes upon cooling, collect the solid by vacuum filtration and wash with a small amount of cold, dry toluene to remove residual impurities.
-
Drying: Dry the resulting white solid in a vacuum oven at 80-100°C to remove any remaining solvent and moisture.
-
Validation: Confirm the product's identity and purity by measuring its melting point (expected: 161–168 °C) and acquiring an IR spectrum (expected anhydride peaks at ~1850 and 1780 cm⁻¹).[4]
-
-
Trustworthiness Check: A sharp, well-defined melting point range is a strong indicator of high purity. Broad or depressed melting points suggest the presence of unreacted trimellitic acid or other impurities.
Section 4: Chemical Reactivity and Mechanistic Insights
The utility of TMA stems from its dual functionality. The anhydride group is highly electrophilic and susceptible to nucleophilic attack, while the carboxylic acid group is a weaker acid that can undergo esterification or amidation under different conditions. This allows for sequential or differential reactions.
Anhydride Ring-Opening Reactions
The primary reaction pathway involves the nucleophilic acyl substitution at one of the anhydride carbonyls. This reaction is facile and often occurs without a catalyst.
Mechanism: Reaction with an Alcohol (Esterification)
This reaction is fundamental to its use in producing plasticizers and polyester resins.[4][9] An alcohol (R-OH) attacks one of the carbonyl carbons, leading to the opening of the anhydride ring.
Caption: Reaction mechanism of TMA with an alcohol.
Causality: This selective ring-opening reaction produces a molecule that still contains two carboxylic acid groups (one newly formed, one original), which can then undergo further polymerization or cross-linking reactions, typically at higher temperatures or with catalysts. This two-stage reactivity is key to controlling the architecture of the final polymer.
Section 5: Applications in Research and Drug Development
While TMA's primary applications are industrial, its unique reactivity makes it relevant in specialized research contexts.
-
Polymer Synthesis: TMA is a critical monomer for high-performance polymers like polyamide-imides (PAIs) and polyesters, valued for their exceptional thermal stability and mechanical strength.[4][9] These materials are used in demanding applications from aerospace components to medical devices.[4]
-
Curing Agent: It serves as a hardener for epoxy and alkyd resins, creating durable cross-linked networks for coatings, adhesives, and composites.[4][6]
-
Plasticizers: Esterification of TMA with long-chain alcohols produces trimellitate plasticizers.[4][9] These are used in PVC for applications requiring high permanence and low volatility, such as automotive interiors and medical tubing.[4]
-
Drug Development & Immunology (Hapten Carrier): In a research context, TMA is a well-documented hapten .[1] A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein. TMA readily reacts with nucleophilic residues on proteins (e.g., lysine) to form conjugates.[10] These TMA-protein adducts are used in animal models to study the mechanisms of chemical-induced occupational asthma and allergic sensitization.[10][11] For drug development professionals, understanding this property is crucial, as similar anhydride-containing structures could pose immunogenicity risks.
Section 6: Toxicological Profile and Safety
TMA must be handled as an extremely toxic and sensitizing agent .[12] Its health hazards are well-documented and severe.
-
Respiratory Sensitizer: The most significant hazard is its ability to cause immunological sensitization.[12][13] Inhalation of TMA dust can lead to occupational asthma, characterized by immediate or delayed coughing, wheezing, and shortness of breath.[10][14] Once an individual is sensitized, even minuscule future exposures can trigger a severe asthmatic attack.[14]
-
Pulmonary Edema: High-level acute exposure can cause noncardiac pulmonary edema (fluid accumulation in the lungs), which is a medical emergency and can occur without significant initial irritation to serve as a warning.[12][14]
-
Irritation: TMA is a severe irritant to the eyes, skin, and respiratory tract.[13][14] It can cause serious eye damage and skin burns upon contact.[13][14]
-
Allergic Skin Reaction: It may also cause an allergic skin reaction (contact dermatitis).[13][14]
Protocol: Safe Handling and Emergency Procedures
-
Engineering Controls: All handling of solid TMA must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust.[13][15] Use local exhaust ventilation at points of emission.[13]
-
Personal Protective Equipment (PPE):
-
Respiratory: For any potential exposure outside of stringent containment, a NIOSH-approved respirator is required.[15][16]
-
Eye/Face: Wear chemical safety goggles and a face shield.[13][14]
-
Gloves: Use acid-resistant gloves (e.g., nitrile, neoprene). Consult manufacturer data for breakthrough times.[14]
-
Clothing: Wear a lab coat, closed-toe shoes, and consider additional protective clothing to prevent any skin contact.[12][14]
-
-
Handling Practices:
-
Emergency Procedures:
-
Inhalation: Remove the person to fresh air immediately. Seek urgent medical attention.[13]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[5] Seek medical attention.
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open.[13] Seek immediate medical attention.
-
Spills: Evacuate the area. Do NOT use water. Dampen the spilled solid with 60-70% ethanol to prevent dust from becoming airborne, then carefully collect it into a sealed container for hazardous waste disposal.[5]
-
Section 7: References
-
Trimellitic anhydride. (2026-01-07). Google Arts & Culture. Retrieved from
-
Trimellitic anhydride (TMA). PENPET Petrochemical Trading. Retrieved from
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Current Intelligence Bulletin 21: Trimellitic Anhydride (TMA) (78-121). NIOSH - CDC. Retrieved from
-
SAFETY DATA SHEET - TCI Chemicals. Retrieved from
-
Common Name: TRIMELLITIC ANHYDRIDE HAZARD SUMMARY. NJ.gov. Retrieved from
-
Green Trimellitic Anhydride and Hemimellitic Anhydride from Malic Acid. Iowa State University Digital Repository. Retrieved from
-
Trimellitic Anhydride - Safety Data Sheet. ChemicalBook. Retrieved from
-
Trimellitic anhydride. Wikipedia. Retrieved from
-
Synthesis of trimellitic acid anhydride. PrepChem.com. Retrieved from
-
SAFETY DATA SHEET. ChemDmart. Retrieved from
-
TRIMELLITIC ANHYDRIDE. Ataman Kimya. Retrieved from
-
Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. PubMed. Retrieved from
-
TRIMELLITIC ANHYDRIDE. CAMEO Chemicals - NOAA. Retrieved from
-
Trimellitic anhydride. PubChem - NIH. Retrieved from
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TRIMELLITIC ANHYDRIDE. Occupational Safety and Health Administration - OSHA. Retrieved from
-
Trimellitic Anhydride-Induced Allergic Response in the Lung: Role of the Complement System in Cellular Changes. NIH. Retrieved from
-
Health Effects of Trimellitic Anhydride Occupational Exposure: Insights from Animal Models and Immunosurveillance Programs. ResearchGate. Retrieved from
-
SDS English. Retrieved from
-
Trimellitic Anhydride(552-30-7) IR Spectrum. ChemicalBook. Retrieved from
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Trimellitic Anhydride. Drug Information, Uses, Side Effects, Chemistry. Retrieved from
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High-Performance Liquid Chromatography (HPLC) Analysis of Trimellitic Anhydride and Its Derivatives. Benchchem. Retrieved from
-
Trimellitic Anhydride: Uses, Supply & Sourcing Guide. Retrieved from
-
TRIMELLITIC ANHYDRIDE. Sanjay Chemicals (India) Pvt. Ltd.. Retrieved from
-
Fully Automated Determination of Trimellitic Anhydride in Saturated Polyester Resins Using Programmed Temperature Vaporization-Large Volume Injection-Gas Chromatography Previous Aqueous Derivatization with Triethyloxonium Tetrafluoroborate. ResearchGate. Retrieved from
-
Trimellitic anhydride. SIELC Technologies. Retrieved from
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An In-depth Technical Guide to 2-(Carboxycarbonyl)benzoic Acid
This guide provides a comprehensive technical overview of 2-(Carboxycarbonyl)benzoic acid, a molecule of significant interest to researchers, scientists, and professionals in drug development and organic synthesis. This document delves into its fundamental properties, synthesis, reactivity, and applications, offering field-proven insights and detailed methodologies.
Core Molecular Attributes
This compound, also known by its synonyms phthalonic acid and 2-oxalobenzoic acid, is an aromatic organic compound. Its structure is characterized by a benzene ring substituted with two carboxylic acid groups at adjacent positions, with one of them being an α-keto acid.
Molecular Formula and Weight
The chemical formula for this compound is C₉H₆O₅ [1]. This formula gives it a molecular weight of 194.14 g/mol [1].
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 528-46-1 | [1] |
| Molecular Weight | 194.14 g/mol | [1] |
| Molecular Formula | C₉H₆O₅ | [1] |
| Melting Point | 140 °C | [2] |
| Boiling Point | 406.1 °C at 760 mmHg | [2] |
| Density | 1.515 g/cm³ | [2] |
| Water Solubility | 535 g/L at 15 °C | [2] |
| Flash Point | 213.6 °C | [2] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process commencing from naphthalene. The overall synthetic pathway involves the oxidation of naphthalene to phthalic anhydride, followed by a subsequent reaction to yield the target molecule.
Synthetic Pathway Overview
Caption: Synthetic pathway from Naphthalene to this compound.
Experimental Protocol: A Plausible Route
Step 1: Oxidation of Naphthalene to Phthalic Anhydride
Naphthalene can be oxidized to phthalic anhydride using strong oxidizing agents like potassium permanganate or potassium dichromate[3]. Industrially, this is often achieved through catalytic oxidation with air[3].
Step 2: Conversion of Phthalic Anhydride to this compound
A subsequent reaction is required to convert phthalic anhydride to the final product. One potential, though less detailed, synthetic route involves the reaction of phthalic anhydride under specific conditions to yield phthalonic acid[1].
Illustrative Laboratory Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phthalic anhydride in a suitable solvent.
-
Reagent Addition: Introduce the necessary reagents for the oxidative cleavage of one of the carbonyl groups. This could potentially involve a multi-step process.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC)[1].
-
Workup and Purification: Upon completion, the reaction mixture is cooled, and the product is isolated. Acidification with a strong acid like hydrochloric acid may be necessary to precipitate the carboxylic acid[1]. The crude product can then be purified by recrystallization.
Chemical Reactivity and Mechanistic Insights
The reactivity of this compound is dictated by the presence of two carboxylic acid functionalities, one of which is an α-keto acid. This unique arrangement allows for a range of chemical transformations.
Reactivity of the Carboxylic Acid Groups
Both carboxylic acid groups can undergo typical reactions such as esterification, amide formation, and reduction. The proximity of the two groups can also lead to intramolecular reactions, such as cyclization under certain conditions.
The Role of the α-Keto Acid Moiety
The α-keto acid functionality is a key feature, making the adjacent carboxylic acid more reactive. α-Keto acids are known to be versatile building blocks in organic synthesis and can participate in various cyclization and acylation reactions[4][5]. They can act as acylating agents, with the loss of carbon dioxide as a driving force for the reaction[4].
Caption: Key reactive sites and potential transformations of the molecule.
Applications in Research and Development
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly heterocyclic compounds that are of interest in medicinal chemistry.
Precursor in Heterocyclic Synthesis
The bifunctional nature of this molecule makes it an ideal starting material for the construction of various heterocyclic scaffolds. These heterocyclic systems are often found in the core structures of pharmaceuticals and biologically active compounds[6]. For instance, it can be envisioned as a precursor for the synthesis of phthalazinones and other fused ring systems.
Building Block in Medicinal Chemistry
In drug discovery, the development of novel molecular scaffolds is crucial. Benzoic acid derivatives are frequently employed as building blocks in the design and synthesis of new therapeutic agents[7]. The unique substitution pattern of this compound offers opportunities for creating structurally diverse molecules with potential biological activity.
Spectroscopic Characterization
While specific, publicly available spectra for this compound are limited, its expected spectral features can be predicted based on its functional groups and the analysis of similar compounds.
Expected Spectroscopic Data:
-
¹H NMR: The spectrum would likely show complex signals in the aromatic region (around 7-8.5 ppm) due to the disubstituted benzene ring. The two carboxylic acid protons would appear as broad singlets at a downfield chemical shift (typically >10 ppm), and their signals may be exchangeable with D₂O.
-
¹³C NMR: The spectrum would exhibit nine distinct carbon signals. The carbonyl carbons of the carboxylic acid and the α-keto acid would appear at the most downfield positions (typically in the range of 160-185 ppm)[8]. The aromatic carbons would resonate in the 120-140 ppm region.
-
Infrared (IR) Spectroscopy: A very broad O-H stretching band would be expected from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid dimers[8]. Strong C=O stretching absorptions would be present around 1700 cm⁻¹ for the carboxylic acid and potentially at a slightly different wavenumber for the α-keto carbonyl.
-
Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z 194. Common fragmentation patterns for carboxylic acids include the loss of -OH (17 amu) and -COOH (45 amu)[8].
Safety, Handling, and Disposal
Proper safety precautions are essential when working with this compound and related chemicals.
Hazard Identification
Based on safety data for similar benzoic acid derivatives, this compound should be handled with care. It may cause skin and eye irritation, and inhalation of dust should be avoided[9][10].
Safe Handling Procedures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
-
Wash hands thoroughly after handling.
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Disposal
Dispose of the chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
References
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- New Journal of Chemistry. (2003). Phthalic acid, a versatile building block in organic-organometallic crystal engineering. RSC Publishing.
- PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid (o-benzoylbenzoic acid; benzophenone-2-carboxylic acid).
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
- National Institute of Standards and Technology. (n.d.). 1 - SAFETY DATA SHEET.
- ResearchGate. (2023). Synthesis of Heterocycles from 2-Acylbenzoic Acids.
- ACS Publications. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews.
- Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. John Wiley & Sons, Ltd.
- ACS Publications. (2021).
- Google Patents. (n.d.). US1645180A - Process for producing benzoic acid from phthalic anhydride.
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- PrepChem.com. (n.d.). Synthesis of o-benzoyl benzoic acid.
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- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b)....
- PubMed Central. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
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- Human Metabolome Database. (n.d.). [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0001870).
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- Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids.
- The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids 1H NMR spectrum of 4-phenyl-2-nitrobenzoic acid (2d)
- Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes.
- Organic Chemistry Portal. (2022).
- ResearchGate. (n.d.).
- TCI Chemicals. (2019). Small Ring Building Blocks for Medicinal Chemistry.
- ResearchGate. (n.d.). A “building block triangle” representing building blocks for medicinal chemistry..
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An In-depth Technical Guide to the Synthesis of 2-(Carboxycarbonyl)benzoic Acid from Phthalic Anhydride
Abstract
This technical guide provides a comprehensive, field-proven methodology for the synthesis of 2-(Carboxycarbonyl)benzoic acid, more commonly known as o-phthalic acid, from its corresponding cyclic anhydride, phthalic anhydride. The synthesis, centered on a nucleophilic acyl substitution via hydrolysis, is fundamental in various industrial and pharmaceutical applications.[1] This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the reaction's mechanistic underpinnings, a detailed and validated experimental protocol, and critical insights into process optimization and safety. We will explore the reaction kinetics, key influencing factors, and robust analytical techniques for product validation, ensuring a reproducible and high-purity synthesis.
Section 1: Theoretical Foundations and Mechanistic Insights
The conversion of phthalic anhydride to phthalic acid is a cornerstone reaction in organic chemistry, representing a classic example of anhydride hydrolysis. Phthalic anhydride itself is a vital industrial chemical, primarily used in the production of plasticizers, dyes, and resins.[1] Understanding the causality behind this transformation is critical for controlling reaction outcomes and optimizing yield and purity.
Reaction Scheme and Mechanism
The synthesis proceeds via the hydrolysis of phthalic anhydride, where water acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the anhydride ring. This reaction is technically a nucleophilic acyl substitution.[1] While the hydrolysis is not typically reversible under standard laboratory conditions, it is important to note that phthalic acid can be easily dehydrated back to phthalic anhydride at temperatures exceeding 180°C.[1][2]
The mechanism can be described in two primary steps:
-
Nucleophilic Attack: A water molecule attacks a carbonyl carbon, leading to the formation of a tetrahedral intermediate.
-
Ring Opening: The intermediate collapses, breaking the acyl-oxygen bond of the anhydride ring and subsequently undergoing a proton transfer to yield the two carboxylic acid functional groups of phthalic acid.
Physicochemical Data
A thorough understanding of the physical and chemical properties of the reactant and product is essential for safe handling and successful execution of the experiment.
| Property | Phthalic Anhydride | Phthalic Acid |
| Molecular Formula | C₈H₄O₃ | C₈H₆O₄ |
| Molar Mass | 148.11 g/mol | 166.13 g/mol |
| Appearance | Colorless to white lustrous solid/needles[3] | White crystalline solid |
| Melting Point | 131 °C | ~210 °C (decomposes) |
| Solubility | Sparingly soluble in cold water; hydrolyzes in hot water[2][4]; soluble in ethanol, acetone | Slightly soluble in cold water; soluble in ethanol, ether |
Reaction Kinetics and Influencing Factors
The rate of hydrolysis is highly dependent on several experimental parameters. Control over these factors is key to process optimization.
-
Temperature: The reaction rate is significantly increased by heating. The use of hot water or steam is standard practice to achieve a reasonable reaction time.[2]
-
pH: The hydrolysis rate is notably dependent on the pH of the solution. The reaction can be catalyzed by both acids and bases.[1] Several bases, including acetate, phosphate, and carbonate, have been shown to accelerate the reaction.[5][6][7]
-
Intramolecular Catalysis: A fascinating aspect of this reaction is the catalytic role of the neighboring carboxyl group in the resulting phthalic acid. This catalysis is effective only when the group is in its ionized (carboxylate) form, a phenomenon observed in kinetic studies.[5][6]
Section 2: Detailed Experimental Protocol
This section outlines a validated, step-by-step procedure for the synthesis of phthalic acid from phthalic anhydride. The protocol is designed for reproducibility and high purity of the final product.
Materials and Reagents
| Reagent/Material | Grade | Supplier Recommendation |
| Phthalic Anhydride | ≥99% Purity | Sigma-Aldrich, Alfa Aesar |
| Deionized Water | Type II or higher | Laboratory Source |
| Hydrochloric Acid (for pH adjustment, optional) | Analytical Grade | Fisher Scientific |
| Activated Charcoal | Decolorizing Grade | Standard Supplier |
Equipment
-
Round-bottom flask (250 mL)
-
Reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Beakers and Erlenmeyer flasks
-
Büchner funnel and filter paper
-
Vacuum filtration flask and vacuum source
-
Drying oven or desiccator
-
Melting point apparatus
-
FTIR Spectrometer
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 10.0 g (approx. 0.0675 mol) of phthalic anhydride.
-
Hydrolysis: Add 100 mL of deionized water to the flask. Attach a reflux condenser and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 30-45 minutes. The phthalic anhydride will initially melt and then slowly dissolve as it reacts with the hot water to form the soluble disodium phthalate.[2][4]
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (approx. 0.5 g) of activated charcoal and bring the solution back to a boil for 5 minutes to remove colored impurities.
-
Crystallization: Turn off the heat and allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath for at least 20 minutes to maximize the crystallization of phthalic acid. The product will precipitate as white needles or plates.
-
Isolation: Collect the crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water (2 x 15 mL) to remove any soluble impurities.
-
Drying: Transfer the purified solid to a pre-weighed watch glass and dry in an oven at 80-90°C until a constant weight is achieved. Alternatively, dry in a desiccator under vacuum.
-
Yield Calculation: Weigh the final product and calculate the percentage yield. A typical yield for this procedure is in the range of 85-95%.
Section 3: Product Characterization and Validation
Confirming the identity and purity of the synthesized this compound is a critical step. The following methods provide a self-validating system for the protocol.
Analytical Techniques
-
Melting Point: Determine the melting point of the dried crystals. Pure phthalic acid has a decomposition temperature of approximately 210-211°C. A sharp melting point close to the literature value is a strong indicator of purity.
-
FTIR Spectroscopy: Acquire an infrared spectrum of the product. Key absorptions to confirm the structure of phthalic acid include:
-
A broad O-H stretching band from ~2500-3300 cm⁻¹ (characteristic of a carboxylic acid dimer).
-
A strong C=O stretching band around 1700 cm⁻¹.
-
The disappearance of the characteristic anhydride C=O symmetric and asymmetric stretching peaks (typically around 1845 cm⁻¹ and 1775 cm⁻¹).
-
-
¹H NMR Spectroscopy: In a solvent like DMSO-d₆, the spectrum should show signals for the aromatic protons (typically between 7.5-7.9 ppm) and a very broad singlet for the two acidic carboxylic protons (typically >12 ppm).
-
TLC/HPLC: Purity can be further assessed by thin-layer chromatography or high-performance liquid chromatography against a known standard of phthalic acid.[8]
Expected Yield
| Parameter | Value |
| Moles of Phthalic Anhydride | 0.0675 mol (based on 10.0 g) |
| Theoretical Moles of Phthalic Acid | 0.0675 mol |
| Theoretical Mass of Phthalic Acid | 11.21 g |
| Expected Experimental Yield | 85 - 95% (9.5 - 10.6 g) |
Section 4: Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is mandatory when performing any chemical synthesis.
Hazard Analysis
-
Phthalic Anhydride: It is a skin and respiratory irritant and a sensitizer.[3] Acute exposure can cause irritation to the eyes, skin, and respiratory tract.[3] Chronic exposure may lead to rhinitis, bronchitis, and asthma.[3][9] It can also form combustible dust concentrations in the air.[10][11]
-
Phthalic Acid: Generally considered to have low toxicity but may cause skin and eye irritation.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles are required at all times.
-
Hand Protection: Wear nitrile or other chemically resistant gloves.
-
Body Protection: A lab coat must be worn.
-
Respiratory Protection: Operations should be conducted in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10][12]
Waste Disposal
All chemical waste, including the filtrate and any unused reagents, should be disposed of in accordance with local and institutional regulations. Aqueous waste should be neutralized before disposal if required.
Section 5: Process Visualization
Visual workflows provide a clear and concise overview of the entire synthesis and analysis process.
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A Technical Guide to 2-(Carboxycarbonyl)benzoic Acid
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of 2-(Carboxycarbonyl)benzoic acid, a pivotal chemical intermediate. The document elucidates its formal nomenclature, physicochemical properties, principal synthesis routes, and characteristic reactivity. Emphasis is placed on its applications as a versatile precursor in organic synthesis, particularly within the pharmaceutical and materials science sectors. Detailed protocols for synthesis and analytical characterization are provided to support researchers in its practical application. This guide serves as a critical resource for professionals engaged in advanced chemical research and development.
Nomenclature and Chemical Identity
The compound referred to as this compound is an aromatic organic acid possessing both a carboxylic acid group and an α-ketoacid substituent on a benzene ring in an ortho arrangement.
The officially recognized IUPAC name for this compound is 2-oxalobenzoic acid .[1] However, it is widely known in scientific literature and commercial catalogs by several synonyms, the most common of which is Phthalonic acid .[1][2][3] Understanding these different names is crucial for conducting thorough literature searches and for unambiguous procurement of the material.
A summary of its key identifiers is presented in Table 1.
Table 1: Chemical Identifiers for 2-Oxalobenzoic Acid
| Identifier | Value | Source |
| Preferred IUPAC Name | 2-Oxalobenzoic acid | [1] |
| Common Synonym | Phthalonic acid | [1][2][3] |
| Other Synonyms | 2-(o-Carboxyphenyl)glyoxylic acid, 2-Carboxy-α-oxobenzeneacetic acid | [2][3] |
| CAS Number | 528-46-1 | [1][4] |
| Molecular Formula | C₉H₆O₅ | [1][4] |
| Molecular Weight | 194.14 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C(=C1)C(=O)C(=O)O)C(=O)O | [3][4] |
| InChIKey | LFLOMAIEONDOLV-UHFFFAOYSA-N | [1][4] |
Physicochemical Properties
The physical and chemical properties of 2-oxalobenzoic acid dictate its behavior in chemical reactions, its solubility in various media, and its handling requirements. These properties are fundamental to its application in laboratory synthesis and industrial processes.
Table 2: Key Physicochemical Properties of 2-Oxalobenzoic Acid
| Property | Value | Significance in Research & Development |
| Melting Point | 140 °C | [5][6] |
| pKa | 2.00 ± 0.54 (Predicted) | [3][5] |
| Water Solubility | 535 g/L (15 °C) | [3][6] |
| Appearance | Crystalline Powder | [7] |
| Topological Polar Surface Area (TPSA) | 91.7 Ų | [3] |
The presence of two carboxylic acid groups and a ketone imparts a high degree of polarity, explaining its significant solubility in water.[3][6] Its acidic nature is a key feature, driving its utility in acid-base reactions and as a precursor for ester and amide formation.
Synthesis and Manufacturing
Historically and industrially, the synthesis of related dicarboxylic acids often involves the oxidation of polycyclic aromatic hydrocarbons or their substituted derivatives.[8] For instance, the parent compound phthalic acid was first obtained by the oxidation of naphthalene tetrachloride.[8][9][10] While a specific, widely-cited, single-step synthesis for 2-oxalobenzoic acid from a simple precursor is less common in introductory literature, its formation can be understood through the oxidation of appropriate ortho-substituted benzene derivatives. Precursors for its synthesis can include naphthalene, 1,2-dibromobenzene, and 2-bromobenzoic acid.[11]
A generalized workflow for the synthesis of such functionalized benzoic acids involves oxidation, which can be a vigorous reaction requiring careful control of conditions.
Caption: Generalized workflow for the synthesis of 2-oxalobenzoic acid.
General Laboratory Synthesis Protocol
This protocol outlines a conceptual method based on standard organic chemistry transformations. Note: This is a representative procedure and must be adapted and optimized based on specific precursors and laboratory safety protocols.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the selected ortho-substituted aromatic precursor (1.0 eq).
-
Solvent Addition: Add an appropriate solvent (e.g., water or a biphasic system) to dissolve or suspend the precursor.
-
Reagent Addition: Slowly add a strong oxidizing agent (e.g., potassium permanganate) portion-wise to control the exothermic reaction.
-
Reaction Execution: Heat the mixture to reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, cool the reaction mixture and quench any remaining oxidizing agent. Acidify the solution with a strong acid (e.g., HCl) to precipitate the crude product.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold water.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent, such as hot water, to yield pure 2-oxalobenzoic acid.
Key Chemical Reactivity and Applications
The chemical utility of 2-oxalobenzoic acid stems from its trifunctional nature (two carboxylic acids and one ketone). This structure makes it a valuable building block for synthesizing more complex molecules, particularly heterocyclic compounds relevant to medicinal chemistry.
Precursor for Heterocyclic Synthesis
A significant application of compounds with adjacent carbonyl and carboxylic acid functionalities is in the synthesis of heterocycles like phthalazinones.[12][13] 2-Benzoylbenzaldehyde, a closely related structure, is a known precursor for these compounds.[13] By analogy, 2-oxalobenzoic acid can serve as a scaffold for various derivatives. Benzoic acid and its derivatives are widely used as intermediates in the synthesis of more complex medicinal compounds, including those with antifungal or anticancer properties.[14][15]
Caption: Reactivity and synthetic utility of 2-oxalobenzoic acid.
Role in Drug Discovery and Development
The benzoic acid moiety is a well-established scaffold in medicinal chemistry.[14] Its derivatives are explored for a wide range of pharmacological activities. For instance, benzoic acid derivatives are being investigated for their potential to alleviate cancer and for their use in treating skin infections.[14][16] The structural features of 2-oxalobenzoic acid provide multiple points for chemical modification, allowing for the creation of diverse molecular libraries for screening against biological targets. Its role as a precursor to heterocyclic systems is particularly valuable, as these structures are common in approved pharmaceuticals.[13]
Analytical Characterization
Confirming the identity and purity of synthesized 2-oxalobenzoic acid is critical. Standard analytical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is used to confirm the structure of the aromatic ring protons. For related compounds like phthalic acid, the aromatic protons appear as a complex multiplet in the range of 7.5-7.7 ppm in DMSO-d₆.[17] The acidic protons of the carboxyl groups would appear as a broad singlet at a much lower field (typically >10 ppm). Analysis of NMR spectra for phthalic acid and its esters has been well-documented, providing a reference for interpreting the spectrum of 2-oxalobenzoic acid.[18][19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups. Expected characteristic peaks include:
-
O-H Stretch (Carboxylic Acid): A very broad peak from ~2500-3300 cm⁻¹.
-
C=O Stretch (Ketone & Carboxylic Acid): Strong, sharp peaks in the region of ~1680-1750 cm⁻¹. The presence of multiple carbonyls will likely result in a complex band.
-
C=C Stretch (Aromatic): Peaks around ~1600 cm⁻¹ and ~1450 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound. The expected molecular ion peak [M]+ would correspond to its molecular weight of 194.14 g/mol .
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 2-oxalobenzoic acid is essential. Based on data for the closely related phthalic acid, the compound should be treated as an irritant.
-
Hazards: Causes skin and serious eye irritation.[20][21] May cause respiratory irritation.[20][21] Dust may form explosive mixtures with air.[7]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[20][22] If dust is generated, use respiratory protection.[20]
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood.[20][22] Avoid generating dust.[23] Prevent contact with skin and eyes.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[21][22]
-
Spills: In case of a spill, sweep up the solid material, avoiding dust creation, and place it in an appropriate container for disposal.[7][22]
Conclusion
2-Oxalobenzoic acid, or phthalonic acid, is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its defined IUPAC nomenclature, well-characterized physicochemical properties, and versatile reactivity make it a valuable tool for synthetic chemists. Its primary application lies in its use as a precursor for complex organic molecules, particularly heterocyclic scaffolds of interest in pharmaceutical and materials science research. The protocols and data presented in this guide provide a foundational resource for scientists and researchers aiming to leverage the synthetic utility of this compound in their development programs.
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solubility of 2-(Carboxycarbonyl)benzoic acid in organic solvents
An In-Depth Technical Guide to the Solubility of 2-(Carboxycarbonyl)benzoic Acid in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a compound also known by its synonyms 2-formylbenzoic acid and phthalaldehydic acid.[1] Targeted at researchers, scientists, and professionals in drug development and organic synthesis, this document navigates the theoretical principles governing its solubility, summarizes existing qualitative data, and presents a robust, field-proven experimental protocol for quantitative solubility determination. The guide emphasizes the compound's unique ring-chain tautomerism and its profound impact on solvent interactions, offering a predictive framework for solvent selection and providing the necessary tools for empirical validation.
Introduction: The Duality of this compound
This compound (CAS No: 119-67-5) is an aromatic organic compound featuring both a carboxylic acid and an aldehyde functional group in an ortho position on a benzene ring.[2] This bifunctional nature makes it a valuable precursor in the synthesis of various heterocyclic compounds, including isoindolinones and phthalazinones, which are scaffolds for pharmacologically active molecules like the antihistamine azelastine.[2]
A critical, and often overlooked, feature of this molecule is its existence in a state of ring-chain tautomerism . In solution and in its solid, crystalline form, it predominantly exists not as an open chain, but as its cyclic lactol isomer, 3-hydroxyphthalide .[2] This equilibrium between the open-chain aldehydic acid and the cyclic lactol is the single most important factor governing its solubility, as the two tautomers present vastly different functionalities to the solvent environment.
Understanding and quantifying the solubility of this compound in various organic solvents is paramount for its practical application. In pharmaceutical development, solubility dictates bioavailability and formulation strategies. In synthetic chemistry, it is essential for reaction kinetics, purification (e.g., crystallization), and product yield. This guide provides the foundational knowledge and practical methodologies to master this critical parameter.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is dictated by the principle of similia similibus solvuntur or "like dissolves like." This is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, the analysis is complicated by the tautomeric equilibrium.
-
2-Formylbenzoic Acid (Open-Chain Tautomer): This form is highly polar. It possesses a hydrogen bond donor (the carboxylic acid -OH) and multiple hydrogen bond acceptors (the two carbonyl oxygens and the carboxylic hydroxyl oxygen). Its solubility is favored in polar, protic solvents that can engage in extensive hydrogen bonding.
-
3-Hydroxyphthalide (Cyclic Lactol Tautomer): This form is less polar than its open-chain counterpart. While it still has a hydrogen bond donor (-OH group) and acceptors (lactone carbonyl and hydroxyl oxygen), the intramolecular cyclization reduces the overall polarity and accessibility of these groups compared to the open-chain form.[2]
The position of this equilibrium is solvent-dependent, which in turn influences the overall observed solubility.
dot
Caption: Fig 1: Ring-chain tautomerism of the title compound.
Qualitative Solubility Profile
While comprehensive quantitative data is scarce in the literature, a qualitative understanding can be pieced together from various sources. The compound is generally described as soluble in polar organic solvents and sparingly soluble in nonpolar solvents, which aligns with its polar functional groups.[3][4]
| Solvent Class | Specific Solvent | Reported Solubility | Reference(s) |
| Polar Protic | Water | Soluble (535 g/L at 15 °C) | [2][5] |
| Methanol | Soluble | [3][6] | |
| Ethanol | Soluble | [2][3] | |
| Polar Aprotic | Diethyl Ether | Soluble | [2] |
| Nonpolar | Hexane | Limited Solubility | [3] |
| Chloroform | Limited Solubility | [3] |
This qualitative data underscores the necessity for empirical determination to obtain precise solubility values required for process optimization and formulation development.
Experimental Protocol: Gravimetric Solubility Determination
The following protocol describes a robust and reliable gravimetric method for determining the solubility of this compound. This method is based on creating a saturated solution at a specific temperature, separating the dissolved solute from the excess solid, and quantifying the solute mass after solvent evaporation.[7]
Rationale and Self-Validation
This protocol ensures trustworthiness through a key self-validating step: achieving a state of equilibrium. By approaching saturation from both undersaturated (dissolving solid) and potentially supersaturated (cooling a heated solution) states and confirming that the same concentration is reached, the researcher can be confident that the measured value represents the true thermodynamic solubility. The extended equilibration time further ensures this state is reached.
Experimental Workflow Diagram
dot
Caption: Fig 2: Workflow for gravimetric solubility determination.
Step-by-Step Methodology
-
Preparation:
-
Add an excess amount of solid this compound to a known mass of the selected organic solvent in a sealed, screw-cap glass vial. "Excess" means enough solid remains undissolved at equilibrium.
-
Prepare triplicate samples for each solvent and temperature point to ensure statistical validity.
-
-
Equilibration:
-
Place the sealed vials in a constant-temperature shaker bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a minimum of 24-48 hours. This extended time is crucial to ensure the system reaches thermodynamic equilibrium.
-
-
Phase Separation:
-
Turn off agitation and allow the vials to rest in the constant-temperature environment for at least 4-6 hours, permitting the excess solid to settle completely. This step is critical to avoid aspirating solid particles during sampling.
-
-
Sampling:
-
Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE).
-
To prevent premature crystallization of the solute upon cooling, pre-heat the syringe to the experimental temperature.
-
-
Quantification:
-
Dispense the filtered supernatant into a pre-weighed (tared) vial. Immediately seal and record the total mass (vial + solution). Calculate the mass of the solution aliquot by subtraction.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator or vacuum oven) or by a gentle stream of nitrogen gas.
-
Dry the remaining solid residue to a constant mass in a vacuum oven.
-
Record the final mass (vial + dry residue). Calculate the mass of the dissolved solute by subtraction.
-
-
Calculation:
-
The solubility (S) can be expressed in various units. A common and robust unit is grams of solute per 100 grams of solvent.
-
Mass of Solvent = Mass of Solution Aliquot - Mass of Dissolved Solute
-
Solubility ( g/100g solvent) = (Mass of Dissolved Solute / Mass of Solvent) × 100
-
Predicting Solubility: Solvent Interactions and Influences
A deeper understanding of intermolecular forces allows for a predictive assessment of solubility in different solvent classes.
Molecular Interaction Map
The diagram below illustrates the key interactions between the two tautomers and representative solvent molecules.
dot
Caption: Fig 3: Predicted interactions influencing solubility.
-
Polar Protic Solvents (e.g., Alcohols): These are expected to be excellent solvents. They can act as both hydrogen bond donors and acceptors, effectively solvating both the open-chain and cyclic tautomers. The high polarity of these solvents will likely favor the more polar open-chain form, leading to high solubility.[8][9]
-
Polar Aprotic Solvents (e.g., Ketones, Ethers, Esters): These solvents can only accept hydrogen bonds. They will interact favorably with the hydroxyl groups of both tautomers. Solubility is expected to be good, but likely less than in protic solvents, as the solvent cannot donate hydrogen bonds to the carbonyl oxygens.[8]
-
Nonpolar Solvents (e.g., Hydrocarbons, Chloroform): These solvents interact primarily through weak van der Waals or dispersion forces. Given the high polarity of this compound, its self-association (solute-solute) forces will be much stronger than the potential solute-solvent interactions. Consequently, solubility is expected to be low.[3][8]
Effect of Temperature
For most solid organic compounds, the dissolution process is endothermic, meaning solubility increases with temperature. This relationship can be modeled by the van 't Hoff equation. For practical purposes in drug development and synthesis, determining solubility at several temperatures (e.g., ambient, physiological, and reflux temperatures) is often necessary.
Conclusion
The solubility of this compound is a complex parameter fundamentally controlled by its ring-chain tautomeric equilibrium. While qualitatively understood to be soluble in polar organic solvents, the lack of extensive quantitative data in the public domain necessitates empirical determination for any serious application. By understanding the underlying chemical principles and employing a robust gravimetric protocol as detailed in this guide, researchers can confidently measure and leverage this critical physical property for success in their synthetic and formulation endeavors.
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2-(Carboxycarbonyl)benzoic acid stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of 2-(Carboxycarbonyl)benzoic Acid
For researchers, scientists, and drug development professionals, the integrity of starting materials is paramount to the validity and reproducibility of experimental outcomes. This compound, also known as Phthalonic acid, is a versatile aromatic alpha-keto acid used in organic synthesis and as a precursor for various complex molecules. Its unique structure, featuring two carboxylic acid groups and a ketone, dictates its chemical behavior and susceptibility to degradation. This guide provides a comprehensive overview of the factors influencing the stability of this compound and outlines best practices for its storage and handling to ensure its integrity over time.
Chemical Profile and Inherent Reactivity
This compound (C₉H₆O₅) possesses a unique combination of functional groups that define its stability profile. Understanding these groups is key to predicting potential degradation pathways and establishing optimal storage conditions.
-
Alpha-Keto Acid Moiety: The core of its reactivity lies in the alpha-keto acid group. The ketone group is adjacent to a carboxylic acid, which makes the molecule susceptible to decarboxylation, particularly under thermal stress or in the presence of certain catalysts.[1]
-
Aromatic Carboxylic Acid: The second carboxylic acid group, attached directly to the benzene ring, imparts acidic properties to the molecule.
-
Aromatic Ring: The benzene ring itself is relatively stable but can be susceptible to oxidation, especially if stored improperly over long periods.
The interplay of these groups suggests that the primary degradation concerns are decarboxylation, hydrolysis (if wet), and potential oxidation.
Potential Degradation Pathways
While specific degradation kinetics for this compound are not extensively published, its structure allows for the postulation of several likely degradation pathways under suboptimal storage conditions. The most probable pathway is thermal decarboxylation, leading to the formation of 2-formylbenzoic acid.
Sources
A Theoretical Investigation into the Reactivity of 2-(Carboxycarbonyl)benzoic Acid: A Whitepaper
Abstract
2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid, is a tricarboxylic acid derivative of benzene with significant potential as a precursor in the synthesis of fine chemicals and pharmaceutical agents. Its unique structure, featuring a vicinal carboxylic acid and an α-keto acid substituent, imparts a complex reactivity profile that is not yet fully understood. This technical guide provides a framework for the theoretical investigation of this compound's reactivity using modern computational chemistry techniques. We will explore key reaction pathways, including decarboxylation, intramolecular cyclization, and nucleophilic additions, outlining the rationale for selecting specific theoretical methods and the expected insights that will accelerate its application in synthetic and medicinal chemistry.
Introduction: The Chemical Significance of this compound
This compound (Phthalonic Acid) is an organic compound with the molecular formula C9H6O5[1][2]. It belongs to the class of aromatic carboxylic acids and possesses a unique structural motif: a benzoic acid scaffold substituted at the ortho position with an oxaloacetic acid group. This arrangement of three carboxylic acid functionalities, one of which is an α-keto acid, suggests a rich and varied chemical reactivity.
While its simpler analog, phthalic acid, is a high-volume industrial chemical primarily used in the production of plasticizers and polymers from its anhydride, the chemistry of this compound is less explored.[3][4] Its derivatives, however, are precursors to complex heterocyclic systems like phthalocyanines, which have applications as pigments and in photodynamic therapy[5][6]. Understanding the fundamental reactivity of the parent acid is paramount for developing novel synthetic routes to functionalized derivatives with potential applications in drug development and materials science.
This guide will lay out a comprehensive theoretical approach to elucidating the reactivity of this compound, providing researchers with a robust computational strategy to predict and understand its chemical behavior.
Predicted Reactivity Profile
The reactivity of this compound is governed by the interplay of its three acidic protons and two electrophilic carbonyl carbons. Based on the known chemistry of related dicarboxylic and α-keto acids, we can anticipate several key reaction pathways:
-
Acidity and Deprotonation: The molecule possesses three distinct pKa values. The proximity of the carboxyl groups will influence their respective acidities. Theoretical calculations can accurately predict these pKa values and model the stepwise deprotonation, which is crucial for understanding its behavior in different pH environments.[7][8]
-
Intramolecular Cyclization and Anhydride Formation: Like phthalic acid, this compound is expected to undergo intramolecular cyclization upon heating to form an anhydride. The presence of the additional carbonyl group adds complexity, potentially leading to different cyclization products.
-
Decarboxylation: α-keto acids are known to undergo decarboxylation, often facilitated by heat or catalysis. The α-keto acid moiety in this compound is a prime site for such a reaction, which would lead to 2-benzoylbenzoic acid.[9]
-
Nucleophilic Attack: The carbonyl carbons, particularly the ketone, are susceptible to nucleophilic attack. This opens pathways for the synthesis of a wide range of derivatives.
Theoretical Methodologies for Reactivity Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of organic reactions, offering a balance between computational cost and accuracy.[7][8][10][11] For the study of this compound, a multi-pronged DFT approach is recommended.
Computational Protocol
A validated protocol for investigating the reaction mechanisms would involve the following steps:
-
Geometry Optimization: The ground state geometries of reactants, transition states, intermediates, and products will be optimized.
-
Frequency Calculations: To confirm the nature of the stationary points (minima for stable species, first-order saddle points for transition states) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To verify that the identified transition state connects the correct reactant and product.
-
Solvation Modeling: To account for the effect of the solvent on the reaction energetics, using a continuum solvation model like the Polarizable Continuum Model (PCM).
Experimental Protocol: DFT Calculation of a Reaction Pathway
Objective: To determine the activation energy and reaction energy for a proposed reaction of this compound.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry software package.
-
Functional and Basis Set:
-
Select a suitable functional, such as B3LYP for general-purpose calculations or M06-2X for improved accuracy with non-covalent interactions and barrier heights.
-
Employ a Pople-style basis set like 6-311+G(d,p) or a Dunning-type basis set like aug-cc-pVTZ for higher accuracy.
-
-
Reactant and Product Optimization:
-
Build the initial structures of the reactant(s) and product(s).
-
Perform a geometry optimization calculation for each structure.
-
-
Transition State Search:
-
Use a method like the Berny algorithm (OPT=TS) or a synchronous transit-guided quasi-Newton (QST2/QST3) method to locate the transition state geometry.
-
The initial guess for the transition state can be based on the structures of the reactant and product.
-
-
Frequency Analysis:
-
Perform a frequency calculation on all optimized structures.
-
Confirm that reactants and products have all positive frequencies.
-
Verify that the transition state has exactly one imaginary frequency corresponding to the reaction coordinate.
-
-
IRC Calculation:
-
Run an IRC calculation starting from the transition state geometry to ensure it connects the desired reactant and product minima.
-
-
Energy Calculation:
-
Extract the electronic energies, ZPVE corrections, and Gibbs free energies from the frequency calculation output files.
-
Calculate the activation energy (ΔG‡) as the difference in Gibbs free energy between the transition state and the reactant(s).
-
Calculate the reaction energy (ΔGr) as the difference in Gibbs free energy between the product(s) and the reactant(s).
-
Case Study: Theoretical Investigation of Decarboxylation
The decarboxylation of the α-keto acid moiety in this compound to form 2-benzoylbenzoic acid[9] presents an excellent case for theoretical study.
Proposed Reaction Mechanism
The reaction likely proceeds through a cyclic transition state, potentially facilitated by an intramolecular proton transfer from the adjacent carboxylic acid group.
Computational Workflow Diagram
Caption: Workflow for calculating the decarboxylation reaction pathway.
Expected Insights
-
Activation Barrier: The calculated activation energy will determine the feasibility of the reaction under different temperature conditions.
-
Solvent Effects: Modeling the reaction in different solvents will reveal their influence on the reaction rate.
-
Substituent Effects: The protocol can be extended to study how electron-donating or electron-withdrawing groups on the aromatic ring affect the decarboxylation barrier, providing valuable information for catalyst design.
Applications in Drug Development
The structural core of this compound is a versatile scaffold. Its controlled modification can lead to a variety of heterocyclic compounds and other complex molecules of pharmaceutical interest. Theoretical studies can guide these synthetic efforts by:
-
Predicting Site Selectivity: In reactions with multiple possible outcomes, computational analysis can predict the most likely product by comparing the activation barriers of competing pathways.
-
Designing Novel Derivatives: By understanding the electronic properties of the molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), researchers can design derivatives with tailored electronic and reactivity properties.
-
Rationalizing Reaction Mechanisms: A detailed theoretical understanding of reaction mechanisms can help in optimizing reaction conditions to improve yields and reduce byproducts.
Conclusion and Future Directions
The application of theoretical and computational chemistry provides a powerful, predictive lens through which to explore the reactivity of this compound. The methodologies outlined in this guide offer a clear path to understanding its fundamental chemical properties, from acidity and stability to its participation in complex organic reactions. By calculating reaction pathways, predicting kinetic and thermodynamic parameters, and modeling environmental effects, researchers can significantly accelerate the rational design of novel synthetic routes and the development of new molecules for applications in drug discovery and beyond. Future work should focus on benchmarking computational results against experimental data as it becomes available to further refine the predictive models.
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Introduction: Unveiling the Quantum Landscape of Phthalic Acid
An In-Depth Technical Guide to Density Functional Theory (DFT) Calculations for 2-Carboxybenzoic Acid (Phthalic Acid)
2-Carboxybenzoic acid, commonly known as phthalic acid, is a foundational aromatic dicarboxylic acid. Its structural isomers, isophthalic and terephthalic acid, are cornerstone components in the polymer industry. Phthalic acid itself serves as a precursor for synthesizing plasticizers, dyes, and pharmaceuticals. Understanding its three-dimensional structure, electronic properties, and vibrational behavior at a quantum level is paramount for rational molecular design, predicting reactivity, and elucidating its role in complex chemical systems.
This guide provides a comprehensive, field-proven protocol for conducting Density Functional Theory (DFT) calculations on phthalic acid. DFT offers an exceptional balance of computational cost and accuracy, making it the workhorse of modern computational chemistry for molecules of this size. We will move beyond a simple list of steps, focusing on the causality behind methodological choices to ensure the production of reliable, publication-quality data.
A Note on Nomenclature: The term "2-(Carboxycarbonyl)benzoic acid" can be ambiguous. While this guide focuses on the common and widely studied 2-carboxybenzoic acid (phthalic acid, C₈H₆O₄), other interpretations exist[1]. The methodologies detailed herein are robust and readily adaptable to related molecular structures.
Part 1: The Theoretical Foundation: Selecting a Robust Computational Model
The reliability of any DFT study hinges on the selection of the exchange-correlation functional and the basis set. This combination, known as the "model chemistry," dictates the accuracy of the electronic structure description.
1.1. The Exchange-Correlation Functional: B3LYP
For organic molecules composed of first- and second-row elements, the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a highly reliable and extensively validated choice. It incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic behavior, particularly in systems with significant electron correlation. Numerous benchmark studies have demonstrated that B3LYP provides excellent geometric parameters and reaction energies for a vast range of organic compounds, establishing it as a gold standard for balancing accuracy and computational efficiency[2][3][4][5].
1.2. The Basis Set: 6-311++G(d,p)
A basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style 6-311++G(d,p) basis set is a sophisticated and powerful choice for this application for several reasons:
-
Triple-Zeta Valence (6-311): It uses three separate functions to describe each valence electron, providing significant flexibility to accurately model the electron distribution involved in chemical bonding.
-
Polarization Functions (d,p): The (d) on heavy (non-hydrogen) atoms and (p) on hydrogen atoms add functions of higher angular momentum. These are critical for describing the non-spherical shape of electron clouds in bonds and lone pairs, essential for accurately modeling the geometry of the carboxyl groups and the benzene ring.[6][7]
-
Diffuse Functions (++): The ++ indicates the addition of diffuse functions to both heavy atoms and hydrogens. These are large, broad functions that are crucial for accurately describing species with electron density far from the nuclei, such as anions, lone pairs, and systems involving hydrogen bonds[6][7]. For phthalic acid, which can engage in intra- and intermolecular hydrogen bonding, these functions are indispensable for obtaining accurate energies and vibrational modes.
Part 2: The Computational Workflow: A Self-Validating Protocol
This section details a step-by-step protocol using the Gaussian software package, a widely used platform for electronic structure calculations. The keywords provided are standard and adaptable to other software like ORCA or Q-Chem.
Workflow Overview
The following diagram outlines the logical progression of the computational tasks, ensuring a validated and comprehensive analysis.
Caption: A validated DFT workflow from initial structure to final analysis.
Step 2.1: Molecular Structure Preparation
Begin by constructing an approximate 3D structure of phthalic acid using a molecular editor like GaussView or Avogadro. Ensure a reasonable starting geometry, though the subsequent optimization will refine it to the precise energy minimum. The planar benzene ring and the two ortho-carboxyl groups are the key features. Pay attention to the initial orientation of the hydroxyl hydrogens, as different starting conformers could potentially lead to different local minima.
Step 2.2: Geometry Optimization
The goal of optimization is to find the molecular structure with the lowest possible energy (the most stable conformation) at the chosen level of theory. The forces on each atom are calculated, and the geometry is adjusted iteratively until a stationary point is reached[8][9][10].
Sample Gaussian Input File (phthalic_acid_opt.gjf):
-
#p : Requests "print" level output with additional information.
-
B3LYP/6-311++G(d,p) : Specifies the model chemistry.
-
Opt : The keyword that requests a geometry optimization[8][9].
-
0 1 : Represents the molecule's charge (0, neutral) and spin multiplicity (1, singlet).
Step 2.3: Frequency Analysis
This is a critical, non-negotiable step for validating the result of an optimization. A frequency calculation computes the second derivatives of the energy with respect to atomic positions, yielding vibrational modes and their frequencies[11][12][13][14][15].
The Self-Validating Criterion: A true energy minimum on the potential energy surface will have zero imaginary frequencies . The presence of one or more imaginary frequencies (often printed as negative values in the output) indicates that the structure is a transition state or a higher-order saddle point, not a stable minimum. If an imaginary frequency is found, the structure must be modified (e.g., by displacing atoms along the imaginary mode's vector) and re-optimized.
Sample Gaussian Input File (phthalic_acid_freq.gjf):
-
Freq : The keyword that requests a frequency calculation[12][13].
-
Geom=Check Guess=Read : These keywords instruct Gaussian to use the optimized geometry and electronic wavefunction from the checkpoint file (phthalic_acid.chk) of the previous optimization step, ensuring consistency.
Step 2.4: Advanced Property Calculation & Population Analysis
Once a true minimum is confirmed, you can proceed to calculate a wealth of electronic properties from the same validated wavefunction. A highly insightful method is Natural Bond Orbital (NBO) analysis.
Natural Bond Orbital (NBO) Analysis: NBO analysis transforms the complex molecular orbitals into a localized picture of chemical bonds, lone pairs, and core orbitals, which aligns closely with Lewis structures. It provides chemically intuitive information about charge distribution (natural atomic charges) and donor-acceptor interactions between orbitals[16][17][18][19]. This is invaluable for understanding intramolecular hydrogen bonding and charge transfer.
Sample Gaussian Input File (phthalic_acid_nbo.gjf):
-
Pop=NBO : The keyword that requests a full Natural Bond Orbital analysis[16].
Part 3: Data Interpretation and Visualization
The output files from these calculations contain a vast amount of data. Presenting the key findings in a structured and visual format is essential for clear communication and interpretation.
Molecular Structure with Atom Numbering
For clarity in discussing results, it is crucial to have a defined numbering scheme for the atoms in the molecule.
Caption: Atom numbering scheme for Phthalic Acid used in data tables.
Quantitative Data Summary
Summarize key quantitative results into tables for easy comparison and reference.
Table 1: Key Optimized Geometric Parameters
| Parameter | Atoms Involved | Calculated Value (Å or °) |
|---|---|---|
| Bond Length | C7=O9 | 1.21 Å |
| Bond Length | C7-O10 | 1.35 Å |
| Bond Length | O10-H17 | 0.97 Å |
| Bond Angle | O9-C7-O10 | 123.5° |
| Dihedral Angle | C1-C2-C7-O9 | 15.0° |
Table 2: Calculated Electronic Properties
| Property | Value (Hartree) | Value (eV) |
|---|---|---|
| Energy of HOMO | -0.254 Ha | -6.91 eV |
| Energy of LUMO | -0.078 Ha | -2.12 eV |
| HOMO-LUMO Gap (ΔE) | 0.176 Ha | 4.79 eV |
| Dipole Moment | \multicolumn{2}{c|}{2.85 Debye} |
Note: Values are representative and will vary based on the final optimized geometry.
Interpretation of Key Results
-
HOMO-LUMO Gap: The energy gap (ΔE) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical descriptor of chemical reactivity and stability. A larger gap implies higher kinetic stability and lower chemical reactivity[20][21]. The HOMO often represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. Visualizing these orbitals can reveal the most likely sites for electrophilic and nucleophilic attack.
-
Vibrational Frequencies: The calculated IR spectrum from the frequency analysis can be directly compared to experimental FT-IR data. Characteristic peaks, such as the C=O stretch (~1700-1750 cm⁻¹) and the broad O-H stretch from the carboxylic acid groups (~2500-3300 cm⁻¹), can be identified and assigned to specific atomic motions.
-
NBO Charges: The natural atomic charges from the NBO analysis reveal the charge distribution across the molecule. One would expect the oxygen atoms to be highly negative and the carbonyl carbons and acidic protons to be highly positive, quantifying the polarity of the molecule.
Conclusion
This guide has outlined a robust, multi-step protocol for performing and validating DFT calculations on 2-carboxybenzoic acid (phthalic acid). By employing the B3LYP functional with the 6-311++G(d,p) basis set and adhering to a strict workflow of optimization followed by frequency validation, researchers can generate high-quality data on the molecule's geometry, stability, and electronic properties. The subsequent application of NBO analysis provides deeper, chemically intuitive insights into bonding and charge distribution. The principles and methodologies presented here form a solid foundation for more advanced studies, such as modeling reaction mechanisms, simulating spectra, and predicting intermolecular interactions, empowering scientists in drug development and materials research to make informed, data-driven decisions.
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spectroscopic characterization of 2-(Carboxycarbonyl)benzoic acid
An In-depth Technical Guide to the Spectroscopic Characterization of 2-(Carboxycarbonyl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the spectroscopic characterization of 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde), a molecule of significant interest in synthetic chemistry. A critical aspect of this compound's chemistry is its existence in a dynamic equilibrium between its open-chain aldehydic acid form and its cyclic lactol tautomer, 3-hydroxyphthalide. This guide delves into the application of fundamental spectroscopic techniques—Infrared (IR), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Visible (UV-Vis) spectroscopy—to elucidate and quantify this tautomerism. We will dissect the spectral signatures unique to each form, offering field-proven insights into experimental design, data interpretation, and the causality behind spectroscopic observations. This document is intended for researchers, scientists, and professionals in drug development who require a deep, practical understanding of how to characterize this versatile chemical building block.
Introduction: The Dual Nature of 2-Formylbenzoic Acid
2-Formylbenzoic acid (CAS 119-67-5) is an aromatic organic compound featuring both a carboxylic acid and an aldehyde functional group in an ortho substitution pattern.[1][2] This unique arrangement facilitates an intramolecular reaction, leading to a ring-chain tautomerism where the open-chain form exists in equilibrium with its cyclic hemiacetal (lactol) isomer, 3-hydroxyphthalide.[1]
The prevalence of each tautomer is highly dependent on the physical state and the chemical environment (e.g., solvent polarity, temperature, pH). Understanding and interpreting the spectroscopic data, therefore, requires a nuanced approach that accounts for the potential presence of both species. This guide will systematically break down the spectroscopic fingerprint of each tautomer, providing the necessary tools to confidently identify and characterize this compound in various contexts.
The Core of the Matter: Ring-Chain Tautomerism
The defining characteristic of 2-formylbenzoic acid is its tautomeric equilibrium. The interconversion between the linear aldehyde-acid and the cyclic lactol is a reversible intramolecular nucleophilic addition.
Caption: Tautomeric equilibrium of 2-formylbenzoic acid.
This equilibrium is the central hypothesis that must be tested and validated through spectroscopic analysis. The choice of solvent for analysis is critical; aprotic solvents may favor one form, while protic solvents can influence the equilibrium through hydrogen bonding.
Infrared (IR) Spectroscopy: A Tale of Two Carbonyls
IR spectroscopy is a powerful first-pass technique to probe the functional groups present and infer the dominant tautomeric form, particularly in the solid state. The key is to analyze the carbonyl (C=O) and hydroxyl (O-H) stretching regions.
Expected Spectral Features:
-
2-Formylbenzoic Acid (Open Form):
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded dimer of a carboxylic acid.[3][4]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1720 cm⁻¹. Conjugation with the aromatic ring lowers this frequency compared to aliphatic acids.[5]
-
C=O Stretch (Aldehyde): A distinct, strong peak typically around 1680-1700 cm⁻¹.
-
-
3-Hydroxyphthalide (Cyclic Form):
-
O-H Stretch (Alcohol/Lactol): A relatively sharp, strong band around 3300-3500 cm⁻¹.
-
C=O Stretch (Lactone): A very strong, sharp peak at a higher frequency than an open-chain ester, typically around 1760-1780 cm⁻¹. The five-membered ring strain increases the carbonyl stretching frequency.
-
Absence of Aldehyde Peak: The disappearance of the aldehyde C=O stretch around 1690 cm⁻¹ is a key diagnostic marker for the cyclic form.
-
Data Summary: Key IR Absorptions
| Functional Group | Tautomeric Form | Expected Wavenumber (cm⁻¹) | Characteristics |
| O-H Stretch (Carboxylic Acid) | Open-Chain | 2500 - 3300 | Very Broad, Strong |
| C=O Stretch (Carboxylic Acid) | Open-Chain | ~1710 | Strong, Sharp |
| C=O Stretch (Aldehyde) | Open-Chain | ~1690 | Strong, Sharp |
| O-H Stretch (Lactol) | Cyclic | ~3400 | Broad to Moderately Sharp, Strong |
| C=O Stretch (Lactone) | Cyclic | ~1760 | Very Strong, Sharp (indicative of ring strain) |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Preparation: Place a small amount (a few milligrams) of the solid 2-formylbenzoic acid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the key absorption bands in the O-H and C=O regions to determine the predominant tautomer in the solid state.
Caption: Plausible fragmentation of 2-formylbenzoic acid in EI-MS.
UV-Visible Spectroscopy: Probing the Electronic Transitions
UV-Vis spectroscopy provides information about the conjugated π-electron system. The aromatic ring and carbonyl groups are the primary chromophores.
-
Expected Absorptions: Benzoic acid and its derivatives typically show two main absorption bands. [6] * An intense band (B-band) around 230 nm .
-
A weaker, structured band (C-band) around 270-280 nm .
-
-
Influence of Tautomerism: The extent of conjugation differs slightly between the two forms, which may lead to subtle shifts in the λ_max and absorptivity, but these are often less diagnostic than IR or NMR.
-
Influence of pH: A significant change in the UV spectrum is expected upon deprotonation of the carboxylic acid (pKa ≈ 3.8). In basic solutions, the carboxylate anion is formed, leading to a hypsochromic (blue) shift of the B-band to around 225 nm. [6]This pH dependence confirms the presence of the acidic carboxylic acid group.
Experimental Protocol: UV-Vis Spectroscopy
-
Stock Solution: Prepare a stock solution of 2-formylbenzoic acid in a suitable solvent (e.g., methanol or ethanol).
-
Working Solutions: Prepare a series of dilutions from the stock solution. For pH studies, prepare solutions in buffered aqueous media (e.g., pH 2 and pH 8).
-
Data Acquisition: Record the UV-Vis spectrum from 200 to 400 nm using a quartz cuvette, with the pure solvent or buffer as a blank.
-
Analysis: Identify the wavelength of maximum absorbance (λ_max) under different pH conditions.
Conclusion: A Unified Spectroscopic Picture
The comprehensive characterization of 2-formylbenzoic acid is a prime example of applying fundamental spectroscopic principles to a dynamic chemical system. No single technique tells the whole story. Instead, a correlated approach is necessary:
-
IR spectroscopy provides a rapid assessment of the dominant form in the solid state by identifying key carbonyl and hydroxyl groups.
-
NMR spectroscopy offers an unambiguous and quantitative analysis of the tautomeric equilibrium in solution.
-
Mass spectrometry confirms the molecular weight and provides structural clues through predictable fragmentation pathways, particularly the "ortho effect."
-
UV-Vis spectroscopy characterizes the electronic structure and confirms the presence of the acidic proton through pH-dependent studies.
By synthesizing the data from these techniques, a scientist can build a self-validating and robust characterization package for 2-formylbenzoic acid, confidently navigating its fascinating dual identity as both an aldehyde-acid and a cyclic lactol.
References
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of benzoic acid.
- The Royal Society of Chemistry. (n.d.). Supplementary Information.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution: evaluation of spectroscopic and computational methods for the identification of associates and their role in crystallization.
- ResearchGate. (n.d.). IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations.
- ChemSynthesis. (n.d.). 2-formylbenzoic acid.
- ChemTik. (n.d.). Benzoic acid,2-formyl-, anhydride with 2-formylbenzoic acid.
- Chemistry LibreTexts. (2022, March 3). Spectroscopy of Carboxylic Acids and Nitriles.
- Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids.
- Chemistry LibreTexts. (2020, September 30). Spectroscopy of Carboxylic Acids and Nitriles.
- Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid.
- Wikipedia. (n.d.). 2-Carboxybenzaldehyde.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid.
- ResearchGate. (2015, August 4). IDENTIFICATION OF BENZOIC ACID BY GC AND MASS SPECTROMETRY.
- National Institute of Standards and Technology. (n.d.). Benzoic acid.
- ResearchGate. (n.d.). UV-visible spectroscopic scan of benzoic acid the concentration of 1.0, 3.0, 5.0, 8.0 and 10 ppm shows the λmax at 230 nm.
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0001870).
- eScholarship, University of California. (2020, February 10). Absorption Spectra of Benzoic Acid in Water at Different pH and in the Presence of Salts.
- YouTube. (2021, February 3). Mass Spectrometry of Benzoic Acid.
- ResearchGate. (n.d.). Mass Spectra of Benzoic acid in the Fruit juice sample and matching form NIST Library.
- PubMed. (2024, January). Does deprotonated benzoic acid lose carbon monoxide in collision-induced dissociation?.
- Axios Research. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde).
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An In-depth Technical Guide to the Reaction Mechanism of 2-(Carboxycarbonyl)benzoic Acid Formation
Introduction
2-(Carboxycarbonyl)benzoic acid, also known as 2-carboxybenzoylformic acid, is an alpha-keto dicarboxylic acid. Its structure, featuring a keto group adjacent to one carboxylic acid and ortho to another on a benzene ring, makes it a potentially versatile building block in the synthesis of complex heterocyclic compounds and novel pharmaceutical agents. While not a large-scale industrial chemical, understanding the plausible reaction mechanisms for its formation is crucial for researchers in organic synthesis and drug development. This guide provides an in-depth analysis of scientifically sound, albeit not extensively documented, synthetic pathways to this compound, focusing on the underlying reaction mechanisms, experimental rationale, and validation protocols.
Proposed Synthetic Pathways and Mechanistic Elucidation
The formation of this compound can be approached through several strategic disconnections. This guide will focus on two primary, mechanistically distinct, and synthetically viable routes: the selective oxidation of 2-acetylbenzoic acid and the controlled hydrolysis of phthaloyl chloride.
Pathway 1: Selective Oxidation of 2-Acetylbenzoic Acid
This pathway represents a classic and reliable method for the synthesis of α-keto acids. The strategy involves the oxidation of the methyl group of the acetyl substituent in 2-acetylbenzoic acid to a carboxylic acid.
Causality of Experimental Choices: The selection of 2-acetylbenzoic acid as a precursor is strategic due to the differential reactivity of the benzylic protons on the acetyl group compared to the aromatic protons, allowing for selective oxidation. The choice of oxidizing agent is critical; a reagent capable of oxidizing a methyl ketone to a carboxylic acid without cleaving the aromatic ring is required. Potassium permanganate (KMnO₄) under alkaline conditions is a suitable choice, as is selenium dioxide (SeO₂).
Reaction Mechanism with Potassium Permanganate:
The oxidation of 2-acetylbenzoic acid with potassium permanganate in an alkaline medium proceeds through a multi-step mechanism:
-
Enolate Formation: In the presence of a base (e.g., NaOH or KOH), the α-proton of the acetyl group is abstracted to form an enolate ion. This step is crucial as it activates the methyl group for oxidation.
-
Oxidation by Permanganate: The permanganate ion (MnO₄⁻) acts as the oxidizing agent. The enolate attacks the manganese atom, leading to the formation of a cyclic manganate ester intermediate.
-
Hydrolysis and Further Oxidation: The intermediate is hydrolyzed, and subsequent oxidation steps convert the methyl group into a carboxylate.
-
Acidification: The final step involves acidification of the reaction mixture to protonate the carboxylate groups, yielding this compound.
2-(Carboxycarbonyl)benzoic acid acidity and pKa values
An In-Depth Technical Guide to the Acidity and pKa of 2-(Carboxycarbonyl)benzoic Acid
Introduction
This compound, known by several synonyms including phthalamic acid and 2-carbamoylbenzoic acid, is an aromatic compound of significant interest in organic synthesis and medicinal chemistry.[1][2][3] Its structure is characterized by a benzene ring substituted at adjacent positions with a carboxylic acid group (-COOH) and a primary amide group (-CONH₂). This unique ortho arrangement of two distinct functional groups imparts specific chemical properties, chief among them being its acidity.
Understanding the ionization behavior and the corresponding acid dissociation constants (pKa values) of this compound is critical for researchers in drug development and materials science. The extent of ionization at a given pH governs crucial molecular properties such as solubility, lipophilicity, and the ability to interact with biological targets. This guide provides a detailed examination of the acidity of this molecule, the factors influencing it, and the experimental methodologies for its precise determination.
Molecular Structure and Acidic Centers
This compound possesses two protons with the potential for dissociation:
-
The Carboxylic Acid Proton (-COOH): This is the primary acidic center of the molecule. Carboxylic acids are classic organic acids, readily donating their proton in aqueous solutions.
-
The Amide Protons (-CONH₂): The protons on the amide nitrogen are significantly less acidic. While they can be removed under strongly basic conditions, their contribution to the overall acidity in typical physiological or laboratory aqueous environments is negligible. The pKa of a typical primary amide is in the range of 17-18, making it a much weaker acid than water.[4]
Therefore, for practical purposes in most chemical and biological systems, this compound is considered a monoprotic acid , with its acidity defined by the ionization of the carboxylic acid group.
Ionization Equilibrium
The principal ionization equilibrium in an aqueous solution is the dissociation of the carboxylic acid proton to form the corresponding carboxylate anion.
Caption: Ionization equilibrium of the carboxylic acid group.
pKa Values and Influencing Factors
The acid dissociation constant (pKa) is the negative logarithm of the acid dissociation constant (Ka) and represents the pH at which the acid is 50% dissociated.
Predicted and Comparative pKa Values
-
The predicted pKa for the carboxylic acid group of this compound is approximately 3.75 ± 0.10 .[5]
To understand the context of this value, it is instructive to compare it with the pKa values of benzoic acid and its parent dicarboxylic acid, phthalic acid.
| Compound | Functional Groups | pKa1 | pKa2 |
| This compound | -COOH, -CONH₂ (ortho) | ~3.75 (Predicted) [5] | >15 (Amide) |
| Benzoic Acid | -COOH | 4.20 | N/A |
| Phthalic Acid | -COOH, -COOH (ortho) | 2.89[6] | 5.51[6] |
Data Interpretation and Causality:
-
Increased Acidity vs. Benzoic Acid: this compound (pKa ≈ 3.75) is a stronger acid than benzoic acid (pKa = 4.20). This is due to the electron-withdrawing nature of the adjacent amide (-CONH₂) group. The carbonyl moiety of the amide pulls electron density away from the carboxylic acid group through the benzene ring (inductive effect). This stabilizes the resulting carboxylate anion (the conjugate base), making the parent acid more likely to donate its proton.
-
Decreased Acidity vs. Phthalic Acid (pKa1): The first proton of phthalic acid (pKa1 = 2.89) is significantly more acidic. This is because the second carboxylic acid group is a more potent electron-withdrawing group than the amide group. Furthermore, intramolecular hydrogen bonding can stabilize the mono-anion of phthalic acid, facilitating the first deprotonation.
Experimental Determination of pKa
The pKa of this compound can be determined accurately using several well-established laboratory methods. Potentiometric titration is the most common and direct approach.
Protocol: pKa Determination by Potentiometric Titration
This protocol describes the determination of the carboxylic acid pKa by titrating a solution of this compound with a standardized strong base.
Principle: As a strong base (e.g., NaOH) is added to a solution of the weak acid (HA), the acid is converted to its conjugate base (A⁻). The pH of the solution is monitored throughout the titration. A plot of pH versus the volume of titrant added yields a titration curve. The pKa is numerically equal to the pH at the half-equivalence point, where the concentrations of the acid and its conjugate base are equal ([HA] = [A⁻]).
Materials and Equipment:
-
This compound (solid)
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Deionized water (CO₂-free)
-
Analytical balance
-
Calibrated pH meter and electrode
-
50 mL burette
-
250 mL beaker
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Preparation of the Analyte Solution:
-
Accurately weigh approximately 0.41 g of this compound (molar mass ≈ 165.15 g/mol ) to prepare a 100 mL solution of ~0.025 M.[1]
-
Transfer the solid to a 250 mL beaker.
-
Add ~100 mL of deionized water and a magnetic stir bar. Stir until the solid is completely dissolved. Note: Gentle heating or the addition of a small amount of a co-solvent like ethanol may be necessary if solubility is low, but this can slightly alter the pKa value.[7]
-
-
Titration Setup:
-
Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).
-
Rinse and fill the burette with the standardized 0.1 M NaOH solution, ensuring no air bubbles are present in the tip.
-
Immerse the pH electrode in the analyte solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.
-
Begin stirring the solution at a moderate, constant speed.
-
-
Data Collection:
-
Record the initial pH of the solution before adding any titrant.
-
Add the NaOH solution from the burette in small increments (e.g., 0.5 mL or 1.0 mL).
-
After each addition, allow the pH reading to stabilize, then record the pH and the total volume of NaOH added.
-
As the pH begins to change more rapidly, reduce the increment size (e.g., to 0.1 mL or 0.2 mL) to accurately capture the steep rise around the equivalence point.
-
Continue adding titrant well past the equivalence point until the pH curve flattens out again.
-
-
Data Analysis:
-
Plot a graph of pH (y-axis) versus the volume of NaOH added (x-axis).
-
Determine the equivalence point (Veq), which is the point of maximum slope on the titration curve. This can be found visually from the inflection point or more accurately by plotting the first derivative (ΔpH/ΔV vs. V).
-
Calculate the volume of NaOH at the half-equivalence point (V½ = Veq / 2).
-
Find the pH on the titration curve that corresponds to this half-equivalence volume. This pH value is the experimental pKa of the acid.
-
Workflow for Potentiometric Titration
Sources
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Methodological & Application
Application Notes and Protocols: Aromatic Dicarboxylic Acids as Versatile Linkers in Metal-Organic Framework (MOF) Synthesis for Drug Delivery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Elegance of Aromatic Dicarboxylic Acids in MOF Design
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming a repeating network of cages and channels.[1] Their exceptionally high surface areas, tunable pore sizes, and the ability to functionalize their internal and external surfaces make them highly promising materials for a wide range of applications, including gas storage, catalysis, and, notably, drug delivery.[2][3]
At the heart of every MOF is the organic linker, a molecule that bridges the metal nodes and dictates the framework's topology, porosity, and chemical properties. Among the most widely used and versatile linkers are the aromatic dicarboxylic acids, particularly the isomers of benzenedicarboxylic acid: phthalic acid (1,2-benzenedicarboxylic acid), isophthalic acid (1,3-benzenedicarboxylic acid), and terephthalic acid (1,4-benzenedicarboxylic acid). While the nomenclature "2-(Carboxycarbonyl)benzoic acid" can be ambiguous, it structurally points towards this family of dicarboxylic acids, which are foundational in MOF chemistry.
The choice of isomer is a critical determinant of the final MOF architecture. The linear geometry of terephthalic acid often leads to robust, high-symmetry frameworks with large pores, such as the iconic MOF-5 and the highly stable UiO-66.[1][4] In contrast, the bent nature of isophthalic acid can result in more complex and often interpenetrated structures. Phthalic acid, with its ortho-substituted carboxyl groups, introduces further steric considerations that can be exploited to create unique framework topologies.
This application note provides a comprehensive guide to using these aromatic dicarboxylic acids as linkers in MOF synthesis, with a particular focus on their application in drug delivery systems. We will explore the rationale behind synthetic choices, provide detailed experimental protocols, and discuss the characterization of the resulting materials.
Causality in Experimental Design: Why Aromatic Dicarboxylic Acids?
The prevalence of aromatic dicarboxylic acids in MOF synthesis is not coincidental. Several key factors contribute to their utility and success:
-
Rigidity and Pre-defined Geometry: The rigid benzene backbone of these linkers provides structural integrity to the resulting MOF. The fixed angles between the carboxylate groups (180° for terephthalic acid, 120° for isophthalic acid, and approximately 60° for phthalic acid) allow for predictable coordination with metal centers, enabling the rational design of specific network topologies.[5]
-
Strong Coordination: The carboxylate groups form strong coordination bonds with a wide variety of metal ions (e.g., Zn²⁺, Cu²⁺, Zr⁴⁺, Fe³⁺, Cr³⁺), leading to the formation of stable secondary building units (SBUs) and, consequently, robust frameworks.[6][7]
-
Tunability through Functionalization: The aromatic ring serves as a scaffold that can be readily functionalized with various chemical groups (e.g., -NH₂, -NO₂, -Br, -OH).[8][9] This allows for the fine-tuning of the MOF's properties, such as its hydrophilicity, chemical affinity, and even its therapeutic or diagnostic capabilities. For instance, amino-functionalized terephthalic acid is often used to introduce reactive sites for post-synthetic modification or to enhance interactions with specific drug molecules.[10]
-
Biocompatibility Considerations: Many MOFs constructed from these linkers and biocompatible metals like zinc and iron have shown promise for biomedical applications.[2][11] The linkers themselves are often derivatives of naturally occurring or biologically relevant molecules, which can be an advantage in designing drug delivery systems with low toxicity.[11]
Experimental Protocols
The following protocols provide a general framework for the synthesis of MOFs using aromatic dicarboxylic acid linkers and their subsequent application in drug loading and release studies. The solvothermal method is highlighted as it is one of the most common and effective techniques for producing high-quality crystalline MOFs.[12]
Protocol 1: General Solvothermal Synthesis of a Zirconium-Terephthalate MOF (UiO-66 as an example)
UiO-66 is a well-studied zirconium-based MOF known for its exceptional thermal and chemical stability, making it an excellent candidate for drug delivery applications.[1][2]
Materials:
-
Zirconium(IV) chloride (ZrCl₄)
-
Terephthalic acid (1,4-benzenedicarboxylic acid)
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl, concentrated) - as a modulator
Procedure:
-
In a 100 mL Teflon-lined autoclave, dissolve ZrCl₄ (e.g., 0.25 g, 1.07 mmol) and terephthalic acid (e.g., 0.178 g, 1.07 mmol) in 50 mL of DMF.
-
Add a modulator, such as concentrated HCl (e.g., 0.5 mL), to the solution. Modulators can improve crystallinity and reduce defects by competing with the linker for coordination to the metal center.
-
Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours.
-
After the reaction, allow the autoclave to cool down to room temperature naturally.
-
Collect the white crystalline product by filtration or centrifugation.
-
Wash the product with fresh DMF (3 x 20 mL) to remove any unreacted starting materials.
-
To activate the MOF (i.e., remove the solvent molecules from the pores), perform a solvent exchange with a more volatile solvent like ethanol (3 x 20 mL) over 24 hours.
-
Dry the activated MOF under vacuum at 150 °C for 12 hours.
Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups to the metal centers.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework and confirm the removal of solvent molecules after activation.
-
Brunauer-Emmett-Teller (BET) Analysis: To determine the surface area and porosity of the activated MOF.
Table 1: Representative Synthesis Parameters for MOFs with Aromatic Dicarboxylic Acid Linkers
| MOF Name | Metal Source | Linker | Solvent | Temperature (°C) | Time (h) |
| UiO-66 | ZrCl₄ | Terephthalic acid | DMF | 120 | 24 |
| MOF-5 | Zn(NO₃)₂·4H₂O | Terephthalic acid | DMF/DEF | 100-120 | 24 |
| MIL-53(Al) | Al(NO₃)₃·9H₂O | Terephthalic acid | H₂O | 210 | 72 |
| HKUST-1 | Cu(NO₃)₂·3H₂O | Trimesic acid* | DMF/Ethanol/H₂O | 85-120 | 12-24 |
| Zn-IPA MOF | Zn(NO₃)₂·6H₂O | Isophthalic acid | DMF | 120 | 24 |
Note: Trimesic acid (1,3,5-benzenetricarboxylic acid) is included for comparison as a common aromatic polycarboxylic acid linker.
Protocol 2: Drug Loading and In-Vitro Release Study
This protocol describes a general procedure for loading a model drug, such as ibuprofen, into a pre-synthesized MOF and studying its release profile in simulated physiological conditions.[1]
Materials:
-
Activated MOF (e.g., UiO-66 from Protocol 1)
-
Ibuprofen (or other model drug)
-
Ethanol
-
Phosphate-Buffered Saline (PBS) solutions at pH 7.4 and pH 5.0
-
Magnetic stirrer
-
Shaker incubator
-
UV-Vis Spectrophotometer
Procedure - Drug Loading:
-
Disperse 100 mg of the activated MOF into a 10 mL ethanolic solution containing 50 mg of ibuprofen.
-
Stir the mixture vigorously at room temperature for 24 hours to facilitate drug encapsulation.[1]
-
Collect the drug-loaded MOF by centrifugation.
-
Wash the product with fresh ethanol to remove any drug adsorbed on the external surface.[1]
-
Dry the drug-loaded MOF under vacuum.
-
To determine the drug loading efficiency, measure the concentration of ibuprofen in the supernatant using UV-Vis spectrophotometry at its characteristic wavelength and compare it to the initial concentration.
Procedure - In-Vitro Release:
-
Disperse a known amount of the drug-loaded MOF (e.g., 10 mg) in a known volume of PBS (e.g., 20 mL) at pH 7.4 (simulating physiological pH) and pH 5.0 (simulating the acidic environment of endosomes or tumors).
-
Place the suspension in a shaker incubator at 37 °C.
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS to maintain a constant volume.
-
Centrifuge the aliquot to separate any MOF particles.
-
Measure the concentration of the released drug in the supernatant using a UV-Vis spectrophotometer.
-
Plot the cumulative drug release as a function of time to obtain the release profile.
Visualization of Key Processes
To better illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict the general workflow for MOF synthesis and the mechanism of drug delivery.
Caption: Schematic of drug loading into and stimulus-triggered release from a MOF carrier.
Conclusion and Future Outlook
Aromatic dicarboxylic acids are indispensable building blocks in the construction of Metal-Organic Frameworks. Their structural rigidity, strong coordinating ability, and potential for functionalization provide a powerful toolkit for designing advanced materials for drug delivery. The ability to create highly porous and stable frameworks like UiO-66 and MOF-5 has paved the way for their use as carriers for a wide variety of therapeutic agents. [2][3] Future research in this area will likely focus on the development of multifunctional MOFs where the linker itself possesses therapeutic properties or targeting moieties. Furthermore, the exploration of more complex polycarboxylic aromatic linkers will continue to expand the structural diversity and functional complexity of MOFs, leading to next-generation drug delivery systems with enhanced efficacy and specificity.
References
- International Journal of Pharmaceutical Sciences. (n.d.). Advancing Drug Delivery with Metal-Organic Frameworks: Challenges, Synthesis and Application.
- Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Sciforum.
- Imperial College London. (n.d.). Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly. Spiral.
- Shen, S. Q. (2016). Synthesis And Properties Of Metal-organic Frameworks Based On Organic Aromatic Polyearboxylate Ligand. Globe Thesis.
- Mohammadi, N., & Manteghi, F. (2015). Terephthalic acid as a linker in preparation of a new Ni-doped, Zn-based MOF. Semantic Scholar.
- American Chemical Society. (2023, November 15). Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate. YouTube.
- MDPI. (2022). Synthesis of a Chiral 3,6T22-Zn-MOF with a T-Shaped Bifunctional Pyrazole-Isophthalate Ligand Following the Principles of the Supramolecular Building Layer Approach.
- Royal Society of Chemistry. (2021). First transition series metal–organic frameworks: synthesis, properties and applications.
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Application Note: 2-(Carboxycarbonyl)benzoic Acid Derivatives as pH-Sensitive Linkers in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS), pioneered by Bruce Merrifield, is the cornerstone of modern peptide chemistry, enabling the efficient construction of complex peptide sequences.[1][2] A critical component of any SPPS strategy is the linker, a molecular bridge that anchors the nascent peptide chain to an insoluble resin support.[3][4][5] The choice of linker dictates the conditions under which the final peptide can be cleaved from the support and determines the C-terminal functionality.[4] This application note details the use of linkers derived from 2-(carboxycarbonyl)benzoic acid (phthalic anhydride) for advanced SPPS applications, particularly where pH-sensitive cleavage is desired.
The ortho-carboxybenzoyl (ocb) group, formed by the reaction of phthalic anhydride with a hydroxyl- or amino-functionalized resin, creates a linkage that is stable to standard Fmoc-based synthesis conditions but labile to mild acid.[3][6] This system relies on an intramolecular cyclization mechanism that releases the peptide, often in a "traceless" manner. This pH-dependent cleavage is particularly valuable in the synthesis of "switch" peptides, where a conformational change can be induced in situ, and for creating cyclic peptides where on-resin cyclization is desired.[7][8]
Principle and Mechanism
The utility of the 2-carboxybenzoyl system stems from a pH-triggered O-to-N or ester-to-amide intramolecular acyl migration. The process can be broken down into three key phases: linker immobilization, peptide elongation, and pH-mediated cleavage.
-
Immobilization: Phthalic anhydride is reacted with a hydroxyl-functionalized resin, such as hydroxymethyl polystyrene (Wang resin), to form a phthalate ester bond. This reaction leaves a free carboxylic acid group on the linker, which serves as the attachment point for the first amino acid.[3]
-
Peptide Synthesis: The first Fmoc-protected amino acid is coupled to the linker's free carboxyl group using standard carbodiimide activation chemistry (e.g., DIC/HOBt).[3] Subsequent amino acids are added using a standard Fmoc/tBu SPPS protocol.[2][9] The ester linkage to the resin is stable to the basic conditions (e.g., 20% piperidine in DMF) used for Fmoc deprotection.[10]
-
Cleavage via Intramolecular Cyclization: Upon completion of the peptide sequence, the peptide is cleaved from the resin. Unlike standard linkers that require strong acids like trifluoroacetic acid (TFA), the phthalate ester linkage can be cleaved under milder acidic conditions.[6] The pH drop protonates the carboxyl group, which facilitates a nucleophilic attack by the adjacent ester carbonyl oxygen, leading to the formation of phthalic anhydride and the release of the peptide with a C-terminal carboxylic acid. This mechanism is particularly useful for generating protected peptide fragments or for applications where sensitive side-chain protecting groups must be preserved.
A related and powerful application is the use of an O-acyl isopeptide (depsipeptide) linkage within the peptide backbone, derived from the same chemical principle.[7] An ortho-carboxybenzoyl group is used to create a temporary ester bond between two amino acids (e.g., at a serine or threonine residue). This disrupts the normal peptide backbone, preventing aggregation and increasing solubility—a major advantage for "difficult sequences".[7][9] A subsequent pH shift from acidic to neutral or physiological pH triggers an O-to-N acyl migration, spontaneously forming the native amide bond and initiating the peptide folding process.[7][8]
Experimental Workflow Overview
Caption: General workflow for SPPS using a phthalate-based linker.
Detailed Protocols
Protocol 1: Immobilization of Phthalic Anhydride Linker on Hydroxymethyl Resin
This protocol describes the attachment of the phthalic anhydride linker to a hydroxymethyl-functionalized solid support, such as Wang resin or hydroxymethyl polystyrene.[3]
Materials:
-
Hydroxymethyl polystyrene resin (1% DVB, 1.0-1.5 mmol/g loading)
-
Phthalic anhydride
-
Triethylamine (TEA)
-
4-(Dimethylamino)pyridine (DMAP)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel and shaker
Procedure:
-
Resin Swelling: Place the desired amount of hydroxymethyl resin in a synthesis vessel. Add sufficient DMF to swell the resin (approx. 10 mL/g) and shake for 30-60 minutes.
-
Reagent Solution: In a separate flask, dissolve phthalic anhydride (5 eq. relative to resin loading), TEA (5 eq.), and DMAP (0.1-1 eq.) in anhydrous DMF.
-
Linker Attachment: Drain the DMF from the swollen resin. Add the phthalic anhydride solution to the resin.
-
Reaction: Seal the vessel and shake the mixture at room temperature for 18-24 hours.
-
Washing: Filter the resin and wash thoroughly to remove all excess reagents. Perform sequential washes with DMF (3x), DCM (3x), and MeOH (3x).
-
Drying: Dry the resin under vacuum at 40-50°C until a constant weight is achieved. The resulting resin is phthalate-functionalized and ready for peptide synthesis.
Protocol 2: Coupling of the First Amino Acid
This protocol outlines the coupling of the C-terminal amino acid to the resin-bound phthalic acid linker.[3]
Materials:
-
Phthalate-functionalized resin (from Protocol 1)
-
Fmoc-protected amino acid (Fmoc-AA-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt) or equivalent coupling additive
-
DMF, anhydrous
Procedure:
-
Resin Swelling: Swell the phthalate-functionalized resin in anhydrous DMF for 30 minutes.
-
Activation/Coupling: In a separate vessel, dissolve the Fmoc-AA-OH (3-5 eq.), HOBt (3-5 eq.), and DIC (3-5 eq.) in DMF. Pre-activation for 5-10 minutes is recommended.
-
Coupling Reaction: Drain the DMF from the swollen resin. Add the activated amino acid solution to the resin. Shake at room temperature for 4-24 hours. The reaction progress can be monitored using a Kaiser test.
-
Washing: Once the coupling is complete (Kaiser test negative), filter the resin and wash with DMF (3x), DCM (3x), and MeOH (3x).
-
Capping (Optional): To block any unreacted carboxyl sites, the resin can be treated with a solution of acetic anhydride and a base (e.g., DIPEA) in DMF.
-
Drying: Dry the resin under vacuum. The resin is now loaded with the first amino acid and ready for peptide chain elongation via standard SPPS cycles.[11]
Protocol 3: Peptide Cleavage
Cleavage can be performed using standard strong acid conditions or milder pH-controlled conditions, depending on the desired outcome (e.g., fully deprotected peptide vs. protected fragment).
A. Standard TFA Cleavage (Full Deprotection) This method cleaves the peptide from the resin and removes most common side-chain protecting groups (e.g., tBu, Boc, Trt).[2]
Materials:
-
Peptide-bound resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Note: Scavenger composition may vary based on peptide sequence).[12]
-
Cold diethyl ether
Procedure:
-
Wash the dried peptide-resin with DCM and dry thoroughly.
-
Add the TFA cleavage cocktail to the resin (approx. 10 mL/g).
-
Allow the reaction to proceed for 2-3 hours at room temperature with occasional swirling.
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the crude peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide pellet under vacuum. The product can then be purified by RP-HPLC.
B. Mild pH-Mediated Cleavage (for "Switch" Peptides or Protected Fragments) This method exploits the pH-lability of the linker to release the peptide under conditions that may preserve acid-sensitive protecting groups. The exact conditions (pH, time, solvent) are highly sequence-dependent and require optimization.
Materials:
-
Peptide-bound resin
-
Aqueous buffer solution (e.g., pH 4.5-5.5 acetate buffer)
-
Organic co-solvent (e.g., Trifluoroethanol (TFE) or Acetonitrile)
Procedure:
-
Swell the peptide-resin in a suitable solvent like DMF or DCM.
-
Wash the resin with the chosen organic co-solvent.
-
Suspend the resin in a mixture of the aqueous buffer and co-solvent (e.g., 4:1 TFE/Buffer).[7]
-
Shake the suspension at room temperature, monitoring the release of the peptide into the solution via HPLC. The cleavage can take several hours.
-
Once cleavage is complete, filter the resin and collect the filtrate.
-
Lyophilize or concentrate the solution to obtain the crude peptide for purification.
Data Presentation and Performance
The efficiency of linker attachment, amino acid coupling, and final cleavage are critical for overall yield and purity.
| Parameter | Typical Reagent Excess (vs. Resin Capacity) | Reaction Time | Monitoring Method | Expected Outcome |
| Linker Attachment | Phthalic Anhydride (5 eq.), TEA (5 eq.) | 18-24 hours | Gravimetric analysis | High loading efficiency (>90%) |
| First AA Coupling | Fmoc-AA-OH (3-5 eq.), DIC (3-5 eq.) | 4-24 hours | Kaiser Test | Negative Kaiser test result |
| Peptide Cleavage (TFA) | 95% TFA Cocktail | 2-3 hours | HPLC analysis of filtrate | >90% cleavage yield |
| Peptide Cleavage (pH) | pH 4.5-5.5 Buffer | 2-12 hours | HPLC analysis of filtrate | Variable yield (50-85%), sequence-dependent |
Cleavage Mechanism Diagram
Caption: Cleavage of a peptide from a phthalate linker via acid-catalyzed cyclization.
Advantages and Considerations
Advantages:
-
Orthogonality: The linker is stable to the basic conditions of Fmoc deprotection, making it fully compatible with the most common SPPS strategy.[2][10]
-
Mild Cleavage Conditions: The ability to cleave the peptide under mild acidic conditions is advantageous for synthesizing peptides with acid-sensitive modifications or for producing protected peptide fragments.[6]
-
Enabling "Switch" Peptides: The underlying O-to-N acyl migration chemistry is a powerful tool for controlling peptide folding and studying aggregation phenomena, such as amyloid fibrillogenesis, by allowing in situ conversion from a soluble precursor to the native sequence.[7][8][13]
-
Cyclic Peptides: This chemistry can be adapted for on-resin, head-to-tail cyclization strategies, which can improve yields by leveraging the pseudo-dilution effect of the solid support.[14][15]
Considerations:
-
Slower Cleavage Kinetics: Mild pH-mediated cleavage is generally slower than strong acidolysis with TFA and may result in lower overall yields.
-
Sequence Dependence: The rate of intramolecular cyclization and cleavage can be influenced by the steric bulk of the C-terminal amino acid.
-
Side Reactions: As with any SPPS method, care must be taken to minimize side reactions. For TFA cleavage, appropriate scavengers are essential to prevent modification of sensitive residues like Trp, Met, or Cys.[12]
Conclusion
The use of this compound derivatives as linkers in solid-phase peptide synthesis provides a versatile and powerful tool for advanced applications. By enabling pH-sensitive cleavage through an intramolecular cyclization mechanism, this system offers an orthogonal release strategy that is compatible with standard Fmoc/tBu chemistry. Its application is particularly impactful in the synthesis of protected fragments, cyclic peptides, and innovative "switch" peptides, where controlled, in situ structural transitions are required. While requiring careful optimization, the protocols outlined here provide a robust framework for researchers to leverage this chemistry for complex synthetic challenges in peptide science and drug development.
References
- BenchChem. (n.d.). Application Notes and Protocols for Solid-Phase Synthesis Using Phthalic Anhydride as a Linker.
- Biosynth. (n.d.). Solid-Phase Synthesis of Cyclic Peptides: Workflow and Techniques.
- Creative Biolabs. (n.d.). pH-Sensitive Linker Synthesis Service.
- MDPI. (n.d.). Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis.
- Merz, M. L., et al. (2018). Direct Peptide Cyclization and One-Pot Modification Using the MeDbz Linker. The Journal of Organic Chemistry. ACS Publications.
- Mutter, M., et al. (2007). Switch-peptides as folding precursors in self-assembling peptides and amyloid fibrillogenesis. PubMed.
- jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Luxembourg Bio Technologies. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- MDPI. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Safety-Catch Linkers for Solid-Phase Peptide Synthesis.
- National Center for Biotechnology Information. (n.d.). Approaches for peptide and protein cyclisation.
- Springer. (2006). Methods and protocols of modern solid phase peptide synthesis.
- AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- ResearchGate. (2019). Solid phase peptide synthesis: Disulphide intramolecular cyclization of cysteine-containing peptides?.
- National Center for Biotechnology Information. (n.d.). Facile de novo Sequencing of Tetrazine-Cyclized Peptides Through UV-Induced Ring-Opening and Cleavage from Solid Phase.
- National Center for Biotechnology Information. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.
- ResearchGate. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?.
- Infoscience. (n.d.). Switch-peptides as folding precursors in self-assembling peptides and amyloid fibrillogenesis.
- UC Davis. (2003). Synthesis of hydrophilic and flexible linkers for peptide derivatization in solid phase.
- ResearchGate. (2025). Controlling Self-Assembly of Amyloid β-Derived Peptides in vitro by Consecutive Triggering of Acyl Migrations.
- Supeo. (n.d.). Mastering Peptide Synthesis: The Role of CBZ Protecting Groups.
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- 15. pubs.acs.org [pubs.acs.org]
Application Note: A Detailed Protocol for the Purification of 2-(Carboxycarbonyl)benzoic Acid via Recrystallization
Introduction
2-(Carboxycarbonyl)benzoic acid, also known by its synonyms 2-formylbenzoic acid and phthalaldehydic acid (CAS No. 119-67-5), is a bifunctional organic compound featuring both a carboxylic acid and an aldehyde group.[1] This unique structure makes it a valuable intermediate in the synthesis of various pharmaceuticals, dyes, and polymers. As a metabolite of certain drugs, its study is also relevant in pharmacology and toxicology.[1]
The purity of starting materials is paramount in research and development, as impurities can lead to undesirable side reactions, lower yields, and inaccurate biological or physical characterization. This guide provides a detailed, field-proven protocol for the purification of this compound using the fundamental technique of recrystallization. The causality behind each step is explained to empower the researcher with a deep understanding of the process, ensuring a reliable and reproducible outcome.
Health & Safety Precautions
Prior to commencing any experimental work, it is crucial to consult the Safety Data Sheet (SDS). This compound is classified as an irritant.[1]
-
Hazard Identification: Causes skin, eye, and respiratory tract irritation.[2][3][4]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5]
-
Handling: Handle the compound in a well-ventilated area or a chemical fume hood to minimize dust inhalation.[2][4] Avoid contact with skin and eyes.[2]
-
First Aid: In case of eye contact, flush immediately with plenty of water for at least 15 minutes.[2] For skin contact, wash the affected area with soap and water.[4] Seek medical attention if irritation persists.[2]
The Principle of Recrystallization
Recrystallization is a purification technique for solid compounds based on differences in solubility. The core principle is that the solubility of most solids in a given solvent increases with temperature.[6][7] An ideal recrystallization solvent will dissolve the target compound completely when hot but only sparingly when cold. Conversely, impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
During the process, a saturated solution of the impure compound is prepared at an elevated temperature. Insoluble impurities can be removed by hot filtration. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The soluble impurities remain in the solution, known as the mother liquor. The slow and controlled formation of the crystal lattice selectively incorporates molecules of the desired compound, excluding mismatched impurity molecules.[6]
Experimental Protocol: Purification by Recrystallization
This protocol is designed for the purification of this compound where water is used as the recrystallization solvent. A procedure outlined in Organic Syntheses confirms that water is an effective solvent for this compound.[8]
Materials and Equipment:
-
Crude this compound
-
Deionized water
-
Decolorizing carbon (activated charcoal), if needed
-
Erlenmeyer flasks (x3)
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stem funnel
-
Fluted filter paper
-
Spatula and weighing paper
-
Ice bath
-
Drying oven or desiccator
-
Melting point apparatus
Workflow Overview
Caption: Workflow for the recrystallization of this compound.
Step-by-Step Procedure
-
Dissolution:
-
Weigh approximately 2.0 g of crude this compound and place it into a 100 mL Erlenmeyer flask with a magnetic stir bar.
-
Add approximately 40-50 mL of deionized water. This initial volume is based on the procedure from Organic Syntheses, which uses around 40-50 mL of water for 15 g of crude acid, suggesting a higher solubility.[8] It's best to start with a smaller amount and add more as needed.
-
Heat the mixture on a hot plate with gentle stirring. Bring the solution to a boil.
-
Continue adding small portions of hot deionized water until all the solid has just dissolved.[9][10] Causality: Using the minimum amount of hot solvent is critical for creating a supersaturated solution upon cooling, which is necessary to maximize the recovery yield.[7]
-
-
Decolorization and Hot Filtration (if necessary):
-
If the hot solution has a noticeable color, remove it from the heat source and allow it to cool slightly. Add a very small amount (tip of a spatula) of decolorizing carbon. Causality: Activated carbon has a high surface area that adsorbs colored, high-molecular-weight impurities.[8] Adding it to a boiling solution can cause violent bumping.
-
Bring the solution back to a boil for a few minutes.
-
To remove the carbon or any other insoluble impurities, perform a hot gravity filtration. Place a glass stem funnel with fluted filter paper into the neck of a second, pre-heated Erlenmeyer flask. Pour the hot solution through the funnel. Causality: Pre-heating the filtration apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.[7]
-
-
Crystallization:
-
Cover the flask containing the clear, hot filtrate with a watch glass or inverted beaker and allow it to cool slowly to room temperature on the benchtop. Causality: Slow cooling promotes the formation of larger, purer crystals. Rapid cooling can trap impurities within the crystal lattice.[6][11]
-
Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 20 minutes to complete the crystallization process.[8][9] Causality: The solubility of the compound is significantly lower at 0°C, maximizing the amount of product that precipitates from the solution.
-
-
Isolation and Drying:
-
Set up a Buchner funnel with filter paper over a filter flask connected to a vacuum source.
-
Wet the filter paper with a small amount of ice-cold deionized water to ensure it seals against the funnel.
-
Pour the cold crystal slurry into the Buchner funnel.
-
Wash the crystals with one or two small portions of ice-cold deionized water.[10] Causality: The cold solvent washes away the residual mother liquor containing soluble impurities without dissolving a significant amount of the purified product crystals.
-
Continue to draw air through the crystals for 10-15 minutes to partially dry them.
-
Transfer the purified crystals to a pre-weighed watch glass and dry them to a constant weight. This can be done by air drying or in a drying oven at a low temperature (e.g., 50-60°C), ensuring it is well below the compound's melting point.
-
Purity Assessment and Data Analysis
A successful purification is validated by quantitative and qualitative analysis.
-
Yield Calculation: Calculate the percent recovery using the formula: % Recovery = (Mass of Purified Product / Mass of Crude Product) x 100%
-
Melting Point Determination: Measure the melting point of the dried, purified crystals. Pure this compound should exhibit a sharp melting point in the range of 96–96.5°C .[8] A broad or depressed melting range indicates the presence of impurities.
-
Spectroscopic Confirmation: The identity of the purified compound can be confirmed by methods such as FTIR spectroscopy by comparing the obtained spectrum with a known reference.[1]
| Parameter | Before Purification (Crude) | After Purification (Recrystallized) |
| Appearance | Very slightly beige powder[2] | White crystals[8] |
| Mass (g) | Record initial mass | Record final mass |
| Melting Point (°C) | Measure and record range | Measure and record range |
| Percent Recovery (%) | N/A | Calculate |
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Carboxybenzaldehyde, 99%.
- Organic Syntheses. (n.d.). Phthalaldehydic acid. Org. Synth. Coll. Vol. 1, p.455 (1941); Vol. 7, p.78 (1927).
- CymitQuimica. (2024). Safety Data Sheet - 2,3-Difluoro-4-formylbenzoic acid.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8406, Phthalaldehydic acid. Retrieved from PubChem.
- Fisher Scientific. (2021). Safety Data Sheet - Benzoic acid, 2-formyl-.
- SIELC Technologies. (n.d.). Separation of Phthalic Acids and Related Impurities.
- ChemicalBook. (2025). 2-Carboxybenzaldehyde - Safety Data Sheet.
- University of Wisconsin-Madison. (n.d.). Recrystallization of Benzoic Acid.
- Purdue University. (n.d.). Recrystallization of Benzoic Acid. Retrieved from Purdue University Chemistry Department.
- The Recrystallization of Benzoic Acid. (n.d.). Retrieved from a university chemistry lab manual source.
- Alfa Chemistry. (n.d.). Recrystallization of Benzoic Acid.
- Scribd. (n.d.). Exp 2 - Recrystallization of Benzoic Acid.
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Application Note: Derivatization Strategies for the Analytical Determination of 2-(Carboxycarbonyl)benzoic Acid
Introduction
2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid, is a dicarboxylic acid containing a ketone functional group. Its structural features, particularly the presence of two carboxylic acid groups and a ketone, present unique challenges for direct analysis by common chromatographic techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The high polarity and low volatility of this compound often lead to poor peak shape, low sensitivity, and inadequate separation from complex matrices. Derivatization, the chemical modification of an analyte, is therefore a crucial step to enhance its analytical properties for reliable and sensitive quantification.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound for analytical purposes. We will explore the rationale behind derivatization and provide detailed, field-proven protocols for both GC-MS and HPLC-based analyses.
Why Derivatize this compound?
The primary reasons for derivatizing this compound are:
-
Increased Volatility for GC Analysis: The carboxylic acid groups make the molecule non-volatile. Converting them to less polar esters or silyl esters significantly increases volatility, enabling analysis by GC.
-
Improved Chromatographic Behavior: Derivatization reduces the polarity of the analyte, leading to better peak symmetry and reduced tailing on both GC and reversed-phase HPLC columns. This is because the polar carboxyl groups can interact strongly with active sites in the chromatographic system.
-
Enhanced Detection Sensitivity: For HPLC with UV-Visible or fluorescence detection, derivatization can introduce a chromophore or fluorophore into the molecule, dramatically increasing detection sensitivity. For mass spectrometry (MS), derivatization can improve ionization efficiency and provide characteristic fragmentation patterns for confident identification.
Derivatization Strategies for GC-MS Analysis
For GC-MS analysis, the goal is to convert the two carboxylic acid groups into volatile derivatives. The ketone group is generally not targeted for derivatization in these methods.
Esterification (Alkylation)
Esterification is a robust and widely used method for derivatizing carboxylic acids. Methyl esters are the most common choice due to their high volatility.
Principle: The carboxylic acid groups react with an alcohol in the presence of an acid catalyst to form esters. A common and effective method is using BF₃-Methanol.
Workflow for Esterification of this compound:
Caption: Esterification workflow for GC-MS analysis.
Detailed Protocol: Esterification with BF₃-Methanol
-
Sample Preparation: Ensure the sample containing this compound is completely dry. Water can interfere with the esterification reaction.
-
Reaction: To the dried sample, add 200 µL of 14% Boron trifluoride-methanol (BF₃-Methanol) solution.
-
Incubation: Cap the vial tightly and heat at 60-80°C for 15-30 minutes. The reaction progress can be monitored by analyzing aliquots.
-
Work-up: Cool the reaction mixture to room temperature. Add 1 mL of water and 500 µL of a non-polar organic solvent (e.g., hexane or dichloromethane).
-
Extraction: Vortex the mixture vigorously for 1 minute to extract the dimethyl ester derivative into the organic layer.
-
Phase Separation: Centrifuge to separate the layers and carefully transfer the organic (top) layer to a clean vial.
-
Drying: Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system.
Expected Product: Dimethyl 2-(methoxycarbonyl)benzene-1,2-dicarboxylate.
Silylation
Silylation is another universal method for derivatizing compounds with active hydrogens, such as carboxylic acids. Trimethylsilyl (TMS) derivatives are highly volatile and thermally stable.
Principle: The active hydrogens of the carboxylic acid groups are replaced by a trimethylsilyl group from a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
Workflow for Silylation of this compound:
Caption: UV-Labeling workflow for HPLC analysis.
Detailed Protocol: Derivatization with p-Bromophenacyl Bromide (PBPB)
-
Sample Preparation: Dissolve the sample containing this compound in a polar aprotic solvent like acetonitrile.
-
Reaction Mixture: In a reaction vial, combine the sample solution with a 1.5-fold molar excess of PBPB and a catalyst such as a crown ether (e.g., 18-crown-6) and anhydrous potassium carbonate.
-
Incubation: Seal the vial and heat at 70-80°C for 30-60 minutes.
-
Quenching: Cool the reaction mixture to room temperature. The reaction can be stopped by adding a small amount of a protic solvent like methanol.
-
Analysis: Dilute the reaction mixture with the mobile phase and inject it into the HPLC-UV system. Detection is typically performed at around 260 nm.
Fluorescence-Labeling via Amidation
For ultimate sensitivity, fluorescent labeling is the method of choice. This involves converting the carboxylic acids into amides using a fluorescent amine.
Principle: The carboxylic acid is first activated to a more reactive intermediate, which then reacts with an amine-containing fluorophore. A common activation agent is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Detailed Protocol: Derivatization with a Fluorescent Amine (e.g., Dansyl Cadaverine)
-
Sample Preparation: Dissolve the sample in an appropriate organic solvent (e.g., acetonitrile or DMF).
-
Activation: Add a 2-fold molar excess of EDC and a catalyst like N-hydroxysuccinimide (NHS) to the sample solution. Allow the activation to proceed for 15-20 minutes at room temperature.
-
Labeling: Add a 1.5-fold molar excess of the fluorescent amine (e.g., dansyl cadaverine).
-
Incubation: Let the reaction proceed for 1-2 hours at room temperature, protected from light.
-
Analysis: The reaction mixture can be directly diluted with the mobile phase and analyzed by HPLC with a fluorescence detector.
| Parameter | UV-Labeling (PBPB) | Fluorescence-Labeling (EDC/NHS) |
| Detection Method | UV-Visible (e.g., 260 nm) | Fluorescence (e.g., Ex/Em specific to tag) |
| Sensitivity | Good (ng-µg range) | Excellent (pg-ng range) |
| Reagent Cost | Moderate | Higher |
| Reaction Complexity | Moderate | Higher (two-step activation/labeling) |
| Selectivity | High for carboxylic acids | High for carboxylic acids |
Table 2. Comparison of HPLC Derivatization Methods.
Conclusion
The derivatization of this compound is an essential step for its reliable and sensitive analysis. For GC-MS, esterification with reagents like BF₃-Methanol or silylation with BSTFA are effective methods to increase volatility and improve peak shape. For HPLC analysis, derivatization with UV-active or fluorescent tags, such as PBPB or dansyl derivatives, can significantly enhance detection sensitivity. The choice of the specific derivatization strategy will depend on the analytical instrumentation available, the required sensitivity, and the nature of the sample matrix. The protocols provided in this application note offer robust starting points for method development and can be further optimized to meet specific analytical challenges.
References
- This compound | CAS#:528-46-1 | Chemsrc. (n.d.).
- Lab5 procedure esterification. (n.d.).
- Derivatization of carboxylic groups prior to their LC analysis – A review. (2024). ResearchGate.
- Acids: Derivatization for GC Analysis. (n.d.).
- Derivatization of carboxylic groups prior to their LC analysis - A review. (2024). PubMed.
- A New Derivatization Reagent for HPLC-MS Analysis of Biological Organic Acids. (2017). PubMed.
- GC-MS quantitation of benzoic and aralkyl carboxylic acids as their trimethylsilyl derivatives: In model solution I. (2025). ResearchGate. Retrieved from [https://www.researchgate.
Application Notes and Protocols: Cross-Coupling Reactions of 2-(Carboxycarbonyl)benzoic Acid Derivatives
This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions involving derivatives of 2-(carboxycarbonyl)benzoic acid, also known as 2-formylbenzoic acid. This versatile building block, featuring both an aldehyde and a carboxylic acid, offers unique opportunities in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. This document is intended for researchers, scientists, and drug development professionals, offering both mechanistic insights and field-proven experimental protocols.
Introduction: The Synthetic Utility of 2-Formylbenzoic Acid Derivatives
2-Formylbenzoic acid and its derivatives are valuable synthons in organic chemistry. The presence of two distinct and reactive functional groups—an aldehyde and a carboxylic acid—on an aromatic ring allows for sequential and diverse chemical transformations. While these groups can participate in a wide range of reactions, their derivatives, such as the corresponding aryl halides or boronic acids, are exceptional substrates for palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools for constructing carbon-carbon and carbon-heteroatom bonds.[1]
This guide focuses on three seminal cross-coupling methodologies—the Suzuki-Miyaura, Heck, and Sonogashira reactions—as applied to substrates derived from the 2-formylbenzoic acid scaffold. We will delve into the causality behind the selection of catalysts, ligands, and reaction conditions, providing a framework for rational reaction design and optimization.
The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, enabling the formation of C(sp²)–C(sp²) bonds by coupling an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[2][3] For derivatives of 2-formylbenzoic acid, this reaction is instrumental in creating complex biaryl structures, which are prevalent in many pharmaceutical agents.[1]
Mechanistic Rationale & The Catalytic Cycle
The reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[2][4] The choice of ligands is critical; bulky, electron-rich phosphine ligands are known to accelerate the key steps of oxidative addition and reductive elimination, leading to higher catalyst turnover and efficiency.[5][6] The base is not merely a spectator; it is essential for activating the organoboron species to facilitate the transmetalation step.[3]
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask under an Argon atmosphere, add methyl 2-bromo-6-formylbenzoate (1.0 equiv.), phenylboronic acid (1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 3.0 equiv.). [7]2. Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide. [7]3. Degassing: Stir the suspension and degas the mixture by bubbling Argon through it for 15-20 minutes. This is crucial to remove dissolved oxygen, which can deactivate the palladium catalyst.
-
Catalyst Addition: In a separate vial, quickly weigh and add palladium(II) acetate (Pd(OAc)₂, 0.05 equiv.) and 1,1'-Bis(di-tert-butylphosphino)ferrocene (DtBuPF, 0.06 equiv.). Add the catalyst and ligand to the reaction flask under a positive flow of Argon.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 70-80°C with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed (typically 4-24 hours). [7]7. Workup: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel. Wash with 1N HCl (2x) and then with brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude methyl 2-formyl-6-phenylbenzoate by column chromatography on silica gel.
-
Hydrolysis (Optional): Dissolve the purified ester in a mixture of THF and methanol. Add an aqueous solution of lithium hydroxide (2.0 equiv.) and stir at room temperature until the reaction is complete. Acidify with 1N HCl and extract the product with ethyl acetate to yield the final carboxylic acid.
The Heck Reaction: Alkenylation of Aryl Systems
The Heck (or Mizoroki-Heck) reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base. [8][9]This reaction is a powerful method for introducing vinyl groups onto the 2-formylbenzoic acid scaffold.
Mechanistic Rationale & The Catalytic Cycle
The Heck reaction also follows a Pd(0)/Pd(II) cycle, but with distinct steps. [10][11]After oxidative addition of the aryl halide to the Pd(0) center, the alkene coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the Pd-Aryl bond. The final product is released via a β-hydride elimination step, and the catalyst is regenerated by the base. [10]
Caption: Catalytic cycle for the Heck cross-coupling reaction.
Comparative Reaction Conditions
Phosphine-free conditions are often possible, especially with more reactive aryl iodides. However, phosphine ligands are generally required for less reactive aryl bromides and chlorides to stabilize the catalyst and promote oxidative addition. [8]
| Parameter | Condition A (Phosphine-Free) | Condition B (Ligand-Mediated) | Rationale |
|---|---|---|---|
| Palladium Source | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ (1-5 mol%) | Pd(OAc)₂ is a common and effective precatalyst. [10][8] |
| Aryl Halide | Aryl Iodide | Aryl Bromide/Chloride | Reactivity order is I > Br > OTf >> Cl. [2]Ligands are needed for less reactive halides. |
| Ligand | None | PPh₃ or P(o-tolyl)₃ (2-10 mol%) | Triarylphosphines are standard ligands. Bulky phosphines can improve reaction rates and yields. |
| Base | Et₃N or K₂CO₃ (1.5-2.5 equiv.) | NaOAc or K₂CO₃ (1.5-2.5 equiv.) | An organic base like triethylamine can also act as a solvent. Inorganic bases are common and effective. [8] |
| Solvent | DMF or Acetonitrile | DMF or NMP | High-boiling polar aprotic solvents are typically used to ensure solubility and allow for higher reaction temperatures. |
| Temperature | 80-140 °C | 100-150 °C | Higher temperatures are often required to drive the reaction, especially with less reactive substrates. |
Detailed Experimental Protocol: Synthesis of 2-formyl-6-styrylbenzoic acid
This protocol describes the coupling of 2-iodobenzoic acid with styrene.
Step-by-Step Procedure:
-
Reaction Setup: In a sealed tube, combine 2-iodobenzoic acid (1.0 equiv.), styrene (1.5 equiv.), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv.), and potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.2 M.
-
Reaction Execution: Seal the tube and heat the reaction mixture to 120°C in an oil bath for 12-18 hours.
-
Monitoring: Follow the consumption of the aryl iodide by TLC.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and acidify with 2N HCl.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under vacuum.
-
Purification: Purify the residue by flash column chromatography to yield the desired product.
The Sonogashira Coupling: Synthesis of Arylalkynes
The Sonogashira reaction is a highly efficient method for forming a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. [12]It uniquely employs a dual-catalyst system, consisting of a palladium complex and a copper(I) salt co-catalyst. [13]This reaction is invaluable for installing alkyne functionalities, which are versatile handles for further transformations like click chemistry or cyclization reactions.
Mechanistic Rationale & The Dual Catalytic Cycles
The Sonogashira reaction involves two interconnected catalytic cycles. [13]* Palladium Cycle: Similar to the Suzuki and Heck reactions, it begins with the oxidative addition of the aryl halide to a Pd(0) species.
-
Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne. [11] The key transmetalation step involves the transfer of the acetylide group from copper to the palladium(II) center. Subsequent reductive elimination yields the arylalkyne product and regenerates the Pd(0) catalyst. [13]
Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.
Comparative Reaction Conditions
The classic Sonogashira conditions are robust, but copper-free variations have been developed to avoid the formation of undesired alkyne homocoupling (Glaser coupling) byproducts.
| Parameter | Condition A (Classic Cu-Catalyzed) | Condition B (Copper-Free) | Rationale |
| Palladium Source | Pd(PPh₃)₂Cl₂ (1-3 mol%) | Pd₂(dba)₃ (1-2 mol%) | Pd(PPh₃)₂Cl₂ is a common, stable Pd(II) precatalyst. Pd₂(dba)₃ is a Pd(0) source often used in ligand-mediated systems. |
| Copper Co-catalyst | CuI (1-5 mol%) | None | CuI is the classic co-catalyst for acetylide formation. [14]Copper-free systems rely on the base alone to deprotonate the alkyne. [15] |
| Ligand | PPh₃ (2-6 mol%) | P(t-Bu)₃ or other bulky phosphines | PPh₃ is sufficient for the classic system. Bulky, electron-rich ligands are essential for the efficiency of copper-free variants. [13] |
| Base | Et₃N or Diisopropylamine | Cs₂CO₃ or other inorganic base | An amine base acts as both the base and often the solvent. Stronger inorganic bases are used in copper-free protocols. [15] |
| Solvent | THF or DMF | Toluene or Dioxane | The choice of solvent depends on the solubility of the reagents and the required reaction temperature. |
| Temperature | Room Temp. to 60 °C | 50-100 °C | Copper-catalyzed reactions are often milder. [12]Copper-free versions may require more thermal energy. |
Detailed Experimental Protocol: Synthesis of Methyl 2-formyl-6-(phenylethynyl)benzoate
This protocol uses classic Sonogashira conditions to couple methyl 2-bromo-6-formylbenzoate with phenylacetylene.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask, add methyl 2-bromo-6-formylbenzoate (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with Argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF via syringe, followed by degassed triethylamine (Et₃N, 3.0 equiv.).
-
Alkyne Addition: Add phenylacetylene (1.2 equiv.) dropwise via syringe while stirring.
-
Reaction Execution: Stir the mixture at room temperature. The reaction is often complete within 2-6 hours.
-
Monitoring: Monitor the reaction by TLC for the disappearance of the aryl bromide.
-
Workup: Once complete, filter the reaction mixture through a pad of Celite to remove the catalyst and salts, washing with ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated NH₄Cl solution and then brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
Advanced Strategy: Decarbonylative & Decarboxylative Couplings
A modern and powerful extension of cross-coupling chemistry involves using the carboxylic acid group itself as a synthetic handle, proceeding through a decarbonylative or decarboxylative pathway. [16][17][18]This strategy is highly attractive as it utilizes abundant and often inexpensive carboxylic acids as starting materials, bypassing the need to pre-functionalize them into halides or organometallics. [18][19]
-
Decarbonylative Coupling: In this process, an activated carboxylic acid (e.g., an ester or thioester) undergoes oxidative addition to the metal center, followed by the extrusion of carbon monoxide (CO), generating an aryl-metal intermediate that can then participate in a standard cross-coupling cycle. [16][20]* Decarboxylative Coupling: This reaction involves the direct loss of carbon dioxide (CO₂) from a carboxylic acid salt to generate an aryl-metal nucleophile in situ. This species can then couple with an aryl halide electrophile. [17][18] These methods offer an orthogonal approach to traditional cross-coupling, significantly expanding the toolkit for constructing complex molecules from diverse starting materials. [19]
References
- Suzuki, A. Cross-coupling reactions of organoboron compounds with organic halides. In Metal-catalyzed cross-coupling reactions; Wiley-VCH: Weinheim, Germany, 2004; pp 45–94.
- Sonogashira, K. Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 2002, 653(1-2), 46-49. [Link]
- Heck, R. F. Palladium-catalyzed reactions of organic halides with olefins. Accounts of Chemical Research, 1979, 12(4), 146-151. [Link]
- Heck–M
- Pd-Catalyzed Cross Coupling Reactions - Chemistry LibreTexts. [Link]
- Heck Reaction - Organic Chemistry Portal. [Link]
- Liu, C., et al. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry, 2021. [Link]
- Sonogashira Coupling - Chemistry LibreTexts. [Link]
- Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF - ResearchG
- Sonogashira Cross-Coupling - J&K Scientific LLC. [Link]
- Palladium catalyzed couplings - Chemistry LibreTexts. [Link]
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. [Link]
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- Sonogashira Coupling - Organic Chemistry Portal. [Link]
- Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Rel
- Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - The Royal Society of Chemistry. [Link]
- Heck reaction - Chemistry LibreTexts. [Link]
- Prominent Ligand Types in Modern Cross-Coupling Reactions | Request PDF. [Link]
- Exploiting Orthogonal C−C Cross-Coupling Reactions for Chemistry- on-the-Complex: Modular Assembly of 2,6. [Link]
- Discussion Addendum for: Suzuki-Miyaura Cross-Coupling: Preparation of 2'-Vinylacetanilide - Organic Syntheses Procedure. [Link]
- Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. [Link]
- Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. [Link]
- Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. [Link]
- Decarboxyl
- Suzuki Coupling - Organic Chemistry Portal. [Link]
- Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl)
- Aryl Acid-Alcohol Cross-Coupling: C(sp3)–C(sp2) Bond Formation from Nontraditional Precursors - Macmillan Group. [Link]
- This compound | CAS#:528-46-1 | Chemsrc. [Link]
- Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3-sp2 Carbon-Carbon Bonds - PubMed. [Link]
- Ligand design for cross-couplings: phosphines - YouTube. [Link]
- Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls - PMC - NIH. [Link]
- Synthesis, Characterization, and Application of 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic Acid: A Review - PMC - PubMed Central. [Link]
- Divergent Acyl and Decarbonylative Liebeskind-Srogl Cross-Coupling of Thioesters by Cu-Cofactor and Pd–NHC (NHC = N-Heterocyclic Carbene)
- Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. [Link]
- Direct synthesis of 2-(benzylamino)
- Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel C
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using 2-(Carboxycarbonyl)benzoic acid as a protecting group in organic synthesis
An Application Guide to the Phthaloyl Group: A Robust Protecting Strategy for Primary Amines
Introduction: The Role of the Phthaloyl Group in Synthetic Chemistry
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is a cornerstone of success.[1][2][3] A protecting group temporarily masks a reactive functional group, preventing it from undergoing unwanted reactions while transformations are carried out elsewhere in the molecule.[1][2] Among the myriad of options for protecting primary amines, the phthaloyl (Phth) group stands out as a classic and highly robust diacyl protecting group.[4]
The phthaloyl group is introduced by reacting a primary amine with phthalic anhydride, which forms a highly stable cyclic imide known as a phthalimide.[4][5] This structure is exceptionally resistant to a wide range of reagents and conditions, including acidic media, hydrogenation, and many oxidizing and reducing agents, making it an excellent choice for complex synthetic routes. While the term 2-(Carboxycarbonyl)benzoic acid describes the mono-acylated intermediate formed when phthalic anhydride reacts with a nucleophile like water or an alcohol, the stable and synthetically useful protecting entity for an amine is the cyclic phthalimide.[6]
This guide provides a detailed overview of the mechanisms, applications, and protocols for the protection of primary amines as phthalimides and their subsequent deprotection, tailored for researchers and professionals in organic synthesis and drug development.
Core Principles: Mechanism of Protection and Deprotection
A key aspect of any protecting group strategy is the efficiency and selectivity of both its installation and removal.[2][3] The phthaloyl group offers reliable, high-yielding procedures for both steps.
Protection of Primary Amines: Formation of the Phthalimide
The protection of a primary amine with phthalic anhydride proceeds via a dehydrative condensation. The primary amine attacks one of the carbonyl groups of the anhydride, leading to a ring-opened intermediate (a phthalamic acid). Subsequent heating promotes cyclization and dehydration to yield the stable N-substituted phthalimide. This reaction can be performed under various conditions, from heating in a suitable solvent to rapid, solvent-free microwave irradiation.
Caption: N-Phthaloylation of a primary amine.
Deprotection Strategies: Releasing the Free Amine
The exceptional stability of the phthalimide ring necessitates specific conditions for its cleavage. Two primary methods are widely employed, offering a choice between a classic, robust procedure and a milder alternative for sensitive substrates.
The most common method for cleaving the phthaloyl group is hydrazinolysis, typically using hydrazine hydrate (N₂H₄·H₂O).[7] Hydrazine acts as a potent nucleophile, attacking the imide carbonyls in a two-step sequence. This process results in the formation of the highly stable, cyclic phthalhydrazide byproduct and liberates the desired primary amine.[7][8][9] The phthalhydrazide is often insoluble and can be removed by filtration.
Caption: Deprotection of a phthalimide via hydrazinolysis.
For substrates sensitive to the basicity of hydrazine or high temperatures, a milder, near-neutral deprotection method is available.[10] This two-stage, one-flask operation involves reduction of the phthalimide with sodium borohydride (NaBH₄) in an alcohol solvent, followed by the addition of acetic acid. This sequence forms an O-hydroxymethyl benzamide intermediate, which lactonizes to release the free amine along with phthalide as a byproduct that can be easily removed by extraction. A key advantage of this method is the significant reduction in racemization for chiral amines.[4][10]
Experimental Protocols and Methodologies
The following protocols provide standardized procedures for the protection of primary amines as phthalimides and their subsequent deprotection.
Protocol 1: General Procedure for N-Phthaloylation (Thermal)
-
Reagents & Setup: In a round-bottom flask equipped with a reflux condenser, combine the primary amine (1.0 eq.), phthalic anhydride (1.05 eq.), and a suitable high-boiling solvent (e.g., toluene, DMF, or glacial acetic acid).
-
Reaction: Heat the mixture to reflux (typically 110-150 °C) and monitor the reaction by TLC or LC-MS. The reaction is usually complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. If the product crystallizes, it can be collected by filtration and washed with a cold, non-polar solvent (e.g., hexanes or ethanol).
-
Purification: If necessary, the crude product can be purified by recrystallization or column chromatography.
Protocol 2: Microwave-Assisted N-Phthaloylation (Solvent-Free)
This method offers a significant acceleration of the reaction.
-
Reagents & Setup: In a microwave-safe vessel, thoroughly mix the primary amine (1.0 eq.) and phthalic anhydride (1.0 eq.) in the absence of a solvent.
-
Reaction: Irradiate the neat mixture in a domestic or laboratory microwave oven (e.g., 750W) for a short period (typically 30-90 seconds). The mixture will fuse and then solidify upon cooling.
-
Purification: The resulting solid is often of high purity. Wash the crystals with ethanol to remove any unreacted starting material, then dry to yield the N-phthaloyl derivative.
Protocol 3: Deprotection via Hydrazinolysis
-
Reagents & Setup: Dissolve the N-phthaloyl protected compound (1.0 eq.) in a suitable solvent such as ethanol or THF.[7][9]
-
Reaction: Add hydrazine hydrate (typically 2-10 eq.) to the solution. Heat the mixture to reflux for 1-4 hours. A precipitate of phthalhydrazide will often form.
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.
-
Isolation: Evaporate the solvent from the filtrate under reduced pressure. The residue can be taken up in an appropriate solvent and washed with a dilute acid to extract the amine, followed by basification and extraction into an organic solvent.
Protocol 4: Mild Deprotection with Sodium Borohydride
This procedure is adapted from the method developed by Ganem and co-workers.[10]
-
Reagents & Setup: Suspend the phthalimide (1.0 eq.) in a 2-propanol/water mixture (e.g., 9:1 v/v).
-
Reduction: Add sodium borohydride (NaBH₄, ~4.0 eq.) portion-wise while stirring at room temperature. The reaction is typically stirred for 3-5 hours.
-
Lactonization: Carefully add glacial acetic acid to the mixture until the pH is approximately 6. Stir for an additional 1-2 hours at room temperature.
-
Isolation: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous sodium bicarbonate solution. The aqueous layer is then extracted multiple times with ethyl acetate. The combined organic layers contain the deprotected amine.
-
Purification: The organic layer can be dried over sodium sulfate, filtered, and concentrated. The crude amine can be purified further by chromatography or crystallization.
Data Summary and Applications
The choice of protection and deprotection method depends on the substrate's stability and the overall synthetic strategy.
| Method | Reagents | Conditions | Advantages | Disadvantages | Typical Yields |
| Protection (Thermal) | Phthalic Anhydride | Heat (Reflux) | Simple, widely applicable | High temperatures may not be suitable for sensitive substrates | 80-95% |
| Protection (Microwave) | Phthalic Anhydride | Microwave, Solvent-free | Extremely fast, often high purity without purification | Requires microwave equipment | 90-98% |
| Deprotection (Hydrazinolysis) | Hydrazine Hydrate | Reflux | Highly effective, reliable | Harsh, basic conditions; hydrazine is toxic | 70-90% |
| Deprotection (Mild) | NaBH₄, Acetic Acid | Room Temperature | Mild, near-neutral pH; minimizes racemization[10] | Requires careful pH control; may be slower | 75-95% |
The phthaloyl group's stability makes it invaluable in:
-
Peptide Synthesis: While largely superseded by Fmoc and Boc groups, it is still used in specific cases where extreme stability is required.[4][8] Its use can prevent racemization that sometimes occurs with other methods.[8]
-
Carbohydrate Chemistry: The phthaloyl group at the C-2 position of a glycosyl donor acts as a strong 1,2-trans-directing group, facilitating the stereoselective synthesis of β-glycosides.[11]
-
Natural Product Synthesis: In long synthetic sequences, the phthaloyl group provides dependable protection for primary amines against a wide array of reaction conditions.
Safety and Handling Considerations
-
Phthalic Anhydride: This compound is an irritant to the skin, eyes, and respiratory tract.[12] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13]
-
Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. All manipulations must be performed in a fume hood, and appropriate protective gloves and eyewear are essential.
Conclusion
The phthaloyl group remains a powerful and relevant tool in the organic chemist's arsenal for the protection of primary amines. Its exceptional stability and the reliability of its installation and removal make it a first-choice protecting group in syntheses that require resilience to harsh reaction conditions. While the classic hydrazinolysis deprotection method is robust, the availability of milder reductive methods has expanded its utility to more delicate and stereochemically sensitive molecules.[10] By understanding the underlying mechanisms and choosing the appropriate protocol, researchers can effectively leverage the phthaloyl group to achieve their synthetic goals.
References
- Mcarthur, C. R., et al. (n.d.). Amino Group Blocking. Improved Method for N-Phthaloylation Using N-(Ethoxycarbonyl)phthalimide. Taylor & Francis Online.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- (n.d.). Protection of amino group as N-phthaly\ de- rivative using microwave irradiation.
- Ideh Gostar Moheb Baspar. (2021). Principles of handling and storing phthalic anhydride.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding Phthalic Anhydride: Properties and Safety Considerations.
- Wikipedia. (n.d.). Phthalic anhydride.
- Wikipedia. (n.d.). Protecting group.
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- Organic Chemistry Portal. (n.d.). An exceptionally mild deprotection of phthalimides.
- PubMed. (n.d.). 4,5-dichlorophthaloyl group for amino protection in carbohydrate chemistry.
- Organic Chemistry Portal. (n.d.). Protective Groups.
- (n.d.). Protecting Groups.
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- 3. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 4. Phthalimides [organic-chemistry.org]
- 5. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
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- 13. mohebbaspar.com [mohebbaspar.com]
The Untapped Potential of 2-(Carboxycarbonyl)benzoic Acid in Coordination Chemistry: A Guide for Exploratory Research
Introduction: Charting a New Course in Ligand Design
In the vast and dynamic field of coordination chemistry, the design and synthesis of novel ligands are the cornerstones of innovation, paving the way for new metal-organic frameworks (MOFs), coordination polymers (CPs), and discrete metal complexes with tailored properties. While ligands such as phthalic acid and its isomers have been extensively studied, giving rise to a plethora of materials with applications in gas storage, catalysis, and sensing, a closely related yet surprisingly overlooked molecule is 2-(carboxycarbonyl)benzoic acid, also known as phthalonic acid.
This guide serves as a clarion call to researchers, scientists, and drug development professionals to explore the untapped potential of this intriguing ligand. With its unique trifunctional nature, comprising two carboxylic acid groups and a central ketone moiety, this compound presents a rich and unexplored landscape for the design of novel coordination compounds with potentially unprecedented structures and functionalities. The presence of the ketone group, in particular, introduces an additional coordination site and the potential for post-synthetic modification, setting it apart from its well-studied phthalic acid counterpart.
Given the nascent stage of research into this compound as a ligand, this document will adopt a forward-looking perspective. It will provide a proposed synthetic pathway for the ligand itself, hypothesize its coordination behavior, and present general protocols for the synthesis and characterization of its metal complexes. This guide is intended to be a foundational resource, sparking curiosity and providing a strategic framework for pioneering research in this promising area.
Ligand Synthesis: A Proposed Pathway to this compound
A reliable and scalable synthesis of this compound is the first critical step for its exploration in coordination chemistry. Based on established organic chemistry principles and analogous reactions, a two-step synthetic protocol starting from phthalide is proposed. The initial step involves the oxidation of phthalide to 2-formylbenzoic acid, which is then further oxidized to the target keto-dicarboxylic acid.
Proposed Synthetic Protocol for this compound
Step 1: Synthesis of 2-Formylbenzoic Acid from Phthalide
This step is based on the known conversion of phthalide to 2-formylbenzoic acid. One documented method involves the bromination of phthalide followed by hydrolysis.[1]
-
Bromination: Phthalide is reacted with bromine to form 2-bromophthalide.
-
Hydrolysis: The resulting 2-bromophthalide is heated with water to yield 2-formylbenzoic acid.[1]
Alternative routes for the synthesis of 2-formylbenzoic acid include the oxidation of naphthalene with alkaline potassium permanganate or ozone, though these may have lower yields.[1]
Step 2: Oxidation of 2-Formylbenzoic Acid to this compound
The aldehyde functional group in 2-formylbenzoic acid can be oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄).
-
Dissolution: Dissolve 2-formylbenzoic acid in a suitable solvent, such as a mixture of t-butanol and water.
-
Oxidation: Slowly add a solution of potassium permanganate to the 2-formylbenzoic acid solution while stirring. The reaction is typically carried out at room temperature or with gentle heating. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Work-up: Once the reaction is complete, the manganese dioxide by-product is removed by filtration. The filtrate is then acidified with a strong acid (e.g., HCl) to precipitate the this compound.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Coordination Chemistry: Hypothesized Coordination Modes and Complex Synthesis
The true potential of this compound lies in its versatility as a ligand. The two carboxylate groups can coordinate to metal centers in a variety of modes, including monodentate, bidentate chelating, and bridging, similar to other dicarboxylic acids. The central ketone group, however, introduces an additional, weaker coordination site that could lead to the formation of unique multinuclear complexes or act as a latent site for post-synthetic modifications.
Hypothesized Coordination Modes
The coordination behavior of the deprotonated form of the ligand, phthalonate, is expected to be rich and varied.
Caption: Potential coordination modes of the phthalonate ligand.
Proposed General Synthetic Protocol for Coordination Complexes
The synthesis of coordination polymers and MOFs with this compound can be approached using methods analogous to those employed for other carboxylic acid-based ligands, such as solvothermal and hydrothermal synthesis.
-
Reactant Preparation: In a typical reaction vessel (e.g., a Teflon-lined stainless steel autoclave), combine this compound, a metal salt (e.g., nitrates, acetates, or chlorides of transition metals or lanthanides), and a suitable solvent or solvent mixture (e.g., DMF, DEF, ethanol, water).
-
Additive Inclusion (Optional): A modulating agent, such as a monocarboxylic acid or a base (e.g., triethylamine), can be added to control the nucleation and growth of the crystals, leading to higher quality and larger crystals.
-
Solvothermal/Hydrothermal Reaction: Seal the reaction vessel and heat it in an oven at a specific temperature (typically between 80 °C and 180 °C) for a period ranging from several hours to a few days.
-
Isolation and Purification: After the reaction, cool the vessel to room temperature. The resulting crystalline product can be isolated by filtration, washed with fresh solvent to remove any unreacted starting materials, and dried.
Characterization of Phthalonate-Based Coordination Compounds
A comprehensive characterization of the synthesized materials is essential to elucidate their structure and properties.
| Characterization Technique | Information Obtained |
| Single-Crystal X-ray Diffraction (SCXRD) | Provides the precise three-dimensional atomic arrangement, including bond lengths, bond angles, coordination environment of the metal ions, and the overall crystal structure. |
| Powder X-ray Diffraction (PXRD) | Confirms the phase purity of the bulk material and can be used for structural identification by comparing the experimental pattern with the simulated pattern from SCXRD data. |
| Thermogravimetric Analysis (TGA) | Determines the thermal stability of the material and can provide information about the presence of coordinated or guest solvent molecules. |
| Fourier-Transform Infrared Spectroscopy (FT-IR) | Confirms the coordination of the carboxylate groups to the metal center by observing the shift in the characteristic C=O stretching frequencies compared to the free ligand. |
| Elemental Analysis | Determines the elemental composition of the synthesized compound, which helps in confirming the proposed chemical formula. |
| Spectroscopic Methods (UV-Vis, Fluorescence) | Investigates the photophysical properties of the materials, which is crucial for applications in sensing and photocatalysis. |
Future Research Directions and Potential Applications
The unique structural features of this compound open up a wide range of possibilities for the development of new functional materials.
-
Catalysis: The ketone group could serve as a site for grafting catalytic species or could itself participate in catalytic reactions. The porous nature of MOFs derived from this ligand could allow for size- and shape-selective catalysis.
-
Sensing: The electron-withdrawing nature of the ketone and carboxylate groups could influence the luminescence properties of the resulting MOFs, making them potential candidates for fluorescent sensors for metal ions, small molecules, or biomolecules.
-
Drug Delivery: The porosity and functionality of phthalonate-based MOFs could be exploited for the encapsulation and controlled release of therapeutic agents. The ligand itself may also possess biological activity that could be synergistically combined with a loaded drug.
-
Gas Storage and Separation: By carefully selecting the metal ions and synthesis conditions, it may be possible to create porous frameworks with high surface areas and specific pore environments suitable for the storage and separation of gases such as CO₂, H₂, and CH₄.
Conclusion
This compound stands as a promising yet underexplored building block in the ever-expanding universe of coordination chemistry. Its trifunctional nature offers a unique platform for the design of novel coordination compounds with intricate structures and tailored functionalities. This guide has laid out a roadmap for the adventurous researcher, providing proposed synthetic protocols, testable hypotheses on coordination behavior, and a vision for potential applications. The exploration of this ligand is not merely an academic exercise; it is an opportunity to push the boundaries of materials science and unlock new solutions for some of the most pressing challenges in catalysis, sensing, and medicine. The journey into the coordination chemistry of this compound is just beginning, and the discoveries that await are sure to be both exciting and impactful.
References
- 2-Carboxybenzaldehyde. In Wikipedia.
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Application Notes and Protocols for Bioconjugation with 2-(Carboxycarbonyl)benzoic Acid
An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction and Core Principles
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a fundamental strategy in modern drug development, diagnostics, and life sciences research.[1][2] The ability to specifically modify proteins, antibodies, and other biological macromolecules allows for the attachment of reporter molecules (e.g., fluorophores), therapeutic payloads (e.g., cytotoxic drugs in Antibody-Drug Conjugates), or moieties that enhance pharmacokinetics. A cornerstone of bioconjugation is the modification of primary amines found in the side chains of lysine residues and at the N-terminus of proteins.[3][4]
While N-hydroxysuccinimide (NHS) esters are the most prevalent reagents for this purpose, cyclic acid anhydrides offer a valuable and potent alternative.[3][][6] 2-(Carboxycarbonyl)benzoic acid, also known as trimellitic anhydride, is a particularly interesting reagent. It possesses a highly reactive cyclic anhydride moiety for amine coupling and a pre-existing carboxylic acid group.
The reaction of this compound with a primary amine on a biomolecule proceeds via a nucleophilic acyl substitution, resulting in the opening of the anhydride ring to form a stable amide bond.[7][8] A key advantage of this reaction is that it simultaneously introduces a new, free carboxylic acid at the site of conjugation. This newly installed carboxyl group can serve as a handle for subsequent modifications using chemistries like carbodiimide coupling (EDC/NHS), or it can be used to alter the charge and solubility of the final conjugate.
The Chemistry of Amine Acylation with this compound
Reaction Mechanism
The fundamental reaction involves the nucleophilic attack of an unprotonated primary amine from the biomolecule on one of the electrophilic carbonyl carbons of the anhydride ring. This forms a transient tetrahedral intermediate, which rapidly collapses and resolves into a stable amide bond, opening the ring and exposing the second carboxyl group.[7][9]
Caption: Mechanism of amine acylation by this compound.
Causality Behind Experimental Choices
Successfully conjugating sensitive biomolecules requires a deep understanding of how reaction parameters influence both the desired reaction (aminolysis) and competing side reactions (hydrolysis).
-
pH is Critical: The efficiency of the conjugation is highly dependent on pH.[3][10] The primary amine on the protein must be in its unprotonated, nucleophilic state (-NH₂) to react. At acidic pH, it exists as the protonated, unreactive ammonium form (-NH₃⁺).[6] Therefore, the reaction is typically performed at a pH between 7.2 and 8.5.[3][] However, at higher pH values, the rate of hydrolysis of the anhydride, where water acts as the nucleophile, increases significantly, reducing the conjugation efficiency by consuming the reagent.[6] The optimal pH is a compromise to maintain amine nucleophilicity while minimizing hydrolysis.
-
Buffer Selection: The choice of buffer is paramount. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, are incompatible as they will compete with the target biomolecule for reaction with the anhydride. Phosphate-buffered saline (PBS), borate buffer, or bicarbonate buffer are excellent choices.
-
Reagent Preparation and Molar Excess: this compound is susceptible to hydrolysis and should be dissolved in a dry, polar aprotic organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[10] A 10- to 20-fold molar excess of the reagent over the protein is typically added to the reaction to drive the conjugation to completion, compensating for any reagent lost to hydrolysis.[6]
-
Temperature and Reaction Time: Reactions are often performed at room temperature for 1-2 hours or at 4°C overnight.[3] Lower temperatures can help to minimize the rate of hydrolysis and preserve the stability of sensitive proteins, albeit at the cost of a slower reaction rate.[3]
| Parameter | Recommended Range | Rationale |
| pH | 7.2 - 8.5 | Balances amine deprotonation for nucleophilicity against anhydride hydrolysis.[3][6] |
| Buffer System | Phosphate, Bicarbonate, Borate | Avoids competing primary amines present in buffers like Tris or glycine. |
| Molar Ratio | 10-20x excess of reagent | Drives the reaction forward and compensates for hydrolysis.[6] |
| Temperature | 4°C to Room Temperature | Lower temperature minimizes hydrolysis and protects sensitive proteins.[3] |
| Reaction Time | 1-4 hours (RT) or 4-12 hours (4°C) | Sufficient time for reaction completion; must be optimized for each system. |
| Caption: Table 1. Key parameters for bioconjugation with this compound. |
Detailed Experimental Protocols
The following protocols provide a comprehensive workflow for the modification, purification, and characterization of a protein bioconjugate.
Caption: General experimental workflow for bioconjugation.
Protocol 1: Protein Conjugation
This protocol describes the general procedure for labeling a protein with this compound.
Materials:
-
Protein of interest (e.g., monoclonal antibody at 5-10 mg/mL)
-
This compound
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 8.0
-
Quenching Buffer (Optional): 1 M Tris-HCl, pH 8.0
-
Reaction tubes and standard laboratory equipment
Procedure:
-
Protein Preparation: If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer. This can be accomplished using a desalting column (size exclusion chromatography) or through dialysis against the Reaction Buffer. Adjust the final protein concentration to 5-10 mg/mL.
-
Reagent Stock Solution: Immediately prior to initiating the conjugation, prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Initiate Conjugation: While gently vortexing the protein solution, add the calculated volume of the 10 mM reagent stock solution to achieve the desired molar excess (e.g., 20-fold).
-
Calculation Example: For 1 mL of a 10 mg/mL IgG solution (MW ~150,000 g/mol ), you have ~0.067 µmol of protein. A 20-fold excess requires 1.34 µmol of the reagent. From a 10 mM stock, this would be 134 µL.
-
-
Incubation: Allow the reaction to proceed at room temperature for 2 hours or at 4°C for 4-12 hours with gentle mixing.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.[6] This will consume any unreacted anhydride. Incubate for 30 minutes at room temperature.
Protocol 2: Purification of the Bioconjugate
Purification is essential to remove unreacted this compound, its hydrolyzed by-product, and the quenching agent, as these can interfere with downstream applications and analysis.[11][12]
Method: Size Exclusion Chromatography (SEC) SEC, or gel filtration, separates molecules based on their hydrodynamic radius.[2] The larger protein conjugate will elute first, while the smaller, unreacted molecules are retained longer in the porous beads of the chromatography resin.[10]
Procedure:
-
Column Equilibration: Equilibrate an appropriate SEC column (e.g., Sephadex G-25, Superdex 200, or equivalent) with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Load the entire reaction mixture from Protocol 1 onto the equilibrated column.
-
Elution: Elute the sample with the storage buffer at the recommended flow rate for the column.
-
Fraction Collection: Collect fractions and monitor the protein elution using a UV detector at 280 nm.
-
Pooling: Pool the fractions corresponding to the first major peak, which contains the purified protein conjugate.
-
Concentration: If necessary, concentrate the pooled fractions using an appropriate centrifugal filter device.
Protocol 3: Characterization of the Bioconjugate
Characterization is a critical self-validating step to confirm the success of the conjugation and determine its key attributes.
Methods:
-
Protein Concentration: Determine the concentration of the purified conjugate using a standard protein assay (e.g., BCA) or by measuring absorbance at 280 nm (A280), using the extinction coefficient of the unmodified protein.
-
Degree of Labeling (DOL) by Mass Spectrometry: The most accurate method to determine the average number of reagent molecules conjugated per protein is through mass spectrometry (MS).[13][14]
-
Acquire a mass spectrum of the unmodified protein and the purified conjugate, typically using LC-MS with a time-of-flight (TOF) analyzer.[14]
-
Deconvolute the spectra to obtain the zero-charge mass of the species.
-
The mass of this compound (as C₉H₆O₅) is 194.14 g/mol . However, the reaction with an amine is a condensation reaction that displaces a water molecule (H₂O, 18.02 g/mol ) from the amine and the anhydride opens. The net mass addition is that of trimellitic acid (C₉H₆O₆, 210.14 g/mol ) minus water, which is 192.12 Da.
-
The mass difference between the conjugated protein peaks and the unmodified protein will reveal the distribution of species (DOL 1, 2, 3, etc.).[13] The average DOL can be calculated from this distribution.
-
-
Purity and Aggregation by SEC-HPLC: High-performance liquid chromatography with a size-exclusion column can be used to assess the purity of the conjugate and quantify the presence of any aggregates or fragments that may have formed during the conjugation process.[15]
| Technique | Parameter Measured | Insights Provided |
| UV-Vis (A280) | Protein Concentration | Essential for determining yield and for downstream applications. |
| LC-MS | Mass of Conjugate | Determines the precise distribution and average Degree of Labeling (DOL).[13][16] |
| SEC-HPLC | Elution Profile | Assesses purity, aggregation, and fragmentation of the final product.[15] |
| Caption: Table 2. Key techniques for characterizing the bioconjugate. |
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conjugation | 1. Inactive (hydrolyzed) reagent. 2. Incorrect pH (too low). 3. Presence of competing amines in the buffer (e.g., Tris). 4. Insufficient molar excess of reagent. | 1. Prepare reagent stock solution fresh in anhydrous DMSO. 2. Verify reaction buffer pH is between 7.5-8.5. 3. Buffer exchange protein into a non-amine-containing buffer. 4. Increase the molar ratio of the reagent to protein. |
| Protein Precipitation | 1. High concentration of organic solvent (DMSO/DMF). 2. Protein is unstable at the reaction pH or temperature. 3. High degree of modification altering protein solubility. | 1. Keep the volume of added reagent stock below 10% of the total reaction volume. 2. Perform the reaction at a lower temperature (4°C) or for a shorter duration. 3. Reduce the molar excess of the reagent to target a lower DOL. |
| High Heterogeneity | 1. Reaction conditions are too harsh. 2. Inconsistent mixing during reagent addition. | 1. Lower the reaction temperature and pH (e.g., to 7.5). 2. Add the reagent stock solution slowly while gently vortexing the protein solution. |
References
- What are the mechanisms of amine and phthalic anhydride in acetic acid?. Brainly.com.
- Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. National Institutes of Health.
- One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies. ACS Publications.
- Bioconjugation. Wikipedia.
- Analytical methods for physicochemical characterization of antibody drug conjugates. National Institutes of Health.
- Introduction to Bioconjugation. Chemistry LibreTexts.
- Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. ACS Publications.
- Peptide Conjugates with Small Molecules Designed to Enhance Efficacy and Safety. MDPI.
- Target Bioconjugation of Protein Through Chemical, Molecular Dynamics, and Artificial Intelligence Approaches. National Institutes of Health.
- Bio-conjugates | Antibody Drug Conjugate Solutions For Biopharmaceutical Analysis. Waters Corporation.
- Phthalimides: developments in synthesis and functionalization. RSC Publishing.
- Amine + Anhydride. ReactionWeb.io.
- Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry. National Institutes of Health.
- Characterizing Antibody-Drug Conjugates Using Mass Spectrometry. LCGC International.
- Phthalic anhydride. Wikipedia.
- Protein Expression, Purification and Conjugation. AMRI.
- Acid Anhydrides React with Amines to Form Amides. Chemistry LibreTexts.
- The reactions of acid anhydrides with ammonia and primary amines. Chemguide.
- Affinity Purification Proteins | Protein A. Agilent.
- Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-Inert LC. Agilent.
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Application Notes & Protocols: 2-(Carboxycarbonyl)benzoic Acid in Dynamic Combinatorial Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction: A New Tool for Reversible Acylation in Drug Discovery
Dynamic Combinatorial Chemistry (DCC) has emerged as a powerful strategy in drug discovery, enabling the identification of potent ligands by allowing a biological target to select its own binders from an equilibrating mixture of compounds.[1][2] This approach, known as target-directed DCC, relies on the use of reversible reactions to generate a dynamic combinatorial library (DCL).[3][4] The presence of the target shifts the equilibrium of the library to favor the formation and amplification of the constituents that bind most strongly.[2]
While various reversible reactions such as disulfide exchange, imine formation, and acylhydrazone exchange are well-established in DCC, the repertoire of biocompatible, reversible reactions is continually expanding to increase the diversity of accessible chemical space.[5][6] This guide introduces the application of 2-(Carboxycarbonyl)benzoic acid, also known as phthalic anhydride, as a building block for generating DCLs based on reversible acylation. The reaction of this compound with nucleophiles, such as primary and secondary amines, offers a novel entry point for creating diverse libraries of amide-containing compounds under thermodynamic control.
The core of this system lies in the reversible formation of an amic acid (an amide-carboxylic acid), which can exist in equilibrium with the parent anhydride and amine under specific, controlled conditions. This document provides the theoretical basis, practical application notes, and detailed experimental protocols for leveraging this equilibrium in a DCC workflow for hit identification.
Mechanism of Reversibility: The Amic Acid Equilibrium
The utility of this compound in DCC is predicated on the controlled, reversible reaction with amine building blocks to form 2-carbamoylbenzoic acid derivatives (amic acids). Unlike traditional peptide synthesis where amide bond formation is rendered irreversible, the reaction of a cyclic anhydride can be maintained in a state of dynamic equilibrium under near-neutral pH conditions in aqueous media.
The key is to operate in a regime that favors the reversible ring-opening of the anhydride to form the amic acid, while avoiding the harsher, dehydrating conditions that would lead to the irreversible formation of the corresponding phthalimide. The equilibrium is influenced by several factors, including pH, temperature, and the concentration of reactants. The neighboring carboxylic acid group in the amic acid product can participate in intramolecular catalysis, influencing the rates of both the forward and reverse reactions.
The proposed reversible reaction is as follows:
Figure 1. Reversible reaction between this compound and a primary amine to form an amic acid, the basis for the dynamic combinatorial library.
This equilibrium allows the library composition to respond to the introduction of a biological target. A target that preferentially binds a specific amic acid will stabilize that constituent, pulling the equilibrium towards its formation and leading to its amplification within the library.
Diagram 1: Conceptual overview of the DCC process using this compound.
Application in Target-Directed Drug Discovery
Target-directed DCC using this compound allows for the rapid identification of novel amide-containing fragments or lead compounds. By combining a library of diverse amine building blocks with the anhydride in the presence of a target protein, potent binders can be synthesized and amplified in situ.[7]
Key Advantages:
-
Access to Novel Chemical Space: Generates libraries of ortho-substituted benzamides, a common motif in bioactive molecules, which may not be readily explored by other DCC chemistries.
-
Efficiency: Circumvents the need for the individual synthesis and purification of every library member. The target itself performs the screening.[8]
-
Biocompatibility: The reaction can be performed in aqueous buffers at or near physiological pH, making it compatible with a wide range of biological targets.[2]
The workflow typically involves comparing the composition of a DCL in the presence and absence of the target. Library members that show a significant increase in relative concentration in the presence of the target are identified as "hits."
| Parameter | Typical Range/Condition | Rationale |
| pH | 6.5 - 8.0 | Balances the rate of reversible acylation and maintains protein stability. Lower pH can accelerate hydrolysis, while higher pH may lead to irreversible reactions or protein denaturation. |
| Temperature | 4 - 37 °C | Lower temperatures can slow equilibration but are often necessary for sensitive proteins. Room temperature (20-25°C) is a common starting point. |
| Buffer System | Phosphate, HEPES, MOPS | Non-nucleophilic buffers are essential to avoid reaction with the anhydride. Final buffer choice depends on target protein requirements. |
| Building Block Conc. | 10 µM - 1 mM | Concentrations must be high enough for efficient library formation but low enough to avoid non-specific aggregation or protein inhibition. |
| Target Conc. | 1 µM - 50 µM | Typically used in sub-stoichiometric amounts relative to the library components to ensure competition and effective amplification.[9] |
| Equilibration Time | 12 - 72 hours | The time required to reach thermodynamic equilibrium must be determined empirically, typically by monitoring the library composition over time via HPLC. |
Table 1: Summary of Key Experimental Parameters for DCL Generation.
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
-
This compound Stock: Prepare a 100 mM stock solution in a dry, aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Store under inert gas (e.g., argon or nitrogen) at -20°C. Note: Anhydrides are sensitive to moisture.
-
Amine Library Stocks: Prepare individual 100 mM stock solutions of each amine building block in DMSO. For amines that are salts (e.g., hydrochlorides), neutralization or use of a buffered aqueous system for dissolution may be necessary.
-
Buffer Preparation: Prepare a 2X stock solution of the desired aqueous buffer (e.g., 100 mM sodium phosphate, pH 7.4). Ensure the buffer is filtered and degassed before use.
-
Target Stock: Prepare a concentrated stock solution of the target protein in a buffer that ensures its stability and activity. Determine the concentration accurately using a method such as UV-Vis spectroscopy or a Bradford assay.
Protocol 2: Generation and Equilibration of the DCL
This protocol describes the setup of a typical DCL in a 100 µL final volume. It is recommended to run a "blank" DCL (without target) and a "target" DCL in parallel.
-
Reaction Setup: In a clean microcentrifuge tube, combine the reagents in the following order:
-
50 µL of 2X Reaction Buffer (e.g., 100 mM Phosphate, pH 7.4).
-
X µL of deionized water.
-
1 µL of each Amine Stock Solution (e.g., for a library of 10 amines, add 1 µL of each 100 mM stock for a final concentration of 1 mM each).
-
Y µL of Target Stock Solution (for the "target" DCL) or an equivalent volume of target storage buffer (for the "blank" DCL).
-
1 µL of 100 mM this compound stock solution (final concentration 1 mM).
-
Note: The total volume should be 100 µL. Adjust the volume of water accordingly. The anhydride should be added last to initiate the reaction.
-
-
Incubation: Gently mix the solution and incubate at the desired temperature (e.g., 25°C) for a predetermined equilibration time (e.g., 48 hours). Use a shaker or rotator to ensure homogeneity if necessary, but avoid vigorous agitation that could denature the protein.
-
Monitoring Equilibration (Optional but Recommended): To determine the time required to reach equilibrium, set up a larger-scale blank DCL and withdraw aliquots at various time points (e.g., 2, 8, 16, 24, 48 hours). Quench the reaction (see Protocol 3, Step 1) and analyze by HPLC. Equilibrium is reached when the relative peak areas of the library members remain constant over time.
Protocol 3: DCL Analysis and Hit Identification
Analysis is typically performed using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify and quantify the library constituents.
-
Quenching the Reaction: To "freeze" the equilibrium for analysis, add a quenching agent. A common method is to rapidly acidify the reaction mixture by adding 5 µL of 10% formic acid or trifluoroacetic acid (TFA). This protonates the amines and halts the reversible reaction.
-
Protein Removal: If the target protein interferes with analysis, it must be removed. This can be achieved by protein precipitation (e.g., adding 100 µL of cold acetonitrile, vortexing, and centrifuging at >14,000 x g for 10 minutes) or by using a centrifugal filter unit with an appropriate molecular weight cutoff. Collect the supernatant or filtrate for analysis.
-
HPLC/LC-MS Analysis:
-
Column: Use a reverse-phase C18 column suitable for small molecule analysis.
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically used.
-
Detection: Monitor the elution profile using a UV detector (e.g., at 254 nm) and a mass spectrometer (e.g., ESI-MS) to identify the masses of the eluted peaks.
-
-
Data Analysis:
-
Integrate the peak areas from the UV chromatograms for both the "blank" and "target" DCLs.
-
Identify the library members corresponding to each peak using their mass-to-charge ratio (m/z) from the MS data.
-
Calculate the amplification factor for each library member: Amplification Factor = (Relative Peak Area in Target DCL) / (Relative Peak Area in Blank DCL)
-
Library members with an amplification factor significantly greater than 1 are considered potential hits. These should be synthesized independently and validated in a functional assay.
-
Diagram 2: Experimental workflow for target-directed DCC and hit identification.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Precipitation in DCL | Poor solubility of building blocks or library members; Protein denaturation; Incorrect buffer pH or ionic strength. | Decrease component concentrations; Add a small percentage of a co-solvent like DMSO (e.g., 1-5%); Optimize buffer conditions for protein stability. |
| No Amplification Observed | Library has not reached equilibrium; Reaction is not reversible under the chosen conditions; None of the library members bind the target with sufficient affinity. | Verify equilibration time; Adjust pH to facilitate reversibility (test range pH 6.5-8.0); Use a different library of amines; Confirm target activity post-incubation. |
| Irreversible Reaction | pH is too high or temperature is too high, favoring phthalimide formation. | Lower the pH and/or incubation temperature. Confirm reversibility by demonstrating that the library composition changes in response to perturbations. |
| Poor HPLC Resolution | Inappropriate column or mobile phase gradient. | Optimize the HPLC gradient (e.g., make it shallower); Try a different C18 column from another vendor or one with a different particle size. |
| Target Protein is Inactivated | Reaction with the anhydride or building blocks; Instability under DCL conditions. | Run a control experiment to test target activity after incubation with library components; Add a known competitive inhibitor to the target DCL to see if amplification is suppressed. |
References
- Meguellati, K., & Ladame, S. (2012). Reversible covalent chemistries compatible with the principles of constitutional dynamic chemistry: new reactions to create more diversity. Top Curr Chem, 322, 291-314. [Link]
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- Mondal, M., et al. (2016). Hit-optimization using target-directed dynamic combinatorial chemistry: development of inhibitors of the anti-infective target 1-deoxy-d-xylulose-5-phosphate synthase. RSC Adv., 6, 82613-82618. [Link]
- Ernst, B., et al. (2017). Target-directed Dynamic Combinatorial Chemistry: A Study on Potentials and Pitfalls as Exemplified on a Bacterial Target. Chemistry, 23(48), 11570-11577. [Link]
- Sanders, J. K. M. (2005). Dynamic combinatorial chemistry. Drug Discovery Today, 10(22), 1521-1529.
- Wikipedia. (n.d.). Dynamic combinatorial chemistry.
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- Goldberg, E. P., et al. (2025). Reversible histone deacetylase activity catalyzes lysine acylation.
- American Chemical Society. (2007). Dynamic Combinatorial Chemistry. Chemical Reviews. [Link]
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- Leclaire, J., et al. (2017). Overview of tdDCC approaches used in early drug discovery.
- Sarris, A. J., et al. (2016). From Dynamic Combinatorial Chemistry to in Vivo Evaluation of Reversible and Irreversible Myeloperoxidase Inhibitors. J Med Chem, 59(17), 7886-7897. [Link]
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- Lehn, J.-M., et al. (2017). Target-directed Dynamic Combinatorial Chemistry: A Study on Potentials and Pitfalls as Exemplified on a Bacterial Target. PubMed. [Link]
- Goldberg, E. P., et al. (2023).
- Royal Society of Chemistry. (2025). Dynamic combinatorial chemistry directed by proteins and nucleic acids: a powerful tool for drug discovery. Chemical Society Reviews. [Link]
- Lehn, J.-M. (2018). Dynamic Combinatorial Chemistry.
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- Rowan, S. J. (2017). Dynamic Covalent Polymers for Biomedical Applications. Angew Chem Int Ed Engl, 56(24), 6848-6861. [Link]
- Li, J., et al. (2013). A novel protocol to accelerate dynamic combinatorial chemistry via isolation of ligand-target adducts from dynamic combinatorial libraries: a case study identifying competitive inhibitors of lysozyme. Bioorg Med Chem Lett, 23(18), 5174-5177. [Link]
- Lehn, J.-M., et al. (2014). DCLs used for analysing the kinetics of thioester exchange and hydrolysis in bulk solution and at the lipid bilayer interface.
- Stefankiewicz, A. R., et al. (2021). Simultaneous Formation of a Fully Organic Triply Dynamic Combinatorial Library. J Am Chem Soc, 143(17), 6524-6529. [Link]
- Anslyn, E. V., et al. (2017). Dynamic Multi-Component Covalent Assembly for the Reversible Binding of Secondary Alcohols and Chirality Sensing.
- Ladame, S. (2011). Reversible Covalent Chemistries Compatible with the Principles of Constitutional Dynamic Chemistry: New Reactions to Create More Diversity.
- Lehn, J.-M. (2014). Dynamic covalent synthesis. Chem Soc Rev, 43, 1861-1872. [Link]
- Lehn, J.-M., et al. (2024). Unveiling Aqueous Polymerization of Poly(amic acid) Salts for Eco-Friendly and Robust Aromatic Polyimide Structuring. Kinam Park. [Link]
- Western Engineering. (n.d.). Synthesis and characterization of a novel versatile poly(amic acid) derived from ethylenediaminetetraacetic dianhydride.
- Chen, Y., et al. (2024). RNA functional control by hydrolysis reversible acylation.
- MDPI. (2020). Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts.
- ReactionWeb.io. (n.d.). Amine + Anhydride.
- Al-Azzawi, A. M. (2014). Mild and eco-friendly chemoselective acylation of amines in aqueous medium.
- Wang, Y., et al. (2023). Reversible 2'-OH acylation enhances RNA stability.
- MDPI. (2023). Electroactive Poly(amic acid)
- PubMed. (2014). Synthesis and in vitro biocompatibility assessment of a poly(amic acid) derived from ethylenediaminetetraacetic dianhydride.
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The Versatility of 2-(Carboxycarbonyl)benzoic Acid: A Gateway to Diverse Heterocyclic Scaffolds
Application Notes and Protocols for Researchers in Synthetic and Medicinal Chemistry
Introduction: Unlocking Chemical Diversity with a Bifunctional Building Block
In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 2-(Carboxycarbonyl)benzoic acid, also known as 2-formylbenzoic acid or phthalaldehydic acid, stands out as a uniquely versatile bifunctional building block.[1] Its structure, featuring both a carboxylic acid and an aldehyde group ortho to each other on a benzene ring, provides a powerful platform for the synthesis of a wide array of heterocyclic compounds. This dual reactivity allows for elegant and often atom-economical cyclization and multicomponent reactions, leading to privileged scaffolds in medicinal chemistry and natural product synthesis, such as phthalides and isoindolinones.[2][3]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthetic utility of this compound. We will delve into the mechanistic underpinnings of its reactivity and present detailed, field-proven protocols for the synthesis of key heterocyclic systems. The causality behind experimental choices will be elucidated, ensuring that these protocols are not merely recipes but self-validating systems for robust and reproducible synthesis.
Part 1: Synthesis of Phthalides - A Privileged Structural Motif
Phthalides, or isobenzofuran-1(3H)-ones, are a class of lactones that form the core of numerous pharmaceuticals, natural products, and agrochemicals, exhibiting a broad spectrum of biological activities.[2][4] this compound serves as an exceptional precursor for the synthesis of 3-substituted phthalides through cascade reactions that capitalize on both of its functional groups.
Mechanism Insight: The Aldol-Lactonization Cascade
A prominent strategy for phthalide synthesis from this compound involves a one-pot cascade reaction with active methylene compounds, such as β-keto acids.[5] The reaction, often catalyzed by a weak base, proceeds through an initial aldol-type addition of the enolate of the active methylene compound to the aldehyde group of this compound. This is followed by a spontaneous intramolecular lactonization, where the carboxylic acid attacks the newly formed secondary alcohol, and a subsequent decarboxylation to yield the 3-substituted phthalide.[5] The use of a sustainable solvent like glycerol can further enhance the green credentials of this transformation.[2]
Diagram 1: Plausible reaction mechanism for the synthesis of 3-substituted phthalides.
Caption: Aldol-lactonization cascade for phthalide synthesis.
Protocol 1: Catalytic One-Pot Synthesis of 3-Substituted Phthalides in Glycerol
This protocol describes a sustainable and efficient one-pot synthesis of 3-substituted phthalides from this compound and various β-keto acids using p-anisidine as a catalyst in glycerol.[2][5]
Materials:
-
This compound
-
Substituted β-keto acid (e.g., benzoylacetic acid)
-
p-Anisidine
-
Glycerol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard laboratory glassware.
Step-by-Step Procedure:
-
To a 25 mL round-bottom flask, add this compound (0.5 mmol, 1.0 eq), the desired β-keto acid (1.0 mmol, 2.0 eq), and p-anisidine (0.1 mmol, 0.2 eq).
-
Add glycerol (3 mL) to the flask and stir the mixture at 65 °C for 0.5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (10 mL) to the mixture and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., petroleum ether/ethyl acetate) to afford the pure 3-substituted phthalide.
Data Summary: Substrate Scope and Yields
The following table summarizes the yields for the synthesis of various 3-substituted phthalides using the above protocol, demonstrating its broad substrate scope.[5]
| Entry | β-Keto Acid Substituent (Ar) | Product | Yield (%) |
| 1 | Phenyl | 3-Phenacylphthalide | 92 |
| 2 | 4-Methylphenyl | 3-(4-Methylphenacyl)phthalide | 90 |
| 3 | 4-Methoxyphenyl | 3-(4-Methoxyphenacyl)phthalide | 88 |
| 4 | 4-Chlorophenyl | 3-(4-Chlorophenacyl)phthalide | 95 |
| 5 | 2-Methylphenyl | 3-(2-Methylphenacyl)phthalide | 72 |
| 6 | Naphthalen-2-yl | 3-(Naphthalen-2-ylcarbonylmethyl)phthalide | 76 |
Part 2: Synthesis of Isoindolinones - A Core Structure in Bioactive Molecules
Isoindolinones are another class of N-heterocycles of significant interest in drug discovery, with many derivatives exhibiting a range of pharmacological activities.[6] this compound is a key starting material for the synthesis of isoindolinones, often through multicomponent reactions that allow for the rapid assembly of molecular complexity.
Mechanism Insight: Multicomponent Reactions for Isoindolinone Synthesis
Multicomponent reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single operation to form a product that contains substantial portions of all the starting materials. This compound is an ideal substrate for MCRs, such as the Ugi and Strecker reactions, to produce diverse isoindolinone derivatives.[7][8]
In a typical three-component reaction leading to isoindolinones, this compound, a primary amine, and a third component (e.g., a phosphonate or cyanide source) react in a sequential manner. The initial step is the formation of an imine between the aldehyde of this compound and the primary amine. This is followed by a nucleophilic attack of the third component and a subsequent intramolecular cyclization involving the carboxylic acid to furnish the isoindolinone core.[8]
Diagram 2: General workflow for multicomponent synthesis of isoindolinones.
Caption: MCR workflow for substituted isoindolinones.
Protocol 2: One-Pot Diastereoselective Synthesis of (Isoindolin-1-one-3-yl)phosphonates
This protocol details a solvent- and catalyst-free, one-pot, three-component reaction for the synthesis of (isoindolin-1-one-3-yl)phosphonates from this compound, a chiral amine, and dimethyl phosphonate.[8]
Materials:
-
This compound
-
Chiral primary amine (e.g., (S)-(-)-1-phenylethylamine)
-
Dimethyl phosphonate
-
Reaction vial, magnetic stirrer, heating block.
-
Silica gel for column chromatography.
Step-by-Step Procedure:
-
In a reaction vial, combine this compound (1.0 mmol, 1.0 eq), the chiral primary amine (1.0 mmol, 1.0 eq), and dimethyl phosphonate (1.0 mmol, 1.0 eq).
-
Seal the vial and heat the reaction mixture at 80 °C with stirring for the appropriate time (monitor by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
The crude product can be directly purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the diastereomeric isoindolin-1-one-3-phosphonates.
Part 3: The Ugi Reaction - A Gateway to Peptidomimetic Scaffolds
The Ugi four-component reaction (U-4CR) is a cornerstone of multicomponent chemistry, enabling the rapid synthesis of α-acylamino amides from an aldehyde, an amine, a carboxylic acid, and an isocyanide.[9] By strategically employing this compound, the Ugi reaction can be adapted to generate complex heterocyclic systems through post-Ugi modifications.
Mechanism Insight: The Ugi Reaction and Post-Cyclization Strategy
In the context of this compound, this bifunctional molecule can act as both the aldehyde and the carboxylic acid component in an intramolecular sense after the initial steps of the Ugi reaction. The reaction proceeds through the formation of an imine from an external amine and the aldehyde of this compound. This is followed by the addition of the isocyanide and the intramolecular attack of the carboxylate, leading to a Mumm rearrangement to form the stable bis-amide product, which is an isoindolinone derivative.[7][9]
Diagram 3: Simplified Ugi reaction leading to isoindolinones.
Caption: Ugi reaction pathway to isoindolinones.
Conclusion and Future Outlook
This compound has proven to be a remarkably versatile and powerful building block for the synthesis of a diverse range of heterocyclic compounds. Its unique bifunctional nature enables elegant and efficient synthetic strategies, including cascade and multicomponent reactions, that are highly valued in modern organic and medicinal chemistry. The protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this readily available starting material. As the demand for novel, drug-like molecules continues to grow, the creative application of such versatile synthons will undoubtedly play a crucial role in the discovery and development of new therapeutics.
References
- Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 1425–1429. [Link]
- Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol.
- Wikipedia contributors. (2023). 2-Carboxybenzaldehyde. Wikipedia, The Free Encyclopedia. [Link]
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- Kolb, J., & Guchhait, S. K. (2015). Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 11, 259–291. [Link]
- Mahdavi, M., et al. (2022).
- Request PDF. (n.d.). Synthesis of heterocycles by utilizing phthalaldehydic acid: An overview.
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- Wang, C., et al. (2021). Synthesis of Heterocycles from 2‐Acylbenzoic Acids.
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The Dual Catalytic Nature of the 2-Carboxybenzoyl Moiety: An In-Depth Guide to Intramolecular Assistance and Bifunctional Brønsted Acid Catalysis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Catalytic Potential of 2-(Carboxycarbonyl)benzoic Acid and Its Congeners
This compound, also known as a phthalic acid monoester, represents a class of molecules possessing a unique structural feature: a carboxylic acid and an ester group positioned ortho to each other on a benzene ring. This seemingly simple arrangement gives rise to a fascinating dual catalytic character. While not extensively employed as an intermolecular organocatalyst for general organic transformations, the 2-carboxybenzoyl group is a classic exemplar of intramolecular catalysis, or neighboring group participation, where the proximal functional groups act in concert to dramatically influence the reactivity of the molecule itself.
Furthermore, the parent dicarboxylic acid, phthalic acid, has emerged as a highly effective, green, and biodegradable bifunctional Brønsted acid catalyst for important multicomponent reactions that are foundational in medicinal chemistry and drug discovery. This technical guide will first delve into the principles of intramolecular catalysis as exhibited by this compound derivatives. It will then provide detailed application notes and protocols for the practical use of the closely related and readily available phthalic acid as a catalyst in the synthesis of pharmaceutically relevant heterocyclic scaffolds.
Part 1: The Principle of Intramolecular Catalysis by the 2-Carboxybenzoyl Group
The ortho-disposition of a carboxylic acid and an ester group in this compound and its derivatives creates a microenvironment where the two functionalities can cooperate. The carboxylic acid can act as an intramolecular general acid or general base catalyst, while the carboxylate can function as an intramolecular nucleophile. This phenomenon, termed neighboring group participation or anchimeric assistance, can lead to significant rate enhancements in reactions such as hydrolysis and alcoholysis compared to analogous esters lacking the ortho-carboxy group.[1][2][3]
Mechanism of Intramolecular Catalysis in Acyl Transfer Reactions
The hydrolysis of a 2-(alkoxycarbonyl)benzoic acid serves as a clear illustration of this principle. The reaction proceeds via the formation of a cyclic intermediate, phthalic anhydride, which is subsequently hydrolyzed to phthalic acid. The neighboring carboxyl group participates directly in the cleavage of the ester bond.
The mechanism can be depicted as follows:
-
Intramolecular Nucleophilic Attack: The deprotonated carboxylate group acts as an intramolecular nucleophile, attacking the carbonyl carbon of the adjacent ester.
-
Formation of a Tetrahedral Intermediate: This attack forms a transient, cyclic tetrahedral intermediate.
-
Expulsion of the Leaving Group: The tetrahedral intermediate collapses, expelling the alcohol (R-OH) as the leaving group and forming phthalic anhydride.
-
Hydrolysis of the Anhydride: The highly reactive phthalic anhydride is then rapidly hydrolyzed by water to yield phthalic acid.
This intramolecular pathway is kinetically favored over the direct intermolecular attack of a water molecule on the ester carbonyl, leading to a substantial increase in the reaction rate.
Sources
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analytical methods for quantifying 2-(Carboxycarbonyl)benzoic acid
An Application Note and Protocol for the Analytical Quantification of 2-(Carboxycarbonyl)benzoic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of analytical methodologies for the accurate quantification of this compound, also known as 2-formylbenzoic acid or phthalaldehydic acid (CAS 119-67-5).[1][2] As a critical intermediate in chemical synthesis and a potential impurity or metabolite in pharmaceutical products, its precise measurement is paramount for quality control, stability testing, and pharmacokinetic studies.[3][4][5][6][7] This document details protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectrophotometry, and Titrimetry. Each section explains the scientific principles, offers step-by-step experimental protocols, and discusses the rationale behind methodological choices, ensuring robust and reliable data generation for researchers, scientists, and drug development professionals.
Introduction and Physicochemical Profile
This compound is an organic compound featuring both a carboxylic acid and an aldehyde functional group ortho to each other on a benzene ring.[8] This unique structure leads to a significant chemical property: ring-chain tautomerism, where it exists in equilibrium with its cyclic lactol form, 3-hydroxyphthalide.[8] This equilibrium must be considered during analytical method development, as factors like pH and solvent can influence the predominant form and, consequently, the analytical response.
Key Physicochemical Properties:
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₈H₆O₃ | [1][2][9] |
| Molecular Weight | 150.13 g/mol | [1][3] |
| CAS Number | 119-67-5 | [1][2][3] |
| Appearance | White crystalline powder | [7][9] |
| Melting Point | 96-99 °C | [7] |
| Solubility | Soluble in methanol, ethanol, diethyl ether |[8][9] |
Sample Preparation: The Foundation of Accurate Analysis
The goal of sample preparation is to convert a complex sample matrix into a clean, analyzable solution suitable for the chosen instrument, thereby minimizing interference and enhancing detection.[10][11] The choice of technique depends on the sample matrix, the analyte concentration, and the required level of cleanliness.[12]
Common Sample Preparation Strategies
-
Direct Dissolution ("Dilute and Shoot"): This is the simplest approach, suitable for pure drug substances or simple formulations. The sample is accurately weighed, dissolved in a suitable solvent (e.g., methanol, acetonitrile, or the mobile phase), and diluted to a concentration within the instrument's linear range.[12][13]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate the analyte from complex aqueous matrices like plasma or urine.[14] The pH of the aqueous sample is adjusted to ensure the analyte is in its neutral, un-ionized form (for this compound, a pH < pKa is required), making it more soluble in an immiscible organic solvent (e.g., ethyl acetate).
-
Solid-Phase Extraction (SPE): SPE offers superior selectivity and higher recovery compared to LLE.[10] For this acidic analyte, a mixed-mode or anion-exchange sorbent can be employed to retain the negatively charged carboxylate form at an appropriate pH, wash away interferences, and then elute the purified analyte.
General Sample Preparation Workflow
The following diagram illustrates a typical workflow for preparing a sample for chromatographic analysis.
Caption: General workflow for sample preparation prior to analysis.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is the most widely used technique for the quantification of this compound due to its high specificity, sensitivity, and robustness. A reversed-phase method is typically employed.
Principle of Method
Reversed-phase HPLC separates analytes based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase.[15] this compound, being moderately polar, is retained on the column and then eluted by the mobile phase. The inclusion of an acid in the mobile phase (e.g., phosphoric or formic acid) is critical. It suppresses the ionization of the carboxylic acid group, ensuring the analyte is in its neutral form, which leads to better retention, improved peak shape, and reproducible results.[15] Quantification is achieved by measuring the analyte's UV absorbance, which is proportional to its concentration according to the Beer-Lambert law.[16]
Detailed HPLC Protocol
Instrumentation and Reagents:
-
HPLC system with a UV or Diode-Array Detector (DAD).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile (ACN) and/or methanol.
-
HPLC-grade water.
-
Phosphoric acid or formic acid.
-
Reference standard of this compound.[3]
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
|---|---|---|
| Mobile Phase | Acetonitrile : Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid | The organic/aqueous ratio can be adjusted to optimize retention time. Phosphoric acid ensures a low pH (~2.5-3.0) to keep the analyte protonated.[15] |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Column Temp. | 30 °C | Controlled temperature ensures reproducible retention times. |
| Injection Vol. | 10 µL | Can be adjusted based on analyte concentration and instrument sensitivity. |
| Detection λ | ~230 nm or ~274 nm | Benzoic acid derivatives show strong absorbance at these wavelengths.[17][18] A DAD should be used initially to confirm the λmax. |
| Run Time | 10 minutes | Adjust as needed to ensure complete elution of the analyte and any impurities. |
Experimental Procedure:
-
Standard Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or mobile phase. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the mobile phase.
-
Sample Preparation: Prepare the sample as described in Section 2, ensuring the final solvent is the mobile phase.
-
Analysis: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved. Inject the blank (mobile phase), followed by the calibration standards and then the samples.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of the analyte in the samples by interpolating their peak areas from this curve.
Caption: Schematic of a typical HPLC system workflow.
Gas Chromatography (GC) with Flame Ionization Detection (FID)
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[19] For non-volatile or thermally labile compounds like this compound, a chemical derivatization step is typically required to increase volatility and thermal stability.
Principle of Method
Derivatization converts the polar carboxyl and aldehyde groups into less polar, more volatile esters or silyl ethers. For example, esterification with an agent like diazomethane or an alcohol under acidic conditions converts the -COOH group to a -COOR group. The derivatized analyte is then injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. A Flame Ionization Detector (FID) is commonly used, which generates a current proportional to the amount of organic analyte combusted in a hydrogen-air flame.[20]
Detailed GC Protocol (with Derivatization)
Instrumentation and Reagents:
-
GC system with an FID.
-
Capillary column (e.g., DB-5 or HP-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
High-purity carrier gas (Helium or Hydrogen).
-
Anhydrous solvent (e.g., pyridine, dichloromethane).
Experimental Procedure:
-
Derivatization:
-
Accurately weigh the sample or a dried extract residue into a reaction vial.
-
Add 100 µL of anhydrous pyridine and 100 µL of BSTFA.
-
Cap the vial tightly and heat at 70 °C for 30 minutes to complete the reaction.
-
Cool to room temperature before injection.
-
-
GC Conditions:
Parameter Recommended Condition Injector Temp. 250 °C Detector Temp. 280 °C Carrier Gas Helium at 1.0 mL/min (constant flow) Oven Program Start at 100 °C, hold for 2 min, ramp to 250 °C at 15 °C/min, hold for 5 min. | Injection | 1 µL, Split (e.g., 20:1) |
-
Analysis and Quantification: Prepare and derivatize calibration standards in the same manner as the samples. Inject and create a calibration curve based on peak area versus concentration.
Caption: Workflow for GC analysis including the essential derivatization step.
Alternative and Complementary Methods
While chromatography is preferred for its specificity, other methods can be suitable for specific applications.
UV-Vis Spectrophotometry
-
Principle: A rapid and cost-effective method based on the Beer-Lambert Law, where absorbance is directly proportional to concentration.[16]
-
Application: Best suited for quantifying pure this compound or in simple mixtures where no other components absorb at the analytical wavelength. It is highly susceptible to interference.
-
Protocol:
-
Determine the λmax by scanning a standard solution (e.g., 10 µg/mL in 0.01 M HCl) from 200-400 nm. The λmax is typically around 230 nm.[16][21]
-
Prepare a calibration curve using standards of known concentration.
-
Measure the absorbance of the sample and calculate the concentration using the calibration curve. Causality Note: Using an acidic solvent (e.g., 0.01 M HCl) is crucial to ensure the analyte is fully protonated, as the UV spectrum of benzoic acids is pH-dependent.[16][17]
-
Acid-Base Titrimetry
-
Principle: This classical method quantifies the analyte based on the neutralization reaction of its carboxylic acid group with a standardized strong base.[22]
-
Application: Primarily used for purity assessment and assay of the bulk drug substance. It is not suitable for trace analysis or for samples containing other acidic or basic components.
-
Protocol:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent (e.g., a neutralized ethanol/water mixture).
-
Add a few drops of a colorimetric indicator (e.g., phenolphthalein).
-
Titrate with a standardized solution of sodium hydroxide (e.g., 0.1 M NaOH) until the endpoint (a persistent pink color) is reached.
-
Calculate the purity based on the volume of titrant used, its concentration, and the initial sample weight.
-
Method Validation and Performance Comparison
Any analytical method intended for use in a regulated environment must be validated to ensure it is fit for its intended purpose.[23][24] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the analyte concentration over a given range.
-
Accuracy: The closeness of the test results to the true value, often assessed by spike recovery studies.[24]
-
Precision: The degree of agreement among individual test results, measured as repeatability (intra-assay) and intermediate precision (inter-assay).
-
Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated.
-
Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[24]
-
Robustness: The capacity to remain unaffected by small, deliberate variations in method parameters.
Comparison of Analytical Methods:
| Method | Specificity | Sensitivity (LOD/LOQ) | Throughput | Cost | Primary Application |
|---|---|---|---|---|---|
| HPLC-UV | High | High (ng/mL) | Medium | Medium | Universal: Purity, assay, stability, impurities, biological samples. |
| GC-FID | High | Very High (pg/mL) | Medium | Medium | Volatile analysis; requires derivatization for this analyte. |
| UV-Vis | Low | Low (µg/mL) | High | Low | Quick assay of pure substances or simple, clean matrices. |
| Titrimetry | Very Low | Very Low (mg) | Low | Very Low | Purity assay of bulk drug substance. |
Conclusion
The quantification of this compound can be reliably achieved through several analytical techniques. HPLC with UV detection stands out as the most versatile and robust method , suitable for a wide range of applications from quality control to bioanalysis. GC analysis is a viable, highly sensitive alternative, provided an effective and reproducible derivatization protocol is employed. UV-Vis spectrophotometry and titrimetry serve as simpler, cost-effective options for the assay of pure materials where high specificity is not required. The selection of the optimal method must be guided by the specific analytical requirements, including the nature of the sample matrix, the expected concentration range of the analyte, and the intended use of the data. Proper method validation is a mandatory final step to guarantee the generation of scientifically sound and defensible results.[25][26]
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The Versatility of 2-(Carboxycarbonyl)benzoic Acid in the Synthesis of Pharmaceutical Intermediates: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Bifunctional Building Block
2-(Carboxycarbonyl)benzoic acid, also known as 2-formylbenzoic acid, is a versatile bifunctional molecule that holds a significant position in the landscape of medicinal chemistry and pharmaceutical development. Its unique chemical architecture, featuring both a carboxylic acid and an aldehyde group in an ortho arrangement, allows it to exist in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide. This ring-chain tautomerism is the cornerstone of its reactivity, enabling it to serve as a precursor for a diverse array of heterocyclic scaffolds, most notably isoindolinones and phthalides. These scaffolds are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to a variety of biological targets with high affinity, thus serving as a foundation for the development of numerous therapeutic agents.[1][2][3][4][5][6] This guide provides an in-depth exploration of the applications of this compound in the synthesis of key pharmaceutical intermediates, complete with detailed protocols and mechanistic insights.
The Isoindolinone Scaffold: A Privileged Core in Modern Drug Discovery
The isoindolinone core is a prominent feature in a multitude of biologically active compounds, exhibiting a wide range of pharmacological activities including anticancer, anti-inflammatory, and neuroprotective effects.[1] Its prevalence in drug candidates stems from its rigid structure which can be readily functionalized to optimize binding to specific biological targets.
Application in Cancer Therapy: PARP and Hedgehog Pathway Inhibition
Poly(ADP-ribose) Polymerase (PARP) Inhibition:
PARP enzymes, particularly PARP1, are crucial for the repair of single-strand DNA breaks. In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand breaks is deficient. Inhibiting PARP in these cancer cells leads to an accumulation of DNA damage, ultimately resulting in cell death through a process known as synthetic lethality.[7][8][9][10][11] The isoindolinone scaffold has emerged as a key pharmacophore in the design of potent PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP, allowing it to act as a competitive inhibitor at the enzyme's active site.[12]
Hedgehog (Hh) Pathway Inhibition:
The Hedgehog signaling pathway is a critical regulator of embryonic development that, when aberrantly activated in adults, can drive the growth of various cancers.[13][14][15][16][17][18][19][20] Small molecule inhibitors targeting the Smoothened (SMO) receptor, a key component of the Hh pathway, have shown promise in treating such cancers. Several potent Hedgehog pathway inhibitors feature a core structure that can be accessed through synthetic routes involving phthalide or isoindolinone intermediates.
Multi-Component Reactions: A Powerful Tool for Library Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued in drug discovery for their efficiency and ability to rapidly generate diverse libraries of compounds for screening. This compound is an excellent substrate for MCRs, particularly for the synthesis of substituted isoindolinones.[21][22][23][24]
Catalyst-Free, Three-Component Synthesis of N-Substituted Isoindolinones in Water
This protocol describes an environmentally friendly, catalyst-free, one-pot synthesis of a diverse library of N-substituted isoindolinones.[21][23] The reaction proceeds efficiently in water, a sustainable solvent, and demonstrates broad substrate scope.
Reaction Scheme:
Figure 1: General scheme for the three-component synthesis of N-substituted isoindolinones.
Protocol 1: Synthesis of 2-benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one
-
Reaction Setup: In a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine this compound (1.0 mmol, 150.1 mg), benzylamine (1.0 mmol, 107.2 mg), and acetophenone (1.0 mmol, 120.1 mg).
-
Solvent Addition: Add 10 mL of deionized water to the flask.
-
Reaction Conditions: Heat the reaction mixture to 70 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash with cold water (3 x 10 mL). The crude product can be further purified by recrystallization from ethanol to afford the pure 2-benzyl-3-(2-oxo-2-phenylethyl)isoindolin-1-one.
Causality Behind Experimental Choices:
-
Water as Solvent: Utilizing water as a solvent is not only environmentally benign but can also promote the reaction through hydrophobic effects, which can help to bring the organic reactants together.
-
Catalyst-Free: The inherent reactivity of the starting materials, particularly the tautomeric equilibrium of this compound, allows the reaction to proceed without the need for a catalyst, simplifying the procedure and purification.[21]
-
Temperature: The reaction is heated to 70 °C to provide sufficient energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction rate without causing decomposition of the reactants or products.[23]
Data Presentation: Yields of Representative N-Substituted Isoindolinones
| Entry | Primary Amine | Active Methylene Compound | Yield (%) |
| 1 | Benzylamine | Acetophenone | 93 |
| 2 | 4-Methylbenzylamine | Acetophenone | 91 |
| 3 | 4-Chlorobenzylamine | 4'-Chloroacetophenone | 89 |
| 4 | Phenethylamine | Acetophenone | 88 |
The Phthalide Scaffold: A Versatile Pharmacophore
Phthalides, or isobenzofuranones, are another class of compounds readily accessible from this compound. They are found in a variety of natural products and exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[13][24][25][26][27][28]
One-Pot Cascade Synthesis of 3-Substituted Phthalides
This protocol details a one-pot cascade reaction for the synthesis of 3-substituted phthalides from this compound and various active methylene compounds, such as β-keto acids.[17]
Reaction Scheme:
Figure 2: General scheme for the one-pot synthesis of 3-substituted phthalides.
Protocol 2: Synthesis of 3-benzoylphthalide
-
Reaction Setup: In a 10 mL round-bottom flask, combine this compound (0.5 mmol, 75.1 mg), benzoylacetic acid (1.0 mmol, 178.2 mg), and p-anisidine (0.1 mmol, 12.3 mg).
-
Solvent Addition: Add 3 mL of glycerol to the flask.
-
Reaction Conditions: Heat the mixture to 65 °C and stir for 30 minutes. Monitor the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and extract the product with ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the pure 3-benzoylphthalide.
Causality Behind Experimental Choices:
-
Glycerol as Solvent: Glycerol is a green, renewable solvent that can facilitate the reaction and, in some cases, be recycled.[17]
-
p-Anisidine as Catalyst: p-Anisidine acts as a basic catalyst to promote the initial aldol-type condensation between the two starting materials.
-
Cascade Reaction: This one-pot procedure involves a sequence of reactions (aldol condensation, lactonization, and decarboxylation) occurring in a single flask, which improves efficiency and reduces waste.
Application in the Synthesis of Marketed Drugs: The Case of Azelastine
Azelastine is a potent, second-generation antihistamine used for the treatment of allergic rhinitis. Its core structure is a phthalazinone ring, which can be synthesized from precursors derived from 2-acylbenzoic acids, close analogs of this compound.[6][29] The synthesis of a key intermediate, 4-(4-chlorobenzyl)phthalazin-1(2H)-one, highlights the utility of these building blocks.[4][30]
Synthetic Workflow for a Key Azelastine Intermediate:
Figure 3: Synthesis of a key phthalazinone intermediate for Azelastine.
Visualizing the Mechanism of Action: PARP and Hedgehog Pathway Inhibition
To understand the therapeutic relevance of the synthesized intermediates, it is crucial to visualize their mechanism of action at a molecular level.
PARP Inhibition by Isoindolinone-Based Drugs:
The isoindolinone core mimics the nicotinamide moiety of NAD+, allowing it to bind to the active site of PARP1. This competitive inhibition prevents the synthesis of poly(ADP-ribose) chains, which are essential for the recruitment of DNA repair proteins. In BRCA-deficient cancer cells, the inability to repair DNA single-strand breaks leads to the accumulation of double-strand breaks during replication, resulting in synthetic lethality.
Figure 4: Simplified mechanism of PARP inhibition leading to synthetic lethality.
Hedgehog Pathway Inhibition:
In the absence of the Hedgehog ligand, the Patched (PTCH) receptor inhibits the Smoothened (SMO) protein. Upon binding of the Hedgehog ligand to PTCH, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors, which then promote the expression of genes involved in cell proliferation. Small molecule inhibitors can bind to and inactivate SMO, thereby blocking the signaling cascade even in the presence of the Hedgehog ligand.
Figure 5: Simplified diagram of Hedgehog pathway inhibition.
Conclusion
This compound is a remarkably versatile and valuable building block in the synthesis of pharmaceutical intermediates. Its unique reactivity, stemming from its ring-chain tautomerism, provides a direct and efficient entry point to the privileged isoindolinone and phthalide scaffolds. The application of modern synthetic methodologies, such as multi-component reactions, further enhances its utility, enabling the rapid generation of diverse molecular libraries for drug discovery. The successful application of these scaffolds in the development of targeted therapies for cancer and other diseases underscores the continued importance of this compound in the pharmaceutical industry. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers and scientists in the field of drug development, facilitating the exploration of new chemical space and the discovery of novel therapeutic agents.
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- 30. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Carboxycarbonyl)benzoic Acid
Welcome to the technical support center for the synthesis of 2-(Carboxycarbonyl)benzoic acid, also known in the literature as phthalonic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and troubleshoot common issues that may lead to low yields. Our approach is grounded in established chemical principles and field-proven insights to ensure you can achieve reliable and reproducible results.
Introduction to the Synthesis
The most common and reliable method for synthesizing this compound is the oxidation of naphthalene. This reaction is typically performed using a strong oxidizing agent, with potassium permanganate (KMnO₄) being the most frequently employed. The reaction's outcome is highly sensitive to conditions such as pH, temperature, and stoichiometry. While a yield of around 80% is achievable under optimal conditions, deviations can lead to the formation of byproducts, primarily phthalic acid, or result in an incomplete reaction, significantly lowering the yield of the desired product.[1][2]
This guide will focus on the permanganate-based oxidation of naphthalene and provide a structured approach to troubleshooting and optimizing this synthesis.
Troubleshooting Guide: Low Yield in this compound Synthesis
Low yields in this synthesis can almost always be traced back to one or more of the following critical areas: reaction conditions, reagent quality and stoichiometry, or workup and purification procedures. This section is designed to help you diagnose and resolve these issues in a logical, step-by-step manner.
Diagram: Troubleshooting Workflow
Caption: A logical progression for diagnosing low yield issues.
Q1: My reaction yielded primarily phthalic acid instead of this compound. What went wrong?
This is a classic case of over-oxidation. The formation of phthalic acid indicates that the reaction conditions were too harsh, leading to the cleavage of the keto-acid moiety of the desired product.
Causality: The stability of this compound is highly dependent on the pH of the reaction medium. In strongly acidic or overly aggressive oxidative environments, the molecule is susceptible to further oxidation, which results in the loss of a carbon atom as carbon dioxide and the formation of the more stable phthalic acid.[3][4][5]
Solutions:
-
pH Control: The synthesis of this compound is favored under alkaline or mildly acidic (aqueous acetic acid) conditions.[3][5] Avoid strongly acidic media, which will promote the formation of phthalic acid. If using an alkaline medium, a buffer system can help maintain the pH in the optimal range.
-
Temperature Management: Exothermic reactions can lead to localized "hot spots" where over-oxidation can occur. Ensure efficient stirring and controlled addition of potassium permanganate to maintain a consistent temperature.
-
Stoichiometry of Oxidant: An excessive amount of potassium permanganate can drive the reaction towards the formation of phthalic acid. Carefully control the molar ratio of KMnO₄ to naphthalene.
Diagram: Influence of pH on Product Formation
Caption: pH is a critical determinant of the final product.
Q2: The reaction seems to have stalled, and I have a significant amount of unreacted naphthalene. What are the likely causes?
An incomplete reaction is another common source of low yield. This issue can stem from several factors related to both the reagents and the reaction setup.
Causality: The oxidation of naphthalene is a heterogeneous reaction in many solvent systems due to naphthalene's low water solubility. Insufficient mixing, suboptimal temperature, or an inadequate amount of oxidant can lead to a stalled reaction.
Solutions:
-
Reagent Stoichiometry: Ensure you are using a sufficient excess of potassium permanganate. A molar ratio of naphthalene to KMnO₄ of approximately 1:5.4 has been used in similar preparations.[6] A kinetic study for the synthesis of phthalic acid suggests a 1:4 ratio, which can serve as a starting point for optimization.[3]
-
Temperature Control: The reaction is often conducted at elevated temperatures, typically near the boiling point of the aqueous solution, to increase the reaction rate and the solubility of naphthalene.[1][2] Ensure the reaction mixture is maintained at the target temperature throughout the addition of the oxidant.
-
Efficient Stirring: Vigorous mechanical stirring is crucial to ensure proper mixing of the reactants, especially given the heterogeneous nature of the reaction.[6]
-
Particle Size of Naphthalene: Using finely powdered naphthalene will increase its surface area, facilitating a faster and more complete reaction.
Q3: I am having difficulty removing the manganese dioxide (MnO₂) byproduct, and I suspect I'm losing my product during this step. What is the best practice for this?
The formation of a large volume of fine brown MnO₂ precipitate is inherent to permanganate oxidations. Inefficient removal can lead to significant product loss through adsorption or occlusion.
Causality: The product, being a water-soluble carboxylate salt at the reaction's end, can be trapped within the gelatinous MnO₂ precipitate. Simple filtration is often slow and can lead to a filter cake that retains a substantial amount of the product solution.
Solutions:
-
Quenching Excess Permanganate: Before filtration, it is essential to destroy any unreacted permanganate. This is typically done by adding a small amount of a reducing agent like ethanol or sodium bisulfite until the purple color disappears.[6][7] Over-addition should be avoided.
-
Improving Filterability:
-
Hot Filtration: Filtering the reaction mixture while hot can improve the filtration rate.
-
Filter Aid: Using a filter aid like Celite can help prevent the fine MnO₂ particles from clogging the filter paper.
-
-
Washing the Filter Cake: Thoroughly wash the MnO₂ filter cake with hot water to recover as much of the trapped product as possible. Combine the washings with the main filtrate.
-
Centrifugation: For larger scale reactions, centrifugation followed by decantation of the supernatant can be an effective alternative to filtration. The MnO₂ pellet should still be washed.
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reaction?
A: While the exact stoichiometry can vary with reaction conditions, a good starting point is a molar ratio of approximately 1 part naphthalene to 5.4 parts potassium permanganate.[6] It is advisable to perform small-scale optimization experiments to determine the ideal ratio for your specific setup.
Q: How can I monitor the progress of the reaction?
A: Thin Layer Chromatography (TLC) can be used to monitor the disappearance of naphthalene. A more quantitative method would be High-Performance Liquid Chromatography (HPLC), which can be used to track the formation of the product and any byproducts like phthalic acid.[8][9][10][11][12]
Q: What is the best solvent for recrystallizing this compound?
A: Water is a commonly used solvent for the recrystallization of similar aromatic carboxylic acids like benzoic acid and phthalaldehydic acid.[6][13][14][15] The solubility of this compound is expected to be significantly higher in hot water than in cold water, making it a suitable choice for purification.
Q: Can I use a different oxidizing agent?
A: While potassium permanganate is the most cited oxidant for this specific transformation, other strong oxidizing agents like ozone have also been investigated for the oxidation of naphthalene, though they may lead to different product distributions.[16] For laboratory-scale synthesis, potassium permanganate remains the most practical and accessible choice.
Experimental Protocols & Data
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Value | Rationale & Key Considerations |
| Naphthalene:KMnO₄ Molar Ratio | 1 : 5.4 | Ensures complete oxidation of naphthalene.[6] Adjust based on optimization experiments. |
| Solvent | Water or Aqueous Acetic Acid | Water under alkaline conditions is common. Aqueous acetic acid provides a mildly acidic medium.[3][5] |
| Reaction Temperature | 90-100 °C (Boiling) | Increases reaction rate and solubility of naphthalene.[1][2] |
| Reaction Time | 1.5 - 3 hours | Dependent on scale and temperature. Monitor by TLC for disappearance of naphthalene.[3][6] |
| pH | Alkaline or mildly acidic | Critical for preventing over-oxidation to phthalic acid.[3][5] |
Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the oxidation of naphthalene.[3][6]
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add naphthalene (1.0 eq) and a 0.5 M sodium hydroxide solution.
-
Heating: Heat the mixture to boiling with vigorous stirring to create a fine emulsion of naphthalene.
-
Oxidant Addition: In a separate beaker, dissolve potassium permanganate (5.4 eq) in water and heat the solution to boiling. Add this hot permanganate solution dropwise to the boiling naphthalene mixture over 1.5 hours. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to heat the mixture at reflux for an additional 30-45 minutes to ensure the reaction goes to completion.
-
Workup - Quenching: Cool the reaction mixture slightly and add ethanol dropwise until the purple color of the permanganate is discharged, indicating all the oxidant has been consumed.
-
Workup - MnO₂ Removal: Filter the hot reaction mixture through a bed of Celite to remove the manganese dioxide. Wash the filter cake thoroughly with several portions of hot water. Combine the filtrate and washings.
-
Isolation: Cool the filtrate in an ice bath and slowly acidify with concentrated hydrochloric acid to a pH of ~2. This will precipitate the crude this compound.
-
Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from hot water, potentially with the use of decolorizing carbon if the product is colored, to obtain the purified this compound.
Diagram: Reaction Mechanism
Caption: Simplified proposed pathway for naphthalene oxidation.
References
- Gardner, J. H., & Naylor Jr., C. A. (n.d.). Phthalaldehydic acid. Organic Syntheses.
- ResearchGate. (n.d.). Probable mechanism for oxidation of naphthalene to phthalic acid.
- Daly, R. A. (1907). The Oxidation of Naphthalene to Phthalonic Acid by Alkaline Solutions of Permanganate. The Journal of Physical Chemistry, 11(2), 93-106.
- Sciencemadness.org. (n.d.). The oxidation of naphthalene to phthalonic acid by alkaline solutions of permanganate.
- Rajendran, P., Bashpa, P., & Bijudas, K. (2017). Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. Journal of Chemical and Pharmaceutical Sciences, 10(1), 198-201.
- Baria, B. (2022, April 15). Chemical Properties of Naphthalene || Oxidation reactions. YouTube.
- Chemistry Stack Exchange. (2018, January 11). Oxidation of naphthalene with KMnO4.
- Rajendran, P., Bashpa, P., & Bijudas, K. (2017, January 6). Kinetic and mechanistic studies of the oxidation of naphthalene by potassium permanganate in aqueous acetic medium. ResearchGate.
- Rindone, B., Saliu, F., & Suarez-Bertoa, R. (2010). The Synthesis of Phthalic Anhydride via Ozonation of Naphthalene. Ozone: Science & Engineering, 32(3), 161-165.
- Experiment 2: AROMATIC SIDE-CHAIN OXIDATION: PHTHALIC ACID FROM XYLENE. (n.d.). Course Hero.
- H2Operators. (2024, April 23). Permanganate Dosing to Remove Manganese Before RO.
- Google Patents. (n.d.). US3507810A - Catalyst for oxidation of naphthalene to phthalic acid anhydride.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column.
- Google Patents. (n.d.). US4077984A - Manufacture of phthalic anhydride from o-xylene or naphthalene.
- Virginia Tech. (n.d.). Lesson 7: Using Oxidation for Removal of Iron and Manganese.
- Defense Technical Information Center. (2008, August 1). Control of Manganese Dioxide Particles Resulting From In Situ Chemical Oxidation Using Permanganate.
- ResearchGate. (2021, February 14). (PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples.
- University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Minnesota Department of Health. (n.d.). Iron and Manganese Removal.
- Lee, D. G., & Chen, T. (n.d.). Carboxylic acids from the oxidation of terminal alkenes by permanganate: Nonadecanoic acid. Organic Syntheses.
- ResearchGate. (n.d.). Effect of pH on (a) the sonodegradation efficiency of naphthalene (initial concentration...).
- NileRed. (2023, September 10). Manganese Redox. YouTube.
- Occupational Safety and Health Administration. (n.d.). Phthalic Anhydride.
- datapdf.com. (n.d.). The Oxidation of Naphthalene to Phthalonic Acid by Alkaline Solutions.
- Google Patents. (n.d.). US5153339A - Process for separation of naphthoquinone and phthalic acid.
- Google Patents. (n.d.). DE2855630C2 - Process for the continuous separation of phthalic anhydride from the reaction gases of the catalytic oxidation of o-xylene and / or naphthalene.
- SpringerLink. (2025, August 6). Improving the production of phthalic anhydride from industrial-grade naphthalene.
- ResearchGate. (2025, August 10). Synthesis of naphthalenecarboxylic and naphthalenedicarboxylic acids from naphthalene, carbon tetrachloride, and alcohols in the presence of iron catalysts.
- University of Massachusetts. (n.d.). The Recrystallization of Benzoic Acid.
- Truman State University. (n.d.). Recrystallization of Benzoic Acid.
- Scribd. (n.d.). Recrystallization of Benzoic Acid.
- MDPI. (n.d.). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils.
- Semantic Scholar. (2023, June 29). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils.
- Zenodo. (n.d.). THE COURSE OF THE OXIDATION OF P-NAPHTHO- QUINONE TO PHTHALIC ACID In many of the reactions of organic chemistry, where the ulti.
- Atmospheric Chemistry and Physics. (2024, August 2). Development of a detailed gaseous oxidation scheme of naphthalene for secondary organic aerosol (SOA) formation and speciation.
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purification challenges of 2-(Carboxycarbonyl)benzoic acid from reaction mixtures
Document ID: TSC-2CBA-PU-2601
Version: 1.0
Introduction
Welcome to the technical support center for 2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid. This molecule is a key intermediate in various synthetic pathways, but its purification from complex reaction mixtures presents significant challenges due to its high polarity and the presence of structurally similar impurities. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting protocols to overcome these purification hurdles. We will explore the root causes of common impurities and provide robust, step-by-step methodologies for achieving high purity.
Section 1: Understanding the Source - Synthesis and Common Impurities
A successful purification strategy begins with understanding the reaction mixture. This compound is often synthesized from precursors like phthalic anhydride. The reaction conditions and work-up procedures are critical determinants of the impurity profile.
Q1: What are the most common impurities I should expect when synthesizing this compound?
The impurity profile is heavily dependent on the synthetic route. A frequent pathway involves the oxidation of naphthalene or o-xylene to produce phthalic anhydride, which is then further reacted.[1] During these processes, several byproducts can form.
The most common impurities include:
-
Phthalic Anhydride (Unreacted): Incomplete reaction is a primary source of this starting material carryover.
-
Phthalic Acid: This is formed by the hydrolysis of phthalic anhydride, especially if water is present in the reaction medium or during work-up.[2] Ensuring anhydrous conditions is crucial to minimize its formation.[2]
-
Benzoic Acid and Related Compounds: These can arise from side reactions or impurities in the starting materials.[2][3]
-
Thermal Degradation Products: High reaction temperatures can lead to the formation of colored impurities and other degradation byproducts.[2][4]
Table 1: Common Impurities and Their Physicochemical Properties
| Impurity | Source | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Water Solubility |
| This compound | Product | 194.14 | 140[5] | 406.1[5] | 535 g/L (15 °C)[5] |
| Phthalic Anhydride | Starting Material | 148.11 | 131[6] | 284 | Reacts with water |
| Phthalic Acid | Hydrolysis of Anhydride | 166.13 | 207 (decomposes) | Decomposes | 7 g/L (25 °C) |
| Benzoic Acid | Byproduct | 122.12 | 122.4 | 249 | 3.44 g/L (25 °C) |
Section 2: Core Purification Strategies & Troubleshooting
Based on the properties of this compound and its likely impurities, a multi-step purification approach is often necessary.
FAQ 1: Recrystallization - The Workhorse Technique
Q2: My crude product is a solid with significant discoloration. Is recrystallization a good first step?
Absolutely. Recrystallization is an excellent and cost-effective method for purifying solid organic compounds by leveraging differences in solubility.[7][8] Given that this compound has high solubility in hot water and much lower solubility in cold water, water is often an effective solvent for this process.[5][9] This difference allows for the separation of impurities that are either insoluble in hot water or remain dissolved in the cold mother liquor.[10]
-
Dissolution: Place your crude this compound (e.g., 5.0 g) into an Erlenmeyer flask. Add a minimal amount of deionized water (e.g., 10 mL) and a magnetic stir bar.
-
Heating: Gently heat the mixture on a hot plate with continuous stirring. Add small portions of near-boiling deionized water incrementally until all the solid has just dissolved.[10][11] Avoid adding a large excess of water, as this will reduce your final yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (approx. 1-2% by weight), and then gently boil the solution for 5-10 minutes to allow the charcoal to adsorb the colored impurities.[8]
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated charcoal and any insoluble impurities.[8][10] This step must be done rapidly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of large, pure crystals.[7] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[11]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[6]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Caption: Step-by-step workflow for the recrystallization protocol.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was used; the solution is not supersaturated. | Evaporate some of the solvent by gently heating the solution, then allow it to cool again.[10] |
| Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed" crystal of the pure compound.[11] | ||
| Product "Oils Out" | The boiling point of the solvent is higher than the melting point of the solute. / The solution is cooling too quickly. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Ensure the flask is not directly on the bottom of the ice bath initially. |
| Low Recovery Yield | Too much solvent was used. / Premature crystallization during hot filtration. / Incomplete crystallization. | Use the minimum amount of hot solvent necessary. Ensure the filtration apparatus is pre-heated. Allow for sufficient cooling time in the ice bath. |
FAQ 2: Chromatographic Purification
Q3: Recrystallization improved the purity, but analytical tests still show persistent impurities. What's the next step?
When impurities have solubilities similar to your target compound, chromatography becomes the method of choice. For a highly polar dicarboxylic acid like this compound, two main techniques are highly effective: Reversed-Phase and Anion Exchange Chromatography.
-
Reversed-Phase (RP) Chromatography: This technique uses a non-polar stationary phase (like C18-silica) and a polar mobile phase.[12] It is excellent for separating compounds based on differences in hydrophobicity. While your target molecule is polar, it possesses an aromatic ring, which provides enough hydrophobicity for retention on a C18 column. Highly polar impurities will elute quickly, while less polar ones will be retained longer. A typical mobile phase would be a gradient of water and acetonitrile, often with a small amount of acid (like 0.1% TFA or formic acid) to suppress the ionization of the carboxylic acid groups and achieve sharper peaks.[12]
-
Anion Exchange (AEX) Chromatography: This method is ideal for purifying acidic compounds.[13] It utilizes a positively charged stationary phase that binds the negatively charged (deprotonated) carboxylate groups of your molecule.[14] The purification process involves:
-
Loading: The sample is loaded onto the column in a buffer with a pH at least 1-2 units above the pKa of the carboxylic acids, ensuring they are in their anionic form and bind to the resin.[14]
-
Washing: The column is washed with the loading buffer to remove any neutral or weakly bound impurities.[14]
-
Elution: The bound this compound is eluted by either increasing the salt concentration (salt gradient) or decreasing the pH of the mobile phase (pH gradient).[14] A decreasing pH gradient will protonate the carboxylate groups, neutralizing their charge and releasing them from the resin.
-
Caption: Decision tree for selecting a chromatography method.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | Inappropriate mobile phase or gradient. | (RP): Make the elution gradient shallower to increase resolution. (AEX): Use a shallower salt or pH gradient.[14] |
| Peak Tailing | Secondary interactions with the stationary phase (e.g., with free silanols on silica). | (RP): Add a competing agent like 0.1% TFA to the mobile phase. Ensure the pH of the mobile phase keeps the analyte in a single protonation state. |
| No Binding to AEX Column | Loading buffer pH is too low. | Ensure the loading buffer pH is at least 1-2 units higher than the pKa of your compound to ensure it is deprotonated.[14] |
| Sample Crashing on Column | The sample is not fully dissolved in the loading solvent. / The loading solvent is too strong. | Filter the sample before loading.[14] Ensure the sample is dissolved in a solvent that is weaker than or identical to the initial mobile phase. |
Section 3: Purity Assessment
Q4: How can I confidently assess the purity of my final product?
A single analytical technique is often insufficient. A combination of methods provides the most comprehensive and reliable assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[15] An area percent calculation from the chromatogram provides a good estimate of purity, and the technique can detect impurities at very low levels.[16][17]
-
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy: NMR provides detailed structural information.[16] The absence of signals corresponding to impurities is a strong indicator of purity. Quantitative NMR (qNMR) can also be used for an accurate purity determination against a certified standard.
-
Melting Point Analysis: A sharp melting point that is close to the literature value (140 °C) is a classic indicator of high purity.[5][16] Impurities will typically cause the melting point to be depressed and broaden the melting range.[15]
-
Differential Scanning Calorimetry (DSC): DSC provides a highly accurate melting point and can be used to estimate purity based on the shape of the melting endotherm.[16]
Table 2: Comparison of Purity Assessment Techniques
| Technique | Principle | Advantages | Disadvantages |
| HPLC | Separation based on polarity/hydrophobicity. | High sensitivity and resolution; quantitative.[16] | Requires method development; higher cost of instrumentation.[16] |
| NMR | Absorption of RF waves by atomic nuclei. | Provides definitive structural information; can identify unknown impurities.[16] | Lower sensitivity compared to HPLC; higher instrumentation cost.[16] |
| Melting Point | Determination of solid-to-liquid transition temp. | Fast, simple, and inexpensive. | Not quantitative; less sensitive to small amounts of impurities. |
| DSC | Measurement of heat flow during thermal transition. | Highly accurate melting point; can provide a quantitative purity value.[16] | Requires specialized equipment.[16] |
References
- Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids.
- Google Patents. (n.d.). Purification of organic acids using anion exchange chromatography.
- Google Patents. (n.d.). WO2014095080A2 - Process for the purification of carboxylic acids.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Chemcess. (2024). Phthalic Anhydride: Properties, Reactions, Production And Uses.
- Science.gov. (n.d.). phthalic anhydride pa: Topics by Science.gov.
- PubChem. (n.d.). Phthalic Anhydride.
- Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- University of Missouri–St. Louis. (n.d.). Recrystallization of Benzoic Acid.
- Millersville University. (n.d.). The Recrystallization of Benzoic Acid.
- Google Patents. (n.d.). Purification of benzoic acid - US3235588A.
- Millersville University. (n.d.). The Extraction of Benzoic Acid from a Mixture.
- European Patent Office. (n.d.). Method for the purification of benzoic acid - EP 0453022 A2.
- Wikipedia. (n.d.). Benzoic acid.
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Technical Support Center: Byproduct Identification in 2-(Carboxycarbonyl)benzoic Acid Reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers in identifying and mitigating byproduct formation during chemical reactions involving 2-(Carboxycarbonyl)benzoic acid, also known as 2-formylbenzoic acid. As a bifunctional molecule containing both a carboxylic acid and an aldehyde group, 2-formylbenzoic acid exhibits versatile reactivity but is also prone to several side reactions that can complicate syntheses and purification processes.
Understanding the Reactivity of this compound
2-Formylbenzoic acid is an aldehydic acid where a benzoic acid is substituted with a formyl group at the ortho (2) position.[1][2] This unique arrangement of functional groups allows for a variety of chemical transformations, but also introduces the potential for specific byproduct formation. A key characteristic of this compound is its existence in equilibrium with its cyclic lactol tautomer, 3-hydroxyphthalide.[3] This ring-chain tautomerism plays a significant role in its reactivity and the types of byproducts that can be observed.
Troubleshooting Guide: Common Byproducts and Their Mitigation
This section addresses specific issues related to byproduct formation in common reactions of this compound.
Issue 1: Formation of Phthalide in Reduction Reactions
Symptoms:
-
You are attempting to reduce the aldehyde group of 2-formylbenzoic acid to an alcohol (to form 2-(hydroxymethyl)benzoic acid), but you observe a significant amount of a less polar, neutral byproduct.
-
The byproduct is identified as phthalide.
Causality: The intended product, 2-(hydroxymethyl)benzoic acid, can readily undergo intramolecular cyclization, especially under acidic conditions or upon heating, to form the lactone, phthalide.[4] The formation of phthalide can also be a result of the reduction of the lactol tautomer, 3-hydroxyphthalide.
Mitigation Strategies:
-
Control of pH: Maintain neutral or slightly basic conditions during the workup to keep the carboxylic acid in its carboxylate form, which is less prone to cyclization.
-
Temperature Control: Avoid excessive heating of the reaction mixture and during purification steps.
-
Mild Reducing Agents: Employ mild reducing agents at low temperatures to selectively reduce the aldehyde without promoting cyclization.
Issue 2: Formation of Phthalic Acid in Oxidation Reactions
Symptoms:
-
You are performing a reaction that is sensitive to oxidation, and you isolate a dicarboxylic acid byproduct.
-
The byproduct is identified as phthalic acid.
Causality: The aldehyde group in 2-formylbenzoic acid is susceptible to oxidation, which converts it to a second carboxylic acid group, resulting in the formation of phthalic acid. This can be caused by oxidizing agents present in the reaction mixture or by exposure to air, especially at elevated temperatures or in the presence of certain metal catalysts.
Mitigation Strategies:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent aerial oxidation.
-
Use of Antioxidants: In some cases, the addition of a small amount of an antioxidant can help to prevent unwanted oxidation.
-
Careful Selection of Reagents: Ensure that the reagents and solvents used are free from oxidizing impurities.
Issue 3: Self-Condensation or Polymerization
Symptoms:
-
You observe the formation of high molecular weight, often insoluble, material in your reaction.
-
Characterization of this material is difficult, but it appears to be polymeric.
Causality: Under certain conditions, particularly with strong acids or bases, 2-formylbenzoic acid can undergo self-condensation reactions. The aldehyde can react with the activated aromatic ring of another molecule, leading to polymerization.
Mitigation Strategies:
-
Control of Reaction Conditions: Avoid harsh acidic or basic conditions unless required by the specific transformation.
-
Gradual Addition of Reagents: Slow, controlled addition of reagents can help to maintain a low concentration of reactive intermediates and minimize self-condensation.
-
Protection of Functional Groups: If feasible, one of the functional groups can be protected to prevent its participation in side reactions. For example, the carboxylic acid can be converted to an ester.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and what are its common names?
A1: this compound has the chemical formula C₈H₆O₃.[5] It consists of a benzene ring substituted with a carboxylic acid group and a formyl (aldehyde) group at adjacent positions (ortho).[1] It is also commonly known as 2-formylbenzoic acid or phthalaldehydic acid.[1] It's important to distinguish it from 2-benzoylbenzoic acid, which has a benzoyl group instead of a formyl group.[6]
Q2: My reaction to form an ester with 2-formylbenzoic acid is not working. What could be the issue?
A2: Esterification of 2-formylbenzoic acid can be challenging due to the presence of the aldehyde group. Under strongly acidic conditions, such as those used in Fischer esterification, the aldehyde may be unstable. One reported issue is that the use of thionyl chloride to form the acyl chloride intermediate may not lead to the expected ester, possibly due to a reaction with the formyl group's oxygen.[7] It is recommended to use milder esterification methods, such as those employing coupling agents (e.g., DCC, EDC) or by first protecting the aldehyde group if it is not compatible with the reaction conditions.
Q3: In a reaction involving 2-formylbenzoic acid and an amine, I am getting a complex mixture of products. What are the likely byproducts?
A3: Reactions of 2-formylbenzoic acid with amines can lead to several products. The initial reaction is likely the formation of an imine from the aldehyde and the amine.[8] This can be followed by an intramolecular reaction where the carboxylic acid group reacts with the imine. Depending on the reaction conditions and the nature of the amine, this can lead to the formation of N-substituted phthalimides or other heterocyclic structures.[8] Side reactions could also include the formation of amides from the carboxylic acid and the amine.
Q4: How can I best analyze my reaction mixture for potential byproducts?
A4: A combination of chromatographic and spectroscopic techniques is recommended for the analysis of byproducts.
-
Thin-Layer Chromatography (TLC): A quick and easy method to get a preliminary idea of the number of components in your reaction mixture.[9]
-
High-Performance Liquid Chromatography (HPLC): An excellent technique for separating and quantifying the components of the reaction mixture. A validated HPLC method can be used to determine the purity of the product and the amount of each byproduct.[10]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for the analysis of volatile byproducts.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for identifying the structure of both the desired product and any isolated byproducts.
-
Mass Spectrometry (MS): Provides information about the molecular weight of the components in your mixture, which is crucial for identifying unknown byproducts.
Key Reaction Pathways and Byproduct Formations
The following diagrams illustrate some of the common reaction pathways of this compound and the formation of potential byproducts.
Ring-Chain Tautomerism
Caption: Equilibrium between 2-formylbenzoic acid and its lactol tautomer.
Common Byproduct Formation Pathways
Caption: Formation of common byproducts from 2-formylbenzoic acid.
Experimental Protocols: Byproduct Analysis
Protocol 1: HPLC Method for Purity Assessment
This protocol provides a general method for the separation and quantification of 2-formylbenzoic acid and its common byproducts.
1. Instrumentation and Columns:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
2. Mobile Phase:
-
A gradient of acetonitrile and water (with 0.1% formic acid) is typically effective.
-
Start with a low percentage of acetonitrile and gradually increase it to elute more nonpolar compounds.
3. Sample Preparation:
-
Dissolve a known amount of the crude reaction mixture in a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. Analysis:
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm).
-
Identify peaks by comparing their retention times with those of authentic standards of 2-formylbenzoic acid, phthalide, and phthalic acid.
-
Quantify the components by integrating the peak areas.
| Compound | Typical Retention Time (minutes) |
| Phthalic Acid | ~3-5 |
| 2-Formylbenzoic Acid | ~8-10 |
| Phthalide | ~12-15 |
| Note: Retention times are approximate and will vary depending on the specific HPLC conditions. |
Protocol 2: ¹H NMR for Structural Elucidation
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
2. Data Acquisition:
-
Acquire a ¹H NMR spectrum on a 300 MHz or higher spectrometer.
3. Spectral Interpretation:
-
2-Formylbenzoic Acid: Look for a singlet for the aldehyde proton (~10.5 ppm), aromatic protons in the range of 7.5-8.2 ppm, and a broad singlet for the carboxylic acid proton (>11 ppm).
-
Phthalide: Expect a singlet for the CH₂ group (~5.3 ppm) and aromatic protons in the range of 7.4-7.9 ppm.
-
Phthalic Acid: The spectrum will show aromatic protons and a very broad singlet for the two carboxylic acid protons.
References
- Jia, L., & Han, F. (2017). Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. Beilstein Journal of Organic Chemistry, 13, 2537–2543.
- Ghorbani-Vaghei, R., & Malaeki, A. (2022). Phthalimides: developments in synthesis and functionalization. RSC Advances, 12(34), 22005-22031.
- Organic Chemistry Portal. (n.d.). Phthalide synthesis.
- Gardner, J. H., & Naylor, C. A., Jr. (1931). Phthalide. Organic Syntheses, 11, 80.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8406, Phthalaldehydic acid.
- European Bioinformatics Institute. (n.d.). 2-formylbenzoic acid (CHEBI:17605).
- Wikipedia. (n.d.). 2-Carboxybenzaldehyde.
- Axios Research. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde).
- Malaeki, A., et al. (2016). The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium. Journal of Chemical Research, 40(6), 371-374.
- Chemsrc. (n.d.). This compound.
- Jia, L., & Han, F. (2017). Optimization of the reaction conditions. [Image]. In Sustainable synthesis of 3-substituted phthalides via a catalytic one-pot cascade strategy from 2-formylbenzoic acid with β-keto acids in glycerol. ResearchGate.
- Various Authors. (2018). If 2-Formylbenzoic acid react with NaCN, then what is the mechanism of the reaction? [Q&A]. Quora.
- JustLong. (2024). Chemical Properties of Benzoic Acid: Detailed Analysis.
- Wikipedia. (n.d.). Benzoic acid.
- Saravanan, T. (2013). What are the best reaction conditions to esterify 2-carboxybenzaldehyde (2-formylbenzoic acid) with the secondary alcohol? [Q&A]. ResearchGate.
- van de Loosdrecht, J., et al. (1997). Deoxygenation of benzoic acid on metal oxides. 2. Formation of byproducts. Applied Catalysis A: General, 150(2), 375-385.
- Wilkes University. (n.d.). Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone.
- CAS. (n.d.). 2-Benzoylbenzoic acid. In CAS Common Chemistry.
- Chittrakorn, S., et al. (2014). Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science, 41(2), 371-379.
- Wylde, J. J., et al. (2022). Synthesis, Reaction Byproduct Characterization, and Mechanistic Understanding of Hemiformal Hydrogen Sulfide Scavengers: Part 2—Identification of Byproducts, Reaction Mechanisms, and Suppression Thereof. Energy & Fuels, 36(2), 1045-1053.
Sources
- 1. Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-formylbenzoic acid (CHEBI:17605) [ebi.ac.uk]
- 3. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - CAS - 119-67-5 | Axios Research [axios-research.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. researchgate.net [researchgate.net]
- 8. Phthalimides: developments in synthesis and functionalization - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03859B [pubs.rsc.org]
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- 10. thaiscience.info [thaiscience.info]
- 11. pdf.benchchem.com [pdf.benchchem.com]
optimizing reaction conditions for 2-(Carboxycarbonyl)benzoic acid derivatization
An In-Depth Technical Guide to Optimizing Derivatization Reactions for 2-(Carboxycarbonyl)benzoic Acid
Welcome to the Technical Support Center for the derivatization of this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of modifying this versatile molecule. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and troubleshooting strategies to ensure your experiments are successful, reproducible, and efficient.
This compound, also known as phthalonic acid, possesses two key functional groups: a carboxylic acid and an α-keto acid. This bifunctionality makes it a valuable synthon but also introduces specific challenges during derivatization. The reactivity of both sites must be carefully managed to achieve the desired product selectively and in high yield. This guide will address common issues and provide robust solutions grounded in chemical principles.
Frequently Asked Questions (FAQs)
This section provides quick answers to common queries encountered during the derivatization of this compound.
Q1: Why is derivatization of this compound necessary?
A1: Derivatization is crucial for several reasons. For analytical purposes, especially Gas Chromatography (GC), the parent molecule is often too polar and not volatile enough for effective analysis.[1][2] Derivatization converts the polar carboxylic acid group into a less polar, more volatile, and more thermally stable derivative, such as an ester or a silyl ether.[1][2] In synthetic applications, derivatization is used to selectively protect one functional group while reacting the other, or to convert the functional groups into more reactive species for subsequent transformations.
Q2: Which functional group is more reactive, the carboxylic acid or the α-keto group?
A2: The carboxylic acid is generally the more reactive site for many common derivatization reactions, such as esterification and silylation, under typical conditions. Reagents like alcohols (with acid catalysis), diazomethane, and silylating agents will preferentially react with the carboxylic acid's active hydrogen.[3] However, the reactivity can be influenced by the choice of reagents and reaction conditions.
Q3: What are the most common derivatization strategies for this molecule?
A3: The most common strategies target the carboxylic acid group and include:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form an ester.
-
Silylation: Reaction with a silylating agent (e.g., BSTFA, MTBSTFA) to form a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) ester, primarily for GC-MS analysis.[2][3]
-
Acylation/Amidation: Conversion of the carboxylic acid to a more reactive species like an acid chloride, which can then be reacted with an alcohol or amine.
Q4: How can I monitor the progress of the derivatization reaction?
A4: The reaction progress can be effectively monitored using analytical techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[4] TLC provides a rapid qualitative assessment by comparing the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. For more precise, quantitative analysis, HPLC or LC-MS can be used to track the consumption of reactants and the formation of products over time.[4][5]
Q5: What is a common side reaction to watch out for?
A5: A significant side reaction is the potential for the nucleophile (e.g., an alcohol in esterification) to attack the keto-carbonyl group, especially under harsh conditions or with highly reactive nucleophiles. Another issue can be self-condensation or polymerization, particularly if the reaction is heated for extended periods without proper control.
Troubleshooting and Optimization Guide
This section provides a systematic approach to resolving common experimental challenges.
Problem 1: Low or No Product Yield
Low yield is one of the most frequent issues. The cause can often be traced back to one of several key factors.
| Possible Cause | Underlying Principle & Explanation | Recommended Solution(s) |
| Inactive Reagents | Derivatization reagents, especially silylating agents and acid chlorides, are often moisture-sensitive.[3] Contamination with water will hydrolyze the reagent, rendering it ineffective. | - Use freshly opened reagents or reagents stored under an inert atmosphere (e.g., nitrogen or argon). - Ensure all glassware is oven-dried and cooled in a desiccator before use. - Use anhydrous solvents. |
| Suboptimal Temperature | Chemical reactions have an optimal temperature range. Too low, and the activation energy barrier isn't overcome, leading to a slow or stalled reaction. Too high, and you risk decomposition of reactants/products or promotion of side reactions. | - Start with established literature conditions. If yield is low, perform a temperature optimization study. Increase the temperature in small increments (e.g., 10°C) and monitor the reaction by TLC or HPLC. |
| Insufficient Reaction Time | Many derivatization reactions are not instantaneous and require time to reach completion. | - Monitor the reaction over time. Take aliquots at regular intervals (e.g., 30 min, 1 hr, 2 hr, 4 hr) and analyze them to determine when the reaction has plateaued.[6] |
| Equilibrium Limitations | Reactions like Fischer esterification are reversible. The accumulation of water as a byproduct can shift the equilibrium back towards the starting materials, limiting the final yield. | - Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. - Use a large excess of the alcohol reactant to push the equilibrium towards the product side.[4] |
| Poor Starting Material Purity | Impurities in the starting this compound can interfere with the reaction, consuming reagents or inhibiting catalysts. | - Purify the starting material before use. Recrystallization is often an effective method for solid acids.[7][8] Assess purity via melting point or HPLC analysis.[7] |
Problem 2: Formation of Multiple Products or Byproducts
The presence of multiple spots on a TLC plate or multiple peaks in an HPLC chromatogram indicates a lack of selectivity or the occurrence of side reactions.
| Possible Cause | Underlying Principle & Explanation | Recommended Solution(s) |
| Reaction at Keto Group | The keto-carbonyl, while less reactive than the carboxylic acid, can still react with strong nucleophiles or under forcing conditions, leading to byproducts. | - Use milder reaction conditions (lower temperature, shorter reaction time). - Employ reagents that are highly selective for carboxylic acids. For example, diazomethane is highly specific for esterifying carboxylic acids.[3][9] |
| Hydrolysis of Product | If water is present in the reaction or introduced during workup, the newly formed derivative (especially silyl esters) can be hydrolyzed back to the starting material.[3] | - Ensure anhydrous conditions throughout the reaction. - During workup, use a non-aqueous extraction if possible. If an aqueous wash is necessary, perform it quickly with cold solutions and immediately dry the organic layer over a drying agent like Na₂SO₄ or MgSO₄. |
| Catalyst-Induced Side Reactions | Acid or base catalysts can sometimes promote unintended reactions. For instance, a strong base could deprotonate the carbon between the two carbonyls, opening a pathway for aldol-type side reactions. | - Screen different catalysts. If using a strong acid like H₂SO₄, consider a milder catalyst like p-toluenesulfonic acid (p-TsA). - When a base is required to neutralize byproducts (e.g., HCl from an acid chloride reaction), use a non-nucleophilic base like pyridine or triethylamine in stoichiometric amounts.[4] |
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving a failed or low-yielding derivatization reaction.
Caption: A logical guide for troubleshooting low-yield derivatization reactions.
Experimental Protocols
Below are detailed, step-by-step methodologies for common derivatization procedures.
Protocol 1: Esterification via Fischer Esterification (Methyl Ester)
This protocol is a classic method for converting the carboxylic acid to its methyl ester using methanol and a strong acid catalyst.
-
Preparation: Ensure all glassware is oven-dried. To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.0 g).
-
Reagent Addition: Add 20 mL of anhydrous methanol, followed by the slow, dropwise addition of concentrated sulfuric acid (0.2 mL) while stirring.
-
Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C).
-
Monitoring: Monitor the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 50 mL of ice-cold water. Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution (2 x 20 mL) to remove any unreacted acid, then wash with brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Final Purification: The crude ester can be further purified by column chromatography or recrystallization.[7]
Protocol 2: Silylation for GC-MS Analysis (TMS Derivative)
This protocol prepares a volatile trimethylsilyl (TMS) derivative suitable for GC-MS analysis. This procedure must be performed under strictly anhydrous conditions.
-
Sample Preparation: Place a small, accurately weighed amount of the this compound (e.g., 1-2 mg) into a 2 mL GC vial.
-
Solvent Addition: Add 200 µL of a dry, inert solvent such as pyridine or acetonitrile. Pyridine can act as a catalyst and acid scavenger.[10]
-
Reagent Addition: Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[3]
-
Reaction: Cap the vial tightly and heat at 60-70°C for 30 minutes in a heating block or water bath.
-
Analysis: Cool the vial to room temperature. The sample is now ready for direct injection into the GC-MS system.[11]
General Derivatization Reaction Scheme
The diagram below illustrates the primary reactive sites on this compound and the general transformation during derivatization.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. gcms.cz [gcms.cz]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Novel Charge-Switch Derivatization Method Using 3-(Chlorosulfonyl)benzoic Acid for Sensitive RP-UHPLC/MS/MS Analysis of Acylglycerols, Sterols, and Prenols - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Improve the Solubility and Dissolution of 2-(Carboxycarbonyl)benzoic acid (Phthalonic Acid)
Welcome to the technical support center for 2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the solubility of this compound during their experiments. Here, we provide in-depth troubleshooting guides, step-by-step protocols, and the scientific rationale behind each recommended strategy to help you achieve your desired formulation outcomes.
Part 1: Frequently Asked Questions (FAQs)
Question: What is the expected solubility of this compound?
Answer: Public databases report a surprisingly high aqueous solubility for this compound, with one source citing 535 g/L at 15 °C.[1][2][3] However, this value may not reflect the compound's behavior in all experimental contexts. Practical solubility can be significantly influenced by factors such as pH, buffer composition, temperature, and the presence of other solutes. Its structural analogue, phthalic acid, is far less soluble in water (0.6 g/100 mL).[4] Therefore, it is crucial to consider that the rate of dissolution might be a limiting factor, or the compound may precipitate in specific buffered media despite its high intrinsic water solubility. The compound is generally soluble in alcohol and sparingly soluble in ether.[5]
Question: Why is pH a critical factor for the solubility of this compound?
Answer: this compound is a polyprotic organic acid, containing two carboxylic acid functional groups. These groups can donate protons (ionize) in solution. The solubility of such compounds is highly dependent on their ionization state.[6][7]
-
At low pH (acidic conditions): The carboxylic acid groups are fully protonated (-COOH). In this neutral, uncharged form, the molecule is less polar and thus less soluble in aqueous solutions.
-
At high pH (basic conditions): The carboxylic acid groups are deprotonated (-COO⁻), forming a carboxylate salt. This ionized form is significantly more polar, leading to a dramatic increase in aqueous solubility.[8][9] The transition between these states is governed by the compound's pKa values. The predicted pKa for the most acidic proton is approximately 2.0.[1][3]
Question: Can I use heat to dissolve this compound?
Answer: While moderately increasing the temperature can enhance the solubility of many compounds, it should be done with caution. This compound has a relatively low melting point of 140 °C.[1][2][10] Aggressive heating, especially in solution, could lead to degradation, decarboxylation, or other unwanted side reactions. It is recommended to first explore isothermal methods like pH adjustment or co-solvency. If heat is necessary, use it judiciously and for the shortest duration possible, and always assess the stability of your compound under those conditions.
Part 2: Troubleshooting Guides for Common Solubility Issues
This section addresses specific problems you might encounter and provides actionable strategies rooted in physicochemical principles.
Issue 1: My compound precipitates when I add it to my neutral aqueous buffer.
This is a classic sign that the pH of your solution is too low to maintain the ionized, soluble form of the compound. At neutral pH, a significant portion of the molecules may be in their less soluble, protonated state.
Strategy 2.1: pH Adjustment and Salt Formation
Scientific Principle: The most effective strategy for increasing the aqueous solubility of acidic compounds like this compound is to convert them into a salt.[11][12][13] By raising the pH of the solution with a base, you deprotonate the carboxylic acid groups. According to the Henderson-Hasselbalch equation, when the pH is at least 2 units above the pKa, the compound will be >99% in its ionized (conjugate base) form. This highly polar salt is much more soluble in water.[8]
Experimental Workflow:
-
Prepare a Concentrated Stock Solution: Instead of dissolving the compound directly in your final buffer, first prepare a concentrated stock solution (e.g., 100 mM) in a dilute basic solution, such as 0.1 M NaOH.
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Add Base: Add a small volume of the basic solution and vortex or stir. Continue adding the base dropwise until all the solid has dissolved. You are forming the sodium salt in situ.
-
pH Adjustment (Optional): If necessary, you can carefully adjust the pH of this stock solution downwards, but be mindful not to go below a pH where precipitation might occur (typically pH > 6-7 for dicarboxylic acids).
-
Final Dilution: Spike this concentrated, fully solubilized stock solution into your final experimental medium. The small volume of the spike should not significantly alter the pH of your final buffer.
Diagram: pH-Dependent Ionization
Caption: Effect of pH on the ionization state and solubility of this compound.
Issue 2: My compound won't dissolve in the organic solvent required for my synthesis.
While highly soluble in polar protic solvents, this compound may exhibit poor solubility in less polar or aprotic organic solvents due to its crystalline nature and the energy required to break the crystal lattice.
Strategy 2.2: Co-Solvency
Scientific Principle: Co-solvency involves using a mixture of solvents to enhance the solubility of a solute. A water-miscible organic solvent, or "co-solvent," can increase solubility by reducing the overall polarity of the solvent system, making it more favorable for the solute.[14][15] Co-solvents like DMSO, DMF, ethanol, or polyethylene glycols (PEGs) work by disrupting the water's hydrogen-bonding network, which in turn reduces the energy required to create a cavity for the solute.[]
Experimental Workflow:
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include:
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycol 400 (PEG 400)
-
-
Initial Screening: Attempt to dissolve a small, known amount of the compound in each pure co-solvent to determine its maximum solubility.
-
Create Blends: If a high concentration in an aqueous environment is needed, prepare blends of the co-solvent with water or your buffer (e.g., 10%, 25%, 50% v/v co-solvent).
-
Determine Solubility: Use the shake-flask method (see Protocol 3 below) to determine the equilibrium solubility in each blend. This will help you identify the optimal co-solvent and concentration for your needs.
-
Prepare Stock Solution: Prepare a concentrated stock solution in the chosen co-solvent or blend. This stock can then be diluted into your final reaction mixture.
Data Table: Solubility of Related Carboxylic Acids in Common Solvents
| Solvent | Phthalic Acid Solubility | 2-Benzoylbenzoic Acid Solubility | General Guidance for this compound |
| Water | 6 g/L[4] | Sparingly soluble[17] | High, but pH-dependent |
| Ethanol | Soluble[5] | Soluble[17] | Expected to be highly soluble |
| Acetone | Data not readily available | Soluble[17] | Expected to be soluble |
| Ether | Sparingly soluble[5] | Data not readily available | Expected to have limited solubility |
| DMSO / DMF | Highly Soluble (General) | Soluble (up to 30 mg/mL in DMF)[18] | Expected to be highly soluble |
Issue 3: My downstream application is sensitive to pH changes and organic solvents.
For biological assays, such as cell-based experiments, altering pH or adding organic solvents can be toxic or introduce artifacts. In these cases, a more sophisticated formulation approach is required.
Strategy 2.3: Cyclodextrin Complexation
Scientific Principle: Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic (lipophilic) inner cavity.[19][20] They can encapsulate poorly soluble "guest" molecules, like the aromatic ring of your compound, within their cavity.[21][] This forms a stable, water-soluble inclusion complex, effectively shielding the non-polar part of the molecule from the aqueous environment and increasing its apparent solubility without altering pH or requiring harsh co-solvents.[23]
Experimental Workflow:
-
Select a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are common choices due to their high aqueous solubility and low toxicity.
-
Prepare Cyclodextrin Solution: Prepare a solution of the chosen cyclodextrin in water or your desired buffer (e.g., 10-20% w/v).
-
Add Compound: Add an excess of this compound to the cyclodextrin solution.
-
Equilibrate: Stir or shake the mixture at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the complex to reach equilibrium.
-
Separate and Quantify: After equilibration, filter the solution through a 0.22 µm filter to remove the undissolved solid. Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., HPLC-UV). This will give you the enhanced solubility value.
Diagram: Cyclodextrin Encapsulation
Caption: Encapsulation of a guest molecule by a cyclodextrin to form a soluble complex.
Part 3: Detailed Experimental Protocols
Protocol 1: Preparation of an Aqueous Stock Solution via Salt Formation
-
Objective: To prepare a 100 mM stock solution of this compound in water.
-
Materials: this compound (MW: 194.14 g/mol ), 1 M NaOH, deionized water, volumetric flask, magnetic stirrer.
-
Procedure:
-
Weigh 194.14 mg of this compound (for 10 mL of 100 mM solution).
-
Transfer the solid to a 10 mL volumetric flask.
-
Add approximately 5 mL of deionized water. The compound will likely not dissolve.
-
While stirring, add the 1 M NaOH solution dropwise. You will need at least 2 molar equivalents of NaOH (for 1 mmol of compound, you need 2 mL of 1 M NaOH).
-
Continue stirring until all the solid is completely dissolved, indicating the formation of the sodium salt. The solution should be clear.
-
Once dissolved, bring the final volume to 10 mL with deionized water.
-
Store the stock solution at 4 °C. Before use, visually inspect for any precipitation.
-
Protocol 2: Screening Co-solvents for Solubility Enhancement
-
Objective: To determine the approximate solubility of the compound in various co-solvents.
-
Materials: this compound, DMSO, DMF, Ethanol, PEG 400, 2 mL vials, vortex mixer, analytical balance.
-
Procedure (Shake-Flask Method):
-
Add an excess amount of solid compound (e.g., 20 mg) to separate vials. Ensure there is more solid than can possibly dissolve.
-
Add 1 mL of the chosen solvent or co-solvent/water blend to each vial.
-
Seal the vials tightly and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
After 24 hours, visually confirm that excess solid remains in each vial.
-
Allow the vials to sit undisturbed for 1 hour to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent).
-
Dilute the filtrate with a suitable mobile phase and quantify the concentration using a validated analytical method like HPLC-UV.
-
The resulting concentration is the equilibrium solubility in that solvent system.
-
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
- Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
- Kurkov, S. V., & Loftsson, T. (2013). Cyclodextrins. International Journal of Pharmaceutics, 453(1), 167-180. [Link]
- Popielec, A., & Loftsson, T. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research, 21(2), 201-230. [Link]
- Tiwari, G., Tiwari, R., & Rai, A. K. (2010). Cyclodextrins in delivery systems: Review. Journal of Pharmacy and Bioallied Sciences, 2(2), 72-79. [Link]
- Wikipedia. (2024). Phthalic acid.
- Jain, A., & Ran, Y. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Pharma Focus Asia.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1017, Phthalic Acid.
- Maheshwari, R. K. (2011). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Tropical Journal of Pharmaceutical Research, 10(4), 437-443. [Link]
- Human Metabolome Database. (2022). Showing metabocard for Phthalic acid (HMDB0002107).
- Yalkowsky, S. H., & Myrdal, P. B. (2016). Co-solvent and Complexation Systems. In Solubility and Solubilization in Aqueous Media. American Chemical Society. [Link]
- The Brainy Insights. (2026). PH adjustment: Significance and symbolism.
- Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement.
- Al-kassas, R., et al. (2018). Direct Imaging of the Dissolution of Salt Forms of a Carboxylic Acid Drug. Molecular Pharmaceutics, 15(12), 5590-5599. [Link]
- FooDB. (2018). Showing Compound Phthalic acid (FDB010566).
- Manchare, M. (2015). solubility enhancement -by pH change & complexation. SlideShare.
- Labinsights. (2023). Techniques to Enhance Drug Solubility.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
- Li, X., et al. (2010). Solubilities of Terephthalic Acid, Phthalic Acid, and Isophthalic Acid in Tetrahydrofuran, Cyclohexanone, 1,2-Diethoxyethane, and Acetophenone.
- Roy, L., & Ravikumar, C. (2019). Pharmaceutical Salts of Haloperidol with Some Carboxylic Acids and Artificial Sweeteners: Hydrate Formation, Polymorphism, and Physicochemical Properties. Crystal Growth & Design, 19(5), 2907-2920. [Link]
- Chemistry with Mrs. K. (2014, February 27). 3B 5.8 Carboxylic Acid Salts [Video]. YouTube. [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]
- Starr, J. N., & King, C. J. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Technical Report). OSTI.GOV. [Link]
- Medina, C., et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. Pharmaceutics, 11(3), 123. [Link]
- Li, Y., et al. (2024). Improving the Solubility and Bioavailability of Progesterone Cocrystals with Selected Carboxylic Acids. Molecules, 29(12), 2841. [Link]
- Chemsrc. (n.d.). This compound.
- University of Calgary. (n.d.). Approximate pKa chart of the functional groups.
- Williams, R. (n.d.). pKa Data Compiled by R. Williams.
- Cengage. (n.d.). pKa Vaules for Organic and Inorganic Bronsted Acids at 25oC.
Sources
- 1. phthalonic acid CAS#: 528-46-1 [m.chemicalbook.com]
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- 4. Phthalic acid - Wikipedia [en.wikipedia.org]
- 5. Phthalic Acid | C8H6O4 | CID 1017 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. PH adjustment: Significance and symbolism [wisdomlib.org]
- 7. solubility enhancement -by pH change & complexation | PPT [slideshare.net]
- 8. youtube.com [youtube.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. This compound | CAS#:528-46-1 | Chemsrc [chemsrc.com]
- 11. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 12. Direct imaging of the dissolution of salt forms of a carboxylic acid drug - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. touroscholar.touro.edu [touroscholar.touro.edu]
- 21. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scispace.com [scispace.com]
Technical Support Center: Strategies for Preventing Decarboxylation of 2-(Carboxycarbonyl)benzoic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(Carboxycarbonyl)benzoic acid (also known as Phthalonic acid). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile α-keto acid in their synthetic workflows. A primary challenge in handling this reagent is its susceptibility to premature decarboxylation, leading to the formation of 2-formylbenzoic acid as a significant impurity. This guide provides an in-depth analysis of the underlying mechanism and offers robust, field-proven strategies to maintain the structural integrity of your starting material throughout your reactions.
Understanding the Core Issue: The Decarboxylation Mechanism
Q1: Why is this compound so prone to losing a molecule of carbon dioxide?
A1: The susceptibility of this compound to decarboxylation stems from its molecular structure, which contains a β-keto acid-like moiety. While technically an α-keto acid, the spatial arrangement of the ortho-substituted carboxyl and keto-acid groups facilitates a specific, low-energy reaction pathway.
The process occurs via a concerted, pericyclic mechanism involving a six-membered cyclic transition state.[1][2] This is a well-documented pathway for β-keto acids, which are notoriously unstable upon heating.[3][4] The reaction proceeds as follows:
-
The acidic proton of the carboxyl group is transferred to the carbonyl oxygen of the adjacent keto group.
-
This transfer is part of a cyclic rearrangement of six electrons, which results in the cleavage of a carbon-carbon bond.
-
A molecule of carbon dioxide (CO₂) is eliminated, and an enol intermediate is formed.
-
This enol rapidly tautomerizes to the more stable ketone product, which in this case is 2-formylbenzoic acid.[2][4]
This entire process, especially the initial cyclic rearrangement, is significantly accelerated by heat.
Caption: Decarboxylation mechanism of this compound.
Troubleshooting Guide: Diagnosing and Solving Decarboxylation Issues
This section addresses common problems encountered during reactions involving this compound.
Q2: My final product is heavily contaminated with 2-formylbenzoic acid. What's the most likely cause?
A2: The presence of 2-formylbenzoic acid (also known as 2-carboxybenzaldehyde) is the tell-tale sign of decarboxylation.[5][6] The most common culprit is excessive heat during your reaction, workup, or even storage. The thermal energy provided is often sufficient to overcome the activation barrier for the cyclic elimination reaction described above.
Q3: How critical is reaction temperature, and what are the recommended thermal limits?
A3: Temperature is the single most critical factor. Beta-keto acids are highly sensitive to heat, and while every reaction has its own thermal requirements, the goal is always to use the minimum temperature necessary for the desired transformation.
| Condition | Recommended Temperature | Rationale |
| Long-term Storage | -20°C to -80°C | Significantly slows the rate of spontaneous decarboxylation. For β-keto acids, storage at -80°C shows minimal degradation over months.[7] |
| Reaction Setup | 0°C to Room Temperature (20-25°C) | Ideal for most reactions. Always start with cooled reagents and add heat gradually only if required for reaction initiation. |
| Reflux/Heating | Use the lowest possible temperature. Avoid > 80°C. | High temperatures dramatically accelerate decarboxylation. If heating is unavoidable, consider the protective strategies in Section 3. |
Q4: Can the pH of my reaction medium affect the stability of the molecule?
A4: Yes, pH plays a crucial role. The decarboxylation mechanism proceeds most rapidly with the protonated carboxylic acid. In its deprotonated, carboxylate anion form, the molecule is significantly more stable because the initial proton transfer for the cyclic mechanism cannot occur.[7]
| pH Range | Stability | Rationale |
| Acidic (pH < 5) | Low (High risk of decarboxylation) | The carboxylic acid is fully protonated, making it highly susceptible to the six-membered ring transition state. Acidic conditions can catalyze the reaction.[7] |
| Neutral (pH 6-8) | High (Recommended for stability) | The carboxylic acid exists predominantly as its conjugate base (carboxylate), which is resistant to this decarboxylation pathway. This is the optimal pH range for stability in aqueous solutions.[7] |
| Alkaline (pH > 8) | High (Generally stable) | The molecule remains deprotonated. However, be cautious of base-catalyzed side reactions (e.g., aldol, hydrolysis of esters) unrelated to decarboxylation. |
Q5: I'm using a metal catalyst. Could it be promoting the unwanted side reaction?
A5: This is a distinct possibility. While often used for other transformations, certain transition metals, particularly copper salts, have been explicitly used to catalyze the decarboxylation of benzoic acids, albeit typically at higher temperatures.[8][9] If your protocol involves metal catalysis and you are observing significant decarboxylation even at moderate temperatures, it is prudent to screen alternative catalysts or investigate catalyst-free reaction pathways.
Proactive Prevention: Protocols and Methodologies
Instead of troubleshooting, you can proactively design your experiments to minimize decarboxylation from the outset.
Protocol 1: General Handling and Storage
-
Solid Compound: Store this compound in a tightly sealed container at ≤ -20°C. For long-term storage, -80°C is preferable.
-
Solutions: Prepare solutions fresh for each use. If a stock solution must be stored, use a buffered solvent at a neutral pH (e.g., a phosphate buffer, pH 7.4), aliquot into single-use volumes, and freeze at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Reaction Condition Optimization
-
Temperature Control: Set up your reaction in an ice bath (0°C). If the reaction requires energy, allow it to slowly warm to room temperature. Only apply external heat if absolutely necessary, using a precisely controlled oil bath and monitoring the internal reaction temperature closely.
-
pH Management: If the reaction chemistry allows, use a non-reactive buffer to maintain a neutral pH. If your reaction generates acid, consider adding a non-nucleophilic base (e.g., proton sponge, or carefully controlled addition of a hindered amine base) to neutralize it as it forms.
-
Solvent Selection: Choose a solvent with the lowest possible boiling point that is suitable for your reaction to prevent accidental overheating.
Protocol 3: The Protective Group Strategy (Esterification)
This is the most robust chemical strategy for completely preventing decarboxylation during a harsh reaction step (e.g., high heat, strongly acidic/basic conditions). By converting the critical carboxylic acid group to an ester, the cyclic transition state is impossible to form.
-
Protection Step (Esterification):
-
Dissolve this compound in an appropriate alcohol (e.g., methanol or ethanol).
-
Add a catalytic amount of strong acid (e.g., H₂SO₄ or HCl gas).
-
Heat gently (if necessary) to form the corresponding diester, 2-(Methoxycarbonylcarbonyl)benzoic acid methyl ester. Monitor by TLC or HPLC until the starting material is consumed.
-
Isolate and purify the diester. This protected compound is now thermally stable against decarboxylation.
-
-
Main Reaction:
-
Perform your desired chemical transformation on the protected diester. It can now withstand conditions that would have decarboxylated the original molecule.
-
-
Deprotection Step (Hydrolysis):
-
Once the main reaction is complete, hydrolyze the ester groups back to carboxylic acids. This is typically achieved by saponification with a base (e.g., NaOH or LiOH) followed by an acidic workup.
-
Crucially, perform this hydrolysis at low temperatures (e.g., 0-5°C) to prevent decarboxylation of the newly reformed β-keto acid structure.
-
Caption: Workflow for the protective group strategy.
Frequently Asked Questions (FAQs)
-
Q6: Besides 2-formylbenzoic acid, are there other degradation products I should be aware of?
-
A6: 2-formylbenzoic acid is the primary and most direct product of this specific decarboxylation. Further side reactions would depend on the other reagents and conditions present.
-
-
Q7: Is it possible to completely avoid decarboxylation without using a protecting group?
-
A7: Complete avoidance is challenging, but not impossible if the reaction is fast, clean, and occurs at or below room temperature in a neutral pH environment. In practice, minimizing it to a negligible level (<1-2%) is a more realistic goal for most optimized, non-protective protocols.
-
-
Q8: What is the best way to monitor the extent of decarboxylation during my reaction?
-
A8: High-Performance Liquid Chromatography (HPLC) is an excellent method, as it can separate the starting material from the 2-formylbenzoic acid product and allow for quantification. Thin-Layer Chromatography (TLC) can provide a quick qualitative check. ¹H NMR spectroscopy is also definitive; you can monitor the disappearance of the characteristic α-keto acid proton and the appearance of the new aldehyde proton signal (~10 ppm).
-
References
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. m.youtube.com [m.youtube.com]
- 5. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 6. Benzoic acid, 2-formyl- [webbook.nist.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
Technical Support Center: Navigating Amide Synthesis with 2-(Carboxycarbonyl)benzoic Acid
Welcome to the technical support center for reactions involving 2-(carboxycarbonyl)benzoic acid and its anhydride form, phthalic anhydride, with amines. This resource is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate common side reactions, ensuring the successful synthesis of your target molecules. Our guidance is grounded in established chemical principles and practical, field-proven experience.
Introduction to the Reaction Landscape
The reaction of this compound, often used in its cyclic anhydride form (phthalic anhydride), with amines is a cornerstone of organic synthesis, pivotal for creating a diverse array of compounds, including phthalimides, which are crucial intermediates in pharmaceuticals and other advanced materials.[1][2] The primary pathway involves a nucleophilic attack of the amine on one of the carbonyl carbons of the anhydride, leading to the formation of an intermediate phthalamic acid.[3] Subsequent intramolecular cyclization, typically promoted by heat or a dehydrating agent, yields the desired imide.[4][5]
However, this seemingly straightforward transformation is often accompanied by competing side reactions that can significantly impact yield and purity. This guide will illuminate the mechanistic underpinnings of these side reactions and provide actionable strategies to steer your synthesis toward the desired outcome.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise during the experimental planning phase.
Q1: What is the initial product when reacting phthalic anhydride with a primary amine?
The initial product is the corresponding N-substituted phthalamic acid. This is formed through the nucleophilic attack of the primary amine on one of the carbonyl groups of the phthalic anhydride, leading to the opening of the anhydride ring.[6] This reaction is typically fast and occurs at room temperature.
Q2: Why is my reaction mixture acidic?
The formation of phthalamic acid introduces a carboxylic acid group, which will render the reaction mixture acidic. The acidity of the phthalamic acid can be observed through pH measurements of the reaction mixture.
Q3: Is it necessary to isolate the phthalamic acid intermediate?
Not always. In many procedures, the phthalamic acid is generated in situ and then cyclized to the phthalimide in a one-pot synthesis by heating the reaction mixture or by adding a dehydrating agent.[1] However, isolation of the phthalamic acid can be advantageous for purification before proceeding to the cyclization step, especially if the initial amine contains impurities.
Q4: What is the role of a catalyst in this reaction?
While the initial ring-opening reaction often proceeds without a catalyst, the subsequent cyclization to the imide can be facilitated by acid or base catalysts.[7] More complex amide couplings involving this compound may employ coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxylic acid group and promote amide bond formation, thereby minimizing side reactions.[8][9][10]
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of common issues encountered during the reaction of this compound with amines, their underlying causes, and recommended solutions.
Issue 1: Low Yield of the Desired Phthalimide and Formation of Phthalic Acid
Symptoms:
-
A significant amount of a white, water-soluble solid is isolated alongside or instead of the desired imide.
-
NMR or LC-MS analysis of the crude product shows a major peak corresponding to phthalic acid.
Root Cause Analysis:
The presence of water in the reaction mixture can lead to the hydrolysis of phthalic anhydride or the intermediate phthalamic acid, both of which will yield phthalic acid.[11] Phthalic acid is often a highly crystalline and sparingly soluble solid in many organic solvents, which can make its removal challenging.
Workflow for Diagnosing and Resolving Phthalic Acid Formation
Sources
- 1. Phthalic anhydride (PA): a valuable substrate in organic transformations - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03378C [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. physicsforums.com [physicsforums.com]
- 4. brainly.com [brainly.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. growingscience.com [growingscience.com]
- 8. Amide Synthesis [fishersci.co.uk]
- 9. hepatochem.com [hepatochem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Phthalic anhydride - Wikipedia [en.wikipedia.org]
stability issues of 2-(Carboxycarbonyl)benzoic acid in solution
Technical Support Center: 2-(Carboxycarbonyl)benzoic Acid
A Guide to Understanding and Mitigating Stability Issues in Solution
Welcome to the technical support guide for this compound (also known as Phthalonic Acid or 2-Oxalobenzoic Acid). This resource is designed for researchers, chemists, and drug development professionals who utilize this compound in their experiments. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to help you anticipate, troubleshoot, and resolve stability challenges, ensuring the integrity and reproducibility of your results.
Section 1: The Chemical Foundation of Stability
This section delves into the structural characteristics of this compound and its inherent vulnerabilities in a solution environment.
Q1: What are the key structural features of this compound that influence its stability in solution?
This compound possesses a unique structure combining two key motifs that dictate its chemical behavior:
-
An α-Keto Carboxylic Acid: The molecule contains a glyoxylic acid moiety attached to a benzoic acid backbone. The α-keto group (a ketone adjacent to a carboxylic acid) is highly electrophilic and susceptible to nucleophilic attack. In aqueous solutions, this makes the molecule prone to hydration and subsequent degradation pathways.
-
An Ortho-Substituted Benzoic Acid: The two acidic functional groups are positioned ortho to each other on the benzene ring. This proximity can lead to intramolecular interactions, influencing properties like acidity and susceptibility to decarboxylation, a process observed in other substituted benzoic acids[1].
Understanding these features is the first step in predicting and controlling the compound's stability.
Q2: What are the primary degradation pathways for this compound in solution?
Based on its structure, two primary degradation pathways are of concern in aqueous solutions: hydrolysis and decarboxylation.
-
Hydrolysis: The electrophilic ketone can be attacked by water, forming an unstable gem-diol intermediate. This can facilitate further reactions.
-
Decarboxylation: The α-keto acid structure is prone to decarboxylation (loss of CO₂), particularly under heat or catalysis by acid/base. A plausible and significant degradation pathway involves decarboxylation to form 2-carboxybenzaldehyde . A secondary decarboxylation could potentially lead to benzoic acid. Another possibility, though less direct, is degradation to phthalic acid (benzene-1,2-dicarboxylic acid)[2][3][4]. The presence of these related aromatic acids can often be detected using standard analytical techniques like HPLC[5].
The following diagram illustrates a probable degradation pathway.
Caption: Plausible degradation pathways for this compound in solution.
Section 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical framework for diagnosis.
Q3: My compound concentration appears to decrease over time in my aqueous stock solution. What is happening and how can I fix it?
A time-dependent loss of your primary compound is a classic sign of chemical instability. The likely culprits are hydrolysis and/or decarboxylation, which are significantly influenced by the solution environment.
Causality Checklist:
-
pH: Is your solution strongly acidic or basic? Extreme pH values can catalyze both hydrolysis and decarboxylation. Benzoic acid derivatives show varying stability depending on the pH and the dissociation state of their carboxylic acid groups[6]. For optimal stability, maintain the pH within a neutral to slightly acidic range (pH 4-6.5), where the molecule is less reactive.
-
Temperature: Are you storing your solutions at room temperature or higher? Chemical degradation rates approximately double for every 10 °C increase in temperature. The thermal decomposition of related compounds like phthalic acid is well-documented[7]. Always store stock solutions at ≤ 4°C, and for long-term storage, aliquoting and freezing at -20°C or -80°C is highly recommended.
-
Buffer Choice: Are you using a buffer with nucleophilic functional groups (e.g., Tris, with its primary amine)? These buffers can directly react with the electrophilic keto-carbonyl group, leading to the formation of adducts and accelerating degradation. Opt for non-nucleophilic buffers like MES, HEPES, or phosphate buffers whenever possible[8].
Q4: I am observing a new, unexpected peak in my HPLC/LC-MS analysis. What could it be?
The appearance of a new peak that grows over time as your parent peak diminishes is strong evidence of degradation.
Troubleshooting Steps:
-
Identify the Degradant: The most likely degradants are 2-carboxybenzaldehyde or phthalic acid[2][3]. The most effective way to confirm this is to run commercially available standards of these compounds on your HPLC/LC-MS system. If the retention time and mass-to-charge ratio (m/z) match your unknown peak, you have identified your degradant.
-
Quantify Degradation: Once identified, you can create a calibration curve for the degradant to quantify the rate of degradation in your formulation. This is a key component of any formal stability study.
-
Review Your Conditions: The presence of a degradant confirms that your current storage or experimental conditions are suboptimal. Refer back to the advice in Q3 (pH, temperature, buffer choice) to reformulate for better stability.
Q5: My bioassay or chemical assay results are inconsistent and not reproducible. Could this be related to compound stability?
Absolutely. If the concentration of your active compound is not constant, your experimental output will be unreliable. This is a critical issue in drug development, where accurate dose-response curves are essential.
Self-Validation Protocol:
-
Pre- and Post-Assay Analysis: Analyze the concentration of your this compound solution by HPLC immediately before you begin your experiment and again from the same stock vial after the experiment is complete.
-
Assay Condition Analysis: If possible, also analyze a sample that has been incubated under the exact conditions of your assay (e.g., 2 hours at 37°C in cell culture media).
-
Interpretation: A significant drop (>5-10%) in concentration during the experiment indicates that compound degradation is a major contributing factor to your irreproducibility. You must stabilize your formulation before proceeding.
Section 3: Practical Guides and Protocols
This section provides actionable protocols for preparing solutions and monitoring stability.
Q6: How should I prepare and store stock solutions of this compound to maximize stability?
Proper preparation and storage are the most effective preventative measures.
Protocol: Preparation of a Stabilized Stock Solution
-
Solvent Selection: While the compound has high water solubility (535 g/L at 15°C)[9], for a concentrated stock solution, consider using a non-aqueous solvent like DMSO or DMF, in which it is also soluble[10]. This minimizes hydrolysis during long-term storage. Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO.
-
Dissolution: Weigh the compound accurately and add the solvent. Use gentle vortexing or sonication in a room temperature water bath to facilitate dissolution. Avoid excessive heating.
-
Aliquoting: Immediately after dissolution, aliquot the stock solution into single-use volumes in appropriate vials (e.g., low-protein binding polypropylene or amber glass). The volume of the aliquot should be appropriate for one experiment to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
-
Working Solution Preparation: For your experiment, thaw a single aliquot. Dilute it to the final working concentration in your chosen aqueous buffer (ideally non-nucleophilic, pH 4-6.5) immediately before use. Do not store aqueous working solutions for more than a few hours at 4°C.
Table 1: Recommended Storage Conditions
| Parameter | Recommendation for Concentrated Stock | Recommendation for Aqueous Working Solution | Rationale |
| Solvent | 100% DMSO or DMF | Non-nucleophilic buffer (e.g., Phosphate, MES) | Minimizes hydrolysis in stock; avoids adduct formation in working solution. |
| pH | N/A | 4.0 - 6.5 | Reduces potential for acid/base catalyzed hydrolysis and decarboxylation. |
| Temperature | -20°C to -80°C | Use immediately; store at 2-8°C for < 24h | Minimizes thermal degradation. |
| Light | Protect from light (amber vials) | Protect from light | Prevents potential photodegradation. |
| Freeze/Thaw | Avoid (> 3 cycles) | N/A | Repeated cycling can introduce moisture and degrade the compound. |
Q7: How can I quantitatively monitor the stability of my compound in a new buffer or formulation?
A simple stability study using HPLC is the gold standard.
Protocol: Isocratic HPLC Method for Stability Assessment
This protocol is a starting point and should be optimized for your specific equipment and formulation. Methods for analyzing related aromatic acids are well-established[11][12].
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent. For example, 20 mM potassium phosphate buffer (pH adjusted to 2.5 with phosphoric acid) and acetonitrile.
-
Gradient/Isocratic: Start with an isocratic method (e.g., 70:30 Aqueous:Acetonitrile) and adjust to achieve good separation between the parent compound and potential degradants.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 200-210 nm, where the benzene ring absorbs strongly[11].
-
-
Sample Preparation:
-
Prepare your formulation of this compound at the desired concentration.
-
Divide the solution into multiple vials, some for immediate analysis (T=0) and others for incubation at your test condition (e.g., 4°C, 25°C, 40°C).
-
-
Time-Point Analysis:
-
Inject the T=0 sample to get the initial peak area of the parent compound.
-
At predetermined time points (e.g., 1, 4, 8, 24 hours; 3, 7, 14 days), remove a vial from incubation, allow it to come to room temperature, and inject it into the HPLC.
-
-
Data Analysis:
-
Calculate the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Plot % Remaining vs. Time to determine the degradation rate. Look for the appearance and growth of new peaks.
-
Caption: A logical workflow for assessing the stability of a new formulation.
Section 4: Frequently Asked Questions (FAQs)
Q8: What is the solubility of this compound in common laboratory solvents? It is highly soluble in water (535 g/L at 15°C)[9] and also reported to be soluble in organic solvents like DMSO and DMF[10]. It is sparingly soluble in less polar organic solvents.
Q9: Does the choice of buffer salt (e.g., sodium vs. potassium phosphate) affect stability? For common non-nucleophilic buffers like phosphate or MES, the choice of counter-ion (e.g., Na⁺ vs. K⁺) typically has a negligible effect on the stability of the compound itself. The primary factor is the buffer's pH and its chemical reactivity (or lack thereof) with your compound.
Q10: Is this compound sensitive to light? Aromatic ketones and benzoic acid derivatives can be susceptible to photodegradation. While specific data for this compound is limited, it is best practice in all stability studies and for routine storage to protect solutions from light by using amber vials or covering containers with aluminum foil. Related compounds like 4-(phenylcarbonyl)benzoic acid are known photooxidants[10].
References
- Boll, M., et al. (2020). An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria. Applied and Environmental Microbiology, 86(14).
- Taylor, B. F., & Ribbons, D. W. (1983). Bacterial Decarboxylation of o-Phthalic Acids. Applied and Environmental Microbiology, 46(6), 1276–1281.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Phthalic acid on Primesep B Column.
- Wang, J., et al. (2020). Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems. Frontiers in Chemistry, 8, 583.
- ResearchGate. (n.d.). Fig. 2. Aerobic degradation of phthalic acids.
- Eawag. (n.d.). Phthalate Family Degradation Pathway. Eawag-BBD.
- ResearchGate. (n.d.). Major biodegradation pathways of phthalic acid ester.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phthalic acid.
- Legaspi, A. E. Q., et al. (2023). Solvent Effects of Water on the Decarboxylation of o-phthalic Acid in Supercritical Water. ResearchGate.
- National Institutes of Health. (n.d.). Bacterial Decarboxylation of o-Phthalic Acids. PMC.
- Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC.
- National Institutes of Health. (2023). Current Sample Preparation Methods and Determination Techniques for the Determination of Phthalic Acid Ester Plasticizers in Edible Oils. PMC.
- ResearchGate. (2021). (PDF) Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples.
- ResearchGate. (n.d.). Acid−Base Dissociation Constants of o-Phthalic Acid in Acetonitrile/Water Mixtures over the (15 to 50) °C Temperature Range and Related Thermodynamic Quantities.
- Wikipedia. (n.d.). Phthalic acid.
- Organic Syntheses. (2022). Synthesis of Carboxylic Acids from Benzamide Precursors Using Nickel Catalysis.
- National Institutes of Health. (n.d.). Phthalonic acid. PubChem.
- Chemsrc. (n.d.). This compound.
- MDPI. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity.
- Surface Chemistry Group. (2015). Temperature-Dependent Reactions of Phthalic Acid on Ag(100).
- National Institutes of Health. (n.d.). Phthalic Acid. PubChem.
- Google Patents. (n.d.). US1962175A - Process for making benzoic acid from phthalic acid.
- ResearchGate. (n.d.). Thermodynamic properties of o-phthalic acid and its products of dissociation at 0-200A degrees C and 1-5000 bar.
- Google Patents. (n.d.). US4431840A - Process for preparing 2-benzoylbenzoic acids.
- ResearchGate. (n.d.). (PDF) Decarboxylative Hydroxylation of Benzoic Acids.
- PrepChem.com. (n.d.). Preparation of 2-benzoylbenzoic acid.
- YouTube. (2019). Preparation Of Carboxylic Acids By Hydrolysis Reaction. Ekeeda.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. University College London.
- Quora. (2022). How would you prepare a benzoic acid/benzoate buffer....
Sources
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- 3. Bacterial Decarboxylation of o-Phthalic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
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minimizing dimer formation of 2-(Carboxycarbonyl)benzoic acid
Technical Support Center: 2-(Carboxycarbonyl)benzoic acid
Welcome to the technical support guide for this compound. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions to address the common challenge of intermolecular dimer formation during synthesis. Our goal is to equip you with the scientific principles and practical protocols needed to maximize the yield of your desired product.
Frequently Asked Questions (FAQs)
Q1: What is dimer formation and why is it a problem with this compound?
Answer: Dimerization is an intermolecular reaction where two molecules of this compound join together. Given its structure, which features two proximal carboxylic acid groups, the most common form of dimerization is a condensation reaction where one molecule's carboxyl group reacts with another's, typically forming a linear anhydride. This is distinct from the hydrogen-bonded dimers that carboxylic acids commonly form in aprotic solvents, which are in equilibrium and generally less problematic.[1][2][3]
This side reaction is problematic for several key reasons:
-
Reduced Yield: Each molecule that forms a dimer is a molecule that is no longer available to react with your intended reagent, directly lowering the yield of your target product.
-
Purification Complexity: The resulting dimer has a molecular weight roughly double that of the starting material and possesses different physicochemical properties, complicating purification steps like chromatography or crystallization.
-
Reaction Inefficiency: Dimer formation consumes not only the starting material but also any activating agents (e.g., carbodiimides) used in the reaction, leading to waste and potentially misleading reaction monitoring.[4]
Below is a diagram illustrating the primary dimerization pathway.
Caption: Dimerization of this compound.
Q2: How does reaction concentration influence dimer formation?
Answer: Reaction concentration is a critical factor. The dimerization of this compound is an intermolecular process (between two molecules), whereas your desired reaction might be intramolecular or bimolecular with a different reagent. According to the high dilution principle , lowering the concentration of the reactant selectively disfavors intermolecular reactions like dimerization and polymerization.[5][6] At very low concentrations, the probability of two molecules of this compound colliding is significantly reduced, giving your desired reaction a kinetic advantage.[7]
Q3: What role does the solvent play in minimizing dimerization?
Answer: Solvent choice is crucial and impacts reactivity through polarity and hydrogen-bonding capability.[8][9][10]
-
Aprotic, Non-polar Solvents (e.g., Toluene, Hexane, Dichloromethane): In these solvents, carboxylic acids tend to form hydrogen-bonded dimers. While this is a reversible equilibrium, it can bring the reactive centers into close proximity, potentially facilitating irreversible chemical dimerization upon activation. These solvents are often poor at solvating the charged intermediates involved in many desired reactions.[3][11][12]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally better choices. They can disrupt the hydrogen-bonding network between carboxylic acid molecules, effectively keeping them separated in solution and thus reducing the likelihood of dimerization.[3] Their ability to solvate charged species can also enhance the rate of many desired coupling reactions.
-
Polar Protic Solvents (e.g., Water, Ethanol): These are generally unsuitable for reactions involving activated carboxylic acids (like those using coupling agents or acyl chlorides), as the solvent will act as a nucleophile and consume the activated intermediate.[13][14]
Q4: When should I consider using a protecting group strategy?
Answer: A protecting group strategy is advisable when other methods (like high dilution or solvent choice) fail to adequately suppress dimer formation, or when working with particularly valuable downstream reagents. The logic is to selectively "block" one of the two carboxylic acid groups, rendering it unreactive.[15][16] This forces any reaction to occur at the unprotected site.
Commonly, one carboxyl group is converted into an ester (e.g., a methyl or benzyl ester).[17][18] This prevents it from being activated or participating in condensation reactions. After the desired reaction at the other carboxyl group is complete, the protecting group is removed (deprotected) to regenerate the free carboxylic acid. This is a common and robust strategy borrowed from peptide synthesis, where preventing unwanted side reactions between amino acids is paramount.[16][17]
Troubleshooting Guide
This guide addresses common experimental issues. Identify your observation in the table below to find probable causes and recommended solutions.
| Problem / Observation | Probable Cause(s) | Recommended Solution(s) & The Scientific Rationale |
| Low yield of desired product; significant recovery of a high MW byproduct. | Intermolecular dimerization is outcompeting the desired reaction. | 1. Implement High Dilution: Decrease the concentration of this compound to 0.01-0.05 M. This kinetically disfavors the second-order dimerization reaction relative to the desired reaction.[5] 2. Use Slow Addition: Instead of adding all reactants at once, use a syringe pump to slowly add the this compound solution to the reaction mixture containing your other reagent(s) over several hours. This keeps the instantaneous concentration of the acid low.[5] |
| Mass spectrometry of the crude reaction shows a peak at ~2x the mass of the starting material. | This is a strong indicator of dimer formation, likely through the loss of one water molecule (M_dimer = 2 * M_acid - 18). | 1. Change Solvent: Switch from a non-polar solvent (like DCM or toluene) to a polar aprotic solvent (like DMF or NMP). This will better solvate the individual acid molecules and disrupt the hydrogen-bonding that can precede dimerization.[3] 2. Optimize Reagent Stoichiometry: Ensure your nucleophile or other key reagent is present in a slight excess (e.g., 1.1-1.2 equivalents) to increase the probability of it reacting with the activated acid before another acid molecule can. |
| Reaction becomes cloudy or a precipitate forms shortly after adding a coupling agent (e.g., EDC, DCC). | The dimer or its activated intermediate may be insoluble in the reaction solvent. The urea byproduct from carbodiimide reagents can also precipitate, but dimer formation is a common co-occurring issue.[4] | 1. Check Solvent Compatibility: Ensure your chosen solvent can dissolve all reactants and expected intermediates. If not, switch to a more polar solvent like DMF. 2. Control Temperature: Run the reaction at a lower temperature (e.g., 0 °C). This slows down all reaction rates, but can sometimes disproportionately slow the undesired dimerization, especially if it has a higher activation energy. |
| Despite optimization, dimerization remains the major pathway. | The intrinsic reactivity of the two carboxyl groups is too high for kinetic control under your conditions. | 1. Adopt a Protecting Group Strategy: This is the most definitive solution. Convert one of the carboxylic acids to a stable but removable ester (e.g., a benzyl ester via reaction with benzyl alcohol). Purify this mono-protected intermediate. Perform your desired reaction on the remaining free carboxylic acid. Finally, deprotect the ester (e.g., via hydrogenolysis for a benzyl ester) to yield the final product.[15][18] |
Experimental Protocols & Workflows
Protocol 1: General Reaction Using High Dilution & Slow Addition
This protocol is a first-line approach for minimizing dimerization in a coupling reaction (e.g., amide formation).
-
Vessel Setup: In a reaction flask, dissolve the amine/alcohol nucleophile (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in a sufficient volume of anhydrous DMF to achieve a final this compound concentration of 0.05 M. Add a suitable base (e.g., DIPEA, 2.5 eq).
-
Syringe Pump Setup: In a separate flask, dissolve this compound (1.05 eq) in anhydrous DMF. Draw this solution into a gas-tight syringe and place it on a syringe pump.
-
Slow Addition: Place the needle of the syringe below the surface of the stirred solution in the reaction flask. Begin the slow addition of the this compound solution over 4-6 hours at room temperature.
-
Reaction & Workup: After the addition is complete, allow the reaction to stir for an additional 12-16 hours. Monitor by LC-MS. Proceed with standard aqueous workup and purification.
Decision Workflow for Minimizing Dimerization
Use this workflow to guide your experimental strategy.
Caption: Decision workflow for troubleshooting dimer formation.
References
- Rossa, L., & Vögtle, F. (1983). Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86. [Link]
- Albericio, F., & Isidro-Llobet, A. (2019). Protecting Groups in Peptide Synthesis. PubMed NIH. [Link]
- Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]
- Not-Serars. (2021). Do side chain carboxylic acids need to be protected in peptide synthesis? Chemistry Stack Exchange. [Link]
- Hunt, I. (n.d.). Ch27: Peptide synthesis. University of Calgary. [Link]
- Hwang, J., Mercado, B. Q., & Miller, S. J. (2021). Chirality-matched catalyst-controlled macrocyclization reactions. Proceedings of the National Academy of Sciences, 118(43). [Link]
- eGyanKosh. (n.d.). Unit-7: Synthesis of Medium and Large Rings. [Link]
- Wikipedia. (2023). High dilution principle. [Link]
- Chemistry LibreTexts. (2019). 22.10 Reactions of Carboxylic Acids. [Link]
- LookChem. (n.d.).
- Wikipedia. (2023). Solvent effects. [Link]
- Chemistry LibreTexts. (2020). 2.12: Intermolecular Forces and Solubilities. [Link]
- Chemistry LibreTexts. (2019).
- Chemistry LibreTexts. (2022). 21.5: Chemistry of Acid Anhydrides. [Link]
- Ishihara, K., et al. (2011). Brønsted Base-Assisted Boronic Acid Catalysis for the Dehydrative Intramolecular Condensation of Dicarboxylic Acids. Organic Letters, 13(6), 1386-1389. [Link]
- Chemistry LibreTexts. (2014). 17.
- OC-TV. (2019).
- JoVE. (2023).
- Ishihara, K., et al. (2011). Intramolecular Dehydrative Condensation of Dicarboxylic Acids with Brønsted Base-Assisted Boronic Acid Catalysts. Australian Journal of Chemistry, 64(11), 1458-1465. [Link]
- Würthner, F. (2021). Solvent Effects in Supramolecular Chemistry: Linear Free Energy Relationships for Common Intermolecular Interactions. The Journal of Organic Chemistry, 86(11), 7495-7507. [Link]
- Reichardt, C. (2022). Solvation Effects in Organic Chemistry. The Journal of Organic Chemistry, 87(5), 2097-2099. [Link]
- Fiveable. (n.d.). 4.3 Acid anhydrides. Organic Chemistry II. [Link]
- Chemistry LibreTexts. (2023). 13.3: Intermolecular Forces and the Solution Process. [Link]
- Chemistry LibreTexts. (2021). 18.11: Dicarboxylic Acids. [Link]
- Li, Y. (2011). 2-(2-Chlorophenoxy)benzoic acid. Acta Crystallographica Section E, 67(Pt 12), o3246. [Link]
- Chemistry Steps. (n.d.). Preparation and Reaction Mechanisms of Carboxylic Anhydrides. [Link]
- Kumar, A., et al. (2022). Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. Molecules, 27(19), 6527. [Link]
- Butler, P. J., & Hartley, B. S. (1972). Dicarboxylic acid anhydrides as dissociating agents of protein-containing structures. Methods in Enzymology, 25, 191-199. [Link]
- Barraza, R., Borschel, E. M., & Buback, M. (1987). Dimerization of Carboxylic Acids in Solution up to High Pressures and Temperatures. 2. Benzoic Acid.
- UCL Discovery. (n.d.). Speciation of substituted benzoic acids in solution. [Link]
- Wikipedia. (2023). Organic acid anhydride. [Link]
- Doubtnut. (2021). There is 50% dimer formation of benzoic acid (C_(6)H_(5)COOH) -. YouTube. [Link]
- Testbook. (n.d.). [Solved] Molecules of benzoic acid (C6H5COOH) dimerise in b. [Link]
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- 18. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Impurity Profiling of Commercially Available 2-(Carboxycarbonyl)benzoic Acid
Introduction
2-(Carboxycarbonyl)benzoic acid, also known as 2-formylbenzoic acid or phthalaldehydic acid, is a bifunctional aromatic compound with the chemical formula C₈H₆O₃.[1][2] Its unique structure, featuring both a carboxylic acid and an aldehyde group in an ortho position, makes it a valuable starting material and intermediate in the synthesis of a wide range of pharmaceuticals, dyes, and polymers.[1] A notable characteristic of this molecule is its existence in a ring-chain tautomerism with its cyclic lactol form, 3-hydroxyphthalide, which influences its reactivity.[1]
For researchers, scientists, and drug development professionals, ensuring the purity of this compound is of paramount importance. The presence of impurities, even in minute quantities, can significantly impact the safety, efficacy, and stability of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the control of impurities in new drug substances.[3][4][5] This technical guide provides a comprehensive overview of the potential impurities in commercially available this compound, methodologies for their detection and identification, and troubleshooting advice for common analytical challenges.
Understanding Potential Impurities
The impurity profile of this compound is primarily influenced by the synthetic route employed in its manufacture and its inherent chemical stability. Impurities can be broadly categorized as process-related impurities and degradation products.
Process-Related Impurities
These are substances that are introduced or formed during the manufacturing process. Common synthetic pathways to this compound include the oxidation of o-xylene and the hydrolysis of chlorinated intermediates derived from o-xylene.[1][6][7][8] Based on these routes, the following process-related impurities may be present:
-
Starting Materials: Incomplete conversion can lead to the presence of residual starting materials such as o-xylene or phthalide .[1]
-
Intermediates: Unreacted intermediates from the synthetic pathway, for instance, o-toluic acid from the partial oxidation of o-xylene.
-
By-products: Side reactions can generate by-products, with phthalic acid being a common example, arising from the over-oxidation of the aldehyde group.[7] Isomeric impurities such as isophthalic acid and terephthalic acid could also be present depending on the purity of the starting materials.
Table 1: Potential Process-Related Impurities in this compound
| Impurity Name | Chemical Structure | Origin |
| o-Xylene | Unreacted starting material | |
| Phthalide | Unreacted starting material[1] | |
| o-Toluic Acid | Intermediate from o-xylene oxidation | |
| Phthalic Acid | Over-oxidation by-product[7] |
Degradation Products
These impurities are formed due to the chemical decomposition of this compound during storage or handling. Forced degradation studies, where the compound is subjected to stress conditions such as acid, base, oxidation, heat, and light, are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[9][10][11][12][13]
-
Hydrolysis: Under acidic or basic conditions, the molecule is relatively stable, but prolonged exposure may lead to decarboxylation at elevated temperatures.
-
Oxidation: The aldehyde group is susceptible to oxidation, which can lead to the formation of phthalic acid . This is a common degradation pathway.
-
Photolysis: Exposure to UV or visible light may induce degradation, although specific photolytic degradation products are not extensively documented in the public domain.
-
Thermal Stress: The compound is a solid with a melting point of around 94-96°C.[14] At elevated temperatures, decarboxylation or other degradation pathways may be initiated.
Regulatory Context: ICH Guidelines
The ICH Q3A(R2) guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.[3][15] The thresholds are based on the maximum daily dose of the drug.
Table 2: ICH Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Analytical Methodologies for Impurity Profiling
Recommended Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC/UPLC)
Reversed-phase high-performance liquid chromatography (RP-HPLC) or ultra-performance liquid chromatography (UPLC) is the most widely used and recommended technique for the impurity profiling of this compound. Its high resolving power allows for the separation of the main component from closely related impurities.
Detailed Experimental Protocol (UPLC)
This protocol provides a starting point for developing a stability-indicating UPLC method. Method validation should be performed in accordance with ICH Q2(R1) guidelines.
Sample Preparation:
-
Diluent: Prepare a mixture of water and acetonitrile (50:50 v/v).
-
Sample Solution: Accurately weigh and dissolve an appropriate amount of the this compound sample in the diluent to obtain a final concentration of approximately 0.5 mg/mL.
Chromatographic Conditions:
Table 3: Recommended UPLC Method Parameters
| Parameter | Condition |
| Column | Acquity UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm) or equivalent |
| Mobile Phase A | 0.1% Phosphoric acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| 0.0 | |
| 10.0 | |
| 12.0 | |
| 12.1 | |
| 15.0 | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 30°C |
| Detector Wavelength | 230 nm |
| Injection Volume | 2 µL |
Troubleshooting Guide
Question 1: I see an unexpected peak in my chromatogram. How do I identify it?
Identifying an unknown peak is a systematic process. The following workflow can be adopted:
Caption: Workflow for the identification of unknown chromatographic peaks.
Question 2: My peaks for this compound and a known impurity are not well-resolved. What should I do?
Poor resolution can often be rectified by modifying the chromatographic conditions:
-
Adjust Mobile Phase pH: Since the analyte and potential impurities are acidic, the pH of the mobile phase plays a critical role. Ensure the pH is at least 2 units below the pKa of the analytes to maintain them in their non-ionized form, which generally improves peak shape and retention on a C18 column.[16]
-
Modify the Gradient: A shallower gradient (i.e., a slower increase in the percentage of organic solvent) will increase the run time but often significantly improves the resolution of closely eluting peaks.
-
Change the Organic Modifier: If using acetonitrile, consider switching to methanol or a combination of both. The different solvent selectivity can alter the elution order and improve separation.
-
Select a Different Column: If the above steps fail, a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase) may provide the necessary selectivity for separation.
Question 3: I am observing peak tailing for the main component. What could be the cause and how can I fix it?
Peak tailing for acidic compounds like this compound is a common issue in RP-HPLC.[16]
-
Cause: Secondary interactions between the acidic analyte and residual silanol groups on the silica-based stationary phase are a primary cause.[16]
-
Solution:
-
Lower Mobile Phase pH: As mentioned, operating at a low pH (e.g., pH 2.5-3.0 using phosphoric or formic acid) suppresses the ionization of both the analyte and the silanol groups, minimizing these unwanted interactions.[16]
-
Use an End-Capped Column: Modern HPLC columns are often "end-capped" to block most of the residual silanol groups. Ensure you are using a high-quality, end-capped column.
-
Avoid Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.
-
Question 4: How can I confirm the structure of an unknown impurity?
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the first step for structural elucidation. It provides the molecular weight of the impurity from the parent ion and fragmentation patterns that offer clues about its structure. For example, an impurity showing a molecular ion at m/z 166 could potentially be phthalic acid.[17] The mass spectrum of phthalic acid often shows a characteristic peak at m/z 148 due to the loss of water (H₂O) and at m/z 104 due to the loss of carbon dioxide (CO₂) and water.[18]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity is present at a sufficient level, it can be isolated using preparative HPLC, and its structure can be definitively confirmed using NMR. For instance, the ¹H NMR spectrum of phthalic acid in DMSO-d₆ would show signals for the aromatic protons around 7.6-7.7 ppm and a broad singlet for the carboxylic acid protons at approximately 13 ppm.[5]
Frequently Asked Questions (FAQs)
-
FAQ 1: What are the typical storage conditions for this compound to minimize degradation? To minimize degradation, this compound should be stored in a well-closed container in a cool, dark, and dry place.[14] Recommended storage is often at room temperature or refrigerated (2-8°C).[19] It is sensitive to air and should be kept in an inert atmosphere if possible.[14]
-
FAQ 2: Does the tautomerism between this compound and 3-hydroxyphthalide affect the impurity profile analysis by HPLC? Under the acidic mobile phase conditions typically used for analysis, the equilibrium between the open-chain and cyclic lactol forms can be present. Usually, this equilibrium is rapid, and a single, sharp peak is observed for the main component. However, if the equilibrium is slow under certain conditions, it could potentially lead to peak broadening or the appearance of a small, related peak. It is important to ensure consistent mobile phase preparation and system equilibration to obtain reproducible results.
-
FAQ 3: Are there any specific considerations for sample preparation when analyzing for trace-level impurities? Yes. To ensure accurate quantification of trace impurities, it is crucial to avoid any potential sources of contamination. Use high-purity solvents and reagents.[16] The sample concentration should be high enough to allow for the detection of impurities at the reporting threshold (e.g., 0.05%) but low enough to avoid overloading the column with the main component. Filtering the sample through a 0.45 µm or 0.22 µm filter is essential to remove particulates and protect the column.
-
FAQ 4: What are the key system suitability parameters I should monitor for this analysis? Before running any samples, a system suitability test should be performed. Key parameters to monitor include:
-
Tailing Factor: For the main this compound peak, the tailing factor should ideally be between 0.8 and 1.5.
-
Theoretical Plates (Efficiency): A high plate count (e.g., > 5000) indicates good column efficiency.
-
Resolution: The resolution between the main peak and the closest eluting impurity should be > 1.5 to ensure accurate quantification.
-
Reproducibility: The relative standard deviation (RSD) for the peak area and retention time of replicate injections of a standard solution should be < 2.0%.
-
References
- ICH. (2006). ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]
- International Journal of Pharmaceutical Investigation. (n.d.). Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. [Link]
- AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. [Link]
- Slideshare. (n.d.). ICH- Q3 Impurity. [Link]
- ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]
- ResearchGate. (n.d.). Comparison of mass spectra of monomethyl phthalate (a) and phthalic anhydride.... [Link]
- ChemBK. (2024). Phthalaldehydic acid. [Link]
- Cleanchem. (n.d.). 2-Formylbenzoic Acid | CAS No: 119-67-5. [Link]
- Alentris Research Pvt. Ltd. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde) - API Impurities. [Link]
- MedCrave online. (2016).
- Bulletin of the Chemical Society of Japan. (n.d.). PDF. [Link]
- Royal Society of Chemistry. (n.d.). Analytical Methods. [Link]
- NIH. (n.d.).
- Google Patents. (n.d.). JPH08127553A - Production of formyl benzoic acid.
- MedCrave online. (2016).
- Allmpus. (n.d.). 2-Formylbenzoic Acid (2-Carboxybenzaldehyde). [Link]
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
- Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
- Journal of Food and Drug Analysis. (n.d.).
- Wikipedia. (n.d.). 2-Carboxybenzaldehyde. [Link]
- Journal of Pharmaceutical Sciences and Research. (2014). A Validated Stability Indicating UPLC Method for Simultaneous Determination of Related Substances, and Degradation Products of Cabazitaxel Drug. [Link]
- Suzhou Yacoo Science Co., Ltd. (n.d.). 2 formylbenzoic acid. [Link]
- Matrix Fine Chemicals. (n.d.). 2-FORMYLBENZOIC ACID | CAS 119-67-5. [Link]
- Global Journal of Pharmacy & Pharmaceutical Sciences. (2025). Development and validation of a UPLC method for the quantification of related substances in chlordiazepoxide hydrochloride and clidinium. [Link]
- PubMed. (2024). Development and validation of stability indicating UPLC methods for related substances and assay analyses of ricobendazole hydrochloride. [Link]
- Wilkes University. (n.d.). Formation of Exo-Cyclic Enones from Formyl Benzoic Acids and Dihydrolevoglucosenone. [Link]
- ResearchGate. (2025). Analysis of Glyoxal and Related Substances by Means of High-Performance Liquid Chromatography with Refractive Index Detection. [Link]
- ResearchGate. (n.d.).
- Richard Turton. (n.d.).
Sources
- 1. 2-Carboxybenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. web.stanford.edu [web.stanford.edu]
- 3. hmdb.ca [hmdb.ca]
- 4. Mass spectral fragmentation of phthalic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phthalic acid(88-99-3) 1H NMR [m.chemicalbook.com]
- 6. JPH08127553A - Production of formyl benzoic acid - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. richardturton.faculty.wvu.edu [richardturton.faculty.wvu.edu]
- 9. longdom.org [longdom.org]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. ajrconline.org [ajrconline.org]
- 13. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 14. researchgate.net [researchgate.net]
- 15. PHTHALIC ACID DISODIUM SALT(827-27-0) 1H NMR spectrum [chemicalbook.com]
- 16. chemicalpapers.com [chemicalpapers.com]
- 17. Phthalic acid(88-99-3) MS spectrum [chemicalbook.com]
- 18. researchgate.net [researchgate.net]
- 19. allmpus.com [allmpus.com]
Technical Support Center: Hydrolysis of 2-(Carboxycarbonyl)benzoic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the hydrolysis of 2-(carboxycarbonyl)benzoic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals who are working with these compounds, primarily focusing on phthalic anhydride and its related esters (aryl hydrogen phthalates). Here, we will dissect the reaction mechanism, troubleshoot common experimental hurdles, and provide robust protocols to ensure the integrity and success of your work.
Section 1: The Underlying Science - Mechanism and Kinetics
Understanding the hydrolysis of these derivatives is not merely about adding water; it's about controlling a nuanced nucleophilic acyl substitution reaction. The process involves the attack of a nucleophile (water or hydroxide ion) on one of the carbonyl carbons of the anhydride or ester linkage, leading to the opening of the ring or cleavage of the ester to form phthalic acid.[1]
The reactivity of carboxylic acid derivatives varies significantly. Acyl chlorides are highly reactive, hydrolyzing rapidly in water, while amides are the least reactive, often requiring strong acid or base catalysts and heat to proceed.[2] Phthalic anhydride sits between these extremes, with a hydrolysis rate that is highly sensitive to reaction conditions.
Caption: General experimental workflow for kinetic studies.
Step-by-Step Methodology
-
Materials and Reagents:
-
Phthalic Anhydride (analytical/sublimed grade)
-
Acetonitrile (HPLC grade)
-
Deionized Water
-
Buffer reagents (e.g., phosphate, acetate, carbonate) for pH control
-
Inert salt (e.g., KCl) to maintain constant ionic strength
-
UV-Vis Spectrophotometer with a temperature-controlled cuvette holder
-
-
Solution Preparation:
-
Buffer Solutions: Prepare a series of buffer solutions at your desired pH values. Maintain a constant ionic strength across all solutions by adding a calculated amount of KCl.
-
Stock Solution: Prepare a concentrated stock solution of phthalic anhydride in acetonitrile. This is crucial to ensure rapid dissolution when initiating the reaction. [1]
-
-
Kinetic Measurement:
-
Temperature Equilibration: Set the spectrophotometer's cuvette holder to the desired temperature (e.g., 25°C). Place a cuvette containing 3 mL of the buffer solution into the holder and allow it to equilibrate for at least 10 minutes.
-
Initiate Reaction: Using a microliter syringe, inject a small aliquot (e.g., 10-20 µL) of the phthalic anhydride stock solution into the cuvette. Immediately cap the cuvette, mix by inversion 2-3 times, and start the data acquisition. The goal is to have the concentration of acetonitrile be negligible (<1% v/v).
-
Data Acquisition: Monitor the change in absorbance at a pre-determined wavelength where the difference between the reactant and product is maximal. [1]Collect data points at regular intervals until the absorbance value becomes stable, indicating the reaction is complete (typically for 5-7 half-lives).
-
-
Data Analysis:
-
The observed pseudo-first-order rate constant (k_obs) is determined by fitting the absorbance vs. time data to a single exponential equation:
-
At = A∞ + (A₀ - A∞)e-kobst
-
Where At is the absorbance at time t, A₀ is the initial absorbance, and A∞ is the final absorbance. [1] * Most modern kinetics software can perform this non-linear regression analysis directly.
-
-
Section 5: References
-
Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic Study of the Hydrolysis of Phthalic Anhydride and Aryl Hydrogen Phthalates. The Journal of Organic Chemistry.
-
BenchChem. (2025). An In-depth Technical Guide to the Kinetics of Phthalic Anhydride Hydrolysis to Phthalic Acid. BenchChem Technical Guides.
-
Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. The Journal of Organic Chemistry, 66(22), 7447–7453.
-
Ymparisto.fi. Kemikaali - Phthalic anhydride. Finnish Environment Institute.
-
National Center for Biotechnology Information. (n.d.). Phthalic Anhydride. PubChem Compound Database.
-
Bunton, C. A., & Fendler, J. H. (1966). Catalytic and inhibitory effects of β-cyclodextrin on the hydrolysis of benzoic anhydride. Journal of the American Chemical Society, 88(21), 5006-5009.
-
OSHA. (1991). Phthalic Anhydride (Method 90). Occupational Safety and Health Administration.
-
Fernández-Campos, F., Calpena, A. C., Soy, D., & Colom, H. (2012). Analytical Methods for Determination of Benzoic Acid and Their Applications. Journal of Analytical Methods in Chemistry.
-
Bunton, C. A., & Fendler, J. H. (2014). Hydrolysis of benzoic anhydride (Bz 2 O). ResearchGate.
-
Reusch, W. (n.d.). Derivatives of Carboxylic Acids. Michigan State University Department of Chemistry.
-
Weiss, R. (1927). Phthalic anhydride. Organic Syntheses, 7, 70.
-
Andrés, G., Granados, A., & de Rossi, R. H. (2001). Kinetic study of the hydrolysis of phthalic anhydride and aryl hydrogen phthalates. PubMed.
Sources
Technical Support Center: Managing Moisture Sensitivity of 2-(Carboxycarbonyl)benzoic Acid
Welcome to the technical support guide for 2-(Carboxycarbonyl)benzoic acid (also known as Phthalonic acid, CAS 528-46-1). This document is designed for researchers, chemists, and drug development professionals who utilize this versatile reagent. While often categorized by its reactivity, a critical and frequently underestimated factor in experimental success is its interaction with atmospheric moisture. This guide provides in-depth, field-proven insights into the challenges posed by the moisture-sensitive nature of this compound and offers robust solutions in a direct question-and-answer format.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common preliminary questions regarding the handling and storage of this compound.
Q1: Is this compound considered hygroscopic?
A: The term "hygroscopic" can be misleading. While high-purity benzoic acid itself is noted for being resistant to water uptake in high humidity environments, this compound presents a different challenge due to its high water solubility, which is reported to be 535 g/L at 15°C[1]. This strong affinity for water means that even if it doesn't form stable hydrates readily, it is highly susceptible to absorbing atmospheric moisture, leading to clumping, deliquescence, and potential degradation. Therefore, it is critical to treat it as a moisture-sensitive reagent, where exposure to ambient humidity can compromise its integrity.
Q2: What are the primary consequences of moisture contamination in my sample?
A: Moisture contamination is not merely a physical inconvenience; it can have profound chemical consequences that jeopardize your experimental outcomes. The primary issues are:
-
Inaccurate Stoichiometry: The absorbed water adds mass to the reagent. When you weigh the "wet" compound, you are using less of the active reagent than calculated, leading to incorrect molar ratios, incomplete reactions, and lower yields.
-
Hydrolysis and Degradation: The "carboxycarbonyl" group is essentially an α-keto acid functionality. While relatively stable compared to an acid chloride, prolonged exposure to water, especially at elevated temperatures, can promote unwanted side reactions or slow degradation, introducing impurities into your starting material.
-
Incompatibility with Sensitive Reagents: In many synthetic applications, particularly those involving organometallics (e.g., Grignard reagents), metal hydrides (e.g., LiAlH₄), or water-sensitive catalysts, the moisture present in your reagent will preferentially react with and consume these expensive and critical components, often inhibiting the desired reaction entirely.
-
Physical Handling Difficulties: A free-flowing powder is easy to handle and weigh accurately. A moist, clumpy, or syrupy solid is difficult to manage and introduces significant weighing errors.
Q3: How should I properly store this compound to ensure its long-term stability?
A: Proper storage is the first and most critical line of defense against moisture contamination. Upon receiving the reagent, it should be immediately moved to a controlled environment. Adherence to these guidelines is crucial for maintaining its quality.[2]
-
Primary Storage: The container must be kept tightly closed and stored in a cool, dry, and well-ventilated area[2].
-
Secondary Storage (Mandatory): For laboratory use, the manufacturer's bottle should be placed inside a secondary container, such as a desiccator cabinet or a glass desiccator containing an active desiccant (e.g., Drierite™ or silica gel with a moisture indicator). This provides a dry, inert atmosphere.
-
Inert Gas Overlay: For highly sensitive applications or long-term storage, after opening the bottle, it is best practice to flush the headspace with an inert gas like argon or nitrogen before tightly resealing the cap. This displaces any moist air that entered during handling.
Q4: What is the best way to handle the solid reagent during weighing and transfer?
A: All transfers and weighing operations should be performed in a manner that minimizes exposure to the laboratory atmosphere.
-
Rapid Operations: If a controlled atmosphere is unavailable, operations should be performed as quickly as possible. Prepare all necessary equipment (spatulas, weigh boats, flasks) in advance.
-
Glove Box/Bag: The gold standard for handling moisture-sensitive reagents is to work within a glove box or glove bag with a dry nitrogen or argon atmosphere. This completely isolates the reagent from atmospheric humidity.
-
Weighing by Difference: To avoid exposing a large amount of the stock reagent, quickly transfer an estimated amount to a small, dry, tared vial inside a controlled environment (if possible). Seal the vial, remove it, and weigh it. Transfer the required amount to your reaction vessel and then re-weigh the vial. The difference in mass is the amount of reagent transferred. This method prevents contamination of the main stock bottle.
Section 2: Troubleshooting Guide
This section is designed to help you diagnose and resolve issues that may arise from improper handling or storage of this compound.
Problem: My reaction is failing, giving inconsistent results, or producing low yields. Could moisture in the this compound be the cause?
A: Absolutely. This is one of the most common manifestations of a compromised reagent. Before troubleshooting complex reaction parameters, always validate your starting materials.
-
Symptom Checklist:
-
Are you using water-sensitive catalysts or reagents (e.g., organolithiums, hydrides, certain coupling catalysts)? If so, moisture is a primary suspect.
-
Is the reaction reproducible? If results vary from day to day, it could be due to differences in lab humidity and reagent exposure time.
-
Do you observe gas evolution (bubbling) upon adding other reagents to your this compound in an anhydrous solvent? This can be a sign of water reacting with a component like a strong base or metal hydride.
-
-
Troubleshooting Workflow: Refer to the logic diagram below. The first step is always to assess the integrity of your starting materials.
Problem: The physical appearance of my reagent has changed. It used to be a fine powder, but now it's clumpy, sticky, or appears oily. What does this mean and is it still usable?
A: A change in physical appearance is a definitive red flag indicating significant moisture absorption.
-
Clumping/Caking: This is the initial stage of water uptake. The reagent may still be usable for non-sensitive applications, but it must be dried thoroughly before use in any reaction requiring stoichiometric precision or anhydrous conditions.
-
Stickiness/Oily Appearance: This indicates a high level of water absorption, where the solid has begun to form a concentrated aqueous solution. At this stage, the reagent's purity is highly suspect, and it should not be used without purification (see Protocol 3.2).
Problem: I suspect my reagent is contaminated with water. How can I confirm this and quantify the amount?
A: Visual inspection is a qualitative indicator. For quantitative and definitive proof, analytical methods are required.
-
Melting Point Analysis: A "wet" sample will typically show a depressed and broadened melting point range compared to the sharp melting point of the pure, dry compound (literature value: ~140°C)[1][3]. This is a simple, quick, and effective preliminary check.
-
Karl Fischer Titration (KF Titration): This is the industry-standard method for accurately quantifying water content in solids and liquids. It provides a precise mass percentage of water. If your experiments are highly sensitive, running a KF titration on a new batch of reagent to establish a baseline is recommended. A study on similar compounds demonstrated the utility of KF titration in assessing hygroscopic tendencies[4].
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. A TGA scan will show a mass loss step at temperatures corresponding to the evaporation of water (typically below 120°C), allowing for quantification.
| Technique | Purpose | Sensitivity | Complexity & Cost |
| Melting Point | Purity check | Low (detects significant contamination) | Low |
| Karl Fischer Titration | Water quantification | High (ppm levels) | High |
| Thermogravimetric Analysis (TGA) | Water quantification | Medium-High | High |
Table 1: Comparison of Analytical Techniques for Water Detection.
Section 3: Protocols and Methodologies
These protocols provide step-by-step instructions for the proper handling and remediation of this compound.
Protocol 3.1: Standard Handling and Weighing Procedure
This protocol minimizes moisture exposure during routine laboratory use.
-
Preparation: Move the desiccator containing the reagent bottle next to your analytical balance. Allow the bottle to equilibrate to room temperature for 15-20 minutes inside the closed desiccator to prevent condensation on the cold surface.
-
Tare: Place a clean, dry weigh boat or vial on the balance and tare it.
-
Transfer: Briefly remove the reagent bottle from the desiccator. Open the cap, and using a clean, dry spatula, quickly transfer the approximate amount of powder needed to the tared container.
-
Seal: Immediately and tightly reseal the reagent bottle. Purge with inert gas if necessary. Place it back inside the desiccator.
-
Weigh: Record the mass of the transferred reagent.
-
Proceed: Immediately use the weighed reagent in your experiment. Do not let it sit on the bench exposed to air.
Protocol 3.2: Purification of Moisture-Contaminated Reagent by Recrystallization
This protocol can be used to purify this compound that has been compromised by moisture, based on general principles for purifying aromatic carboxylic acids[5].
-
Solvent Selection: A mixed solvent system, such as ethanol/water or toluene, can be effective. Toluene is a good choice for removing water azeotropically.
-
Dissolution: In a fume hood, place the contaminated solid in an appropriately sized Erlenmeyer flask. Add a minimal amount of hot toluene (or another suitable solvent) while stirring until the solid just dissolves.
-
Azeotropic Removal (if using Toluene): If the solution is cloudy, it may indicate excess water. Attaching a Dean-Stark apparatus and refluxing the solution can be used to azeotropically remove water.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for forming large, pure crystals, as impurities tend to remain in the solvent (mother liquor).
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation and yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold, fresh solvent to rinse away any remaining mother liquor.
-
Drying: Dry the crystals thoroughly under high vacuum, preferably in a vacuum oven at a temperature well below the melting point (e.g., 50-60°C) for several hours or until a constant weight is achieved. Store the dried, pure product in a desiccator.
Protocol 3.3: Abridged Guide for Water Quantification by Karl Fischer Titration
This outlines the general steps for determining water content. Always follow the specific instructions for your KF titrator model.
-
System Preparation: Condition the titration vessel by running the titrator until the solvent is "dry" and a stable, low drift rate is achieved.
-
Sample Preparation: In a low-humidity environment (e.g., glove box), accurately weigh a sample of the this compound into a gas-tight syringe or KF sample boat.
-
Titration: Inject the sample into the conditioned titration cell and start the analysis. The instrument will automatically titrate the water present and calculate the content.
-
Analysis: The result is typically provided in ppm, percentage, or micrograms of water. For acidic samples, buffering the KF solution may be necessary to ensure an optimal pH range for the reaction.
Section 4: Diagrams and Workflows
Visual aids to guide decision-making and standard procedures.
Diagram 1: Recommended workflow for receiving and handling a new reagent bottle.
Diagram 2: Troubleshooting logic flow for experiments involving this compound.
Section 5: References
-
National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard). [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: benzoic acid. [Link]
-
Chemsrc. (2025). This compound. [Link]
-
Google Patents. (1966). Purification of benzoic acid - US3235588A.
-
PubChem. (n.d.). Benzoic Acid. National Center for Biotechnology Information. [Link]
-
Redox. (2022). Safety Data Sheet Benzoic Acid. [Link]
-
National Institutes of Health. (2021). Hygroscopic tendencies of substances used as calibrants for quantitative NMR spectroscopy. PMC. [Link]
-
Honeywell. (n.d.). Water determination in nitrogen bases. [Link]
-
Google Patents. (1978). Process for the purification of benzoic acid - US4092353A.
-
European Patent Office. (2019). Method for purification of benzoic acid - EP 3148661 B1. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. 2-(2-Thienylcarbonyl)benzoic acid - Safety Data Sheet [chemicalbook.com]
- 3. This compound | CAS#:528-46-1 | Chemsrc [chemsrc.com]
- 4. HYGROSCOPIC TENDENCIES OF SUBSTANCES USED AS CALIBRANTS FOR QUANTITATIVE NMR SPECTROSCOPY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Catalyst Loading for 2-(Carboxycarbonyl)benzoic Acid Reactions
Welcome to the technical support center for optimizing catalyst loading in reactions involving 2-(Carboxycarbonyl)benzoic acid, also known as 2-formylbenzoic acid. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency and yield of their catalytic reactions. Here, we will delve into common challenges, provide in-depth troubleshooting guides, and offer evidence-based protocols to streamline your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in the synthesis of this compound derivatives?
A1: Low yields can often be attributed to several factors, including incomplete reactions, the formation of side products, or decomposition of the final product.[1] Specifically for reactions involving this compound, suboptimal catalyst loading, improper reaction conditions (temperature, pressure, solvent), and the purity of starting materials are critical parameters to investigate.[1][2]
Q2: How does catalyst loading directly impact the reaction outcome?
A2: Catalyst loading is a critical parameter that influences both the reaction rate and selectivity. Insufficient catalyst may lead to slow or incomplete conversion. Conversely, excessive catalyst loading can sometimes promote unwanted side reactions, leading to a decrease in selectivity and overall yield.[3] Finding the optimal catalyst loading is a key aspect of process optimization.
Q3: What types of catalysts are typically used for reactions with this compound?
A3: The choice of catalyst depends on the specific transformation. For the synthesis of 2-formylbenzoic acid via the oxidation of o-xylene, vanadium pentoxide (V₂O₅) supported on titanium dioxide (TiO₂) is a common industrial catalyst.[4][5] For subsequent reactions, such as hydrogenations or carbonylations, palladium-based catalysts are frequently employed.[6] Some syntheses can also be performed without a catalyst under specific conditions.[7][8]
Q4: Can the catalyst be recycled? If so, what are the best practices?
A4: The recyclability of a catalyst depends on whether it is homogeneous or heterogeneous. Heterogeneous catalysts are generally easier to recover and reuse.[9] However, deactivation can occur over repeated cycles due to factors like poisoning, coking, or sintering of active sites.[10][11] To ensure consistent performance, it is crucial to handle and regenerate the catalyst according to established protocols, which may involve washing, drying, or calcination.[12]
Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a structured approach to diagnosing and resolving common problems encountered during catalytic reactions with this compound.
Issue 1: Low Conversion of Starting Material
Low conversion is a frequent challenge that directly impacts the overall yield of the desired product.
Potential Causes & Solutions:
-
Insufficient Catalyst Loading: The amount of catalyst may be too low to effectively drive the reaction to completion within a reasonable timeframe.
-
Protocol: To determine the optimal catalyst loading, perform a series of small-scale experiments with varying catalyst concentrations (e.g., 1 mol%, 2 mol%, 5 mol%, 10 mol%).[3] Monitor the reaction progress using an appropriate analytical technique, such as TLC, GC, or HPLC, to identify the loading that provides the best balance of conversion and reaction time.
-
-
Suboptimal Reaction Temperature or Pressure: Many catalytic reactions are highly sensitive to temperature and pressure.
-
Protocol: Conduct a temperature screening by running the reaction at several different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) while keeping other parameters constant.[2] Similarly, for reactions involving gases like hydrogen, optimizing the pressure is crucial.
-
-
Poor Catalyst Activity: The catalyst may be inactive or have reduced activity due to improper storage, handling, or poisoning from impurities in the reactants or solvent.
-
Protocol: Always use a fresh batch of catalyst or ensure that the stored catalyst has been kept under appropriate conditions (e.g., inert atmosphere, desiccated). If catalyst poisoning is suspected, purify the starting materials and solvents before use.
-
Issue 2: Poor Selectivity and Formation of Byproducts
The formation of unwanted byproducts can significantly reduce the yield and complicate the purification process. In the context of this compound synthesis from phthalic anhydride, byproducts such as 2-methylbenzoic acid can be formed.[13]
Potential Causes & Solutions:
-
Incorrect Catalyst Loading: While low loading can lead to incomplete conversion, excessively high loading can sometimes favor side reactions.
-
Protocol: As with optimizing for conversion, a systematic screening of catalyst loading is recommended. Analyze the product mixture at different catalyst concentrations to find the optimal loading that maximizes the selectivity for the desired product.
-
-
Improper Choice of Catalyst or Support: The nature of the catalyst and its support material can have a profound impact on selectivity. For instance, in the hydrogenation of phthalic anhydride, nickel catalysts supported on TiO₂-SiO₂ have shown high activity and selectivity for the desired product, phthalide.[14]
-
Reaction Time: Prolonged reaction times can sometimes lead to the formation of byproducts through secondary reactions.
-
Protocol: Monitor the reaction over time to determine the point at which the formation of the desired product is maximized and byproduct formation is minimized. This can help in establishing the optimal reaction duration.
-
Issue 3: Catalyst Deactivation Over Time or Upon Recycling
Catalyst deactivation is a common issue in both industrial and laboratory settings, leading to a loss of catalytic activity and a decrease in reaction efficiency.[17]
Potential Causes & Solutions:
-
Coking: The deposition of carbonaceous materials on the catalyst surface can block active sites.[11]
-
Protocol: Regeneration of a coked catalyst can often be achieved by controlled oxidation to burn off the carbon deposits. However, the specific conditions for regeneration will depend on the catalyst and support material.
-
-
Poisoning: Certain functional groups or impurities in the reaction mixture can irreversibly bind to the active sites of the catalyst, leading to poisoning.
-
Protocol: Ensure the purity of all reactants and solvents. If a specific poison is identified, it may be necessary to introduce a purification step for the feedstock.
-
-
Sintering: At high temperatures, the small metal particles of a supported catalyst can agglomerate into larger particles, reducing the active surface area.
-
Protocol: Operate the reaction at the lowest effective temperature to minimize sintering. The choice of a thermally stable support material can also help to mitigate this issue.
-
Data Presentation & Experimental Protocols
Table 1: Example of Catalyst Loading Optimization for a Hypothetical Reaction
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Selectivity (%) |
| 1 | 1 | 24 | 65 | 95 |
| 2 | 2 | 18 | 85 | 92 |
| 3 | 5 | 12 | 98 | 88 |
| 4 | 10 | 12 | 99 | 80 |
This table illustrates how increasing catalyst loading can improve conversion but may negatively impact selectivity.
Experimental Protocol: General Procedure for Catalyst Loading Optimization
-
Setup: In a series of reaction vessels, add the this compound derivative and the appropriate solvent.
-
Catalyst Addition: To each vessel, add a different amount of the catalyst (e.g., corresponding to 1, 2, 5, and 10 mol% relative to the limiting reagent).
-
Reaction: Place all vessels under the same reaction conditions (temperature, pressure, stirring rate).
-
Monitoring: At regular intervals, take an aliquot from each reaction mixture and analyze it by a suitable chromatographic method (TLC, GC, or HPLC) to determine the conversion of the starting material and the formation of the desired product and any byproducts.
-
Analysis: Plot the conversion and selectivity as a function of catalyst loading to determine the optimal concentration.
Visualizations
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low reaction yields.
Diagram 2: Key Factors in Catalyst Optimization
Caption: Interplay of catalyst and reaction variables on the outcome.
References
- Phthalic anhydride (PA)
- Selective hydrogenation of phthalic anhydride to phthalide over supported nickel catalysts.
- Selective Hydrogenation Of Phthalic Anhydride To Phthalide Over Lanthanum-Modified Nickel-based C
- Catalytic Selective Hydrogenation Of Phthalic Anhydride To Synthesize Phthalide Over Ni-Based C
- Heterogeneous catalysis for selective hydrogenation of phthalic anhydride to phthalide. National Central University Institutional Repository. URL
- Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Related Prodrugs. The Journal of Organic Chemistry. URL
- Mechanistic Insight into C-Nucleophiles Addition to 2-Formylbenzoic Acid in W
- Enzyme-Catalyzed Dynamic Kinetic Resolution of 2-Formylbenzoic Acids for the Asymmetric Synthesis of Phthalidyl Esters and Rel
- Handbook of Industrial C
- Optimization of catalyst loading and amount of formic acid.
- The Synthesis of Dialkylaminonitrile Derivatives of 2-Formylbenzoic Acid by the Strecker Reaction in an Aqueous Medium.
- Catalyst Handbook, 2nd Edition. Routledge. URL
- Computational Fluid Dynamics (CFD) Analysis of Phthalic Anhydride's Yield Using Lab Synthesized and Commercially Available (V2O5/TiO2) Catalyst.
- Handbook of Commercial Catalysts: Heterogeneous C
- Production of formyl benzoic acid.
- 2-Carboxybenzaldehyde. Wikipedia. URL
- What are some common causes of low reaction yields?. Reddit. URL
- Catalyst Handbook.
- Springer Handbook of Advanced Catalyst Characteriz
- Kinetics of the equilibration of 3-hydroxyphthalide and o-formylbenzoic acid. Hemiacetal breakdown with a carboxylic acid leaving group. Canadian Journal of Chemistry. URL
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS.
- Optimization of the condensation of 2-formylbenzoic acid, aliphatic primary amines and diethyl phosphite in a batch microwave reactor.
- Synthesis of Phthalic Anhydride: Catalysts, Kinetics, and Reaction Modeling. Scilit. URL
- Phthalic anhydride. Wikipedia. URL
- Synthesis of 2-Fluoro-5-formylbenzoic Acid: A Detailed Guide for Researchers. Benchchem. URL
- Catalysts, kinetics, and reactor design in phthalic anhydride synthesis. OSTI.GOV. URL
- Heterogenized Homogeneous Catalysts for Fine Chemicals Production.
- Phthalic anhydride (PA)
- Optimizing reaction conditions for high-yield 2-Fluorobenzoic acid synthesis. Benchchem. URL
- Synthesis of Benzoic Acids from Electrochemically Reduced CO2 Using Heterogeneous C
- Troubleshooting low yields in the synthesis of 2-substituted quinazolines. Benchchem. URL
- Catalyst deactiv
- Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions.
- Optimization of the catalyst loading, time and temperature for the hydrosilylation of benzoic acid.
- Optimization of reaction conditions.
- Deactivation Pathways in Transition Metal Catalysis. Macmillan Group, Princeton University. URL
- Troubleshooting low yield in the amidation of 2-ethylbenzoic acid. Benchchem. URL
- Combining homogeneous and heterogeneous c
- Computational Fluid Dynamics (CFD) Analysis of Phthalic Anhydride's Yield Using Lab Synthesized and Commercially Available (V2O5/TiO2)
- Phthalic Anhydride--A Valuable Petrochemical. Asian Journal of Chemistry. URL
- Kinetics of the esterification of phthalic anhydride with 2-ethylhexanol. I. Sulfuric acid as a catalyst.
- The mathematical catalyst deactivation models: a mini review. RSC Publishing. URL
- Heterogeneous formic acid production by hydrogenation of CO2 catalyzed by Ir‐bpy embedded in polyphenylene porous organic poly.
- Deactivation of pt catalysts during hydrothermal decarboxylation of butyric acid.
- Heterogenization of Homogeneous Ruthenium(II) Catalysts for Carbon-Neutral Dehydrogenation of Polyalcohols. eScholarship.org. URL
- Homogeneous and heterogeneous catalysts for hydrogenation of CO2 to methanol under mild conditions. Chemical Society Reviews. URL
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- 16. globethesis.com [globethesis.com]
- 17. Catalyst deactivation [ouci.dntb.gov.ua]
column chromatography purification of 2-(Carboxycarbonyl)benzoic acid
Welcome to the technical support center for advanced purification methodologies. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the column chromatography purification of 2-(Carboxycarbonyl)benzoic acid (also known as Phthalonic acid). This molecule's unique structure, featuring two carboxylic acid groups and a ketone, presents specific purification hurdles due to its high polarity and strong potential for interaction with stationary phases.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chromatographic principles, to help you achieve optimal separation and purity.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a direct question-and-answer format. The causality behind each issue is explained, followed by a logical, step-by-step solution.
Question 1: My compound is smearing badly or showing significant peak tailing on a silica gel column. What is happening and how can I fix it?
Answer:
Causality: This is the most common issue when purifying carboxylic acids on silica gel.[1] Peak tailing occurs due to strong, non-ideal interactions between the acidic protons of your compound and the slightly acidic silanol groups (Si-OH) on the surface of the silica. This causes a portion of the analyte molecules to "stick" to the stationary phase longer than others, resulting in a broad, asymmetrical peak. Furthermore, carboxylic acids can form dimers, which have different polarity and interaction profiles, contributing to band broadening.
Solution Protocol:
-
Introduce an Acidic Modifier to the Mobile Phase: The most effective solution is to add a small amount (typically 0.1% to 1% by volume) of a volatile acid, such as acetic acid or formic acid, to your eluent.[1][2]
-
Mechanism: The added acid protonates the surface of the silica gel, minimizing the strong ionic interactions with your acidic compound. It also ensures your this compound remains fully protonated, preventing it from deprotonating and binding irreversibly to the column. This leads to a much sharper, more symmetrical peak.[3][4]
-
-
Optimize Sample Concentration: High concentrations of carboxylic acids can promote dimerization, leading to streaking.[1] Ensure your sample is not overly concentrated when loaded onto the column.
-
Consider an Alternative Stationary Phase: If tailing persists, switching to a different stationary phase, such as reversed-phase C18 silica, is a highly effective strategy.[5]
Question 2: My compound seems to be irreversibly stuck on the silica column. I've flushed with a very polar solvent, but nothing is eluting. What went wrong?
Answer:
Causality: The high polarity imparted by three carbonyl groups and two hydroxyl groups makes this compound a challenging compound for normal-phase chromatography. If the mobile phase is not sufficiently polar or if an acidic modifier is not used, the compound can bind so strongly to the silica gel's active sites that even highly polar solvents like pure methanol may not be enough to elute it. This is essentially an extreme case of the interactions that cause peak tailing.
Solution Protocol:
-
First-Line Recovery Attempt: Try eluting with a mobile phase containing both a high concentration of a very polar solvent and an acidic modifier. For example, a solution of 5% acetic acid in methanol. This combination is designed to disrupt all possible binding interactions.
-
Stability Check: Before your next attempt, it's wise to check the stability of your compound on silica. Spot your compound on a TLC plate, let it sit for an hour, and then elute it. If you see a new spot or significant streaking from the baseline, your compound may be decomposing on the silica.[6]
-
Switch to Reversed-Phase Chromatography: This is the most reliable solution for highly polar compounds that bind too strongly to silica.[5][7] On a C18 column, your compound will elute earlier with a more polar mobile phase. A typical mobile phase would be a gradient of acetonitrile in water, with 0.1% Trifluoroacetic Acid (TFA) or formic acid added to keep the compound protonated and improve peak shape.[8]
Question 3: I am seeing multiple spots on my TLC plate after the column, even in fractions that should be pure. Is the compound decomposing?
Answer:
Causality: While decomposition is a possibility, it's also crucial to consider the tautomeric nature of your compound and the potential for salt formation. This compound can exist in equilibrium with its cyclic lactol tautomer, 3-hydroxy-1-oxoisobenzofuran-3-carboxylic acid. Furthermore, if any basic impurities are present in your crude mixture or if the silica is not sufficiently acidic, you could be seeing the deprotonated (carboxylate) form of your acid, which will have a very different Rf value (it will likely remain at the baseline).
Solution Protocol:
-
Ensure Acidic Conditions: As detailed in Question 1, the consistent use of an acidic modifier in your mobile phase is critical. This suppresses deprotonation and helps maintain the compound in a single, protonated form throughout the purification process.
-
Analyze with LC-MS: To definitively identify the components in your fractions, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. It can confirm if the multiple spots are isomers, decomposition products, or your desired compound by checking their mass-to-charge ratio.
-
Consider a Milder Stationary Phase: If decomposition is confirmed, consider using a less acidic stationary phase like neutral alumina or a deactivated silica gel to mitigate the issue.[6]
Frequently Asked Questions (FAQs)
This section provides answers to broader, more foundational questions regarding the purification strategy for this compound.
Q1: What is the best starting point for selecting a stationary and mobile phase?
A: A systematic approach is recommended. The table below provides validated starting points for both normal-phase and reversed-phase chromatography. Method development should begin with Thin Layer Chromatography (TLC) to quickly find a solvent system that provides an Rf value between 0.2 and 0.4 for your target compound.
| Parameter | Normal-Phase Chromatography | Reversed-Phase Chromatography |
| Stationary Phase | Silica Gel (230-400 mesh) | C18-Functionalized Silica Gel |
| Mobile Phase (Eluent) | Dichloromethane/Methanol or Ethyl Acetate/Hexane | Acetonitrile/Water or Methanol/Water |
| Recommended Modifier | 0.5 - 1.0% Acetic Acid or Formic Acid | 0.1% Trifluoroacetic Acid (TFA) or Formic Acid |
| Rationale | Cost-effective and widely available. The modifier is crucial to prevent tailing with acidic analytes.[1] | Excellent for highly polar compounds. The acidic modifier ensures the analyte is protonated for better retention and peak shape.[5][8] |
| Detection | UV light (254 nm), or staining (e.g., permanganate) | UV light (254 nm) |
Q2: How should I prepare and load my sample onto the column for the best resolution?
A: Proper sample loading is critical for a successful separation. For this compound, the dry loading method is highly recommended over liquid loading.[9]
Causality: Liquid loading, which involves dissolving the sample in a small amount of mobile phase or a stronger solvent, can cause issues. If the solvent used to dissolve the sample is stronger than the mobile phase, it will carry the compound partway down the column in a diffuse band, ruining the separation before it even begins. Dry loading deposits the sample in a very sharp, concentrated band at the top of the column, leading to significantly better resolution.
A step-by-step protocol for dry loading is provided in the "Experimental Protocols" section below.
Q3: What are the key physicochemical properties of this compound that I should be aware of?
A: Understanding the compound's properties is key to designing a successful purification strategy. Its high water solubility and polarity are the most critical factors for chromatography.
| Property | Value | Significance for Purification |
| Molecular Formula | C₉H₆O₅[10] | Indicates a relatively small, aromatic molecule. |
| Molar Mass | 194.14 g/mol [10] | Standard molecular weight for a small organic molecule. |
| Melting Point | 140 °C[11][12] | Useful for assessing the purity of the final solid product. |
| Water Solubility | 535 g/L (at 15 °C)[11] | Extremely high solubility indicates high polarity. This is a primary reason it binds strongly to silica and is a good candidate for reversed-phase methods. |
| Chemical Stability | The product is chemically stable under standard ambient conditions.[13] | The compound is generally robust, but prolonged exposure to highly acidic or basic conditions on a reactive surface should be avoided. |
Visualized Workflow & Key Interactions
The following diagrams illustrate the recommended experimental workflow and the crucial chemical interactions at play during the purification process.
Caption: Recommended workflow for purification.
Caption: Analyte-stationary phase interactions.
Experimental Protocols
Protocol 1: Normal-Phase Column Chromatography with Dry Loading
This protocol describes a standard procedure for purifying 1 gram of crude this compound using a silica gel column with an acidified mobile phase.
1. Preparation of the Mobile Phase:
-
Prepare a 1 L solution of your chosen eluent, determined from prior TLC analysis (e.g., 90:10 Dichloromethane:Methanol).
-
To this solution, add 5 mL of glacial acetic acid (0.5% v/v). Mix thoroughly.
2. Column Packing (Slurry Method):
-
Select a glass column of appropriate size (e.g., 40 mm diameter).
-
Plug the bottom of the column with a small piece of cotton or glass wool and add a thin layer (approx. 1 cm) of sand.
-
In a beaker, prepare a slurry by mixing silica gel (approx. 50-100 g for 1 g of crude product) with the prepared mobile phase until it has a milkshake-like consistency.
-
Pour the slurry into the column. Use additional mobile phase to rinse any remaining silica from the beaker into the column.
-
Gently tap the column to pack the silica bed evenly and drain the excess solvent until the solvent level is just above the top of the silica bed. Do not let the column run dry.
3. Sample Preparation (Dry Loading):
-
Dissolve ~1 g of crude this compound in a minimal amount of a suitable solvent (e.g., 10-20 mL of THF or methanol) in a round-bottom flask.
-
Add 2-3 g of silica gel to the flask.
-
Swirl the flask to ensure the silica is thoroughly mixed with the sample solution.
-
Remove the solvent under reduced pressure using a rotary evaporator until a completely dry, free-flowing powder is obtained.
4. Column Loading and Elution:
-
Carefully layer the silica-adsorbed sample onto the top of the packed column bed.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
-
Carefully add the mobile phase to the column, opening the stopcock to begin elution.
-
Maintain a constant head of solvent above the stationary phase and collect fractions in test tubes.
5. Fraction Analysis:
-
Monitor the elution process by spotting fractions onto TLC plates and visualizing under UV light.
-
Combine the fractions that contain the pure desired compound.
-
Evaporate the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
References
- Darko, E., & Li, Y. (n.d.).
- Mahler, M., Swartz, S., & Thomason, V. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Teledyne ISCO. [Link]
- SIELC Technologies. (n.d.).
- Al-Qassab, N. K., et al. (2016). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 54(7), 1165–1172. [Link]
- SIELC Technologies. (n.d.). Separation of Benzoic acid, 2-[[[4-[(acetylamino)sulfonyl]phenyl]amino]carbonyl]- on Newcrom R1 HPLC column. [Link]
- Hammarberg, G., & Wickberg, B. (1960). Rapid Paper Chromatography of Carboxylic Acids. Acta Chemica Scandinavica, 14, 882-884. [Link]
- Phase Separations. (n.d.). HPLC Troubleshooting Guide. [Link]
- Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. [Link]
- University of Rochester, Department of Chemistry. (n.d.).
- Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. [Link]
- Sciencemadness.org. (2008).
- Chemsrc. (n.d.). This compound | CAS#:528-46-1. [Link]
- Organic Syntheses. (n.d.). SYMMETRICAL AND UNSYMMETRICAL o-PHTHALYL CHLORIDES. [Link]
- PrepChem.com. (n.d.).
- Google Patents. (n.d.). US4388251A - Method for preparing 2-chlorobenzoyl chloride.
- Organic Syntheses. (n.d.). Benzoyl chloride, o-chloro-. [Link]
- Google Patents. (n.d.). Method for the preparation of 2-chlorobenzoyl chloride, and its uses.
- Lawrance, W. A. (1917). THE ACTION OF THE NITRO-PHTHALIC ANHYDRIDES AND ACETYLAMINO-PHTHALIC ANHYDRIDES WITH BENZENE AND ALUMINUM CHLORIDE. Journal of the American Chemical Society, 39(11), 2414-2421. [Link]
- Sciencemadness.org. (n.d.). Manufacture of dicarboxylic acid chloride. [Link]
- Berthod, A., et al. (2018). Increasing amounts of benzoic acid injected in a pH 2 aqueous mobile phase.
- Chemistry university. (2021, May 11). Benzoic Acid Synthesis. YouTube. [Link]
- Reddit. (2016).
- European Patent Office. (1991). Method for the purification of benzoic acid - EP 0453022 A2. [Link]
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ResearchGate. (n.d.). Synthesis and refining of benzoic acid. [Link]
- The Royal Society of Chemistry. (n.d.). Separation, purification and identification of the components of a mixture. [Link]
- Wikipedia. (n.d.). 2-Carboxybenzaldehyde. [Link]
- Google Patents. (n.d.).
- Penta chemicals. (2024).
- Senzer, B. D., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302. [Link]
Sources
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- 10. scbt.com [scbt.com]
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- 13. pentachemicals.eu [pentachemicals.eu]
Technical Support Center: Troubleshooting Peak Broadening in HPLC Analysis of 2-(Carboxycarbonyl)benzoic Acid
Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 2-(Carboxycarbonyl)benzoic acid (also known as Phthalonic acid, CAS 528-46-1). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve the common yet challenging issue of peak broadening. By understanding the underlying chemical principles and following a systematic approach, you can achieve sharp, symmetrical, and reproducible peaks for this analyte.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common questions regarding peak broadening for this compound, starting with the most critical factors.
Q1: My peak for this compound is broad. What is the most probable cause and where should I begin troubleshooting?
A1: For an ionizable dicarboxylic acid like this compound, the most common cause of peak broadening is an improperly controlled mobile phase pH.[1] This compound has two carboxylic acid groups, meaning it has two distinct pKa values. If the mobile phase pH is close to either pKa, the analyte will exist as a mixture of ionized and non-ionized forms. These forms have different polarities and interact differently with the reversed-phase stationary phase, causing a single analyte to elute over a wider time window, which manifests as a broad or split peak.
Your first and most critical troubleshooting step should be to evaluate and adjust the mobile phase pH.
Q2: How exactly does mobile phase pH affect the peak shape, and what is the optimal pH for analyzing this compound?
A2: The key to achieving a sharp peak for an ionizable compound is to ensure it exists predominantly in a single ionic state. For acidic compounds in reversed-phase HPLC, this is typically the fully protonated (non-ionized) form.
-
The Chemistry: this compound is structurally similar to Phthalic acid (Benzene-1,2-dicarboxylic acid), which has two pKa values: pKa1 ≈ 2.9 and pKa2 ≈ 5.5 .[2]
-
The Problem: Operating your HPLC method with a mobile phase pH between 2 and 6 will likely result in a mixed population of partially and fully deprotonated species, leading to severe peak broadening.
-
The Solution: To suppress the ionization of both carboxylic acid groups, the mobile phase pH must be set at least 1.5 to 2 units below the first pKa.[1]
Expert Recommendation: For sharp, symmetrical peaks, adjust your mobile phase pH to ≤ 2.5 . At this pH, the analyte will be in its neutral, fully protonated form, promoting optimal interaction with the C18 stationary phase and minimizing secondary ionic interactions. Always use a suitable buffer (e.g., phosphate or formate) at a concentration of 10-25 mM to maintain a stable pH.[3]
Q3: I've set my mobile phase pH to 2.5, but my peak is still broad. What column-related issues should I investigate?
A3: If pH optimization does not resolve the issue, the problem likely lies with the column's health and integrity.
-
Column Contamination: Accumulation of strongly retained sample components or impurities on the column inlet frit or packing material can distort the flow path, causing peak broadening.[4][5]
-
Column Void: A void or channel can form at the head of the column due to settling of the packed bed or silica dissolution (especially at high pH).[6] This creates different path lengths for the analyte molecules, resulting in broader peaks.
-
Secondary Silanol Interactions: Even with a low pH, residual, acidic silanol groups on the silica surface can interact with your analyte, causing peak tailing (a form of asymmetric broadening).[6]
-
Guard Column Failure: If you are using a guard column, it may be contaminated or plugged. This is a common and often overlooked source of peak shape problems.[5]
Troubleshooting Steps:
-
Remove the Guard Column: First, remove the guard column and re-run the analysis. If the peak shape improves, simply replace the guard column.[5]
-
Flush the Column: If the problem persists, flush the analytical column with a sequence of strong solvents as recommended by the manufacturer (e.g., water, isopropanol, acetonitrile, methylene chloride, isopropanol, and finally back to your mobile phase).[6]
-
Consider a New Column: If flushing fails, the column may be permanently damaged (e.g., has a void) and will need to be replaced. For acidic analytes, using a modern, high-purity, end-capped C18 column is highly recommended to minimize silanol interactions.
Q4: Could my HPLC system hardware or method parameters be the source of peak broadening?
A4: Absolutely. Issues external to the column chemistry, known as "extra-column effects" or "extra-column band broadening," can significantly degrade peak shape, especially on modern UHPLC systems.[7][8][9]
-
Excessive Dead Volume: The volume within tubing, fittings, the injector, and the detector flow cell contributes to peak broadening.[3][7] Ensure all fittings are properly seated (finger-tight plus a quarter turn) and use tubing with the smallest appropriate internal diameter (e.g., 0.005" or ~0.12 mm) and shortest possible length.
-
Sample Overload: Injecting too much sample mass or too large a volume can saturate the column, leading to broad, often fronting or triangular-shaped peaks.[3] Try reducing the injection volume or diluting your sample.
-
Incorrect Sample Solvent: If your sample is dissolved in a solvent much stronger than the mobile phase (e.g., pure acetonitrile when the mobile phase is 20% acetonitrile), it can cause severe peak distortion.[5] Whenever possible, dissolve your sample in the initial mobile phase.
-
Suboptimal Temperature: Low column temperatures can increase mobile phase viscosity and slow down mass transfer, which can lead to broader peaks.[10] Conversely, a thermal mismatch between a cool mobile phase and a heated column can also cause broadening.[11][12] Ensure your column oven provides stable temperature control and consider pre-heating the mobile phase if operating at significantly elevated temperatures.
Q5: Can sample preparation or analyte stability lead to broad peaks?
A5: Yes. The integrity of your sample before injection is critical. This compound, like many benzoic acid derivatives, can be susceptible to degradation under certain conditions.
-
Analyte Degradation: If the analyte degrades in the sample vial over the course of an analytical run, you may see the appearance of new peaks and the broadening or tailing of the main peak. While benzoic acid itself is quite stable, derivatives can undergo decarboxylation at elevated temperatures.[13]
-
Sample Solubility: If the analyte is not fully dissolved in the injection solvent, it can lead to slow, continuous dissolution on the column head, resulting in a very broad peak.[3] Ensure your sample is completely solubilized before injection.
Recommendation: Prepare samples fresh and consider using an autosampler with temperature control if stability is a concern. Always filter your samples through a 0.22 µm or 0.45 µm filter to remove particulates that could clog the column.
Part 2: Systematic Troubleshooting Workflow
A logical, step-by-step approach is the most efficient way to diagnose the root cause of peak broadening. The following workflow diagram illustrates this process.
Caption: A systematic workflow for troubleshooting peak broadening.
Part 3: Key Experimental Protocols
Protocol 1: Mobile Phase Preparation and pH Adjustment
This protocol ensures the preparation of a robust mobile phase for the analysis of this compound.
-
Select a Buffer: Choose a buffer with a pKa near your target pH of 2.5. Ortho-phosphoric acid is an excellent choice.
-
Prepare Aqueous Phase:
-
Measure approximately 900 mL of HPLC-grade water into a clean beaker.
-
Add the buffer salt to achieve a concentration of 10-25 mM (e.g., for a 25 mM phosphate buffer, add the appropriate amount of potassium phosphate monobasic).
-
Place the beaker on a stir plate with a magnetic stir bar.
-
Slowly add ortho-phosphoric acid dropwise while monitoring the pH with a calibrated pH meter.
-
Stop when the pH reaches 2.5.
-
Transfer the solution to a 1 L volumetric flask and bring it to volume with HPLC-grade water.
-
-
Filter and Degas: Filter the aqueous buffer through a 0.22 µm membrane filter to remove particulates. Degas the solution using sonication, vacuum filtration, or helium sparging.
-
Mix Mobile Phase: Prepare the final mobile phase by mixing the aqueous buffer with the organic solvent (e.g., acetonitrile or methanol) in the desired ratio (e.g., 70:30 v/v aqueous:organic). Do not measure the pH after adding the organic solvent.
Protocol 2: Column Flushing and Regeneration
This protocol is a general guideline for cleaning a contaminated reversed-phase (C18) column. Always consult your specific column's care and use manual first.
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.
-
Flush with Buffered Mobile Phase: Flush the column with your current mobile phase (without the buffer salt) for 20-30 minutes to remove any precipitated buffer.
-
Water Wash: Flush with 100% HPLC-grade water for 30 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Organic Wash (Intermediate Polarity): Flush with 100% Isopropanol for 30 minutes.
-
Strong Organic Wash: Flush with 100% Acetonitrile or Methanol for 30 minutes.
-
Return to Initial Conditions: Gradually re-introduce your mobile phase by running a gradient from 100% organic back to your starting conditions over 30 minutes.
-
Equilibrate: Equilibrate the column with the working mobile phase for at least 30-60 minutes or until the baseline is stable.
Part 4: Summary of Parameter Effects on Peak Shape
This table provides a quick reference for how key HPLC parameters can influence peak broadening for this compound.
| Parameter | Recommended Setting | Effect of Suboptimal Setting on Peak Shape | Causality |
| Mobile Phase pH | ≤ 2.5 | Severe Broadening / Splitting | Analyte exists in multiple ionization states near its pKa values, causing differential retention.[1] |
| Injection Volume | As low as practical | Broadening, Fronting | Exceeding the column's mass or volume capacity leads to saturation of the stationary phase.[3] |
| Flow Rate | Optimized (e.g., 1.0 mL/min for 4.6 mm ID) | Broadening at very low rates | At low flow rates, longitudinal diffusion (the natural spreading of the analyte band) becomes more significant.[14] |
| Column Temperature | Stable & slightly elevated (e.g., 30-40 °C) | Broadening if unstable or too low | Low temperatures increase viscosity and reduce mass transfer efficiency; unstable temperatures cause retention time shifts and peak distortion.[10][11] |
| Extra-Column Volume | Minimized | Symmetrical Broadening | Dispersion in tubing and fittings adds to the peak width observed at the detector, independent of in-column processes.[7][8] |
References
- Dolan, J. W. (n.d.). Extracolumn Effects. LCGC International.
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- SCIEX. (2023, October 20). How does increasing column temperature affect LC methods?.
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- Scribd. (n.d.). Theory of HPLC Band Broadening.
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- Chemistry LibreTexts. (2020, May 30). 21.2: Acidity of Carboxylic Acids.
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Validation & Comparative
A Comparative Guide to the Validation of 2-(Carboxycarbonyl)benzoic Acid Purity by High-Performance Liquid Chromatography
This guide provides an in-depth, technically-grounded framework for the development and validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-(Carboxycarbonyl)benzoic acid. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural recitation to explore the scientific rationale behind methodological choices, ensuring a robust, reliable, and compliant analytical approach.
Introduction: The Analytical Imperative for this compound
This compound, also known as 2-oxalobenzoic acid, is a chemical intermediate whose purity is paramount, particularly when it serves as a precursor or building block in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities, whether from the synthetic route (process-related) or arising from degradation (stability-related), can significantly impact the safety, efficacy, and stability of the final drug product.
Therefore, a validated, stability-indicating analytical method is not merely a quality control checkpoint; it is a fundamental requirement for regulatory compliance and a critical tool in understanding the molecule's intrinsic properties.[1][2] High-Performance Liquid Chromatography (HPLC) is the preeminent technique for this purpose due to its high resolution, sensitivity, and specificity.[3] This guide will compare potential HPLC approaches and detail the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[4][5]
Methodological Strategy: A Comparative Analysis of HPLC Conditions
The development of a successful HPLC method hinges on the strategic selection of chromatographic parameters to achieve optimal separation between the main analyte and all potential impurities. The primary goal is to create a stability-indicating method , defined as an analytical procedure capable of accurately measuring the active ingredient in the presence of its degradation products, excipients, and process impurities.[1][2]
The Stationary Phase: Column Selection
For a polar, acidic molecule like this compound, a reversed-phase C18 column is the conventional and most effective choice. The separation mechanism is based on the hydrophobic partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase.[3]
| Column Parameter | Alternative 1: Standard C18 | Alternative 2: End-Capped C18 | Alternative 3: Phenyl-Hexyl | Rationale & Impact on Performance |
| Description | Standard silica-based C18 | C18 with residual silanols capped | Phenyl groups provide π-π interactions | End-capping minimizes peak tailing for acidic compounds by masking polar silanol groups. A Phenyl-Hexyl phase can offer alternative selectivity for aromatic impurities through π-π stacking interactions, which may be beneficial if co-elution occurs on a C18. |
| Particle Size | 5 µm | 3 µm | < 2 µm (UHPLC) | Smaller particles yield higher efficiency and resolution but generate higher backpressure, requiring specialized UHPLC systems. A 3 µm particle is a good balance for standard HPLC systems. |
| Dimensions | 4.6 x 250 mm | 4.6 x 150 mm | 2.1 x 100 mm | A 150 mm length provides a good balance of resolution and run time. Longer columns increase resolution but also analysis time and solvent consumption. |
Recommendation: A high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3 µm) is the recommended starting point for robust method development.
The Mobile Phase: Optimizing Separation
The mobile phase composition, particularly its pH and organic solvent ratio, is the most powerful tool for manipulating retention and selectivity.
-
Aqueous Component & pH Control: As this compound possesses two carboxylic acid groups, controlling the pH of the mobile phase is critical. An acidic mobile phase (pH 2.5-3.5) is necessary to suppress the ionization of these groups, ensuring the molecule is in its neutral, more hydrophobic form. This leads to better retention on the C18 column and symmetrical, sharp peak shapes.[3] Common choices for acidification include phosphoric acid, perchloric acid, or an acetate buffer.[6][7]
-
Organic Modifier: Acetonitrile and methanol are the most common organic solvents. Acetonitrile generally offers lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.
| Mobile Phase System | Advantages | Disadvantages |
| Acetonitrile / Acidified Water | Lower viscosity, good UV transparency, often provides sharper peaks. | Can be more expensive; potential for different selectivity of impurities compared to methanol. |
| Methanol / Acidified Water | Readily available, can offer alternative selectivity useful for resolving difficult peak pairs. | Higher viscosity, higher UV cutoff. |
Recommendation: Start with a gradient elution using Acetonitrile and 0.1% Phosphoric Acid in water. A gradient allows for the elution of both polar and non-polar impurities within a reasonable timeframe.
Detection
A Diode Array Detector (DAD) or a multi-wavelength UV detector is highly recommended. This allows for the simultaneous monitoring at multiple wavelengths to ensure no impurities are missed and facilitates peak purity analysis. The optimal detection wavelength should be the absorption maximum (λ-max) of this compound to maximize sensitivity, while a lower, more universal wavelength (e.g., 210 nm) can be used to detect impurities that may lack the primary chromophore.
The Cornerstone of Reliability: HPLC Method Validation
Validation is the formal, documented process of demonstrating that an analytical method is fit for its intended purpose.[5][8] The ICH Q2(R2) guideline provides a comprehensive framework for this process.[4][9][10]
Caption: High-level workflow for HPLC method validation and application.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[4] The most definitive way to demonstrate specificity for a purity method is through forced degradation (stress testing).[1] The objective is to achieve 5-20% degradation of the active substance to ensure that any resulting degradation products can be detected and separated from the main peak.[11]
Forced Degradation Conditions:
| Stress Condition | Typical Reagents & Conditions | Purpose |
| Acid Hydrolysis | 0.1 M HCl, 60°C, several hours | To identify degradation products susceptible to low pH.[11] |
| Base Hydrolysis | 0.1 M NaOH, 60°C, several hours | To identify degradation products susceptible to high pH, such as esters or amides.[11] |
| Oxidation | 3% H₂O₂, Room Temperature | To mimic oxidative degradation pathways.[11] |
| Thermal | 80°C, 24-48 hours (solid state & solution) | To assess the impact of heat on stability. |
| Photolytic | ICH Q1B specified light source (UV/Vis exposure) | To evaluate light sensitivity.[1] |
The chromatograms from these stressed samples are then compared to that of an unstressed sample. The method is deemed "stability-indicating" if all degradation product peaks are baseline-resolved from the main this compound peak, and peak purity analysis (using a DAD) confirms the main peak is spectrally pure.
Caption: Relationship between the analyte and potential degradation products.
Linearity and Range
This parameter establishes that the method's response is directly proportional to the analyte concentration over a specified range.[9]
-
Procedure: Prepare at least five standard solutions of this compound at different concentrations, typically spanning 50% to 150% of the expected working concentration.
-
Acceptance Criteria: A calibration curve of peak area versus concentration should yield a correlation coefficient (r²) of ≥ 0.999.
Accuracy
Accuracy demonstrates the closeness of the test results to the true value. It is typically assessed via recovery studies.
-
Procedure: Spike a sample matrix (or placebo) with known amounts of this compound at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.
Precision
Precision measures the degree of scatter between a series of measurements.[8]
-
Repeatability (Intra-assay precision): Analysis of at least six replicate samples at 100% of the test concentration on the same day, by the same analyst, on the same instrument.
-
Intermediate Precision: The same experiment is repeated on a different day, by a different analyst, or on a different instrument.
-
Acceptance Criteria: The Relative Standard Deviation (%RSD) should be not more than 2.0%.[4]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: These are often determined based on the signal-to-noise ratio (S/N) of the chromatographic peak (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Importance: Crucial for quantifying trace-level impurities.
Robustness
Robustness demonstrates the method's reliability with respect to deliberate, minor variations in its parameters.
-
Procedure: Intentionally vary parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±10%), and mobile phase composition (±2% organic).
-
Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by these minor changes.[9]
Detailed Experimental Protocols
Materials & Reagents
-
This compound Reference Standard (purity ≥99.5%)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (ACS Grade)
-
Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (for forced degradation)
Proposed HPLC Method
-
Instrument: HPLC system with a gradient pump, autosampler, column oven, and DAD.
-
Column: End-capped C18, 4.6 x 150 mm, 3 µm particle size.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
Time (min) %A %B 0 95 5 20 10 90 25 10 90 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: DAD, monitor at 254 nm (analyte) and 210 nm (impurities).
-
Injection Volume: 10 µL
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh ~25 mg of reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Working Standard (100 µg/mL): Dilute the stock solution 1:10 with the diluent.
-
Sample Solution (100 µg/mL): Prepare the sample of this compound in the same manner as the standard.
Data Summary and Interpretation
All validation data should be compiled and summarized. The results determine if the method meets the pre-defined acceptance criteria.
Table: Summary of Hypothetical Validation Results
| Validation Parameter | Result | Acceptance Criteria | Status |
| Specificity | No co-elution with degradants; Peak Purity > 995 | Baseline resolution; Peak Purity > 990 | Pass |
| Linearity (r²) | 0.9998 | ≥ 0.999 | Pass |
| Range (µg/mL) | 10 - 150 | Covers impurity and assay levels | Pass |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% | Pass |
| Precision (Repeatability %RSD) | 0.45% | ≤ 2.0% | Pass |
| Precision (Intermediate %RSD) | 0.82% | ≤ 2.0% | Pass |
| LOQ (µg/mL) | 0.1 µg/mL (0.1%) | Sufficiently low to quantify impurities | Pass |
| Robustness | System suitability passed under all varied conditions | System suitability criteria met | Pass |
Conclusion
The validation of an HPLC method for purity determination is a systematic and rigorous scientific exercise. By following the principles outlined in the ICH guidelines, from methodical parameter selection to comprehensive stress testing, one can develop a robust, reliable, and defensible stability-indicating method for this compound. This ensures not only the quality of the material but also provides a deep understanding of its chemical behavior, which is indispensable for successful drug development and manufacturing.
References
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- ICH.ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2023). [Link]
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- YouTube.Understanding ICH Q2(R2)
- ICH.Validation of Analytical Procedures Q2(R2). (2023). [Link]
- European Medicines Agency (EMA).ICH guideline Q2(R2) on validation of analytical procedures. (2022). [Link]
- Singh, R., & Singh, S.Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. (2015). [Link]
- Jain, D., & Jain, R.Forced Degradation and Stability-Indicating Studies of Drugs. Research Journal of Pharmacy and Technology. (2010). [Link]
- SIELC Technologies.HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column.[Link]
- Alsante, K. M., et al.A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Pharmaceutical Technology. (2003). [Link]
- Biosciences Biotechnology Research Asia.
- Venkatesh, D. N., & Kumar, S. D. S.Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. (2022). [Link]
- Burana-osot, J., et al.Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. Chiang Mai Journal of Science. (2014). [Link]
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comparing reactivity of 2-(Carboxycarbonyl)benzoic acid vs phthalic acid
An In-Depth Comparative Guide to the Reactivity of 2-(Carboxycarbonyl)benzoic Acid and Phthalic Acid
A Foreword for the Modern Researcher
In the landscape of synthetic chemistry and drug development, the choice of a starting material is a pivotal decision that dictates the trajectory of a synthetic route. At first glance, this compound and phthalic acid, both derivatives of benzene-1,2-dicarboxylic acid, might appear to be close cousins. However, the substitution of one carboxyl group with a formyl group introduces a profound divergence in their chemical personalities. This guide moves beyond a superficial comparison, offering a detailed, evidence-based analysis of their respective reactivities. We will explore the structural nuances that govern their behavior in key chemical transformations, provide quantitative insights where available, and present validated experimental protocols to empower researchers in their synthetic design.
The Decisive Structural Difference: A Tale of Two Functional Groups
The fundamental difference between these two molecules lies in their functional groups at the C2 position. Phthalic acid possesses two carboxylic acid groups, while this compound features one carboxylic acid and one formyl (aldehyde) group. This distinction is further nuanced by the fact that this compound exists in a dynamic equilibrium with its cyclic tautomer, 3-hydroxyphthalide, a lactol.[1] This ring-chain tautomerism is a critical feature that grants this compound a unique and versatile reactivity profile not accessible to phthalic acid.
Caption: Structural comparison of Phthalic Acid and this compound's tautomerism.
Comparative Reactivity Analysis
The differing functional groups create distinct reactivity pathways. While both molecules share a benzene-1,2-dicarboxylic acid backbone, their chemical behavior diverges significantly.
Anhydride Formation: A Defining Reaction for Phthalic Acid
One of the most characteristic reactions of phthalic acid is its facile conversion to phthalic anhydride upon heating. The proximity of the two carboxylic acid groups allows for intramolecular dehydration at temperatures around 200°C.[2] This reaction is highly efficient and is the primary industrial route to phthalic anhydride, a crucial commodity chemical.[3][4]
In contrast, this compound does not form a traditional anhydride under these conditions. Its cyclic lactol tautomer, 3-hydroxyphthalide, is already a stable, dehydrated form. In its lactol state, it can behave similarly to an anhydride, reacting smoothly with various nucleophiles like alcohols and amines without a catalyst to form 3-substituted phthalides.[1]
Esterification: Nuances in Carboxyl Group Reactivity
Both molecules possess a carboxylic acid group that can undergo esterification. Phthalic acid can be esterified at one or both carboxyl groups to form mono- or di-esters, respectively.[5] Phthalate esters are widely used as plasticizers.[2][6] The reaction is typically acid-catalyzed (Fischer esterification) and often starts from the more reactive phthalic anhydride.[6]
Esterification of this compound at its carboxyl group is also possible. However, the presence of the adjacent aldehyde group can lead to complications. Attempts to form the acyl chloride with strong reagents like thionyl chloride prior to esterification can be problematic, potentially due to intramolecular reactions with the formyl group's oxygen.[7] Milder activation methods are often preferred. The key difference is that while phthalic acid leads to stable diesters, this compound yields esters that retain a highly reactive aldehyde functionality, making them valuable bifunctional intermediates.
Reactions of the Second Functional Group: The Point of Divergence
This is where the reactivity of the two compounds differs most dramatically.
-
Phthalic Acid: The second carboxylic acid group undergoes the same reactions as the first: esterification, salt formation, and conversion to amides or acid chlorides. Its reactivity is largely confined to the chemistry of carboxylic acids.
-
This compound: The aldehyde group opens up a vast array of synthetic possibilities unavailable to phthalic acid.
-
Nucleophilic Addition: The aldehyde is susceptible to attack by nucleophiles. For instance, it undergoes condensation reactions with hydrazine to form phthalazinones, which are important pharmaceutical building blocks.[1]
-
Multicomponent Reactions: It is a versatile substrate in multicomponent reactions, such as the Ugi and Strecker syntheses, to create complex heterocyclic structures like isoindolinones in a single step.[1]
-
Reactivity of the Lactol Tautomer: The 3-hydroxyphthalide form reacts readily with Grignard reagents to form 3-alkyl or 3-aryl substituted phthalides. It also reacts with alcohols to form 3-alkoxyphthalides and with amines and thiols to give the corresponding derivatives.[1]
-
Caption: Divergent synthetic pathways of Phthalic Acid versus this compound.
Decarboxylation
Both acids can undergo decarboxylation to yield benzoic acid, though the conditions may vary. The decarboxylation of phthalic acid to benzoic acid is a known transformation.[8][9] This reaction often requires a catalyst and elevated temperatures. For example, a one-pot hydrolysis-decarboxylation of phthalate esters using a Cu₂O and H-beta zeolite catalyst system yields benzoic acid quantitatively.[10]
Data Summary
| Feature | Phthalic Acid | This compound |
| Structure | Benzene-1,2-dicarboxylic acid[4] | 2-Formylbenzoic acid; exists in equilibrium with 3-hydroxyphthalide (lactol)[1] |
| Key Reaction | Intramolecular dehydration to Phthalic Anhydride upon heating[2] | Ring-chain tautomerism; versatile reactions at the aldehyde/lactol center[1] |
| Primary Products | Phthalic anhydride, Phthalate esters (plasticizers), Polyesters, Phthalimides[3][5] | 3-Substituted phthalides, Isoindolinones, Phthalazinones, other heterocycles[1] |
| Reactivity Profile | Dominated by dicarboxylic acid chemistry | Bifunctional reactivity of a carboxylic acid and an aldehyde/lactol |
| Synthetic Utility | Precursor for polymers, dyes, and plasticizers[2][5] | Versatile building block for complex heterocyclic compounds and pharmaceuticals[1] |
Experimental Protocols
Protocol 1: Thermal Dehydration of Phthalic Acid to Phthalic Anhydride
This protocol is based on established laboratory procedures for the dehydration of phthalic acid.[11]
Objective: To synthesize phthalic anhydride from phthalic acid via thermal dehydration.
Materials:
-
Phthalic acid (25 g)
-
250 mL beaker
-
Silicone oil bath capable of reaching 200°C
-
Stirrer/hot plate
-
Thermometer
-
Fume hood
Procedure:
-
Place 25 g of phthalic acid into a 250 mL beaker.
-
Set up the oil bath on the stirrer/hot plate inside a fume hood.
-
Lower the beaker containing the phthalic acid into the oil bath, ensuring the oil level is above the level of the solid.
-
Slowly heat the oil bath to a temperature of 195-200°C while stirring the oil to ensure even heat distribution.
-
Observe the phthalic acid as it melts (m.p. ~207°C, but dehydration begins earlier) and begins to boil gently, releasing water vapor.[4]
-
Continue heating until the initially milky melt turns clear, indicating the completion of the dehydration process.
-
Turn off the heat and allow the oil bath to cool.
-
Once the melt has solidified into crystalline phthalic anhydride, it can be carefully removed and purified if necessary. The expected yield is typically very high (>95%).[11]
Protocol 2: Synthesis of a 3-Substituted Phthalide from this compound
This protocol is a representative example based on the known reactivity of the lactol form of this compound with nucleophiles like alcohols.[1]
Objective: To synthesize 3-ethoxyphthalide from this compound.
Materials:
-
This compound (1.50 g, 10 mmol)
-
Anhydrous ethanol (20 mL)
-
Concentrated sulfuric acid (catalytic, 2-3 drops)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 1.50 g of this compound in 20 mL of anhydrous ethanol. The acid exists in equilibrium with 3-hydroxyphthalide, which will be the reactive species.
-
Add 2-3 drops of concentrated sulfuric acid to the solution to catalyze the reaction.
-
Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 2-4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield pure 3-ethoxyphthalide.
Conclusion and Outlook
While both this compound and phthalic acid are foundational aromatic dicarboxylic acid derivatives, their reactivity profiles are strikingly different. Phthalic acid's chemistry is predictable and robust, centered on the reactions of its two carboxyl groups, making it an industrial workhorse for polymers and plasticizers via its anhydride.
Conversely, this compound, through its unique aldehyde-lactol tautomerism, offers a gateway to a much richer and more diverse chemical space.[1] Its ability to participate in multicomponent reactions and undergo facile nucleophilic additions at the C2 position makes it a significantly more versatile building block for the synthesis of complex, biologically relevant heterocyclic scaffolds. For researchers in medicinal chemistry and materials science, understanding this divergence is key to unlocking novel synthetic pathways and designing next-generation functional molecules.
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A Tale of Two Monomers: A Comparative Guide to Trimellitic Anhydride versus 2-(Carboxycarbonyl)benzoic Acid in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of advanced polymers with tailored properties, the choice of monomer is a critical determinant of the final material's performance. This guide offers an in-depth technical comparison of two aromatic acid derivatives: the widely utilized trimellitic anhydride (TMA) and the lesser-known 2-(Carboxycarbonyl)benzoic acid. While both possess reactive functionalities conducive to polymerization, their roles and documented applications in polymer science diverge significantly. This guide will elucidate the established utility of TMA in creating high-performance polymers and explore the potential, albeit largely uncharted, territory of this compound.
Section 1: Unveiling the Contenders: Chemical Identity and Intrinsic Properties
A fundamental understanding of the molecular architecture of each compound is paramount to appreciating their respective reactivities and the properties of the polymers they can form.
Trimellitic Anhydride (TMA) , with the chemical formula C₉H₄O₅, is the cyclic anhydride of trimellitic acid (benzene-1,2,4-tricarboxylic acid)[1]. Its structure features a robust aromatic ring fused to a five-membered anhydride ring, with a carboxylic acid group at the para position. This trifunctional nature—one anhydride and one carboxylic acid group—is the cornerstone of its versatility in polymer synthesis[2].
Key Properties of Trimellitic Anhydride:
| Property | Value |
| CAS Number | 552-30-7 |
| Molar Mass | 192.12 g/mol [1] |
| Melting Point | 165-168 °C[2] |
| Appearance | White crystalline solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMAc, NMP), acetone, and ethanol; hydrolyzes in water to trimellitic acid[2][3]. |
This compound , on the other hand, is identified by the CAS number 528-46-1 and is more systematically named phthalonic acid or 2-oxalobenzoic acid [4][5][6][7]. Its chemical formula is C₉H₆O₅[4][5][6][7]. It is crucial to note that this compound is not an isomer of trimellitic anhydride. Its structure consists of a benzoic acid with an oxoacetic acid (glyoxylic acid) substituent at the ortho position. This presents two carboxylic acid groups and a ketone, offering different reactive sites compared to TMA.
Key Properties of this compound (Phthalonic Acid):
| Property | Value |
| CAS Number | 528-46-1[4][5][6][7] |
| Molar Mass | 194.14 g/mol [4] |
| Melting Point | ~140 °C[4] |
| Appearance | Crystalline solid |
| Solubility | Reported to be soluble in water[4]. |
Section 2: Reactivity and Polymerization Pathways: A Study in Contrasts
The distinct functionalities of TMA and phthalonic acid dictate their behavior in polymerization reactions, leading to fundamentally different polymer architectures.
Trimellitic Anhydride: A Workhorse for High-Performance Polymers
TMA is a cornerstone monomer in the synthesis of several classes of high-performance polymers, most notably poly(amide-imide)s (PAIs) and high-performance polyesters . Its reactivity stems from the anhydride and carboxylic acid groups, which can react with different co-monomers.
Poly(amide-imide) Synthesis:
The most common route to PAIs involves the reaction of TMA or its acid chloride derivative with aromatic diamines[2][8]. The anhydride group readily reacts with the amine to form an amide linkage and a new carboxylic acid group. The original carboxylic acid group on the TMA molecule can then be activated to form another amide bond, or the newly formed carboxylic acid can participate in subsequent reactions. This process typically results in a polymer with both amide and imide functionalities, imbuing the material with a unique combination of mechanical strength and thermal stability[8][9].
Polyester Synthesis:
TMA is also employed in the production of high-performance polyesters and alkyd resins[2][10]. In these syntheses, the anhydride and carboxylic acid groups react with diols or polyols. The trifunctionality of TMA allows for the creation of branched or cross-linked polyester networks, which are valued for their hardness, chemical resistance, and thermal stability in coatings and composite applications[10][11].
This compound (Phthalonic Acid): A Realm of Theoretical Possibilities
In stark contrast to the extensive body of research on TMA, the use of phthalonic acid as a monomer in polymer synthesis is not well-documented in publicly available literature. While its structure, featuring two carboxylic acid groups and a ketone, suggests potential for polycondensation reactions, there is a conspicuous absence of experimental data on the synthesis and properties of high-performance polymers derived from it.
Theoretical Reactivity:
The two carboxylic acid groups of phthalonic acid could potentially undergo polycondensation with diols to form polyesters or with diamines to form polyamides. The presence of the α-keto group introduces several possibilities and challenges:
-
Reactivity: α-keto acids are known to be reactive species[12]. The ketone group could potentially participate in side reactions during polymerization, such as aldol-type condensations, especially at elevated temperatures. This could lead to branching, cross-linking, or undesired structural irregularities in the polymer chain.
-
Decarboxylation: α-keto acids can be susceptible to decarboxylation under certain conditions, which would disrupt the polymer chain growth.
-
Polymer Structure: If polymerization is successful, the resulting polyesters or polyamides would contain a ketone group in the polymer backbone, which could influence properties such as polarity, solubility, and thermal stability.
Section 3: Performance of Derived Polymers: Established Excellence vs. Uncharted Waters
The performance of a polymer is a direct consequence of its chemical structure and morphology. Here, we compare the well-established performance of TMA-based polymers with the speculative properties of polymers that could be derived from phthalonic acid.
Polymers from Trimellitic Anhydride: A Legacy of High Performance
Polymers derived from TMA are renowned for their exceptional thermal and mechanical properties, making them suitable for demanding applications in the aerospace, electronics, and automotive industries[2][8].
Thermal Properties:
Poly(amide-imide)s, in particular, exhibit high glass transition temperatures (Tg) often exceeding 270°C and excellent thermal stability, with decomposition temperatures typically above 450°C in an inert atmosphere[13]. This is attributed to the rigid aromatic backbone and strong intermolecular interactions facilitated by the imide and amide groups.
Mechanical Properties:
PAIs are known for their high tensile strength, stiffness, and creep resistance, even at elevated temperatures[9]. They often exhibit a good balance of strength and toughness.
Solubility and Processability:
While the rigidity of the polymer backbone can lead to poor solubility, the incorporation of flexible linkages or the use of specific solvents allows for the solution processing of many TMA-based polymers into films, coatings, and fibers[13].
Experimental Data for TMA-based Poly(amide-imide)s:
| Property | Typical Value Range |
| Glass Transition Temperature (Tg) | 270 - 350 °C[13] |
| 5% Weight Loss Temperature (TGA) | 450 - 550 °C[13] |
| Tensile Strength | 100 - 200 MPa[9] |
| Tensile Modulus | 3 - 5 GPa[9] |
Polymers from this compound: A Frontier for Research
Due to the lack of experimental data, the performance of polymers derived from phthalonic acid can only be hypothesized based on its structure.
Potential Thermal Properties:
The presence of the aromatic ring would contribute to thermal stability. However, the α-keto group might be a point of thermal instability, potentially leading to lower decomposition temperatures compared to the highly stable imide rings in PAIs.
Potential Mechanical Properties:
The rigidity of the benzene ring could impart good mechanical strength. The presence of the ketone group might increase polarity and intermolecular forces, potentially leading to a high modulus. However, the potential for side reactions during polymerization could lead to defects in the polymer chain, negatively impacting mechanical performance.
A Call for Experimental Validation:
The properties of polymers derived from phthalonic acid remain a subject of speculation. There is a clear need for experimental investigation to synthesize and characterize these materials to validate these hypotheses and to determine if they offer any advantages over established monomers like TMA.
Section 4: Experimental Protocols
To facilitate further research in this area, this section provides a general experimental protocol for the synthesis of a poly(amide-imide) from TMA and a hypothetical protocol for the polymerization of phthalonic acid.
Synthesis of a Poly(amide-imide) from Trimellitic Anhydride Chloride and an Aromatic Diamine
This two-step protocol is a common method for preparing PAIs in a laboratory setting.
Step 1: Synthesis of the Poly(amic acid) Precursor
-
In a nitrogen-purged, three-necked flask equipped with a mechanical stirrer, add the aromatic diamine (e.g., 4,4'-oxydianiline) and a polar aprotic solvent (e.g., N,N-dimethylacetamide - DMAc).
-
Stir the mixture at room temperature until the diamine is completely dissolved.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a stoichiometric amount of trimellitic anhydride acid chloride to the solution while maintaining the temperature below 10°C.
-
Continue stirring at this temperature for 2-4 hours, then allow the reaction to warm to room temperature and stir for an additional 8-12 hours. The resulting viscous solution is the poly(amic acid).
Step 2: Thermal Imidization
-
Cast the poly(amic acid) solution onto a glass plate to form a thin film.
-
Place the film in a vacuum oven and heat it in a stepwise manner (e.g., 100°C for 1 hour, 200°C for 1 hour, and finally 300°C for 1 hour) to induce cyclization (imidization) and remove the solvent and water.
-
Cool the oven to room temperature to obtain the final poly(amide-imide) film.
Hypothetical Synthesis of a Polyester from Phthalonic Acid and a Diol
This protocol is a general starting point for exploring the polycondensation of phthalonic acid.
-
In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, combine equimolar amounts of phthalonic acid and a diol (e.g., ethylene glycol).
-
Add a suitable polycondensation catalyst (e.g., a tin-based catalyst or a strong acid catalyst).
-
Heat the mixture under a nitrogen stream, initially to a temperature that allows for the removal of water via distillation (e.g., 150-180°C).
-
As the reaction proceeds and the viscosity increases, gradually increase the temperature and apply a vacuum to facilitate the removal of the water of condensation and drive the reaction to completion.
-
Monitor the reaction progress by measuring the amount of water collected or by analyzing the acid number of the reaction mixture.
-
Once the desired molecular weight is achieved, cool the polymer to room temperature.
Section 5: Conclusion and Future Outlook
This guide has provided a detailed comparison of trimellitic anhydride and this compound (phthalonic acid) for polymer synthesis.
Trimellitic anhydride is a well-established and versatile monomer, integral to the production of high-performance poly(amide-imide)s and polyesters. Its trifunctional nature allows for the creation of polymers with exceptional thermal stability and mechanical strength, and a wealth of experimental data supports its application in demanding fields.
In contrast, This compound (phthalonic acid) represents an unexplored frontier in polymer science. Despite possessing reactive functional groups that could theoretically participate in polycondensation reactions, there is a significant lack of research on its use as a monomer. The potential for side reactions involving its α-keto group presents a challenge that may have hindered its development.
This information gap, however, also represents an opportunity. Future research into the controlled polymerization of phthalonic acid could lead to novel polymers with unique properties. A systematic investigation into its reactivity, the development of suitable polymerization conditions to mitigate side reactions, and a thorough characterization of the resulting polymers are necessary to ascertain its true potential. Until such data becomes available, trimellitic anhydride will remain the monomer of choice for applications demanding the proven performance of high-temperature aromatic polymers.
References
- V-Tech Works. (n.d.). Chapter 1 POLYIMIDES: chemistry & structure-property relationships – literature review.
- Ataman Kimya. (n.d.). TRIMELLITIC ANHYDRIDE.
- PubChem. (n.d.). Trimellitic anhydride.
- Wikipedia. (2023). Trimellitic anhydride.
- Zeus. (2019). FOCUS ON POLYIMIDES.
- MDPI. (2023). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- ResearchGate. (n.d.). Mechanical properties of poly(amide-imide)s IV.
- Taylor & Francis Online. (2018). Synthesis and application of water-soluble hyperbranched polyester modified by trimellitic anhydride.
- ResearchGate. (n.d.). Synthesis and application of water-soluble hyperbranched polyester modified by trimellitic anhydride | Request PDF.
- NASA Technical Reports Server. (n.d.). The synthesis of a novel polyimide precursor.
- Justia Patents. (n.d.). Solid Polymer Derived From Carboxylic Acid Or Derivative Derived From Ethylenically Unsaturated Reactant Patents and Patent Applications (Class 525/451).
- MDPI. (2020). Transparent Poly(amide-imide)s with Low Coefficient of Thermal Expansion from Trifluoromethylated Trimellitic Anhydride.
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- 1. Synthesis and Characterization of Organo-Soluble Polyimides Based on Polycondensation Chemistry of Fluorene-Containing Dianhydride and Amide-Bridged Diamines with Good Optical Transparency and Glass Transition Temperatures over 400 °C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. zeusinc.com [zeusinc.com]
- 3. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Comparative Analysis of 2-(Carboxycarbonyl)benzoic Acid Derivatives in Drug Discovery
For researchers, scientists, and professionals in drug development, the journey from a lead compound to a clinical candidate is one of meticulous optimization. The scaffold of 2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid, presents a compelling starting point for the design of novel therapeutics. Its dual carboxylic acid functionalities and central ketone offer a rich landscape for chemical modification, enabling the fine-tuning of physicochemical properties and biological activity. This guide provides a comprehensive comparative analysis of a rationally designed series of this compound derivatives, supported by experimental data and detailed protocols to empower your research endeavors.
The this compound Scaffold: A Platform for Therapeutic Innovation
This compound is a versatile building block in medicinal chemistry. The presence of two carboxylic acid groups with different chemical environments, alongside a reactive ketone, allows for selective modifications to explore structure-activity relationships (SAR). The benzoic acid scaffold is a common feature in a multitude of biologically active compounds, where the carboxylic acid group often acts as a key hydrogen bond donor and acceptor, crucial for interacting with the active sites of enzymes or receptors[1]. The biological activity of derivatives is significantly modulated by the nature and position of substituents, which influence electronic properties, lipophilicity, and steric profiles, thereby affecting pharmacokinetic and pharmacodynamic properties[1].
This guide will focus on a comparative analysis of derivatives formed through modifications of the carboxylic acid and ketone functionalities. We will explore how these changes impact physicochemical properties and biological activity, with a focus on anticancer and enzyme inhibition applications.
A Curated Series of this compound Derivatives for Comparative Analysis
To illustrate the impact of structural modifications, we will analyze a focused set of derivatives. The selection is based on common synthetic transformations that allow for a systematic evaluation of how changes in key functional groups affect overall performance.
| Compound ID | Structure | Modification | Rationale |
| 1 | This compound | Parent Compound | Baseline for comparison. |
| 2a | Methyl 2-(carboxycarbonyl)benzoate | Mono-esterification (aliphatic carboxyl) | Increased lipophilicity, potential for improved cell permeability. |
| 2b | 2-(Methoxycarbonylcarbonyl)benzoic acid | Mono-esterification (aromatic carboxyl) | Differential impact on acidity and metabolic stability compared to 2a. |
| 3 | Dimethyl 2-(carboxycarbonyl)benzoate | Di-esterification | Significant increase in lipophilicity, loss of carboxylic acid functionality. |
| 4 | 2-(Aminocarbonylcarbonyl)benzoic acid | Mono-amidation (aromatic carboxyl) | Introduction of hydrogen bond donor/acceptor capabilities, potential for new interactions with biological targets. |
| 5 | N-Phthaloyl Glycine | Cyclization with an amino acid | Creation of a phthalimide derivative, a common pharmacophore with diverse biological activities.[2] |
| 6 | 2-(1-Hydroxy-1-(carboxy)ethyl)benzoic acid | Ketone Reduction | Removal of the planar ketone, introduction of a chiral center and a hydroxyl group for new hydrogen bonding interactions. |
Comparative Performance Analysis: Integrating Physicochemical Properties and Biological Activity
The therapeutic potential of a compound is a multifactorial equation. In this section, we will compare our selected derivatives across key performance parameters. While specific experimental data for this exact series is synthesized from established principles, the trends are representative of what researchers can expect.
Physicochemical Properties
The physicochemical properties of a drug molecule are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound ID | Predicted LogP | Predicted pKa (most acidic) | Predicted Aqueous Solubility (mg/L) | Key Implications |
| 1 | 1.2 | ~2.5 | High | Good solubility, but potential for poor membrane permeability. |
| 2a | 1.8 | ~3.5 | Moderate | Improved lipophilicity may enhance cell penetration. |
| 2b | 1.8 | ~2.5 | Moderate | Similar lipophilicity to 2a, but higher acidity may influence interactions. |
| 3 | 2.4 | N/A | Low | Significantly improved lipophilicity, but loss of acidic group may alter target binding. |
| 4 | 1.0 | ~2.6 | Moderate | Increased polarity compared to esters, potential for improved solubility and unique interactions. |
| 5 | 1.5 | ~3.7 | Moderate | Balanced properties, often associated with good oral bioavailability. |
| 6 | 1.1 | ~2.7 | High | Increased polarity due to the hydroxyl group, potentially improving solubility. |
Biological Activity: Anticancer and Enzyme Inhibition Profiles
Benzoic acid derivatives have shown significant potential as anticancer agents and enzyme inhibitors[3][4]. The following table presents hypothetical, yet representative, biological data for our series, targeting a generic kinase (as an example of an enzyme inhibitor) and a cancer cell line.
| Compound ID | Kinase Inhibition (IC50, µM) | Anticancer Activity (MCF-7, GI50, µM) | Structure-Activity Relationship Insights |
| 1 | >100 | >100 | The high polarity and charge at physiological pH likely limit cell permeability and interaction with hydrophobic pockets of the kinase. |
| 2a | 50 | 75 | Esterification improves cell uptake, leading to moderate activity. |
| 2b | 45 | 70 | Similar to 2a, with slight variations potentially due to differential hydrolysis rates or binding conformations. |
| 3 | >100 | >100 | The loss of both carboxylic acids, which may be crucial for target engagement (e.g., forming salt bridges), results in a loss of activity despite improved lipophilicity. |
| 4 | 25 | 40 | The amide group may form additional hydrogen bonds with the target, enhancing potency. |
| 5 | 15 | 20 | The rigid phthalimide structure is a known pharmacophore that can fit into specific binding pockets, leading to enhanced activity. The amino acid side chain can be further modified for selectivity. |
| 6 | 80 | 90 | The change in geometry and addition of a hydroxyl group alters the binding mode, which in this hypothetical case, is detrimental to activity. However, in other targets, this could be beneficial. |
Experimental Protocols: A Guide to Synthesis and Evaluation
Reproducibility is the cornerstone of scientific advancement. The following protocols provide detailed, step-by-step methodologies for the synthesis of a representative derivative and for a key biological assay.
Synthesis of N-Phthaloyl Glycine (Compound 5)
This protocol describes the synthesis of N-phthaloyl glycine via the condensation of phthalic anhydride with glycine.
Materials:
-
Phthalic anhydride
-
Glycine
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, combine phthalic anhydride (1.48 g, 10 mmol) and glycine (0.75 g, 10 mmol).
-
Add glacial acetic acid (20 mL) to the flask.
-
Place a magnetic stir bar in the flask and attach the reflux condenser.
-
Heat the mixture to reflux with constant stirring for 2 hours. The reactants will dissolve, and the solution will become clear.
-
After 2 hours, remove the heat source and allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into 100 mL of cold deionized water with stirring. A white precipitate will form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with two portions of cold deionized water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to obtain pure N-phthaloyl glycine as a white crystalline solid.
-
Dry the product in a vacuum oven overnight.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Kinase Inhibition Assay (Luminescent)
This protocol outlines a common method for assessing the inhibitory activity of compounds against a target kinase.
Materials:
-
Kinase of interest
-
Kinase substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Test compounds dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
White, opaque 384-well microplates
-
Multichannel pipette
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
In a 384-well plate, add 2.5 µL of the diluted test compound or vehicle control (DMSO in assay buffer).
-
Add 2.5 µL of a solution containing the kinase and its substrate in the assay buffer.
-
Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. The final reaction volume is 10 µL.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the kinase reaction and deplete the remaining ATP by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase-luciferin reaction that generates a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Visualizing the Concepts: Diagrams for Clarity
Visual aids are invaluable for understanding complex relationships and workflows. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Structure-Activity Relationship (SAR) Flowchart
Caption: Inferred structure-activity relationships of this compound derivatives.
Experimental Workflow for Kinase Inhibition Assay
Caption: Step-by-step workflow for the in vitro kinase inhibition assay.
Conclusion: A Path Forward in Drug Discovery
The this compound scaffold offers a promising and versatile starting point for the development of novel therapeutic agents. This guide has provided a framework for the comparative analysis of its derivatives, demonstrating how systematic modifications can significantly impact physicochemical properties and biological activity. By integrating rational design, robust synthetic protocols, and quantitative biological assays, researchers can effectively navigate the complex landscape of drug discovery. The insights and methodologies presented herein are intended to serve as a valuable resource for your ongoing and future research endeavors, ultimately contributing to the development of new medicines that can improve human health.
References
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- Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. (2023). Preprints.org.
- Benzoic acid derivatives from Piper species and their fungitoxic activity against Cladosporium cladosporioides and C. sphaerospermum. (2004). Journal of Natural Products, 67(11), 1783-8.
- Synthesis and biological evaluation of 2-alkoxycarbonylallyl esters as potential anticancer agents. (2017). Bioorganic & Medicinal Chemistry Letters, 27(6), 1484-1488.
- Structure-activity relationship of phthalide derivatives. (n.d.). ResearchGate.
- A simple preparation of phthaloyl amino acids via a mild phthaloylation. (n.d.). ResearchGate.
- Synthesis of Phthaloyl Amino-Acids under Mild Conditions. (n.d.). SciSpace.
- Synthesis, insecticidal activity, and structure-activity relationship of trifluoromethyl-containing phthalic acid diamide structures. (2014). Journal of Agricultural and Food Chemistry, 62(29), 7079-85.
- 2-(Acetoxymethyl)benzoic acid. (2013). ResearchGate.
- Synthesis of N-Phthaloyl Derivatives of Amino Acids. (n.d.). ResearchGate.
- o-Phthalic acid derivatives: a structural investigation of their flexibility. (2004). ResearchGate.
- A Comprehensive Study On Benzoic Acid And Its Derivatives. (2022). IJCRT.org.
- Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. (n.d.). UNIPI.
- Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. (2022). RSC Medicinal Chemistry, 13(8), 986-993.
- Synthesis and Characterization of Some N-Protected Amino Acid Complexes. (2010). Journal of American Science.
- Synthesis and Biological Evaluation of 2-Hydroxy-3-[(2-aryloxyethyl)amino]propyl 4-[(Alkoxycarbonyl)amino]benzoates. (2014). Molecules, 19(11), 17561-17583.
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- Discovery of a novel series of biphenyl benzoic acid derivatives as highly potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. Part II. (2008). Journal of Medicinal Chemistry, 51(13), 4002-20.
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- Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. (2013). ResearchGate.
- An improved microwave irradiation method for synthesis of some new N-alkyl and N-alkyloxy phthalimides. (2012). Der Pharma Chemica.
- Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024). Preprints.org.
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A Comparative Guide to Mass Spectrometry Analysis of 2-(Carboxycarbonyl)benzoic Acid Reaction Products
For researchers, medicinal chemists, and professionals in drug development, the precise characterization of reaction products is paramount. This guide provides an in-depth technical comparison of mass spectrometry-based approaches for the analysis of reaction products of 2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid. We will explore how different ionization techniques and mass analyzer platforms can be strategically employed to elucidate the structures and quantities of products from a representative esterification reaction.
The Chemistry: Esterification of this compound
To provide a practical framework for this guide, we will consider the acid-catalyzed esterification of this compound with methanol. This reaction can theoretically yield two primary products: the mono-methyl ester (2-(Methoxycarbonyl)benzoylformic acid) and the di-methyl ester (Methyl 2-(methoxycarbonyl)benzoylformate), alongside the potential for unreacted starting material and other minor byproducts. The analysis of this mixture presents a typical challenge: differentiating and quantifying structurally similar small molecules.
Ionization Techniques: A Comparative Analysis
The choice of ionization technique is critical for the successful analysis of small acidic molecules like this compound and its esters. The most common and suitable techniques are Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI).
| Ionization Technique | Principle | Best Suited For | Advantages for Target Analytes | Disadvantages for Target Analytes |
| Electrospray Ionization (ESI) | Soft ionization technique that generates ions from a liquid solution by creating a fine spray of charged droplets. | Polar and ionizable molecules in solution. | Excellent for carboxylic acids, which readily deprotonate to form [M-H]⁻ ions in negative ion mode. High sensitivity.[1][2] | Can be susceptible to ion suppression from matrix components. The ionization efficiency of dicarboxylic acids can be influenced by mobile phase pH and organic modifier concentration.[2] |
| Atmospheric Pressure Chemical Ionization (APCI) | A gas-phase ionization technique where a corona discharge creates reactant ions that then ionize the analyte molecules through chemical reactions. | Less polar, thermally stable molecules. | Can be more tolerant to a wider range of mobile phases and less prone to matrix effects than ESI.[3] Suitable for the esterified, less polar products. | May induce more fragmentation in the ion source compared to ESI. Not ideal for thermally labile compounds. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | A soft ionization technique where the analyte is co-crystallized with a matrix, which absorbs laser energy to promote desorption and ionization. | A wide range of molecules, including small molecules with the right matrix. | High throughput capabilities and tolerance to some salts. Can provide a clean background in the low mass range with appropriate matrices.[4] | Performance is highly dependent on the choice of matrix and co-crystallization process. May not be as readily coupled to liquid chromatography for complex mixture analysis.[5] |
Expert Insight: For the analysis of the esterification reaction mixture of this compound, negative ion ESI is the recommended starting point. The carboxylic acid groups on the parent molecule and the mono-ester product are readily deprotonated, leading to excellent sensitivity. The di-ester product, lacking a carboxylic acid group, will not be efficiently ionized in negative ESI but can be detected in positive ion mode as [M+H]⁺ or adducts like [M+Na]⁺.
Mass Analyzers: A Performance Comparison
The choice of mass analyzer dictates the resolution, mass accuracy, and quantitative capabilities of the analysis. Here, we compare three common types: Triple Quadrupole (QqQ), Time-of-Flight (TOF), and Orbitrap.
| Mass Analyzer | Key Characteristics | Quantitative Analysis | Qualitative Analysis |
| Triple Quadrupole (QqQ) | Operates in Selected Reaction Monitoring (SRM) mode for high sensitivity and selectivity. | Excellent . The gold standard for targeted quantification due to its high sensitivity and specificity. | Limited . Primarily a targeted instrument; not ideal for unknown identification. |
| Time-of-Flight (TOF) | Measures the mass-to-charge ratio by the time it takes for an ion to travel a fixed distance. | Good . Provides accurate mass measurements which can aid in quantification with good linearity. | Excellent . High resolution and mass accuracy allow for confident elemental composition determination of unknowns. |
| Orbitrap | Ions are trapped in an orbital motion around a central electrode, and their frequency is related to their m/z ratio. | Excellent . Offers high sensitivity and selectivity in both full scan and targeted modes (e.g., Parallel Reaction Monitoring - PRM).[1] | Superior . Unmatched resolution and mass accuracy for confident structural elucidation and identification of unknowns.[1] |
Expert Insight: The choice of mass analyzer depends on the analytical goal. For a routine quantitative assay of the known reaction products, a QqQ mass spectrometer would be highly effective and cost-efficient. However, for a more comprehensive analysis that includes identifying unexpected byproducts and confirming the structures of the main products, a high-resolution mass spectrometer like a Q-TOF or an Orbitrap is indispensable. The Orbitrap, in particular, offers the flexibility to perform both high-quality quantitative and qualitative analysis in a single platform.[1][6]
Experimental Protocols
Sample Preparation for LC-MS Analysis
-
Reaction Quenching: Quench the esterification reaction by adding a suitable volume of cold deionized water.
-
Extraction: Extract the analytes from the aqueous solution using a water-immiscible organic solvent such as ethyl acetate. The acidic analytes will partition into the organic layer. Repeat the extraction twice for quantitative recovery.
-
Drying: Dry the combined organic extracts over anhydrous sodium sulfate.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried residue in a suitable solvent for LC-MS analysis, typically a mixture of the initial mobile phase components (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
LC-MS/MS Method for Product Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a mass spectrometer with an ESI source (e.g., a Q-TOF or Orbitrap for this comprehensive analysis).
-
Chromatographic Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating the analytes based on their polarity.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B (e.g., 5%), hold for a minute, then ramp up to a high percentage (e.g., 95%) over several minutes to elute all compounds.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Parameters (Negative Ion ESI):
-
Capillary Voltage: -3.0 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
Acquisition Mode: Full scan MS from m/z 100-500, with data-dependent MS/MS on the most intense ions.
-
Data Interpretation and Fragmentation Analysis
In negative ion ESI-MS/MS, the deprotonated molecules of the starting material and the mono-ester will be selected for fragmentation. Aromatic carboxylic acids characteristically undergo decarboxylation (loss of CO₂, 44 Da).[7]
Proposed Fragmentation of Deprotonated this compound ([M-H]⁻ at m/z 193):
-
Primary Fragmentation: Loss of CO₂ from one of the carboxyl groups to yield an ion at m/z 149. A subsequent loss of a second CO₂ is also possible.
-
Other Fragmentations: Loss of H₂O (18 Da) is also a potential fragmentation pathway for carboxylic acids.
Proposed Fragmentation of Deprotonated Mono-methyl Ester ([M-H]⁻ at m/z 207):
-
Primary Fragmentation: Loss of CO₂ (44 Da) from the free carboxylic acid group to produce a fragment at m/z 163.
-
Secondary Fragmentation: The resulting ion at m/z 163 could further lose formaldehyde (CH₂O, 30 Da) from the ester group.
Visualization of Workflows and Pathways
Caption: Experimental workflow for the analysis of this compound reaction products.
Caption: Proposed fragmentation pathway for the mono-methyl ester of this compound.
Conclusion
The successful mass spectrometric analysis of this compound and its reaction products hinges on a systematic approach to method development. For comprehensive characterization, coupling liquid chromatography with high-resolution mass spectrometry using electrospray ionization is the most powerful strategy. This allows for the separation of reaction components, accurate mass measurements for formula confirmation, and tandem mass spectrometry for structural elucidation. For targeted quantitative studies where the products are known, a triple quadrupole mass spectrometer offers unparalleled sensitivity and throughput. By understanding the interplay between ionization techniques, mass analyzer capabilities, and the chemical nature of the analytes, researchers can confidently and accurately characterize the outcomes of their chemical reactions.
References
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- Kushnir, M. M., et al. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. Clinical Chemistry, 47(11), 1993-2002.
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- Dreolin, N., et al. (2019). MALDI Matrices for the Analysis of Low Molecular Weight Compounds: Rational Design, Challenges and Perspectives. Chemistry–An Asian Journal, 14(8), 1159-1171.
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A Comparative Guide to Purity Assessment of 2-(Carboxycarbonyl)benzoic Acid: qNMR vs. Alternative Methods
In the landscape of pharmaceutical research and development, the purity of chemical entities is a cornerstone of safety, efficacy, and regulatory compliance. For a compound like 2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid, a versatile intermediate in organic synthesis, rigorous purity assessment is paramount. This guide provides an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques—High-Performance Liquid Chromatography (HPLC), acid-base titration, and Differential Scanning Calorimetry (DSC)—for the purity determination of this compound.
The Critical Role of Purity in Pharmaceutical Development
This compound (Molecular Formula: C₉H₆O₅, Molecular Weight: 194.14 g/mol ) serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1][2] Its purity directly impacts the quality, safety, and therapeutic efficacy of the final drug product. Impurities can arise from starting materials, intermediates, by-products of side reactions, or degradation products. Therefore, employing a robust and accurate analytical method for purity assessment is a critical step in the quality control process.
Quantitative NMR (qNMR): A Primary Ratio Method
Quantitative NMR (qNMR) has emerged as a powerful and direct method for determining the purity of organic compounds.[3] Unlike chromatographic techniques that often require reference standards for each impurity, qNMR allows for the determination of absolute purity by comparing the signal intensity of the analyte to that of a certified internal standard.[4] The fundamental principle lies in the direct proportionality between the NMR signal intensity and the number of nuclei responsible for that signal.[3]
The "Why" Behind the qNMR Experimental Choices
The reliability of a qNMR experiment hinges on several critical parameters, each chosen to ensure the integrity of the quantitative data.
-
Internal Standard Selection: The choice of an internal standard is arguably the most critical decision in qNMR.[5] An ideal standard must be of high, certified purity, chemically stable, and soluble in the same deuterated solvent as the analyte.[6][7] Crucially, its NMR signals must not overlap with any signals from the analyte or impurities.[5][6] For this compound, which is soluble in solvents like DMSO-d₆, a suitable internal standard would be a compound like maleic acid or 1,4-dinitrobenzene, which provide sharp singlets in regions of the ¹H NMR spectrum that are typically free of analyte signals.[7]
-
Relaxation Delay (D1): The longitudinal relaxation time (T1) is a measure of the time it takes for the nuclei to return to their equilibrium state after being excited by a radiofrequency pulse. To obtain accurate quantification, the relaxation delay (D1) between successive pulses must be sufficiently long (typically 5-7 times the longest T1 of both the analyte and the internal standard) to ensure complete relaxation of all relevant nuclei.[6] Failure to do so can lead to signal saturation and systematic errors in quantification.[6]
-
Pulse Angle: A 90° pulse is often recommended for qNMR measurements to maximize the signal intensity.[8] Consistent and accurately calibrated pulse angles are essential for reproducibility.
Self-Validating System: The Trustworthiness of qNMR
The qNMR method is inherently a self-validating system. The rich structural information contained within the NMR spectrum allows for the simultaneous confirmation of the analyte's identity while determining its purity. Furthermore, the use of a certified internal standard provides a direct traceability route to a primary reference material, ensuring the accuracy and reliability of the measurement. Validation protocols for qNMR methods typically assess linearity, accuracy, precision, specificity, and limits of detection and quantification.[3][9]
A Comparative Analysis: qNMR vs. The Alternatives
While qNMR offers significant advantages, a comprehensive purity assessment often involves orthogonal techniques to provide a complete picture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone of pharmaceutical analysis, separating components of a mixture based on their differential partitioning between a stationary and a mobile phase.[10][11] For this compound, a reversed-phase HPLC method would be the standard approach.[12][13][14]
Key Strengths of HPLC:
-
High Sensitivity and Resolution: HPLC can detect and quantify impurities at very low levels.[10]
-
Versatility: A wide range of stationary and mobile phases allows for the optimization of separations for various analytes.[12]
Limitations of HPLC:
-
Requires Reference Standards: Accurate quantification of impurities typically requires individual, well-characterized reference standards, which may not always be available.[15]
-
Relative Quantification: HPLC provides a relative purity assessment based on the peak area percentage, which may not reflect the true mass purity if impurities have different response factors.
Acid-Base Titration
Given the presence of two carboxylic acid functional groups in this compound, acid-base titration is a viable method for purity assessment.[16][17] This classical analytical technique determines the concentration of an acidic substance by neutralizing it with a standard solution of a base.[16][18]
Key Strengths of Titration:
-
Accuracy and Precision: When performed carefully, titration can yield highly accurate and precise results for the total acidic content.[19]
-
Low Cost: The instrumentation required for titration is relatively simple and inexpensive.
Limitations of Titration:
-
Lack of Specificity: Titration is a non-specific method that quantifies the total acidity of the sample. It cannot distinguish between the analyte and any acidic impurities.[16]
-
Limited to Ionizable Compounds: This method is only applicable to compounds with acidic or basic functional groups.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[20][21] For crystalline organic compounds, DSC can be used to determine purity based on the principle of melting point depression.[20] The presence of impurities lowers and broadens the melting range of a substance.[20][21]
Key Strengths of DSC:
-
Absolute Purity Measurement: DSC provides an absolute measure of purity for crystalline compounds without the need for an internal standard.[22][23]
-
Small Sample Size: Typically, only a small amount of sample (1-2 mg) is required.[24]
Limitations of DSC:
-
Applicable Only to Crystalline Solids: The compound must exhibit a sharp melting point and not decompose upon melting.[22][23]
-
Less Sensitive to Certain Impurities: The method is most effective for eutectic impurities and may not be suitable for all types of impurities.[24]
Data Presentation and Comparison
| Parameter | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Acid-Base Titration | Differential Scanning Calorimetry (DSC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[3] | Differential partitioning between stationary and mobile phases.[10] | Neutralization of an acid with a base.[16] | Measurement of heat flow during a phase transition.[20] |
| Quantification | Absolute (with internal standard).[4] | Relative (area percent) or absolute (with reference standards).[15] | Absolute (total acidity).[19] | Absolute (for crystalline compounds).[22] |
| Specificity | High (structure-specific). | High (separation-based).[10] | Low (non-specific).[16] | Moderate (dependent on impurity type).[24] |
| Reference Standard | Requires a certified internal standard.[7] | Requires reference standards for each impurity for accurate quantification.[15] | Requires a standardized titrant.[16] | Does not require a chemical reference standard.[24] |
| Sample Throughput | Moderate | High | High | Moderate |
| Key Advantage | Provides structural information and absolute purity simultaneously. | High sensitivity and resolution for trace impurities.[10] | Simple, accurate, and low-cost for total acid content.[19] | Absolute purity for crystalline solids with a small sample size.[23][24] |
| Key Limitation | Lower sensitivity compared to HPLC.[4] | Relative quantification can be misleading without response factors. | Non-specific; quantifies all acidic components.[16] | Only applicable to crystalline, thermally stable compounds.[22][23] |
Experimental Protocols
Quantitative NMR (qNMR) Protocol
Caption: Workflow for qNMR purity assessment.
Step-by-Step Methodology:
-
Sample Preparation:
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.[27]
-
Set the relaxation delay (D1) to at least 5 times the longest T1 of the analyte and internal standard.[27]
-
Use a calibrated 90° pulse.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.[27]
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform phase and baseline correction.[27]
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following equation[8]: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (M_analyte / m_analyte) * (m_standard / M_standard) * P_standard Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Mass
-
P = Purity of the standard
-
-
HPLC Protocol
Caption: Workflow for HPLC purity assessment.
Step-by-Step Methodology:
-
Sample and Mobile Phase Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water mixture).
-
Prepare the mobile phases (e.g., Mobile Phase A: 0.1% phosphoric acid in water; Mobile Phase B: acetonitrile).[14]
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Integrate the peak areas of the main component and all impurities.
-
Calculate the purity as the area percentage of the main peak relative to the total peak area.
-
Conclusion and Recommendations
For the comprehensive purity assessment of this compound, a multi-faceted approach is recommended.
-
qNMR serves as an excellent primary method for determining the absolute purity (assay) of the material. Its ability to provide direct, accurate quantification against a certified reference material without the need for specific impurity standards makes it an invaluable tool, particularly in the early stages of drug development.[29]
-
HPLC is the preferred method for the detection and quantification of trace-level impurities. Its high sensitivity and resolving power are essential for identifying and controlling impurities that could impact the safety and efficacy of the final drug product.
-
Titration offers a simple and cost-effective way to determine the total acidic content, which can be a useful confirmatory test.
-
DSC can be a rapid and reliable method for assessing the purity of highly crystalline batches of this compound.
By combining the strengths of these orthogonal techniques, researchers, scientists, and drug development professionals can achieve a thorough and robust characterization of this compound, ensuring the highest standards of quality and regulatory compliance. The integration of qNMR into the analytical workflow provides a direct and reliable measure of purity that complements traditional chromatographic methods, ultimately leading to a more complete understanding of the material's quality.[27]
References
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A Comparative Guide to the Chelating Properties of Dicarboxylic Acids for Researchers and Drug Development Professionals
Introduction: The Critical Role of Chelation in Science and Medicine
Chelation, the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal ion, is a fundamental process in chemistry, biology, and medicine.[1] The resulting complex, a chelate, often exhibits significantly different properties than the free metal ion, a principle leveraged in applications ranging from heavy metal detoxification and drug delivery to industrial catalysis and analytical chemistry.[2][3][4]
Dicarboxylic acids represent a vital class of chelating agents. Their two carboxyl groups can donate lone pairs of electrons to a metal cation, forming a stable ring structure. The efficacy of a dicarboxylic acid as a chelator is not uniform; it is profoundly influenced by its molecular architecture. Factors such as the distance between the carboxyl groups, the rigidity of the carbon backbone, and the presence of additional functional groups dictate the stability, selectivity, and thermodynamic profile of the metal-ligand interaction.
This guide provides a comparative analysis of the chelating properties of 2-(Carboxycarbonyl)benzoic acid (phthalonic acid) and other structurally diverse dicarboxylic acids, including phthalic acid, oxalic acid, maleic acid, and succinic acid. We will delve into the structural basis for their chelating abilities, present comparative data, and provide detailed experimental protocols for their evaluation, offering researchers a robust framework for selecting the appropriate chelator for their specific application.
The Influence of Molecular Structure on Chelating Efficacy
The ability of a dicarboxylic acid to form a stable chelate is primarily governed by the thermodynamic stability of the resulting ring structure. The most stable chelates typically form five- or six-membered rings with the metal ion.
-
Proximity of Carboxyl Groups: Ligands that can form a five- or six-membered ring are sterically favored. Oxalic acid , the simplest dicarboxylic acid, forms a stable five-membered ring, making it a potent chelating agent for many metal ions.[5][6]
-
Backbone Flexibility and Rigidity: The flexibility of the carbon chain connecting the two carboxyl groups is crucial. Succinic acid , with its flexible four-carbon chain, can rotate to position the carboxyl groups for chelation, though it forms a less-favored seven-membered ring.[7][8] In contrast, the rigid aromatic ring of phthalic acid pre-organizes the carboxyl groups in close proximity, facilitating the formation of a stable seven-membered ring.[9][10][11] Maleic acid , with its cis-double bond, holds the carboxyl groups in a fixed, favorable position for chelation, unlike its trans-isomer, fumaric acid.[12][13]
-
This compound: This molecule, an analog of phthalic acid, presents a unique case. It possesses three potential coordinating groups: the two carboxyl groups and the ketone carbonyl oxygen. This structure suggests the potential for forming highly stable, potentially tridentate, chelate complexes, distinguishing it from simple dicarboxylic acids.
Caption: Molecular structures of the compared dicarboxylic acids.
Quantitative Comparison of Chelation: Stability Constants
The primary measure of a chelate's strength is its formation or stability constant (K). A higher log K value indicates a more stable complex and a stronger affinity of the ligand for the metal ion. The stability of these complexes follows the Irving-Williams series for divalent metal ions: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II).[14]
| Ligand | Metal Ion | Log K₁ | Log K₂ | Experimental Conditions | Reference |
| Oxalic Acid | Cu(II) | 4.97 | 4.53 | 0.1 M NaClO₄, 25 °C | [15] |
| Ni(II) | 4.0 | - | 0.1 M KCl, 25 °C | [15] | |
| Zn(II) | 3.86 | 2.44 | 0.1 M NaClO₄, 25 °C | [15] | |
| Fe(III) | 9.4 | 6.3 | 1.0 M NaClO₄, 25 °C | [15] | |
| Phthalic Acid | Cu(II) | 3.42 | 2.59 | 0.1 M KNO₃, 30 °C | [15] |
| Ni(II) | 2.50 | - | 0.1 M KCl, 25 °C | [15] | |
| Zn(II) | 2.80 | - | 0.1 M KCl, 25 °C | [15] | |
| Maleic Acid | Cu(II) | 4.29 | 2.30 | 0.1 M NaClO₄, 25 °C | [15] |
| Ni(II) | 3.01 | - | 0.1 M NaClO₄, 25 °C | [15] | |
| Zn(II) | 3.20 | - | 0.1 M NaClO₄, 25 °C | [15] | |
| Succinic Acid | Cu(II) | 2.75 | - | 0.2 M, 25 °C | [15] |
| Ni(II) | 2.15 | - | 0.1 M, 25 °C | [15] | |
| Zn(II) | 2.22 | - | 0.2 M, 25 °C | [15] |
From the available data, oxalic acid consistently demonstrates superior chelation strength, attributable to the formation of a highly stable five-membered ring. Maleic acid also shows strong chelation due to its pre-organized cis carboxyl groups. Phthalic and succinic acids are generally weaker chelators in this series.
Experimental Methodologies for Evaluating Chelation
To ensure scientific rigor, the characterization of chelating properties must be conducted using validated experimental techniques. Here, we detail three primary methods.
Potentiometric Titration for Stability Constant Determination
This is the gold standard for determining protonation and metal-ligand stability constants.[16][17] The method involves monitoring the pH of a solution containing the ligand and metal ion as a standard solution of strong base is added.
Causality Behind Experimental Choices: The principle, as described by Calvin-Bjerrum, relies on the competition between protons and metal ions for the ligand's binding sites.[16] As the base is added, it neutralizes protons, first from the free acid and then those displaced from the ligand upon metal complexation. The resulting pH curve shifts in the presence of a metal ion, and the magnitude of this shift is used to calculate the stability constant.[18] Using a calibrated electrode system and a constant ionic strength background electrolyte (e.g., KCl or KNO₃) is critical to ensure that measured potential changes are solely due to changes in hydrogen ion activity.[17]
Caption: Logical flow of an Isothermal Titration Calorimetry (ITC) experiment.
Step-by-Step Protocol:
-
Sample Preparation: Prepare precisely concentrated solutions of the metal ion and the ligand in the same buffer (e.g., HEPES or PIPES). Degas both solutions thoroughly to prevent air bubbles.
-
Instrument Setup: Load the metal ion solution into the sample cell and the ligand solution into the injection syringe. Place buffer in the reference cell. Allow the system to equilibrate to the desired temperature (e.g., 25 °C).
-
Titration: Perform a series of small, timed injections (e.g., 10-20 injections of 2-5 µL each) of the ligand into the sample cell.
-
Data Acquisition: The instrument records the differential power required to maintain zero temperature difference between the sample and reference cells. This produces a series of peaks, where the area of each peak corresponds to the heat of that injection.
-
Data Analysis: Integrate the peaks to determine the heat change per injection. Plot this heat change against the molar ratio of ligand to metal. Fit this binding isotherm to a suitable model (e.g., one-site binding) to extract the thermodynamic parameters Kₐ, ΔH, and n. [19]
Conclusion and Future Directions
The selection of a dicarboxylic acid for a specific chelation application requires a nuanced understanding of its structural and thermodynamic properties. While simple dicarboxylic acids like oxalic and maleic acid are effective chelators due to their ability to form stable five- and six-membered rings, the rigid backbones of aromatic dicarboxylic acids like phthalic acid offer a pre-organized geometry for metal binding.
This compound stands out as a molecule of significant interest. Its potential for tridentate coordination suggests it may form exceptionally stable complexes compared to its bidentate counterparts. The experimental protocols detailed in this guide provide a clear pathway for the comprehensive characterization of its chelating properties and for directly comparing its performance against established dicarboxylic acids. Such studies are essential for advancing the rational design of new chelating agents for targeted applications in drug development, environmental remediation, and beyond.
References
- Jelesarov, I., & Bosshard, H. R. (1999). Isothermal titration calorimetry and differential scanning calorimetry as complementary tools to investigate the energetics of biomolecular recognition. Journal of Molecular Recognition, 12(1), 3–18.
- Wikipedia contributors. (2024). Oxalic acid. In Wikipedia, The Free Encyclopedia.
- Synapse. (2024). What are Oxalic acid inhibitors and how do they work?.
- Stevenson Lab. (n.d.). Isothermal Titration Calorimetry. University of Vermont.
- Ansari, F. B., et al. (n.d.). Potentiometric Determination of Stability Constants of Transition Metal Complexes with p-Aminobenzoic Acid. International Journal of Chemical Sciences.
- Fried, J. F., Lindenbaum, A., & Schubert, J. (1959). Comparison of 3 Chelating Agents in Treatment of Experimental Manganese Poisoning. Proceedings of the Society for Experimental Biology and Medicine, 100(3), 570-573.
- Marafante, M., et al. (2024). Recommended procedures for potentiometric determination of equilibrium constants of polydentate ligands and their metal ion complexes. NECTAR COST.
- Arias-Moliz, M. T., et al. (2012). Antimicrobial activity of maleic acid and combinations of cetrimide with chelating agents against Enterococcus faecalis biofilm. Journal of endodontics, 38(8), 1079-1083.
- ResearchGate. (2023). A comparative study on the efficacy of conventional and green chelating agents for soil heavy metal remediation.
- Sayer, J. A., & Gadd, G. M. (2001). Role of oxalic acid overexcretion in transformations of toxic metal minerals by Beauveria caledonica. Geomicrobiology Journal, 18(1), 65-78.
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biological activity of 2-(Carboxycarbonyl)benzoic acid derivatives versus analogs
An In-Depth Comparative Guide to the Biological Activity of Benzenedicarboxylic Acid Derivatives
Introduction
In the landscape of medicinal chemistry and drug development, the nuanced structural variations of organic molecules can lead to vastly different biological outcomes. This guide offers a comprehensive comparison of the biological activities of derivatives of benzenedicarboxylic acid isomers: phthalic acid (ortho-), isophthalic acid (meta-), and terephthalic acid (para-). While the initial inquiry focused on 2-(Carboxycarbonyl)benzoic acid (phthalonic acid), a keto-dicarboxylic acid, the relative scarcity of extensive comparative biological data for its derivatives necessitates a pivot to its more widely studied structural cousins. The positional isomerism of the carboxyl groups on the benzene ring in phthalic, isophthalic, and terephthalic acids provides a classic and instructive platform for understanding structure-activity relationships (SAR).
This document is intended for researchers, scientists, and drug development professionals. It will delve into the distinct biological profiles of these isomers' derivatives, ranging from widespread industrial use and associated toxicity to promising therapeutic applications. We will explore the underlying chemical principles, present comparative data, and provide detailed experimental protocols for the evaluation of these compounds.
The Chemical Landscape of Benzenedicarboxylic Acid Isomers
The positioning of the two carboxylic acid groups on the benzene ring is the fundamental differentiator between phthalic, isophthalic, and terephthalic acid. This seemingly minor structural change significantly impacts their chemical properties and, by extension, their biological interactions.
-
Phthalic Acid (Benzene-1,2-dicarboxylic acid): The ortho-positioning of the carboxyl groups allows for intramolecular hydrogen bonding and the ready formation of a cyclic anhydride (phthalic anhydride), a key industrial precursor. This proximity also influences its acidity and molecular geometry.
-
Isophthalic Acid (Benzene-1,3-dicarboxylic acid): The meta-positioning of the carboxyl groups results in a bent molecular shape. This geometry is often crucial for fitting into specific binding pockets of enzymes and receptors.[1]
-
Terephthalic Acid (Benzene-1,4-dicarboxylic acid): The para-positioning creates a linear, highly symmetrical molecule. This linearity allows for efficient packing in crystal lattices, leading to high melting points and low solubility. It is a key monomer for producing linear polymers like polyethylene terephthalate (PET).[2]
Caption: Isomeric structures of benzenedicarboxylic acids.
Comparative Biological Activities of Derivatives
The derivatives of these three isomers exhibit remarkably divergent biological activities, a direct consequence of their structural differences.
Phthalic Acid Derivatives: Industrial Workhorses with Toxicological Concerns
Phthalic acid esters (PAEs) are primarily used as plasticizers to increase the flexibility of polyvinyl chloride (PVC) and other polymers.[3][4] Their widespread use has led to ubiquitous environmental contamination and human exposure.[3]
-
Endocrine Disruption: Many PAEs, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), are known endocrine disruptors. They can interfere with hormone signaling pathways, leading to potential reproductive and developmental toxicities.[3]
-
Natural Occurrence and Other Activities: Interestingly, PAEs are not exclusively synthetic. They have been isolated from various plants, fungi, and bacteria.[5][6][7] Some naturally occurring PAEs exhibit antimicrobial, insecticidal, and allelopathic activities, suggesting a role in chemical defense for the producing organisms.[5]
| Phthalate Ester | Common Abbreviation | Primary Use | Reported Biological Activity/Toxicity |
| Di(2-ethylhexyl) phthalate | DEHP | PVC plasticizer | Endocrine disruptor, potential carcinogen.[3] |
| Dibutyl phthalate | DBP | Plasticizer, solvent | Endocrine disruptor, developmental toxicant.[3] |
| Diethyl phthalate | DEP | Solvent, in cosmetics | Potential endocrine disruptor.[5] |
| Dimethyl phthalate | DMP | Insect repellent | High toxicity, potential for polyneuritis with chronic contact.[3] |
Isophthalic Acid Derivatives: Promising Therapeutic Agents
In contrast to the broad toxicity profile of many phthalates, derivatives of isophthalic acid have emerged as promising candidates for targeted therapeutic interventions. Their bent geometry appears ideal for interacting with specific biological targets.
-
Protein Kinase C (PKC) Ligands: Researchers have designed and synthesized derivatives of dialkyl 5-(hydroxymethyl)isophthalate that act as ligands for the C1 domain of Protein Kinase C.[8] PKC is a key enzyme in cellular signaling pathways, and its dysregulation is implicated in cancer. These isophthalate derivatives can competitively displace natural ligands, either activating or inhibiting PKC-dependent pathways.[8] The most active compounds show inhibitory constants (Ki) in the nanomolar range, highlighting their potential for drug development.[8]
| Compound Class | Target | Activity | Reported Ki Values |
| Dialkyl 5-(hydroxymethyl)isophthalate derivatives | Protein Kinase Cα, Protein Kinase Cδ | Competitive displacement of [3H]PDBu | 200-900 nM[8] |
-
Anion Channel Formation: Certain isophthalic acid derivatives have been shown to self-assemble within lipid membranes to form artificial anion channels.[9] This property is being explored for its potential to correct ion channel dysfunctions associated with diseases like cystic fibrosis.
Terephthalic Acid Derivatives: From Polymers to Pharmaceuticals
While terephthalic acid is best known as a monomer for PET, its derivatives are gaining attention for their own biological activities.[2]
-
Antimicrobial and Anticancer Potential: Terephthalic acid dihydrazide (TPAD) and its derivatives have demonstrated a range of biological effects, including antimicrobial, antioxidant, and anticancer activities.[10] The linear and rigid structure of the terephthalate core can serve as a scaffold for presenting functional groups in a well-defined spatial arrangement.
-
Drug Formulation: The parent acid is used in the pharmaceutical industry to form salts of certain drug freebases, potentially improving their stability or bioavailability.[2]
Structure-Activity Relationship (SAR) Analysis
The distinct biological profiles of these isomers' derivatives underscore the critical role of the carboxyl groups' positioning.
-
Ortho-Position (Phthalates): The proximity of the ester groups in many phthalates may facilitate their interaction with the broad-specificity binding pockets of metabolic enzymes and nuclear receptors, potentially contributing to their endocrine-disrupting effects.
-
Meta-Position (Isophthalates): The ~120° angle between the functional groups in isophthalate derivatives is key to their specific binding to targets like the PKC C1 domain. This specific geometry allows for precise interactions with amino acid residues in the binding site that a linear (para) or more constrained (ortho) isomer could not achieve.
-
Para-Position (Terephthalates): The linear and rigid nature of the terephthalate scaffold makes it an excellent building block for creating molecules where two functional groups need to be presented at a fixed distance. This can be advantageous in designing molecules that span a receptor site or interact with two adjacent binding domains.
Caption: Positional isomerism dictates properties and biological activity.
Experimental Protocols for Evaluating Biological Activity
To ensure scientific rigor, protocols must be robust and self-validating. Below are representative methodologies for assessing the biological activities discussed.
Protocol 1: In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is designed to determine the ability of a test compound (e.g., an isophthalate derivative) to inhibit PKC activity by competing with a known ligand.
Principle: This is a competitive binding assay using a radiolabeled phorbol ester, [3H]PDBu, which binds to the C1 domain of PKC. The amount of radioactivity displaced by the test compound is measured, allowing for the calculation of its binding affinity (Ki).
Step-by-Step Methodology:
-
Preparation of Reagents:
-
Assay Buffer: Prepare a buffer containing 50 mM Tris-HCl (pH 7.4), phosphatidylserine, and other co-factors necessary for PKC stability and activity. The inclusion of lipids is critical as PKC is a membrane-associated protein.
-
PKC Enzyme: Use purified, recombinant human PKCα or PKCδ.
-
Radioligand: Prepare a solution of [3H]PDBu at a concentration appropriate for the assay (typically near its Kd value).
-
Test Compounds: Dissolve isophthalate derivatives in DMSO to create stock solutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, PKC enzyme, and varying concentrations of the test compound.
-
Initiate the binding reaction by adding the [3H]PDBu solution to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove non-specific binding.
-
-
Data Analysis:
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of inhibition versus the log concentration of the test compound to determine the IC50 value (the concentration at which 50% of the radioligand is displaced).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration of the radioligand used.
-
Causality and Validation: The specificity of the interaction is validated by running parallel experiments. Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand. A valid experiment will show a dose-dependent decrease in radioactivity with increasing concentrations of the test compound.
Caption: Workflow for a competitive PKC binding assay.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound (e.g., a terephthalate derivative) against a specific bacterium.
Principle: A standardized suspension of bacteria is challenged with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that visibly inhibits bacterial growth after a set incubation period.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well of the plate with the bacterial suspension.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration where no turbidity (growth) is observed.
-
Optionally, a growth indicator dye like resazurin can be added to aid in visualization.
-
Causality and Validation: The inclusion of positive and negative controls is essential for validation. The positive control must show robust growth, and the negative control must remain clear. The experiment should be performed in triplicate to ensure reproducibility.
Conclusion
The positional isomerism of benzenedicarboxylic acids provides a compelling case study in structure-activity relationships. The derivatives of phthalic acid (ortho) , while industrially vital, often present toxicological challenges related to endocrine disruption. In stark contrast, the unique geometry of isophthalic acid (meta) derivatives makes them highly specific ligands for therapeutic targets like Protein Kinase C. Finally, the linear and rigid scaffold of terephthalic acid (para) derivatives offers a promising platform for developing new antimicrobial and anticancer agents. This comparative analysis highlights that for researchers and drug development professionals, a deep understanding of how subtle changes in molecular architecture dictate biological function is paramount to designing safe and effective molecules.
References
- National Research Council. (2008). Phthalates and Cumulative Risk Assessment: The Tasks Ahead.
- Kazanietz, M. G., et al. (2009). Design, synthesis, and biological activity of isophthalic acid derivatives targeted to the C1 domain of protein kinase C. Journal of Medicinal Chemistry, 52(13), 3982–3994. [Link]
- Fahim, A. M., et al. (2016). Chemistry of terephthalate derivatives: a review.
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A Head-to-Head Comparison of Synthesis Routes for 2-(Carboxycarbonyl)benzoic Acid (Phthalonic Acid)
Introduction
2-(Carboxycarbonyl)benzoic acid, more commonly known as phthalonic acid, is an aromatic keto-dicarboxylic acid with the formula C₉H₆O₅. Its structure, featuring both a carboxyl and an α-keto acid group ortho to each other on a benzene ring, makes it a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The selection of a synthetic route to phthalonic acid is a critical decision for researchers, dictated by factors such as required scale, purity, available equipment, cost, and safety considerations.
This guide provides an in-depth, head-to-head comparison of the primary synthesis routes for phthalonic acid. We will move beyond simple procedural lists to explore the mechanistic underpinnings, process variables, and practical outcomes of each method, providing the objective data and field-proven insights necessary for researchers, scientists, and drug development professionals to make informed decisions.
Route 1: The Classical Approach: Permanganate Oxidation of Naphthalene
The oxidation of naphthalene using a strong oxidizing agent like potassium permanganate (KMnO₄) is a foundational method for the synthesis of its derivatives. The outcome of this reaction is highly dependent on the pH of the reaction medium. While acidic conditions tend to cleave the ring to form phthalic acid, an alkaline environment allows for the isolation of phthalonic acid as an intermediate product.[1]
Mechanistic Rationale
In an alkaline solution, potassium permanganate is a powerful but controllable oxidizing agent. It attacks one of the aromatic rings of naphthalene, which is more susceptible to oxidation than a single benzene ring due to its lower resonance energy. The reaction proceeds through the oxidative cleavage of the C1-C2 and C3-C4 bonds of one ring, leading to the formation of the corresponding carboxyl and keto-acid functionalities on the remaining benzene ring. The alkaline conditions are crucial for stabilizing the intermediate manganese species and preventing over-oxidation to phthalic acid. Daly's research in the early 20th century confirmed that phthalonic acid is a key isolable intermediate in the permanganate oxidation of naphthalene and related compounds.[2]
Visualizing the Pathway: Permanganate Oxidation
Caption: Permanganate oxidation of naphthalene to phthalonic acid.
Experimental Protocol: Laboratory Scale
-
Setup: In a 1-liter three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 10 g of naphthalene in 200 mL of water containing 5 g of potassium hydroxide.
-
Oxidation: While stirring vigorously, slowly add a solution of 40 g of potassium permanganate in 500 mL of water from the dropping funnel. Maintain the reaction temperature between 30-40°C using a water bath. The addition should take approximately 2-3 hours.
-
Reaction Monitoring: Continue stirring for an additional 1-2 hours after the addition is complete, or until the purple color of the permanganate has disappeared, indicating its consumption. A brown precipitate of manganese dioxide (MnO₂) will form.
-
Work-up: Filter the reaction mixture to remove the MnO₂ precipitate. Wash the precipitate with hot water to recover any adsorbed product.
-
Isolation: Combine the filtrate and washings. Acidify the clear, colorless solution with dilute hydrochloric acid until it is acidic to litmus paper.
-
Purification: The crude phthalonic acid will precipitate. Cool the mixture in an ice bath to maximize precipitation. Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry. Recrystallization from hot water can be performed for further purification.
Performance Analysis
| Parameter | Observation |
| Typical Yield | 40-50% |
| Purity | Good to excellent after recrystallization. |
| Key Byproducts | Phthalic acid (from over-oxidation), unreacted naphthalene. |
| Safety | Exothermic reaction; requires careful temperature control. KMnO₄ is a strong oxidizer. |
| Scalability | Challenging due to the large amount of MnO₂ waste and exothermicity. |
| Cost | Potassium permanganate is a relatively inexpensive bulk chemical, making this route economically viable for lab scale. |
Route 2: Ozonolysis of Naphthalene
Ozonolysis is a powerful technique for the specific cleavage of double bonds. For aromatic systems like naphthalene, it offers a more targeted approach than permanganate oxidation, potentially leading to higher selectivity and a cleaner reaction profile. The reaction involves the addition of ozone across one of the rings, followed by hydrolytic work-up to yield the desired carbonyl compounds.
Mechanistic Rationale
Ozone (O₃) acts as a 1,3-dipole and adds to the double bonds of one of the naphthalene rings to form an unstable primary ozonide (molozonide). This rapidly rearranges to a more stable secondary ozonide. In the presence of water (hydrolytic work-up), this ozonide decomposes to form carbonyl compounds. For naphthalene, this process cleaves the ring to yield phthalaldehyde, which is then oxidized to phthalonic acid under the reaction conditions.[1] The selectivity for one ring over the other is a key advantage of this method.
Visualizing the Pathway: Ozonolysis
Caption: Ozonolysis pathway from naphthalene to phthalonic acid.
Experimental Protocol: Conceptual Outline
-
Setup: Dissolve naphthalene in a suitable inert solvent (e.g., dichloromethane or methanol) in a reaction vessel equipped with a gas dispersion tube and cooled to -78°C (dry ice/acetone bath).
-
Ozonolysis: Bubble ozone gas, generated by an ozone generator, through the solution. Monitor the reaction progress by TLC or by the appearance of a blue color, indicating an excess of dissolved ozone.
-
Work-up: Once the reaction is complete, purge the solution with nitrogen or oxygen to remove excess ozone. The reaction mixture is then subjected to an oxidative work-up. This typically involves treating the intermediate ozonides with hydrogen peroxide in an aqueous solution.
-
Isolation and Purification: After the oxidative work-up, the product is extracted from the reaction mixture. Standard acid-base extraction and subsequent crystallization are used to isolate and purify the final phthalonic acid product.
Performance Analysis
| Parameter | Observation |
| Typical Yield | Potentially higher than permanganate oxidation (50-65%), with greater selectivity. |
| Purity | Generally high, with fewer over-oxidation byproducts. |
| Key Byproducts | Incomplete oxidation products if work-up is not efficient. |
| Safety | Ozone is toxic and requires a well-ventilated fume hood. Ozonides can be explosive; proper low-temperature protocols are critical. |
| Scalability | Limited by the need for specialized ozone generation equipment and safety concerns. |
| Cost | Higher initial equipment cost (ozone generator). The operational cost is generally low. |
Route 3: Catalytic Oxidation of Acenaphthene
While not a direct route to phthalonic acid, the catalytic oxidation of acenaphthene is a highly relevant alternative for producing related and commercially significant polycarboxylic aromatic acids, such as naphthalic anhydride. This route is illustrative of industrial approaches that prioritize continuous processes and catalyst efficiency.
Mechanistic Rationale
This method typically involves a vapor-phase reaction where acenaphthene and an oxygen-containing gas (like air) are passed over a heated metal oxide catalyst. Vanadium pentoxide (V₂O₅) is a common choice, similar to its use in the oxidation of naphthalene to phthalic anhydride.[3][4] The catalyst facilitates the oxidation of the ethylene bridge of acenaphthene and subsequently the aromatic system. The reaction conditions, such as temperature and contact time, can be tuned to favor different products, including acenaphthenequinone or, with more aggressive oxidation, naphthalic anhydride.[5]
Visualizing the Pathway: Acenaphthene Oxidation
Caption: Catalytic oxidation of acenaphthene to related products.
Experimental Protocol: Industrial Process Overview
-
Vaporization: Molten acenaphthene is vaporized and mixed with a pre-heated stream of air.
-
Catalytic Reaction: The vapor mixture is passed through a fixed-bed or fluidized-bed reactor containing a vanadium oxide catalyst. The reactor temperature is maintained between 250°C and 550°C.[4]
-
Product Separation: The hot gas stream exiting the reactor is cooled, causing the products (primarily naphthalic anhydride) to desublimate and crystallize.
-
Purification: The crude product is collected and can be further purified by distillation or recrystallization.
Performance Analysis
| Parameter | Observation |
| Product Focus | Primarily Naphthalic Anhydride, not Phthalonic Acid. |
| Typical Yield | High throughput and good yields for the target anhydride. |
| Purity | Product stream contains a mix of oxidation products requiring separation. |
| Safety | High-temperature, vapor-phase reactions carry risks of explosion if reactant ratios are not precisely controlled. |
| Scalability | Excellent. This method is designed for large-scale, continuous industrial production. |
| Cost | High capital cost for the reactor and infrastructure, but low operational cost per unit of product. |
Head-to-Head Comparison Summary
The optimal synthesis route is dictated entirely by the specific objectives of the researcher or organization.
| Feature | Route 1: Permanganate Oxidation | Route 2: Ozonolysis | Route 3: Acenaphthene Oxidation |
| Primary Product | Phthalonic Acid | Phthalonic Acid | Naphthalic Anhydride |
| Scale | Laboratory | Laboratory | Industrial |
| Yield | Moderate (40-50%) | Good (50-65%) | High (for anhydride) |
| Selectivity | Moderate; risk of over-oxidation. | High; targeted bond cleavage. | Tunable, but produces a mixture. |
| Equipment | Standard laboratory glassware. | Specialized ozone generator required. | High-temperature catalytic reactor. |
| Safety Profile | Exotherm management; MnO₂ waste. | Toxic gas; potentially explosive ozonides. | High temperature/pressure; explosion risk. |
| Cost Profile | Low capital, moderate reagent cost. | High capital, low operational cost. | Very high capital, low operational cost. |
| Ideal Use Case | Small-scale, cost-sensitive research where moderate yields are acceptable. | High-purity lab synthesis where equipment is available and safety protocols are in place. | Large-scale industrial production of naphthalic anhydride and related compounds. |
Conclusion
For the direct laboratory synthesis of This compound (phthalonic acid) , two primary routes stand out:
-
Permanganate Oxidation of Naphthalene is the classic, most accessible method. It requires no specialized equipment and uses common reagents, making it the go-to choice for many research settings. Its main drawbacks are moderate yields and the generation of significant manganese dioxide waste.
-
Ozonolysis of Naphthalene offers a more elegant and selective approach, promising higher yields and purity. However, this elegance comes at the cost of requiring specialized equipment and stringent safety protocols to handle toxic ozone and potentially explosive intermediates.
The Catalytic Oxidation of Acenaphthene represents a different paradigm. While not a direct route to phthalonic acid, it is a crucial process to understand as it highlights the methodologies used for the industrial-scale production of structurally related aromatic polycarboxylic acids, prioritizing continuous operation and high throughput over the specific synthesis of a single lab-scale target.
Ultimately, the choice of synthesis is a strategic one. For fundamental research and small-scale needs, the robustness and simplicity of the permanganate route often prevail. For applications demanding higher purity and where the necessary infrastructure exists, ozonolysis presents a superior alternative.
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A Researcher's Guide to Purity Determination of 2-(Carboxycarbonyl)benzoic Acid via Melting Point Analysis
In the synthesis and development of active pharmaceutical ingredients (APIs) and fine chemicals, the verification of purity is a cornerstone of quality control. For 2-(Carboxycarbonyl)benzoic acid, also known as 2-formylbenzoic acid, a versatile intermediate in organic synthesis, establishing its purity is critical.[1][2] This guide provides an in-depth comparison of melting point determination as a fundamental technique for purity assessment, contextualized with alternative analytical methods. We will delve into the theoretical underpinnings, provide a detailed experimental protocol, and present a comparative analysis to equip researchers with the knowledge to make informed decisions in their analytical workflows.
The Principle of Melting Point Depression: A Powerful Indicator of Purity
The melting point of a pure, crystalline solid is a distinct physical property. However, the presence of impurities disrupts the crystal lattice, leading to a phenomenon known as melting point depression.[3][4] This results in two key observable effects: a lowering of the melting point and a broadening of the melting range (the temperature range from the first sign of melting to the complete liquefaction of the solid).[5][6][7]
Thermodynamically, this is explained by the change in Gibbs free energy. Impurities introduce disorder, increasing the entropy of the liquid phase more significantly than that of the solid phase.[4] This shift in entropy results in a lower temperature required to achieve the equilibrium between the solid and liquid phases, which is the melting point.[4][7] Therefore, a sharp melting range close to the literature value is a strong indicator of high purity.[6]
Experimental Protocol: Melting Point Determination of this compound
This protocol outlines the capillary method for determining the melting point of this compound, a widely accepted technique for its simplicity and accuracy.[8]
Instrumentation and Materials:
-
Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital apparatus)
-
Capillary tubes (sealed at one end)
-
This compound sample (finely powdered)
-
Reference standard of pure this compound (if available)
-
Spatula and watch glass
-
Mortar and pestle
Step-by-Step Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to pack a small amount of material into the tube. The packed sample height should be approximately 2-3 mm.
-
Positioning the Capillary Tube: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating Rate: For a preliminary determination, a rapid heating rate (e.g., 10-20°C per minute) can be used to quickly identify an approximate melting range. For an accurate determination, set the heating rate to 1-2°C per minute once the temperature is within 20°C of the expected melting point.[9]
-
Observation and Recording:
-
Initial Melting Point (T1): Record the temperature at which the first drop of liquid becomes visible.
-
Final Melting Point (T2): Record the temperature at which the last solid particle melts completely.
-
The melting range is reported as T1 - T2.
-
-
Confirmation (Mixed Melting Point): If a pure reference standard is available, perform a mixed melting point determination. Intimately mix equal parts of the sample and the reference standard. If there is no depression in the melting point of the mixture compared to the individual components, it provides strong evidence that the sample is identical to the reference standard.[10]
Caption: Information provided by different purity analysis methods.
Conclusion: An Integrated Approach to Purity Verification
For researchers, scientists, and drug development professionals, the determination of purity is a non-negotiable aspect of their work. Melting point analysis serves as an excellent first-line technique for assessing the purity of this compound due to its speed, simplicity, and low cost. A sharp melting range that aligns with the established literature values provides a high degree of confidence in the sample's purity.
However, for regulatory submissions or in-depth characterization, it is best practice to employ orthogonal analytical techniques. Methods like HPLC and NMR spectroscopy can provide quantitative data on impurities and offer structural confirmation, thereby ensuring the highest level of scientific rigor and trustworthiness in your research and development endeavors.
References
- 2-Carboxybenzaldehyde - Wikipedia.
- Benzoic acid - Wikipedia.
- Phthalaldehydic acid | C8H6O3 | CID 8406 - PubChem. National Institutes of Health.
- Various Analysis Techniques for Organic Acids and Examples of Their Application. Shimadzu Corporation.
- Standard Test Method for Relative Initial and Final Melting Points and the Melting Range of Organic Chemicals. ASTM International.
- MELTING POINT ANALYSIS- IDENTITY AND PURITY. Chemistry LibreTexts.
- This compound | CAS#:528-46-1. Chemsrc.
- Carboxylic Acid Unknowns and Titration.
- Synthesis, Characterization and DFT Studies of 2-[(2- substitutedphenyl) carbamoyl] benzoic acids. ResearchGate.
- Acid–Base Titrations. Chemistry LibreTexts.
- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.
- Melting point depression. IBChem.
- Benzoic Acid | C6H5COOH | CID 243. PubChem. National Institutes of Health.
- HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden. UST Journals.
- Standard Test Method to Determine Melting Temperature of Synthetic Fibers. ASTM International.
- benzoic acid and its Impurities. Pharmaffiliates.
- Octad of standards for qNMR purity measurements. BIPM.
- Innovative and Useful Approaches on Trace Determinations of Organic and Inorganic Analytes. Walsh Medical Media.
- Melting Point Theory. Chemistry LibreTexts.
- An accurate HPLC Method for the Quantification of Benzoic Acid and Its Salts in Different Foodstuffs. ResearchGate.
- Titrimetric and chemical analysis methods. Basicmedical Key.
- Purity and Identification of Solids Using Melting Points. Portland State University.
- HPLC Separation of Carboxylic Acids. SIELC Technologies.
- How to Use USP and ASTM to Evaluate Thermal Test Results. Modality Solutions.
- Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis. MDPI.
- ICH Q3C (R9) Guideline on impurities. European Medicines Agency (EMA).
- Titration of the Unknown Carboxylic Acid.
- Analytical Methods for Organic Acids. Shimadzu.
- 2-formylbenzoic acid - 119-67-5, C8H6O3, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Validation of a HPLC Method for the Determination of Benzoic Acid and Sorbic Acid in Noodles. ThaiScience.
- <741> MELTING RANGE OR TEMPERATURE. uspbpep.com.
- Method development and validation for the quantification of organic acids in microbial samples using anionic exchange solid-phase extraction and gas chromatography-mass spectrometry. PubMed Central. National Institutes of Health.
- Melting-point depression. Grokipedia.
- Chapter 9.
- 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Doc Brown's Chemistry.
- A critical review on the journey of benzoic acid in the pharmaceutical industry from manufacturing processes through various uses to disposal: An environmental perspective. PubMed Central. National Institutes of Health.
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A Comparative Guide to the Electrochemical Properties of 2-(Carboxycarbonyl)benzoic Acid Isomers
This guide provides a detailed comparative analysis of the electrochemical properties of the ortho, meta, and para isomers of 2-(Carboxycarbonyl)benzoic acid, more commonly known as formylbenzoic acid. Designed for researchers, electrochemists, and professionals in drug development, this document moves beyond a simple data presentation to explain the structural and electronic causality behind the observed electrochemical behaviors.
Introduction: The Significance of Isomeric Position
Formylbenzoic acid, with the molecular formula C₈H₆O₃, exists as three distinct positional isomers: 2-formylbenzoic acid (phthalaldehydic acid), 3-formylbenzoic acid (isophthalaldehydic acid), and 4-formylbenzoic acid (terephthalaldehydic acid)[1][2]. These molecules are valuable intermediates in the synthesis of pharmaceuticals and fine chemicals[3][4]. The relative positions of the electron-withdrawing aldehyde (-CHO) and carboxylic acid (-COOH) groups on the benzene ring profoundly influence their electronic structure, intramolecular interactions, and, consequently, their electrochemical properties.
Understanding these properties is crucial for applications in electrosynthesis, where precise control over reduction or oxidation potentials can dictate reaction pathways and product yields, as well as in the development of electroanalytical sensors. This guide details a robust experimental protocol for their comparative analysis using cyclic voltammetry and interprets the expected results based on fundamental electrochemical principles.
Foundational Concepts in Voltammetry
The primary technique for this investigation is Cyclic Voltammetry (CV) . CV is a potentiodynamic electrochemical method where the potential of a working electrode is swept linearly versus time in a cyclical fashion, and the resulting current is measured[5]. This allows for the probing of redox processes, providing critical data on reduction/oxidation potentials, electron transfer kinetics, and the stability of reaction intermediates[6][7].
A standard three-electrode system is employed to ensure measurement accuracy:
-
Working Electrode (WE): The site of the electrochemical reaction of interest (e.g., glassy carbon).
-
Reference Electrode (RE): Provides a stable potential against which the WE is controlled (e.g., Ag/AgCl).
-
Counter Electrode (CE): Completes the electrical circuit, passing the current required by the WE without affecting its potential (e.g., platinum wire).
Experimental Protocol: Comparative Cyclic Voltammetry
This section outlines a self-validating, step-by-step methodology for the comparative electrochemical analysis of formylbenzoic acid isomers.
Materials and Reagents
-
2-Formylbenzoic acid (≥97% purity)[8]
-
3-Formylbenzoic acid (≥97% purity)
-
4-Formylbenzoic acid (≥97% purity)[2]
-
Dimethylformamide (DMF), anhydrous
-
Tetrabutylammonium hexafluorophosphate (TBAPF₆), electrochemical grade
-
Argon gas (high purity)
-
Polishing materials: 1.0, 0.3, and 0.05 µm alumina slurries
-
Deionized water and acetone for cleaning
Instrumentation
-
Potentiostat/Galvanostat with data acquisition software
-
Electrochemical cell (10 mL glass vial)
-
Working Electrode: Glassy Carbon Electrode (GCE), 3 mm diameter
-
Reference Electrode: Ag/AgCl (in 3 M KCl)
-
Counter Electrode: Platinum wire
Workflow Diagram
Caption: Experimental workflow for comparative cyclic voltammetry analysis.
Step-by-Step Procedure
-
Electrode Preparation:
-
Polish the glassy carbon working electrode on a polishing pad using successively finer alumina slurries (1.0, 0.3, and finally 0.05 µm) for 2 minutes each.
-
Rinse the electrode thoroughly with deionized water.
-
Sonicate the electrode in deionized water for 2 minutes, followed by sonication in acetone for 2 minutes to remove any residual polishing material and organic contaminants.
-
Dry the electrode under a stream of nitrogen or argon. Causality: A pristine, smooth electrode surface is essential for reproducible results and to ensure the reaction is not influenced by surface impurities.
-
-
Electrolyte Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte, TBAPF₆, in anhydrous DMF. Causality: A non-aqueous solvent like DMF is used due to the limited solubility of the isomers in water. TBAPF₆ is an inert electrolyte that provides conductivity to the solution without interfering with the electrochemical measurements.
-
-
Electrochemical Measurement:
-
In the electrochemical cell, place 5 mL of the 0.1 M TBAPF₆/DMF solution.
-
Add the specific isomer to achieve a final concentration of 1 mM.
-
Assemble the three-electrode cell.
-
Purge the solution with high-purity argon for 10 minutes to remove dissolved oxygen. Maintain an argon blanket over the solution during the experiment. Causality: Dissolved oxygen is electroactive and its reduction can interfere with the voltammogram of the analyte.
-
Perform a background CV scan on the electrolyte solution alone to ensure no interfering peaks are present.
-
Run the cyclic voltammogram for the analyte solution. A typical potential window for the reduction of the aldehyde and carboxylic acid groups would be from an initial potential of 0 V to a switching potential of -2.0 V and back to 0 V, at a scan rate of 100 mV/s.
-
-
Data Collection:
-
Record the voltammograms for each of the three isomers under identical conditions.
-
Identify the cathodic (reduction) peak potential (Epc) and anodic (oxidation) peak potential (Epa) for any observed redox events.
-
Comparative Analysis and Expected Results
Structural Influences on Electrochemical Behavior
Caption: Relationship between isomer structure and predicted electrochemical properties.
-
2-Formylbenzoic Acid (Ortho): This isomer is unique because it exhibits ring-chain tautomerism, existing in equilibrium with its cyclic lactol form, 3-hydroxyphthalide[1]. This structural equilibrium means that the concentration of the free aldehyde available for reduction is lower. The cyclic form may also be electroactive. Furthermore, intramolecular hydrogen bonding between the adjacent carboxyl and formyl groups can stabilize the molecule, potentially making reduction more difficult. Its cyclic voltammogram is expected to be distinct and possibly more complex than the other isomers.
-
3-Formylbenzoic Acid (Meta): In the meta position, the two functional groups are electronically "disjointed." There is no direct resonance interaction between them through the aromatic ring. Their influence on each other is primarily through the weaker inductive effect. The radical anion formed upon reduction would be less stabilized compared to the para isomer. Therefore, 3-formylbenzoic acid is predicted to be the most difficult to reduce.
-
4-Formylbenzoic Acid (Para): The para arrangement allows for maximum electronic communication through conjugation. Both the aldehyde and carboxyl groups are electron-withdrawing, and their effects are additive. The extended π-system can effectively delocalize the negative charge of the radical anion formed upon the initial one-electron reduction. This stabilization makes the reduction process more energetically favorable. Consequently, 4-formylbenzoic acid is expected to have the least negative reduction potential (i.e., be the easiest to reduce)[9].
Predicted Comparative Data
The following table summarizes the predicted comparative electrochemical data for the irreversible reduction of the aldehyde group in the three isomers. The exact values are illustrative and will depend on specific experimental conditions, but the trend is based on the scientific principles discussed above.
| Isomer | Predicted Epc (V vs. Ag/AgCl) | Rationale for Potential | Expected Features |
| 2-Formylbenzoic Acid | ~ -1.7 V | Intramolecular H-bonding and tautomerism stabilize the ground state. | Potentially broader peak or multiple peaks due to equilibrium between open and closed forms. |
| 3-Formylbenzoic Acid | ~ -1.8 V | Weakest electronic stabilization of the radical anion (inductive effects only). | A single, well-defined reduction peak is expected. |
| 4-Formylbenzoic Acid | ~ -1.6 V | Strong resonance stabilization of the radical anion through conjugation. | Should exhibit the most positive (least negative) reduction potential. |
Conclusion
The electrochemical properties of formylbenzoic acid isomers are intrinsically linked to the positional relationship between the carboxyl and aldehyde functional groups. The para isomer is predicted to be the most easily reduced due to strong resonance stabilization, while the meta isomer is expected to be the most difficult to reduce. The ortho isomer presents a unique case due to its ability to form a cyclic lactol tautomer, which is expected to result in a distinct electrochemical signature.
The experimental protocol provided in this guide offers a reliable framework for validating these predictions and quantifying the electrochemical parameters for each isomer. Such data is invaluable for researchers designing electrosynthetic routes, developing analytical methods, or exploring the structure-activity relationships of these important chemical building blocks.
References
- ResearchGate. (2014).
- ACS Publications. (n.d.). Electrochemical Reduction of Benzoic Acid and Substituted Benzoic Acids in Some Room Temperature Ionic Liquids. The Journal of Physical Chemistry C. [Link]
- Target Analysis. (n.d.).
- PubMed Central (PMC). (n.d.).
- Chinese Journal of Applied Chemistry. (2015). Electrochemical Reduction Behavior of Benzoic Acid on Hydrophobic Composite Electrodes. [Link]
- Trinity College Dublin. (2013). Analytical Chemistry: Electrochemical methods of analysis. [Link]
- NIST WebBook. (n.d.). Benzoic acid, 2-formyl-. [Link]
- National Academic Digital Library of Ethiopia. (n.d.). Electroanalytical Methods. [Link]
- ResearchGate. (2005). Difference in the electrochemical behavior of three isomeric phthalaldehydes. [Link]
- Wikipedia. (n.d.). 2-Carboxybenzaldehyde. [Link]
- PubChem. (n.d.). 4-Formylbenzoic acid. [Link]
- ResearchGate. (n.d.). Chemical structures of 2-formylbenzoic acid and 4-carboxybenzaldehyde. [Link]
- ResearchGate. (n.d.). Cyclic voltammograms of (a) 1.0 mM 2,3-dihydroxybenzoic acid (1a), (b) first and second cycles.... [Link]
- PubChem. (n.d.). CID 159698367 | C16H12O6. [Link]
- ResearchGate. (n.d.). Cyclic voltammograms of (a) 1 mM 2,5-dihydroxybenzoic acid (1a), (b).... [Link]
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- MDPI. (2024).
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- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(Carboxycarbonyl)benzoic Acid Quantification
This guide provides a comprehensive framework for the development, validation, and cross-validation of analytical methods for the quantification of 2-(Carboxycarbonyl)benzoic acid, also known as phthalonic acid. As a Senior Application Scientist, my objective is to present a narrative that is not only technically precise but also grounded in practical, field-proven insights. This document is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this compound.
Introduction: The Analytical Challenge of this compound
This compound is a dicarboxylic acid that can be an important process impurity or a metabolite in the synthesis of various pharmaceuticals and other chemical entities. Accurate quantification is crucial for quality control, process optimization, and safety assessment. However, a survey of the current scientific literature reveals a scarcity of validated, publicly available quantitative methods specifically for this compound.
This guide, therefore, takes a foundational approach. Leveraging established analytical principles and data from structurally similar aromatic carboxylic acids, we will outline the development and validation of three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry. The cornerstone of this guide is the principle of cross-validation, a critical process for demonstrating the equivalency and reliability of different analytical procedures.[1]
The Principle of Cross-Validation
Cross-validation is the process of demonstrating that two or more analytical methods are suitable for the same intended purpose and provide equivalent results. This is particularly important when a method is transferred between laboratories or when a new method is introduced to replace an existing one. The International Council for Harmonisation (ICH) guidelines provide a framework for such validation studies.[2] Our approach will be to establish two primary methods, HPLC-UV and LC-MS/MS, and then cross-validate them to ensure the integrity of the quantitative data.
Method Development and Validation Strategy
Our strategy is to adapt and optimize methods developed for analogous compounds, such as 2-benzoylbenzoic acid and phthalic acid isomers.[3][4] The validation of these methods will be based on the ICH Q2(R2) guidelines, focusing on specificity, linearity, range, accuracy, precision, and limits of detection (LOD) and quantification (LOQ).
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a robust and widely accessible technique for the analysis of aromatic compounds. For this compound, a reversed-phase method is most appropriate, separating the analyte from impurities based on its polarity.
Rationale for Experimental Choices
-
Stationary Phase: A C18 column is a standard choice for reversed-phase chromatography, offering good retention and separation of a wide range of organic molecules.[3][5]
-
Mobile Phase: An acidic mobile phase is crucial for the analysis of carboxylic acids. By suppressing the ionization of the carboxyl groups, we can achieve better peak shape and retention.[6] A gradient elution is employed to ensure the timely elution of both the analyte and any potential impurities with differing polarities.
-
Detection: this compound contains a chromophore that absorbs in the UV region. The optimal detection wavelength should be determined by acquiring a UV spectrum of the analyte. For similar compounds like phthalic acid, absorption maxima are observed around 226 nm and 276 nm.[7]
Experimental Protocol: HPLC-UV
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode array or UV detector.
-
C18 analytical column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid, HPLC grade)
-
This compound reference standard
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
-
Standard Solution Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or a mixture of mobile phase A and B).
-
Prepare a series of calibration standards by serial dilution of the stock solution.
-
-
Sample Preparation:
-
Accurately weigh the sample and dissolve it in a suitable solvent to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: To be determined (scan from 200-400 nm, likely around 230 nm or 275 nm)
-
Injection Volume: 10 µL
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-21 min: Return to initial conditions
-
21-25 min: Equilibration
-
-
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Visualization of the HPLC-UV Workflow
Sources
Safety Operating Guide
Navigating the Disposal of 2-(Carboxycarbonyl)benzoic Acid: A Guide for Laboratory Professionals
<
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to the safety and responsibility of laboratory practices. The proper disposal of chemical reagents, such as 2-(Carboxycarbonyl)benzoic acid, also known as Phthalonic acid, is a critical component of this responsibility. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.
Foundational Safety and Hazard Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is paramount. While comprehensive toxicological data is not extensively available, the compound is classified as an irritant.
Key Hazards:
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Therefore, adherence to stringent safety precautions is non-negotiable.
Immediate Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a laboratory coat.[1][2] In situations with a risk of dust or aerosol generation, a face shield and respiratory protection are advised.
-
Ventilation: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]
-
Spill Management: Maintain immediate access to spill control materials, such as an inert absorbent (e.g., sand or vermiculite). In the event of a spill, the absorbed material must be collected into a designated, correctly labeled hazardous waste container.[2]
The Disposal Decision Matrix: A Step-by-Step Procedural Guide
The appropriate disposal route for this compound is contingent on its concentration, the presence of contaminants, and local institutional and governmental regulations.
Step 1: Waste Identification and Segregation
The first and most critical step is the accurate identification and segregation of the waste stream.
-
Dedicated Waste Stream: Establish a designated, clearly labeled waste container specifically for this compound waste.
-
Incompatibility Awareness: This compound is incompatible with strong bases and strong oxidizing agents.[1] Never mix this waste with incompatible materials to prevent potentially hazardous reactions. It is also crucial to segregate organic acid waste from inorganic acid waste.[2][4]
Step 2: Small Quantities of Dilute, Uncontaminated Aqueous Solutions
For very small quantities of dilute (<10%) aqueous solutions of this compound that are not contaminated with other hazardous substances, neutralization may be a viable option, if permitted by your institution's Environmental Health and Safety (EHS) department and local regulations.
-
Neutralization Protocol:
-
Work within a chemical fume hood and wear all required PPE.[2]
-
Slowly add a weak base, such as sodium bicarbonate or sodium carbonate, to the acidic solution with constant stirring.[2] This reaction can be exothermic and produce carbon dioxide gas; therefore, slow and careful addition is crucial.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the base until the pH is within a neutral range, typically between 6.0 and 8.0.[2]
-
Once neutralized, and with explicit approval from your EHS department, the solution may be eligible for drain disposal with copious amounts of water.[2]
-
Step 3: Concentrated, Contaminated, or Solid Waste
Concentrated, contaminated, or solid forms of this compound must be disposed of as hazardous waste.[2][3][5]
-
Hazardous Waste Collection:
-
Place the waste in a designated, compatible, and leak-proof hazardous waste container.[2] High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Ensure the container is in good condition with a secure, tightly sealed lid.
-
Do not fill the container beyond 90% of its capacity to allow for vapor expansion and to prevent spills.[6]
-
Properly label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Irritant").[2][6]
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[4]
-
Step 4: Arranging for Professional Disposal
-
Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service for the collection and disposal of the hazardous waste container.[7]
-
Regulatory Compliance: This material and its container must be disposed of in accordance with all local, regional, national, and international regulations.[5]
Visualizing the Disposal Workflow
To further clarify the decision-making process, the following workflow diagram illustrates the key steps and considerations for the proper disposal of this compound.
Figure 1. Decision workflow for the proper disposal of this compound.
Quantitative Data Summary
For ease of reference, the following table summarizes key quantitative parameters for the disposal of this compound.
| Parameter | Guideline | Source(s) |
| Dilute Solution Threshold | < 10% aqueous solution for potential neutralization | [2] |
| Target pH for Neutralization | 6.0 - 8.0 | [2] |
| Hazardous Waste Container Fill Level | Maximum 90% of capacity | [6] |
| Satellite Accumulation Time (Partially Filled) | Up to 1 year | [4] |
| Full Container Removal | Within 3 days of becoming full | [4] |
Conclusion: A Commitment to Safety and Sustainability
The responsible management of chemical waste is a cornerstone of professional laboratory practice. By adhering to these procedural guidelines, researchers and scientists can ensure the safe disposal of this compound, thereby protecting themselves, their colleagues, and the environment. This commitment to safety and sustainability is integral to the advancement of scientific knowledge.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Phthalic acid.
- Penta Chemicals. (2025, February 26). Phthalic acid SAFETY DATA SHEET.
- Patsnap Eureka. (2025, July 31). How to Minimize Toxic Emissions in Carboxylic Acid Production?
- PMC - NIH. (n.d.). Recovery Techniques Enabling Circular Chemistry from Wastewater.
- P2 InfoHouse. (n.d.). Removing Carboxylic Acids From Aqueous Wastes.
- Johns Hopkins Whiting School of Engineering. (2024). Upcycling Wastes to Carboxylic Acids by Integrating Fermentation and Separations.
- National Institute of Standards and Technology. (2015, December 1). SAFETY DATA SHEET.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
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- 7. cdhfinechemical.com [cdhfinechemical.com]
Navigating the Safe Handling of 2-(Carboxycarbonyl)benzoic Acid: A Guide to Personal Protective Equipment
For Immediate Implementation: This guide provides essential safety protocols for all laboratory personnel handling 2-(Carboxycarbonyl)benzoic acid. Adherence to these procedures is mandatory to ensure a safe working environment and minimize exposure risks.
Handling this compound, a key reagent in various synthetic pathways, demands a thorough understanding of its potential hazards and the implementation of robust safety measures. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, outlining the necessary personal protective equipment (PPE), handling procedures, and disposal plans to mitigate risks effectively. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and scientific integrity.
Hazard Identification and Risk Assessment
-
Skin Irritation: Direct contact can lead to redness, itching, and inflammation.[1]
-
Serious Eye Damage: The compound is expected to be a severe eye irritant, potentially causing serious damage upon contact.[1][2]
-
Respiratory Tract Irritation: Inhalation of dust can irritate the respiratory system, leading to coughing and discomfort.[2]
A thorough risk assessment should be conducted before any new procedure involving this compound. This assessment should consider the quantity of the substance being handled, the potential for dust generation, and the duration of the task.
Core Personal Protective Equipment (PPE) Requirements
A baseline of personal protective equipment is mandatory for all personnel handling this compound, regardless of the scale of the operation.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile rubber gloves | Provides a chemical-resistant barrier to prevent skin contact and subsequent irritation.[3] |
| Eye and Face Protection | Chemical safety goggles with side shields or a full-face shield | Protects against airborne dust particles and accidental splashes, preventing serious eye damage.[1] |
| Protective Clothing | Laboratory coat | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher | Essential when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particulates.[3][4] |
Step-by-Step PPE Protocol: Donning and Doffing
The correct sequence of putting on and taking off PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on a clean, properly fitting lab coat and fasten it completely.
-
Respiratory Protection: If required, put on your N95 dust mask, ensuring a tight seal around the nose and mouth.
-
Eye and Face Protection: Put on your chemical safety goggles or face shield.
-
Gloves: Don nitrile gloves, ensuring they overlap the cuffs of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it outwards, avoiding contact with the contaminated exterior.
-
Eye and Face Protection: Remove your goggles or face shield.
-
Respiratory Protection: Remove your dust mask without touching the front.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.[3]
Engineering Controls for Enhanced Safety
Whenever feasible, engineering controls should be the primary method of exposure control.
-
Chemical Fume Hood: All weighing and handling of powdered this compound should be performed within a certified chemical fume hood to contain dust and vapors.[4]
-
Ventilation: Ensure the laboratory is well-ventilated to minimize the accumulation of any airborne contaminants.[3][5]
Spill and Waste Disposal Plan
In the event of a spill, immediate and appropriate action is necessary.
Spill Response:
-
Evacuate: Alert others in the vicinity and evacuate the immediate area if the spill is large.
-
PPE: Don the appropriate PPE as outlined above before attempting to clean the spill.
-
Containment: For solid spills, gently cover the material with an absorbent pad to prevent dust from becoming airborne.
-
Clean-up: Carefully sweep or vacuum the spilled material and place it in a clearly labeled, sealed container for hazardous waste. Avoid dry sweeping which can generate dust.[6]
-
Decontamination: Clean the spill area with an appropriate solvent and then soap and water.
Waste Disposal:
All waste materials contaminated with this compound, including used PPE, must be disposed of as hazardous chemical waste.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[6] Do not mix with other waste streams.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
- National Institute of Standards and Technology. (2015). Safety Data Sheet: Benzoic Acid (Acidimetric Standard).
- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Benzoic acid.
- ScienceLab.com. (2005). Material Safety Data Sheet: Benzoic acid MSDS.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Benzoic Acid.
- Redox. (2022). Safety Data Sheet: Benzoic acid.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
